molecular formula C28H40N2O6 B606171 bis-PEG2-endo-BCN

bis-PEG2-endo-BCN

货号: B606171
分子量: 500.6 g/mol
InChI 键: NISHVKOYJUQOBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

bis-PEG2-endo-BCN is a PEG derivative containing two BCN groups. The BCN group can react with azide-tagged biomolecules. PEG Linkers and PEG derivatives may be useful in the development of antibody drug conjugates and drug delivery methods.

属性

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISHVKOYJUQOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to bis-PEG2-endo-BCN: A Homobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and drug development. This document details the molecule's chemical properties, mechanism of action, and applications, with a focus on its role in antibody-drug conjugates (ADCs) and the study of protein-protein interactions. Detailed experimental protocols, quantitative data, and visual diagrams are presented to equip researchers with the necessary information for the effective application of this versatile reagent.

Introduction to this compound

This compound is a chemical crosslinking reagent featuring two endo-bicyclo[6.1.0]nonyne (BCN) moieties connected by a short polyethylene (B3416737) glycol (PEG) spacer. The BCN groups are strained alkynes that readily participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] This bioorthogonal reaction allows for the efficient and specific covalent ligation of this compound to molecules containing azide (B81097) functional groups under physiological conditions, thereby avoiding the cytotoxicity associated with copper catalysts.[3][4]

The homobifunctional nature of this compound enables the simultaneous conjugation of two azide-modified molecules, making it an ideal tool for crosslinking applications, such as stabilizing protein-protein interactions for subsequent analysis.[5] The hydrophilic di-ethylene glycol (PEG2) spacer enhances the aqueous solubility of the linker, which is advantageous for reactions in biological media.[6][7]

Physicochemical and Reactive Properties

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and scientific literature.

PropertyValueReferences
Chemical Name bis(bicyclo[6.1.0]non-4-yn-9-ylmethyl) ((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))dicarbamate[1]
Synonyms This compound, endo-BCN-PEG2-endo-BCN[1]
CAS Number 1476737-97-9[1]
Molecular Formula C₂₈H₄₀N₂O₆[1]
Molecular Weight 500.6 g/mol [1]
Appearance An oil[8]
Solubility Soluble in DMSO, DCM, DMF[9]
Storage Store at -20°C, protected from light and moisture[1]
Purity Typically ≥95%[9]

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The utility of this compound is centered on the reactivity of its two endo-BCN groups. The significant ring strain of the bicyclo[6.1.0]nonyne system lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[10] The reaction is highly specific, as neither the strained alkyne nor the azide group readily reacts with other functional groups found in biological systems.[3] This bioorthogonality is crucial for clean and specific labeling in complex biological mixtures.[3]

The reaction between a BCN moiety and an azide results in the formation of a stable triazole linkage. Due to the presence of two BCN groups, this compound can crosslink two azide-containing molecules.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN R1-BCN Triazole R1-Triazole-R2 BCN->Triazole SPAAC Azide R2-N3 Azide->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN.

Quantitative Data

The reactivity of the endo-BCN moiety is a critical parameter for designing experiments. The following table summarizes key kinetic data for the reaction of endo-BCN with an azide.

ParameterValueConditionsReference
Second-order rate constant (k₂) of endo-BCN with benzyl (B1604629) azide 0.29 M⁻¹s⁻¹CD₃CN/D₂O (1:2)[1]

Experimental Protocols

Synthesis of this compound

While a detailed, peer-reviewed synthesis protocol for this compound is not widely published, a likely synthetic route can be inferred from the synthesis of similar compounds.[6] The synthesis would likely involve the reaction of 2,2'-(ethylenedioxy)bis(ethylamine) with an activated endo-BCN derivative, such as endo-BCN-NHS carbonate or a similar chloroformate.

Synthesis_Workflow Amine 2,2'-(ethylenedioxy)bis(ethylamine) Reaction Reaction in DCM with Et3N Amine->Reaction BCN_reagent 2x endo-BCN-NHS carbonate BCN_reagent->Reaction Product This compound Reaction->Product

Plausible synthetic workflow for this compound.

A general procedure based on a similar synthesis is as follows:

  • Dissolve 2,2'-(ethylenedioxy)bis(ethylamine) in dichloromethane (B109758) (CH₂Cl₂) at 0°C.

  • Add triethylamine (B128534) (Et₃N) to the solution.

  • Add a solution of endo-bicyclo[6.1.0]non-4-yn-9-ylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate in CH₂Cl₂.

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction with an aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with CH₂Cl₂.

  • Wash the organic layer with brine, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the product.[6]

General Protocol for Crosslinking Azide-Modified Proteins

This protocol provides a general framework for using this compound to crosslink two different azide-modified proteins (Protein A-N₃ and Protein B-N₃).

Materials:

  • Protein A-N₃ and Protein B-N₃ in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Quenching reagent (e.g., an azide-containing small molecule like azido-PEG-amine)

  • Desalting columns

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Reaction Setup: In a microcentrifuge tube, combine equimolar amounts of Protein A-N₃ and Protein B-N₃.

  • Crosslinking Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein mixture. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): To consume any unreacted BCN groups, add a 50-fold molar excess of a small molecule azide and incubate for an additional 30 minutes.

  • Purification: Remove excess crosslinker and unreacted proteins using a desalting column or size-exclusion chromatography.

  • Analysis: Analyze the crosslinked product by SDS-PAGE, where a new band corresponding to the molecular weight of the Protein A-Protein B conjugate should be visible. Further analysis can be performed by mass spectrometry to identify the crosslinked peptides.

Applications in Research and Drug Development

Proximity Labeling and Protein-Protein Interaction Studies

Homobifunctional crosslinkers like this compound are valuable tools in proteomics for identifying and characterizing protein-protein interactions.[5] In a typical workflow, cells are treated with azide-modified metabolic precursors to introduce azide groups into proteins. Subsequently, the cells are lysed, and this compound is added to the lysate to crosslink proteins that are in close proximity. The crosslinked complexes can then be enriched and analyzed by mass spectrometry to identify the interacting partners.

PPI_Workflow Metabolic_Labeling Metabolic labeling of cells with azide-modified precursors Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Crosslinking Addition of this compound to crosslink interacting proteins Cell_Lysis->Crosslinking Enrichment Enrichment of crosslinked complexes Crosslinking->Enrichment Analysis Mass Spectrometry Analysis to identify interacting proteins Enrichment->Analysis

Workflow for protein-protein interaction studies using this compound.
Antibody-Drug Conjugate (ADC) Development

This compound can be used in the development of ADCs, where a cytotoxic drug is linked to an antibody that targets a specific cancer cell antigen.[3][8] In this context, the antibody and the drug are separately functionalized with azide groups. This compound can then be used to conjugate the drug to the antibody. The PEG spacer can improve the pharmacokinetic properties of the resulting ADC.[11]

Development of Multifunctional Probes

The dual reactivity of this compound allows for the construction of multifunctional probes for imaging and diagnostics. For example, one BCN group can be used to attach the linker to an azide-modified biomolecule of interest, while the other BCN group can be conjugated to an azide-functionalized reporter molecule, such as a fluorophore or a biotin (B1667282) tag.[1]

Stability and Storage

This compound should be stored at -20°C in a tightly sealed container, protected from light and moisture, to prevent degradation of the reactive BCN groups.[1] While specific stability data under various aqueous conditions is not extensively documented, the PEG linker is generally stable under physiological pH and temperature.[11] The BCN moiety is also relatively stable in aqueous buffers but can react with thiols, so the presence of reducing agents like DTT should be avoided during conjugation reactions.[3]

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker that leverages the efficiency and bioorthogonality of copper-free click chemistry. Its ability to specifically and efficiently crosslink azide-modified biomolecules under physiological conditions makes it an invaluable tool for researchers in proteomics, drug development, and chemical biology. The information provided in this technical guide is intended to facilitate the successful application of this compound in a variety of research and development settings.

References

An In-depth Technical Guide to bis-PEG2-endo-BCN: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

bis-PEG2-endo-BCN is a homobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation and drug development. Its unique structure, featuring two strained bicyclo[6.1.0]nonyne (BCN) moieties connected by a short polyethylene (B3416737) glycol (PEG) spacer, enables the efficient and specific covalent linkage of azide-containing molecules through copper-free click chemistry. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on quantitative data and detailed experimental protocols to aid researchers in its effective implementation.

Core Structure and Chemical Properties

This compound is characterized by two key functional components: the reactive endo-BCN groups and a hydrophilic PEG2 spacer. The BCN group is a cyclooctyne, a class of strained alkynes that readily participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological systems.[1] The PEG spacer, consisting of two ethylene (B1197577) glycol units, enhances the aqueous solubility of the molecule, a critical property for bioconjugation reactions.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Chemical Formula C₂₈H₄₀N₂O₆[4]
Molecular Weight 500.6 g/mol [4]
CAS Number 1476737-97-9[4]
Appearance Oil[5]
Purity Typically ≥95%[4]
Solubility Soluble in DMSO, DCM, DMF[4]
Aqueous Solubility The hydrophilic PEG spacer increases solubility in aqueous media.[2][3]
Storage Conditions Store at -20°C, protect from light. Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]

Reactivity and Stability

The utility of this compound is fundamentally linked to the reactivity of its endo-BCN groups and its stability under various experimental conditions.

Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction is a [3+2] dipolar cycloaddition between the strained alkyne of the BCN ring and an azide, forming a stable triazole linkage. The endo configuration of the BCN diastereomer is noted for its high reactivity.[6]

Reaction Kinetics

The efficiency of the SPAAC reaction is quantified by the second-order rate constant (k₂). For the reaction of endo-BCN with benzyl (B1604629) azide, a commonly used model azide, the rate constant has been determined.

ReactionSecond-Order Rate Constant (k₂)Solvent SystemSource(s)
endo-BCN + Benzyl Azide0.29 M⁻¹ s⁻¹CD₃CN/D₂O (1:2)[6]
Stability Profile

While the BCN moiety is generally stable, its reactivity can be influenced by the chemical environment. It is important to consider the following stability aspects when designing experiments:

  • Intracellular Environment: Studies have shown that BCN groups can exhibit instability within the endolysosomal environment of phagocytic cells, with significant degradation observed over 24 hours.[7]

  • pH Sensitivity: BCN linkers can be susceptible to degradation under acidic conditions.

  • Thiols: The presence of thiols can also affect the stability of BCN.[1]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in bioconjugation experiments. Optimization may be required for specific applications.

General Protocol for Homobifunctional Crosslinking of Azide-Modified Molecules

This protocol outlines the steps for crosslinking two different azide-containing molecules (Molecule A-N₃ and Molecule B-N₃) using this compound.

Materials:

  • Molecule A-N₃

  • Molecule B-N₃

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC, HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Prepare stock solutions of Molecule A-N₃ and Molecule B-N₃ in a compatible solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, combine Molecule A-N₃ and Molecule B-N₃ in the desired molar ratio in the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A common starting point is to use a slight molar excess of the crosslinker relative to one of the azide-containing molecules. The final DMSO concentration should be kept low (ideally <10%) to avoid negative effects on biomolecules.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. Reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.

  • Purification:

    • Purify the crosslinked product from unreacted starting materials and excess crosslinker using an appropriate method such as size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC).

Monitoring the Reaction

The progress of the conjugation can be monitored by various analytical techniques:

  • Mass Spectrometry (MS): To confirm the formation of the desired conjugate by observing the expected mass increase.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a shift in the band corresponding to the crosslinked product will be observed.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting materials and the product.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of novel therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to link an azide-modified antibody to an azide-modified cytotoxic payload. The linker's stability in circulation and its subsequent behavior within the target cell are critical for the ADC's efficacy and safety.[8]

The general mechanism of action for an ADC involves several key steps that can be influenced by the linker.

Caption: General workflow of ADC internalization and payload release.

The linker can influence the ADC's internalization pathway and the efficiency of its trafficking to the lysosome.[9] Once in the lysosome, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect.[10] The design of the linker is crucial as it must be stable enough to prevent premature drug release in the bloodstream but labile enough to be cleaved within the target cell.[8]

Logical Workflow for Using this compound

The following diagram illustrates a logical workflow for a typical bioconjugation experiment using this compound.

bis_PEG2_endo_BCN_Workflow A Define Target Molecules (Molecule A-N3, Molecule B-N3) B Prepare Stock Solutions (this compound in DMSO) A->B C Set Up SPAAC Reaction (Control molar ratios, buffer, temp) A->C B->C D Incubate Reaction Mixture (e.g., 4-24 hours) C->D E Monitor Reaction Progress (LC-MS, SDS-PAGE) D->E E->D Optimize conditions F Purify Conjugate (SEC, HPLC) E->F G Characterize Final Product (Mass Spec, Purity Analysis) F->G H Functional Assays G->H

Caption: Experimental workflow for bioconjugation using this compound.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker for copper-free click chemistry. Its well-defined structure, characterized by two reactive endo-BCN moieties and a hydrophilic PEG2 spacer, offers researchers a reliable tool for the covalent linkage of azide-modified biomolecules. A thorough understanding of its reactivity, stability, and the availability of robust experimental protocols are essential for its successful application in the development of advanced bioconjugates and targeted therapeutics like ADCs. By carefully considering the quantitative data and methodologies presented in this guide, researchers can effectively harness the potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of bis-PEG2-endo-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and applications of bis-PEG2-endo-BCN, a homobifunctional crosslinking reagent. The core of its functionality lies in the highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, commonly referred to as "copper-free click chemistry." This document details the chemical properties, reaction kinetics, and practical applications of this compound, with a particular focus on its use in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are provided to support researchers in utilizing this versatile molecule.

Introduction to this compound

This compound is a chemical linker molecule featuring two endo-bicyclo[6.1.0]nonyne (BCN) moieties connected by a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This homobifunctional architecture allows for the covalent crosslinking of two azide-containing molecules.[1] The key attributes of this compound include:

  • Bioorthogonal Reactivity: The endo-BCN groups react specifically and efficiently with azides under physiological conditions without the need for a cytotoxic copper catalyst.[3][4]

  • PEG Spacer: The two-unit PEG spacer enhances the hydrophilicity and solubility of the molecule and its conjugates in aqueous environments.[2]

  • Homobifunctional Nature: The presence of two identical reactive groups enables the symmetric crosslinking of molecules, facilitating the creation of multivalent constructs.[1]

These properties make this compound a valuable tool in bioconjugation, particularly for applications in drug delivery, diagnostics, and the development of complex biomolecular architectures.[1]

Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The fundamental mechanism of action of this compound is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is a type of Huisgen 1,3-dipolar cycloaddition between the strained alkyne of the BCN ring and an azide (B81097), forming a stable triazole linkage.[3][4] The inherent ring strain of the cyclooctyne (B158145) in the BCN moiety significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at room temperature and under physiological conditions without the need for a copper(I) catalyst, which can be toxic to living cells.[4]

dot

SPAAC_Mechanism reagents This compound + 2x Azide-Molecule transition_state Transition State reagents->transition_state Strain-Promoted Cycloaddition product Crosslinked Product (Stable Triazole Linkages) transition_state->product

Caption: General mechanism of SPAAC reaction with this compound.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for its application. The table below summarizes the key quantitative data related to the reactivity of endo-BCN.

ParameterValueReactant ConditionsReference
Second-Order Rate Constant (k₂) of endo-BCN 0.29 M⁻¹s⁻¹with benzyl (B1604629) azide in CD₃CN/D₂O (1:2)[5]
Second-Order Rate Constant (k₂) of exo-BCN 0.19 M⁻¹s⁻¹with benzyl azide in CD₃CN/D₂O (1:2)[5]

Experimental Protocols

Objective: To crosslink two different azide-functionalized proteins (Protein-A-N₃ and Protein-B-N₃) using this compound.

Materials:

  • Protein-A-N₃ and Protein-B-N₃ (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns (e.g., 7K MWCO)

  • SDS-PAGE analysis equipment

  • Mass spectrometer

Protocol:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

    • Ensure Protein-A-N₃ and Protein-B-N₃ are at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine equimolar amounts of Protein-A-N₃ and Protein-B-N₃.

    • Add the this compound stock solution to the protein mixture. A typical starting point is a 5- to 10-fold molar excess of the crosslinker over the total protein concentration. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Purification of the Crosslinked Product:

    • Remove excess, unreacted this compound using a spin desalting column equilibrated with PBS (pH 7.4), following the manufacturer's instructions.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified product by SDS-PAGE under reducing conditions. A successful crosslinking reaction will show a new band corresponding to the molecular weight of the Protein-A-Protein-B conjugate.

    • Mass Spectrometry: For a more detailed characterization, use mass spectrometry to confirm the identity and purity of the crosslinked product.[6]

dot

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Crosslinking Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_protein_A Protein-A-N3 mix Combine Proteins and add Crosslinker prep_protein_A->mix prep_protein_B Protein-B-N3 prep_protein_B->mix prep_crosslinker This compound in DMSO prep_crosslinker->mix purify Spin Desalting Column mix->purify sds_page SDS-PAGE purify->sds_page mass_spec Mass Spectrometry purify->mass_spec

Caption: A typical experimental workflow for crosslinking azide-functionalized proteins.

Application in Antibody-Drug Conjugate (ADC) Research

This compound and similar BCN-containing linkers are valuable in the construction of ADCs. In a typical ADC, a potent cytotoxic drug (payload) is linked to a monoclonal antibody (mAb) that targets a tumor-specific antigen.[3][7] The linker plays a crucial role in the stability and efficacy of the ADC.[8][9]

The general mechanism of action for an ADC synthesized with a BCN-containing linker is as follows:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the mAb recognizes and binds to its target antigen on the surface of a cancer cell.[7]

  • Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[7]

  • Lysosomal Trafficking and Degradation: The complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.[5][10]

  • Payload Release: Inside the lysosome, the antibody is degraded, leading to the release of the payload, which is still attached to the linker and an amino acid residue.[5]

  • Cytotoxicity: The released payload can then exert its cytotoxic effect, for example, by inhibiting microtubule assembly or damaging DNA, ultimately leading to apoptosis of the cancer cell.

The PEG component of the linker can improve the pharmacokinetic properties of the ADC by increasing its solubility and stability.[8][9]

dot

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Degradation & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker that leverages the efficiency and bioorthogonality of strain-promoted azide-alkyne cycloaddition. Its well-defined structure, including a hydrophilic PEG spacer and highly reactive endo-BCN moieties, makes it an excellent tool for a variety of bioconjugation applications, most notably in the construction of antibody-drug conjugates for targeted cancer therapy. The quantitative kinetic data and adaptable experimental protocols provided in this guide offer a solid foundation for researchers to incorporate this compound into their drug development and molecular biology workflows. Further research into the specific cellular signaling pathways affected by payloads delivered via this linker will continue to expand its utility and impact in the field of targeted therapeutics.

References

An In-Depth Technical Guide to bis-PEG2-endo-BCN for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker for copper-free click chemistry. It covers the core principles of the technology, quantitative reaction data, detailed experimental protocols, and key applications in bioconjugation and drug development.

Introduction to Copper-Free Click Chemistry and BCN Reagents

Copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), has become an indispensable tool for covalently linking biomolecules in complex biological environments. Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic metal catalyst, making it ideal for applications in living systems and with sensitive biological samples.[1]

The driving force behind this reaction is the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN). This strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the rapid and irreversible formation of a stable triazole linkage.[1] The endo-isomer of BCN is noted for its higher reactivity compared to the exo-isomer.[2]

This compound is a homobifunctional linker featuring two endo-BCN moieties connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[3][4] This structure allows for the crosslinking of two azide-containing molecules.[4] The PEG spacer enhances the aqueous solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and non-specific binding.[5]

Core Properties and Reaction Kinetics

This compound is valued for its bioorthogonal reactivity, enabling selective conjugation in the presence of other functional groups found in biological systems.[4] Its homobifunctional nature makes it suitable for creating symmetric crosslinks and multivalent molecular assemblies.[4]

The kinetics of the SPAAC reaction are a key consideration for experimental design. The reaction follows second-order kinetics, and the rate is influenced by the specific azide, the solvent, and the temperature. Below is a summary of representative second-order rate constants for the reaction of endo-BCN with various azide-containing molecules.

Cycloalkyne Azide Partner Solvent Second-Order Rate Constant (k) (M⁻¹s⁻¹)
endo-BCNBenzyl azideDMSO, 37°C0.15
endo-BCNPhenylazideCD₃CN/D₂O (3:1)~0.1
endo-BCNp-MethoxyphenylazideCD₃CN/D₂O (3:1)~0.07
endo-BCNp-NitrophenylazideCD₃CN/D₂O (3:1)2.0 - 2.9
endo-BCNBenzyl azideCD₃CN/D₂O (3:1)~0.03

This table summarizes data from multiple sources and is intended for comparative purposes. Actual reaction rates may vary based on specific experimental conditions.

Reaction Mechanism and Experimental Workflow

The fundamental reaction of this compound involves the cycloaddition of its two BCN groups with two separate azide-functionalized molecules, forming two stable triazole linkages.

Reaction Mechanism

The diagram below illustrates the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between one of the endo-BCN groups of the crosslinker and an azide-functionalized molecule.

Caption: SPAAC reaction of a BCN moiety with an azide.

Experimental Workflow for Protein-Protein Crosslinking

A significant challenge when using homobifunctional crosslinkers is controlling the reaction to favor intermolecular crosslinking over intramolecular reactions or polymerization.[6] A two-step approach is often employed to mitigate this.

Crosslinking_Workflow Workflow for Homobifunctional Crosslinking cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Crosslinking Reaction A Protein A (with azide) C Mix Protein A with excess this compound A->C B This compound B->C D Intermediate: Protein A-(BCN) C->D E Purify to remove excess crosslinker D->E F Purified Intermediate E->F Transfer to Step 2 H Add Protein B to Purified Intermediate F->H G Protein B (with azide) G->H I Crosslinked Product: Protein A - Protein B H->I J Purify final conjugate I->J

Caption: Two-step workflow for controlled crosslinking.

Detailed Experimental Protocols

The following protocols are generalized for the use of this compound in crosslinking two azide-functionalized proteins. Optimization will be required for specific applications.

Protocol 1: Preparation of Stock Solution
  • Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection: Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).[7]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[8]

Protocol 2: Two-Step Protein Crosslinking

This protocol is designed to minimize the formation of polymers and intramolecular conjugates.[6]

Step A: Formation of the Activated Intermediate (Protein A-BCN)

  • Buffer Exchange: Ensure your azide-functionalized "Protein A" is in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Reaction Setup: In a microcentrifuge tube, combine "Protein A" with a 10- to 20-fold molar excess of the this compound stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Purification: Remove the excess, unreacted this compound using a desalting column (spin or gravity-flow) or through dialysis against the reaction buffer. This step is critical to prevent polymerization in the next step.

Step B: Crosslinking with the Second Protein (Protein B)

  • Combine Reactants: Add the second azide-functionalized "Protein B" to the purified, activated "Protein A-BCN" intermediate. A molar ratio of 1:1 (Protein A-BCN to Protein B) is a good starting point.

  • Incubation: Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Analysis: Analyze the reaction mixture using SDS-PAGE to visualize the formation of the higher molecular weight crosslinked product.

  • Final Purification: Purify the final crosslinked conjugate from unreacted components using methods such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the proteins.

Applications of this compound

The primary application of this compound is in the field of bioconjugation, where it serves as a robust crosslinking agent.

  • Antibody-Drug Conjugate (ADC) Synthesis: This linker can be used to attach two drug molecules to an azide-modified antibody, or to create more complex ADC architectures.[1]

  • Protein-Protein Conjugation: It enables the creation of defined protein dimers or complexes for studying protein-protein interactions or for creating bifunctional therapeutic agents.[2]

  • Probe Development: this compound can be used to construct multifunctional probes for diagnostic and imaging applications by linking two different reporter molecules or a targeting ligand and a reporter.[4]

  • Surface Modification: It can be used to crosslink azide-modified molecules to create functionalized surfaces on biomaterials or nanoparticles.

Logical Relationships in Application

The utility of this compound stems from a logical progression of molecular design and application focus, particularly in the development of complex bioconjugates like ADCs.

Application_Logic cluster_reagent Reagent Properties cluster_function Primary Function cluster_application Key Applications cluster_outcome Desired Outcomes A Homobifunctional (two endo-BCN groups) B Hydrophilic PEG2 Spacer D Crosslinking of Azide-Modified Molecules A->D C Bioorthogonal Reactivity B->D C->D E ADC Synthesis D->E F Protein Dimerization D->F G Multifunctional Probes D->G H Targeted Drug Delivery E->H I Studying Protein Interactions F->I J Advanced Diagnostics G->J

Caption: Logic flow from reagent properties to outcomes.

References

The Core Principles of Homobifunctional PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of homobifunctional Polyethylene Glycol (PEG) linkers, essential tools in modern bioconjugation, drug delivery, and biomaterials science. We will delve into the fundamental properties of these linkers, provide detailed experimental protocols for their application, and illustrate key workflows with clear diagrams.

Introduction to Homobifunctional PEG Linkers

Homobifunctional PEG linkers are linear polymers of PEG with identical reactive functional groups at both termini, following the general structure X-PEG-X.[1][2][3] These linkers serve as molecular bridges to covalently connect two identical or similar molecules or to crosslink molecules into a larger complex.[][] The PEG backbone imparts several advantageous properties to the resulting conjugates, making these linkers indispensable in drug development and research.

Key Properties and Advantages:

  • Hydrophilicity: The repeating ethylene (B1197577) oxide units of the PEG chain are highly hydrophilic, which can increase the solubility of hydrophobic drugs or biomolecules in aqueous solutions, thereby improving their bioavailability and reducing aggregation.[6][7]

  • Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and is known to reduce the immunogenicity of conjugated molecules.[6][7] This "stealth" effect helps to prolong the circulation time of therapeutic proteins and nanoparticles by shielding them from the host's immune system.[7]

  • Enhanced Stability and Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of molecules. This leads to reduced renal clearance and an extended circulation half-life, which can improve the pharmacokinetic profile of a drug.[7][8]

  • Flexibility and Spacer Effects: The flexible nature of the PEG chain acts as a spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[][] The length of the PEG linker can be precisely controlled to optimize the distance between the linked moieties.[7]

Quantitative Data on Common Homobifunctional PEG Linkers

The choice of a homobifunctional PEG linker is dictated by the desired spacer length and the nature of the functional groups on the target molecule. Below is a summary of common homobifunctional PEG linkers with their key quantitative characteristics.

Functional Group (X)Reactive TowardsCommon Molecular Weights (Da)
NHS Ester Primary Amines (-NH₂)2,000, 3,400, 5,000, 10,000, 20,000
Maleimide (B117702) Sulfhydryls (-SH)2,000, 3,400, 5,000, 10,000, 20,000
Carboxylic Acid Amines (after activation)2,000, 3,000, 5,000, 6,000, 10,000, 20,000[9]
Amine Carboxylic Acids, NHS Esters2,000, 3,400, 5,000, 10,000
Azide Alkynes (Click Chemistry)2,000, 3,000, 5,000, 10,000
Alkyne Azides (Click Chemistry)2,000, 3,000, 5,000, 10,000
Thiol Maleimides, Disulfides2,000, 3,400, 5,000, 10,000

Note: The molecular weights listed are examples and a wider range is commercially available.[2][3][10]

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation reactions using homobifunctional PEG linkers.

Protein-Protein Crosslinking using NHS-PEG-NHS Ester

This protocol describes the crosslinking of two proteins containing primary amines (e.g., lysine (B10760008) residues) using a homobifunctional NHS ester PEG linker.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-NHS (e.g., NHS-PEG(5k)-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Equilibrate the NHS-PEG-NHS vial to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, prepare a 10 mM stock solution of NHS-PEG-NHS in anhydrous DMSO or DMF.[11][12] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[12]

  • Reaction Setup:

    • Combine Protein A and Protein B in a suitable reaction vessel at the desired molar ratio.

    • Add the NHS-PEG-NHS stock solution to the protein mixture to achieve a 10- to 50-fold molar excess of the crosslinker over the total protein concentration.[1] The optimal ratio should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[11][12]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[12] Incubate for 15 minutes at room temperature to quench any unreacted NHS-PEG-NHS.

  • Purification:

    • Remove unreacted crosslinker and quenching buffer, and separate the crosslinked conjugates from unreacted proteins using Size Exclusion Chromatography (SEC).[]

  • Analysis:

    • Analyze the purified fractions by SDS-PAGE to confirm the formation of crosslinked species (observing higher molecular weight bands). Further characterization can be performed using techniques like mass spectrometry.[6]

Intramolecular Crosslinking using Maleimide-PEG-Maleimide

This protocol is for crosslinking sulfhydryl groups within a single protein or molecule using a homobifunctional maleimide PEG linker.

Materials:

  • Thiol-containing protein in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG-Maleimide

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to free sulfhydryls, treat the protein with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of Maleimide-PEG-Maleimide in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Add the Maleimide-PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess.[13][14]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[13][14]

  • Purification:

    • Purify the conjugate to remove unreacted crosslinker using SEC or dialysis.[13][14]

  • Analysis:

    • Analyze the product using SDS-PAGE (under non-reducing conditions) and mass spectrometry to confirm intramolecular crosslinking.

Surface Modification using COOH-PEG-COOH

This protocol describes the functionalization of an amine-containing surface with carboxylic acid groups using a homobifunctional carboxyl-terminated PEG linker, followed by the attachment of another amine-containing molecule. This is a two-step process involving EDC/NHS chemistry.

Materials:

  • Amine-functionalized surface (e.g., nanoparticles, beads)

  • COOH-PEG-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-containing molecule for conjugation

  • Quenching buffer (e.g., 1 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of COOH-PEG-COOH:

    • Dissolve COOH-PEG-COOH in the Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is 1:2:5 (COOH:EDC:NHS).

    • Incubate for 15 minutes at room temperature to form the NHS-activated PEG linker.[15][16]

  • Conjugation to the Surface:

    • Add the amine-functionalized surface to the activated linker solution.

    • Adjust the pH to 7.2-7.5 with the Coupling Buffer.

    • Incubate for 2 hours at room temperature.

    • Wash the surface to remove unreacted PEG linker and byproducts.

  • Activation of Surface-bound Carboxyl Groups:

    • Resuspend the carboxyl-functionalized surface in Activation Buffer.

    • Add EDC and NHS and incubate for 15 minutes at room temperature.

  • Conjugation of the Second Molecule:

    • Add the amine-containing molecule to the activated surface.

    • Adjust the pH to 7.2-7.5 with Coupling Buffer.

    • Incubate for 2 hours at room temperature.

  • Quenching and Washing:

    • Quench the reaction with the quenching buffer.

    • Wash the surface thoroughly to remove non-covalently bound molecules.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows involving homobifunctional PEG linkers.

experimental_workflow_adc cluster_antibody_modification Antibody Modification cluster_drug_conjugation Drug Conjugation cluster_purification_analysis Purification & Analysis Antibody Antibody (-NH2) Activated_Ab Antibody-PEG-NHS Antibody->Activated_Ab Reaction at pH 7.2-8.0 NHS_PEG_NHS NHS-PEG-NHS NHS_PEG_NHS->Activated_Ab ADC_molecule Antibody-PEG-Drug (ADC) Activated_Ab->ADC_molecule Reaction Amine_Drug Amine-containing Drug Amine_Drug->ADC_molecule Purification Purification (SEC) ADC_molecule->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

hydrogel_formation_workflow cluster_precursors Hydrogel Precursors cluster_crosslinking Crosslinking cluster_application Application MultiArm_PEG_Thiol Multi-Arm PEG-SH Mixing Mixing of Precursors in Buffer (pH 6.5-7.5) MultiArm_PEG_Thiol->Mixing PEG_Maleimide Maleimide-PEG-Maleimide PEG_Maleimide->Mixing Hydrogel Hydrogel Formation (Thioether Bonds) Mixing->Hydrogel Crosslinking Reaction Cell_Encapsulation Cell Encapsulation Hydrogel->Cell_Encapsulation ThreeD_Culture 3D Cell Culture Cell_Encapsulation->ThreeD_Culture

Caption: Hydrogel formation for 3D cell culture.

Conclusion

Homobifunctional PEG linkers are versatile and powerful reagents for a wide range of applications in research and drug development. Their unique combination of biocompatibility, hydrophilicity, and chemical reactivity allows for the precise engineering of complex biomolecular architectures. A thorough understanding of their properties and the availability of robust experimental protocols are crucial for their successful implementation. This guide provides a foundational understanding and practical methodologies to aid researchers in leveraging the full potential of these essential tools.

References

bis-PEG2-endo-BCN: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of bis-PEG2-endo-BCN, a homobifunctional crosslinker integral to advancements in bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes available data, outlines detailed experimental protocols for characterization, and presents logical workflows for its application.

Introduction

This compound is a chemical reagent featuring two endo-bicyclo[6.1.0]nonyne (BCN) groups connected by a short polyethylene (B3416737) glycol (PEG2) spacer. The strained alkyne of the BCN moiety allows for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. This enables the efficient and specific conjugation of azide-modified molecules under physiological conditions. The inclusion of the hydrophilic PEG spacer is intended to improve aqueous solubility.[1][2] This guide will critically evaluate the solubility and stability of this linker to ensure its effective use in research and development.

Solubility Profile

The solubility of this compound is a critical parameter for its successful application in various experimental settings, particularly in aqueous buffers used for biological assays.

Qualitative Solubility

This compound is readily soluble in common organic solvents. However, its solubility in aqueous media is limited.

Solvent TypeSolventSolubilityCitation
Organic Dimethyl sulfoxide (B87167) (DMSO)Soluble[3]
Dimethylformamide (DMF)Soluble[3]
Dichloromethane (DCM)Soluble[3]
Aqueous Aqueous BuffersSparingly soluble
Quantitative Solubility Data

Precise quantitative solubility data in various aqueous buffers is not extensively published. However, some data points are available from vendor information and literature.

Solvent SystemConcentrationMethodCitation
DMSO100 mg/mL (199.75 mM)Requires sonication[4]
DMSO:PBS (pH 7.2) (1:3)~25 mg/mLDilution of DMSO stock

Stability Profile

The stability of this compound is paramount for its storage and effective use in conjugation reactions. The primary points of potential degradation are the strained BCN ring and the carbamate (B1207046) linkages.

Storage and Handling

Proper storage is essential to maintain the integrity of this compound.

FormStorage ConditionStabilityCitation
Crystalline Solid-20°C≥ 4 years
Stock Solution in Organic Solvent-80°C, protected from light6 months[4]
-20°C, protected from light1 month[4]
Aqueous SolutionRoom TemperatureNot recommended for > 1 day
pH-Dependent Stability

The BCN moiety is known to be susceptible to hydrolysis under acidic conditions. This is a critical consideration for any application involving acidic steps, such as deprotection in solid-phase synthesis.[5] The carbamate linkages in the this compound structure may also be susceptible to hydrolysis, particularly at non-neutral pH.

ConditionObservationImplicationCitation
Acidic (e.g., TCA, DCA)Degradation of the BCN alkyne via hydrolysis.Incompatible with harsh acidic treatments.[5]
Neutral (pH 7.2)Aqueous solutions are unstable for long-term storage.Prepare fresh solutions for use.
BasicData not widely available.Caution should be exercised; potential for hydrolysis of carbamate linkage.
Thermal Stability

The thermal stability of the PEG component of the linker can be a consideration at elevated temperatures, where thermooxidative degradation may occur.[6] For most bioconjugation applications conducted at or near physiological temperatures, this is not a primary concern.

Experimental Protocols

The following are detailed methodologies for researchers to determine the solubility and stability of this compound in their specific experimental systems.

Protocol for Determining Aqueous Solubility

This protocol is adapted from kinetic solubility assay methodologies and can be used to estimate the solubility of this compound in a buffer of choice.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • 96-well microtiter plates (UV-transparent for UV spectrophotometer method)

  • Pipettes and tips

  • Incubator

  • Nephelometer or UV/Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer. For example, add 2 µL of the DMSO stock to 98 µL of buffer to achieve a 1:50 dilution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the presence of undissolved precipitate.

    • UV Spectrophotometry: For a chromophore-containing molecule, measure the absorbance at a relevant wavelength. For compounds without a strong chromophore, this method is less suitable.

  • Data Analysis: The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility under the tested conditions.

Protocol for Assessing Stability

This protocol provides a framework for evaluating the stability of this compound under specific pH and temperature conditions.

Objective: To assess the hydrolytic stability of this compound over time.

Materials:

  • This compound

  • Aqueous buffers of varying pH (e.g., pH 4, 7, 9)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in each of the selected pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and transfer it to an autosampler vial. Quench any reaction if necessary (e.g., by neutralizing the pH or freezing).

  • HPLC Analysis: Analyze each sample by HPLC. The peak corresponding to intact this compound should be monitored.

  • Data Analysis: Plot the peak area of the intact this compound against time for each condition. The rate of degradation can be determined from the slope of this plot. The appearance of new peaks may indicate degradation products.

Application Workflow and Logical Relationships

The primary application of this compound is in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) or other labeled biomolecules. The following diagrams illustrate the logical workflow.

cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis node_reagent This compound Stock Solution (in DMSO) node_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) node_reagent->node_reaction node_biomolecule Azide-Modified Biomolecule (e.g., Antibody) node_biomolecule->node_reaction node_purification Purification of Conjugate (e.g., SEC, Affinity Chromatography) node_reaction->node_purification node_analysis Characterization of Conjugate (e.g., SDS-PAGE, Mass Spec) node_purification->node_analysis

Caption: Workflow for bioconjugation using this compound.

The following diagram illustrates the decision-making process based on the stability profile of this compound.

node_condition Does the experimental protocol involve acidic conditions? node_yes Consider alternative linker or milder acidic conditions. node_condition->node_yes Yes node_no Proceed with this compound. node_condition->node_no No node_storage Is long-term storage in aqueous buffer required? node_no->node_storage node_yes_storage Prepare fresh solutions immediately before use. node_storage->node_yes_storage Yes node_no_storage Follow recommended storage for stock solutions. node_storage->node_no_storage No

Caption: Decision tree for using this compound based on stability.

Conclusion

This compound is a valuable tool for bioorthogonal chemistry, enabling the creation of complex bioconjugates. Its utility is, however, governed by its solubility and stability characteristics. While readily soluble in organic solvents, its aqueous solubility is limited. The stability of the BCN moiety is compromised under acidic conditions, and aqueous solutions should be prepared fresh. By understanding these properties and employing the outlined experimental protocols to validate its performance in specific systems, researchers can effectively leverage this compound in their drug development and research endeavors.

References

The Role of Bicyclo[6.1.0]nonyne (BCN) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in bioconjugation and drug development.[1] This bioorthogonal reaction enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] At the heart of many SPAAC applications is bicyclo[6.1.0]nonyne (BCN), a strained cyclooctyne (B158145) that offers an optimal balance of reactivity and stability.[1] This technical guide provides an in-depth exploration of the role of BCN in SPAAC reactions, covering its core mechanism, quantitative kinetic data, detailed experimental protocols, and its applications in the development of novel therapeutics and research tools.

Core Mechanism: A [3+2] Dipolar Cycloaddition

The fundamental mechanism of the SPAAC reaction between a BCN moiety and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition.[1] This reaction involves the concerted formation of two new sigma bonds between the 1,3-dipole (the azide) and the dipolarophile (the strained alkyne of the BCN group), resulting in a stable triazole linkage.[1]

The "strain-promoted" nature of this reaction is a direct consequence of the significant ring strain inherent in the BCN molecule.[1] The fusion of a cyclopropane (B1198618) ring to the cyclooctyne core distorts the alkyne from its ideal linear geometry, increasing its internal energy and making it highly reactive towards azides.[3] This high reactivity allows the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a catalyst.[4]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN BCN (Bicyclo[6.1.0]nonyne) Triazole Stable Triazole Linkage BCN->Triazole Strain-Promoted [3+2] Cycloaddition Azide (B81097) Azide-modified Molecule Azide->Triazole

Quantitative Data Presentation

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). The following tables summarize key quantitative data for BCN in comparison to other common cyclooctynes and its reactivity with different azide substrates.

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC with Benzyl (B1604629) Azide.

CyclooctyneAbbreviationSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference(s)
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[5]
DibenzocyclooctyneDIBO~0.3 - 0.7[5]
DibenzocyclooctyneDBCO~0.6 - 1.0[5]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[5]

Table 2: Reactivity of BCN with Different Azide Types.

Azide TypeRelative Reactivity with BCNObservationsReference(s)
Primary AzideHighFavorable kinetics for bioconjugation.[6]
Secondary AzideModerateSlightly reduced reactivity compared to primary azides.[6]
Tertiary AzideLowSignificantly lower reactivity due to steric hindrance. This allows for potential orthogonal labeling strategies when used with less sterically demanding cyclooctynes.[6]
Electron-deficient Aryl AzidesHighCan exhibit faster kinetics with BCN compared to electron-rich azides due to an inverse-electron-demand mechanism.[3]

Table 3: Stability of BCN Derivatives and Side Reactions.

Condition/ReactantObservationMitigation StrategyReference(s)
Thiols (e.g., Cysteine)BCN can react with thiols, leading to off-target labeling. The second-order rate constant for BCN reacting with free thiols is approximately 10⁻⁴ M⁻¹s⁻¹.Addition of β-mercaptoethanol (β-ME) at low concentrations (e.g., 1-10 mM) can reduce this side reaction. Alkylating free thiols with reagents like iodoacetamide (B48618) (IAM) before the SPAAC reaction can also prevent this.[7][8][9]
Acidic ConditionsThe BCN moiety can be labile under certain acidic conditions, potentially leading to the formation of inactive byproducts.Careful selection of deprotection and reaction conditions is necessary, especially in applications like oligonucleotide synthesis.[10]
Biological MediaBCN linked via a carbamate (B1207046) is less stable during prolonged incubation compared to a BCN-amide linkage.For applications requiring high stability, BCN-amide derivatives are recommended.[11]
Intracellular EnvironmentBCN has shown lower stability in the intracellular environment of some cell types, with significant degradation observed over 24 hours.This should be a consideration for long-term live-cell imaging experiments.[12]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a BCN-PEG4-Alkyne Derivative

This protocol outlines the conjugation of an azide-modified protein with a BCN-PEG4-alkyne linker.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • BCN-PEG4-alkyne.

  • Anhydrous DMSO.

  • Purification tools (e.g., spin desalting column, HPLC).

  • Analytical tools (e.g., SDS-PAGE, Mass Spectrometry).

Procedure:

  • Preparation of BCN Stock Solution: Allow the BCN-PEG4-alkyne vial to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.[1]

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution.

  • Addition of BCN Reagent: Add a 2- to 4-fold molar excess of the BCN-PEG4-alkyne stock solution to the protein solution. The final concentration of DMSO should be kept below 5% (v/v) to minimize effects on protein stability.[1]

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may require optimization.[1]

  • Analysis of Conjugation: Monitor the reaction progress by taking aliquots and analyzing them via SDS-PAGE (observing a band shift for the conjugated protein) or Mass Spectrometry (detecting the increased molecular weight of the conjugate).[1]

  • Purification: Once the reaction is complete, remove the excess, unreacted BCN reagent and byproducts using a spin desalting column or by HPLC.[1]

Protocol 2: Determination of Second-Order Rate Constant for a BCN-Azide Reaction using NMR Spectroscopy

This protocol describes a method to quantify the kinetics of a SPAAC reaction.

Materials:

  • BCN derivative.

  • Azide reactant (e.g., benzyl azide).

  • Deuterated solvent (e.g., DMSO-d6).

  • Internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Prepare a solution of the BCN derivative and the internal standard in the deuterated solvent in an NMR tube. Prepare a separate solution of the azide reactant in the same solvent. One reactant should be in excess (e.g., 10-fold) to ensure pseudo-first-order kinetics.

  • Initiate Reaction: Add the azide solution to the NMR tube containing the BCN derivative and immediately begin NMR acquisition.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate a characteristic peak of the BCN derivative and a peak from the internal standard in each spectrum.

    • Calculate the concentration of the BCN derivative at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the BCN concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the azide in excess.[5]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification P1 Prepare Azide-Modified Protein R1 Mix Protein and BCN Reagent P1->R1 P2 Prepare BCN Reagent Stock Solution P2->R1 R2 Incubate (e.g., 4-12h at RT) R1->R2 A1 Monitor Reaction (SDS-PAGE, MS) R2->A1 A2 Purify Conjugate (Desalting Column, HPLC) A1->A2 A3 Characterize Final Product A2->A3

Structure_Reactivity cluster_structure Cyclooctyne Structure cluster_reactivity SPAAC Reactivity S1 Increased Ring Strain (e.g., DBCO > DIBO > BCN) R Faster Reaction Rate S1->R S2 Reduced Steric Hindrance S2->R S3 Favorable Electronic Properties S3->R

Conclusion

BCN has established itself as a versatile and valuable reagent in the field of bioorthogonal chemistry.[4][5] Its favorable balance of reactivity, stability, and synthetic accessibility makes it a suitable choice for a wide range of applications, from fundamental biological research to the development of targeted therapeutics like antibody-drug conjugates.[13] While it exhibits slower kinetics compared to more strained cyclooctynes like DBCO, its smaller size and lower lipophilicity can be advantageous in certain contexts.[14] A thorough understanding of its reactivity profile, potential side reactions, and the availability of detailed experimental protocols, as outlined in this guide, will empower researchers to effectively harness the power of BCN-mediated SPAAC for their specific scientific goals.

References

introduction to strain-promoted alkyne-azide cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1][2] At its core, SPAAC is a metal-free click reaction between a strained cyclooctyne (B158145) and an azide (B81097), yielding a stable triazole linkage.[][4] The reaction's primary driving force is the release of ring strain inherent in the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed rapidly at physiological temperatures without the need for cytotoxic metal catalysts like copper.[4][5][6][7]

This bioorthogonality—the ability of the reacting groups to avoid interference with native biological processes—makes SPAAC an invaluable tool for researchers, scientists, and drug development professionals.[2][5] Unlike the popular Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC avoids the cellular toxicity associated with copper catalysts, making it exceptionally well-suited for applications in living cells, tissues, and whole organisms.[4][8][9] Its applications are extensive, ranging from bioconjugation and live-cell imaging to the development of targeted drug delivery systems and novel radiopharmaceuticals.[2][8][9][10]

The versatility and efficacy of SPAAC are critically dependent on the rational design of the cyclooctyne component.[5] Over the past two decades, a variety of cyclooctynes have been developed, each offering a unique balance of reactivity, stability, and hydrophilicity to suit different experimental needs.[2][11]

Core Principles and Reaction Mechanism

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition.[7] Mechanistically, it proceeds in a concerted fashion, where the azide and the strained alkyne react to form the triazole product through a single transition state without any intermediates.[4]

The high reactivity of cyclooctynes, the smallest stable cyclic alkynes, stems from the significant deviation of the alkyne's C-C≡C bond angles from the ideal 180° of a linear alkyne.[7][12] This deformation introduces approximately 18 kcal/mol of ring strain.[7] The release of this substantial strain energy upon forming the more stable, planar triazole ring provides the thermodynamic driving force for the reaction, allowing it to proceed spontaneously under mild, physiological conditions.[][4][6]

SPAAC_Mechanism Cyclooctyne Strained Cyclooctyne (e.g., DBCO) TransitionState [3+2] Cycloaddition Transition State p1 Azide Azide (R-N3) Triazole Stable Triazole p2 p1->TransitionState + p2->Triazole Spontaneous (No Catalyst)

Caption: The concerted reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Comparison of Cyclooctyne Reagents

The choice of cyclooctyne is a critical determinant of a SPAAC reaction's success, directly influencing the kinetics. The reaction rate is typically quantified by the second-order rate constant (k₂), where a higher value indicates a faster reaction. This is particularly important for in vivo applications where reactant concentrations are low.[13] The table below summarizes the kinetics for several widely used cyclooctynes.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹)Reference(s)
CyclooctyneOCT~2.4 x 10⁻³[14]
Monofluorinated CyclooctyneMOFO~4.3 x 10⁻³[14]
Difluorinated CyclooctyneDIFO~7.6 x 10⁻²[14]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[15]
Dibenzocyclooctyne / AzadibenzocyclooctyneDBCO / ADIBO~0.3 - 1.0[15]
Dibenzoannulated CyclooctyneDIBO~0.3 - 0.7[15][16]
BiarylazacyclooctynoneBARAC~0.9 - 1.0+[5]
Difluoro-DIBACF₂-DIBAC~0.50[17]

Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature used.

The evolution from simple cyclooctynes like OCT to electronically activated (DIFO) and fused-ring systems (DBCO, BARAC) demonstrates the successful strategies employed to increase ring strain and/or lower the transition state energy, thereby accelerating the reaction.[5][14]

Reactivity_Logic cluster_factors Structural Factors cluster_effects Energetic Effects F1 Increased Ring Strain (e.g., Fused Rings, Bridging) E1 Destabilized Ground State F1->E1 leads to F2 Electronic Activation (e.g., Propargylic Fluorination) E2 Lowered Transition State Energy F2->E2 leads to Result FASTER REACTION KINETICS (Higher k₂ value) E1->Result results in E2->Result results in

Caption: Logical relationship between cyclooctyne structure and SPAAC reaction rate.

Applications in Drug Development and Life Sciences

The biocompatibility of SPAAC makes it a powerful tool across various scientific disciplines.

  • Biomolecule Labeling and Derivatization: SPAAC enables the precise modification of proteins, nucleic acids, lipids, and glycans without disrupting their function.[][8] This is crucial for creating antibody-drug conjugates (ADCs), developing vaccines, and engineering proteins with novel functions.[8]

  • Molecular Imaging: By conjugating fluorophores or imaging agents to biomolecules, SPAAC allows for real-time tracking and visualization within living cells and organisms.[8][13] This is instrumental for studying drug-target interactions and complex biological pathways.[8]

  • Targeted Drug Delivery: SPAAC is used to attach targeting ligands (e.g., antibodies) to drug-loaded nanoparticles or polymers.[1][8] A powerful strategy known as pre-targeting involves first administering an azide-modified antibody that accumulates at a tumor site, followed by a smaller, fast-clearing cyclooctyne-drug conjugate that "clicks" to the antibody for targeted therapy.[13]

  • Radiopharmaceuticals: The metal-free nature of SPAAC is highly advantageous for preparing radiolabeled tracers for PET and SPECT imaging, avoiding competition between a metallic radionuclide and a potential copper catalyst.[10]

Workflow_Metabolic_Labeling A 1. Administration of Azido-Sugar (e.g., Ac₄ManNAz) to living cells or organism B 2. Metabolic Incorporation Azide groups are displayed on cell-surface glycans A->B Cellular Machinery C 3. Introduction of Probe Add Cyclooctyne-Fluorophore conjugate (e.g., DBCO-Fluor) B->C Incubation D 4. SPAAC Reaction Bioorthogonal ligation occurs on the cell surface C->D Click! E 5. Wash & Analysis Remove unbound probe and visualize (e.g., Fluorescence Microscopy, Flow Cytometry) D->E Detection

Caption: Experimental workflow for metabolic glycan labeling and imaging via SPAAC.

Experimental Protocols

Reproducibility requires detailed and validated methodologies. The following protocols provide a framework for common SPAAC applications.

Protocol 1: General SPAAC Bioconjugation of a Protein

This protocol describes the labeling of an azide-modified protein with a cyclooctyne-functionalized molecule (e.g., a biotin (B1667282) tag).

1. Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
  • Cyclooctyne reagent (e.g., DBCO-Biotin) dissolved in a compatible solvent (e.g., DMSO).
  • Phosphate-Buffered Saline (PBS), pH 7.4.
  • Purification system (e.g., size-exclusion chromatography or dialysis) to remove excess reagent.

2. Procedure:

  • Preparation: Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.
  • Reagent Addition: Prepare a 10-20 mM stock solution of the DBCO-Biotin in DMSO. Add a 10- to 20-fold molar excess of the DBCO-Biotin stock solution to the protein solution. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid protein denaturation.
  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Reaction times may vary depending on the specific cyclooctyne's reactivity.
  • Purification: Remove the unreacted, excess DBCO-Biotin reagent from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.
  • Characterization: Confirm successful conjugation using methods such as SDS-PAGE (observing a mobility shift), mass spectrometry (confirming mass increase), or a functional assay for the attached tag (e.g., a Western blot using streptavidin-HRP for a biotin tag).

Protocol 2: Metabolic Labeling and Fluorescence Imaging of Live Cells

This protocol outlines the labeling of cell surface glycans using an azido-sugar and a cyclooctyne-fluorophore.[1]

1. Materials:

  • Cultured mammalian cells (e.g., HeLa, Jurkat).
  • Complete cell culture medium.
  • Azido-sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz).
  • Cyclooctyne-fluorophore (e.g., DBCO-488).
  • DMSO for stock solutions.
  • PBS containing Ca²⁺ and Mg²⁺.
  • Fluorescence microscope or flow cytometer.

2. Procedure:

  • Metabolic Labeling: Culture cells in the presence of an appropriate concentration of the azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for metabolic incorporation into cell surface glycans.[1] Include a control group of cells cultured without the azido-sugar.
  • Cell Preparation: Gently harvest the cells (e.g., by trypsinization or scraping). Wash the cells twice with cold PBS (containing Ca²⁺ and Mg²⁺) to remove unincorporated azido-sugar. Resuspend the cells in fresh culture medium or PBS at a density of approximately 1 x 10⁶ cells/mL.[1]
  • SPAAC Labeling: Add the DBCO-fluorophore to the cell suspension to a final concentration of 10-50 µM. Incubate the cells at 37°C for 30-60 minutes in the dark.[1]
  • Washing: Wash the cells three times with cold PBS to remove any unreacted fluorescent probe.[1]
  • Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis. Analyze the cells via flow cytometry to quantify fluorescence or by fluorescence microscopy to visualize the location of the label on the cell surface. Compare the signal from azide-labeled cells to the control cells to confirm specific labeling.

Protocol 3: Determination of Second-Order Rate Constants via NMR Spectroscopy

This protocol describes a method to quantify the kinetics of a SPAAC reaction.[15][18]

1. Materials:

  • Cyclooctyne of interest.
  • Standard azide (e.g., benzyl azide).
  • Deuterated solvent (e.g., DMSO-d₆).
  • Internal standard of known concentration (e.g., dimethyl sulfone).[18]
  • NMR spectrometer and tubes.

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the cyclooctyne, benzyl azide, and the internal standard in the deuterated solvent. A typical experiment might use a cyclooctyne concentration of ~5 mM and an excess of benzyl azide (e.g., 2-12 equivalents).[18]
  • Reaction Monitoring: Place the sample in the NMR spectrometer maintained at a constant temperature (e.g., 25°C).[18] Acquire a series of ¹H NMR spectra at regular time intervals.
  • Data Analysis: Identify distinct peaks for one of the reactants (e.g., a proton on the cyclooctyne) and the corresponding peak for the triazole product.
  • Concentration Determination: Integrate the chosen reactant and product peaks in each spectrum. Calculate their concentrations at each time point by comparing their integration values to that of the known internal standard.[18]
  • Kinetic Analysis: Since the azide is in excess, the reaction can be treated under pseudo-first-order conditions. Plot the natural logarithm of the cyclooctyne concentration, ln[Cyclooctyne], versus time. The plot should be linear, and the negative of the slope will give the pseudo-first-order rate constant (k').
  • Calculate k₂: Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant (k') by the initial concentration of the azide: k₂ = k' / [Azide]₀.[15]

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable reaction in chemical biology, drug discovery, and materials science.[5][19] Its bioorthogonality and robust, catalyst-free nature provide a reliable method for forging stable covalent bonds in the most complex and sensitive of environments.[2] The continued development of novel cyclooctynes with even faster kinetics and improved physicochemical properties promises to further expand the horizon of SPAAC, enabling researchers to tackle increasingly complex challenges in the study and manipulation of biological systems.

References

In-Depth Technical Guide: Chemical Synthesis of bis-PEG2-endo-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible chemical synthesis pathway for bis-PEG2-endo-BCN, a homobifunctional crosslinker integral to advancements in bioconjugation and the development of antibody-drug conjugates (ADCs). The synthesis is presented as a multi-step process, commencing with the formation of the core bicyclo[6.1.0]nonyne (BCN) moiety, followed by its functionalization and subsequent coupling to a polyethylene (B3416737) glycol (PEG) linker.

Overview of this compound

This compound is a chemical tool employed in "click chemistry," specifically in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] Its structure features two endo-BCN moieties, which are highly reactive strained alkynes, connected by a hydrophilic diethylene glycol (PEG2) spacer.[3][4] This bifunctional nature allows for the crosslinking of two azide-containing molecules.[4] The PEG spacer enhances the solubility of the molecule in aqueous environments, a crucial property for biological applications.[5][6] This reagent is particularly valuable in the construction of ADCs, where it can act as a cleavable linker between an antibody and a cytotoxic payload.[1][2]

Chemical Structure:

  • Chemical Formula: C₂₈H₄₀N₂O₆[3]

  • Molecular Weight: 500.6 g/mol [3]

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a three-stage process:

  • Synthesis of the endo-BCN-alcohol precursor: This initial stage involves the creation of the strained bicyclononyne ring system with a hydroxyl functional group for subsequent reactions.

  • Activation of endo-BCN-alcohol: The hydroxyl group is converted into a more reactive species to facilitate coupling with the PEG linker.

  • Coupling with the PEG2 linker: The activated BCN derivative is reacted with a diamine PEG linker to yield the final this compound product.

The following diagram illustrates the proposed synthetic workflow:

G cluster_0 Stage 1: Synthesis of endo-BCN-alcohol cluster_1 Stage 2: Activation of endo-BCN-alcohol cluster_2 Stage 3: Coupling and Final Product Formation 1_5_COD 1,5-Cyclooctadiene (B75094) endo_BCN_ester endo-BCN-ethyl-ester 1_5_COD->endo_BCN_ester Ethyl diazoacetate, Rh₂(OAc)₄ endo_BCN_OH endo-BCN-alcohol endo_BCN_ester->endo_BCN_OH DIBAL-H endo_BCN_OH_2 endo-BCN-alcohol activated_BCN endo-BCN-NHS-carbonate endo_BCN_OH_2->activated_BCN Disuccinimidyl carbonate (DSC), Pyridine (B92270) activated_BCN_2 endo-BCN-NHS-carbonate bis_PEG2_endo_BCN This compound activated_BCN_2->bis_PEG2_endo_BCN PEG2_diamine Amino-PEG2-amine PEG2_diamine->bis_PEG2_endo_BCN DMF, Et₃N

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne (endo-BCN-alcohol)

The synthesis of the BCN core begins with the cyclopropanation of 1,5-cyclooctadiene.

Reaction Scheme:

G 1_5_COD 1,5-Cyclooctadiene reagents1 + Ethyl diazoacetate endo_BCN_ester endo-BCN-ethyl-ester 1_5_COD->endo_BCN_ester 1. arrow1 Rh₂(OAc)₄ reagents2 + DIBAL-H endo_BCN_OH endo-BCN-alcohol endo_BCN_ester->endo_BCN_OH 2. arrow2 THF

Caption: Synthesis of endo-BCN-alcohol.

Step 1: Synthesis of endo-BCN-ethyl-ester

  • Materials: 1,5-cyclooctadiene, ethyl diazoacetate, rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄), dichloromethane (B109758) (DCM).

  • Procedure: A solution of ethyl diazoacetate in DCM is added dropwise to a solution of 1,5-cyclooctadiene and a catalytic amount of Rh₂(OAc)₄ in DCM at room temperature. The reaction is stirred for 12-24 hours. The resulting mixture contains both exo and endo diastereomers of the BCN-ethyl-ester. The endo isomer is separated by column chromatography.

Step 2: Reduction to endo-BCN-alcohol

  • Materials: endo-BCN-ethyl-ester, diisobutylaluminium hydride (DIBAL-H), tetrahydrofuran (B95107) (THF).

  • Procedure: The purified endo-BCN-ethyl-ester is dissolved in anhydrous THF and cooled to -78 °C. A solution of DIBAL-H in hexanes is added dropwise. The reaction is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of methanol, followed by water and a Rochelle's salt solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield endo-BCN-alcohol.

Stage 1: Quantitative Data (Estimated)
Reaction Step Parameter
CyclopropanationYield of endo-isomer
Purity (post-chromatography)
ReductionYield
Purity
Stage 2: Activation of endo-BCN-alcohol

The hydroxyl group of endo-BCN-alcohol is activated to facilitate nucleophilic attack by the amine linker.

Reaction Scheme:

G endo_BCN_OH endo-BCN-alcohol reagents + Disuccinimidyl carbonate activated_BCN endo-BCN-NHS-carbonate endo_BCN_OH->activated_BCN arrow Pyridine, DCM

Caption: Activation of endo-BCN-alcohol.

  • Materials: endo-BCN-alcohol, disuccinimidyl carbonate (DSC), pyridine, dichloromethane (DCM).

  • Procedure: To a solution of endo-BCN-alcohol in anhydrous DCM, pyridine is added, and the mixture is cooled to 0 °C. Disuccinimidyl carbonate is added portion-wise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours. The reaction mixture is washed with dilute acid and brine, dried over sodium sulfate, and concentrated to yield the activated endo-BCN-NHS-carbonate.

Stage 2: Quantitative Data (Estimated)
Reaction Step Parameter
ActivationYield
Purity
Stage 3: Coupling with Amino-PEG2-amine

The final step involves the coupling of two equivalents of the activated BCN derivative with one equivalent of the diamine PEG linker.

Reaction Scheme:

G activated_BCN 2x endo-BCN-NHS-carbonate reagents + Amino-PEG2-amine final_product This compound activated_BCN->final_product arrow DMF, Et₃N

Caption: Synthesis of this compound.

  • Materials: endo-BCN-NHS-carbonate, Amino-PEG2-amine (1,2-Bis(2-aminoethoxy)ethane), triethylamine (B128534) (Et₃N), dimethylformamide (DMF).

  • Procedure: A solution of Amino-PEG2-amine and triethylamine in anhydrous DMF is prepared. To this solution, a solution of endo-BCN-NHS-carbonate (2.1 equivalents) in anhydrous DMF is added dropwise at room temperature. The reaction is stirred for 12-24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Stage 3: Quantitative Data (Estimated)
Reaction Step Parameter
CouplingYield
Purity (post-chromatography)

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

  • Diazo compounds: Ethyl diazoacetate is potentially explosive and should be handled with care.

  • Pyrophoric reagents: DIBAL-H is pyrophoric and must be handled under an inert atmosphere.

  • Solvents: Anhydrous solvents are required for several steps, and appropriate handling techniques should be used.

  • General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed throughout the synthesis.

Disclaimer: This document provides a scientifically plausible synthesis pathway based on available chemical literature. The experimental protocols are for informational purposes and should be adapted and optimized by qualified chemists in a laboratory setting. All reactions should be performed with appropriate safety precautions.

References

An In-depth Technical Guide to PEGylation Strategies in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biomolecule, is a cornerstone of biopharmaceutical development. This modification can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, leading to enhanced efficacy, safety, and patient compliance. This technical guide provides a comprehensive overview of PEGylation strategies, from the foundational principles of first-generation techniques to the precision of modern site-specific and enzymatic methods. It details the underlying chemistries, provides structured data for comparison, outlines key experimental protocols, and visualizes complex workflows and relationships to equip researchers with the knowledge to effectively leverage PEGylation in their drug development endeavors.

Introduction to PEGylation

The conjugation of PEG to a biomolecule imparts several significant advantages.[1][2][3][4] By increasing the hydrodynamic radius of the molecule, PEGylation can:

  • Extend Circulating Half-Life: The increased size reduces renal clearance, prolonging the drug's presence in the bloodstream.[5][6][7]

  • Reduce Immunogenicity: The PEG chains can mask immunogenic epitopes on the protein surface, decreasing the likelihood of an adverse immune response.[1][2][4][7]

  • Enhance Stability: PEGylation can protect the biomolecule from proteolytic degradation, increasing its stability in biological environments.[1][7]

  • Improve Solubility: PEG is a highly soluble polymer, and its conjugation can increase the solubility of hydrophobic drugs.[1][8]

These benefits have led to the successful development and marketing of numerous PEGylated therapeutics, including PEGASYS® (peginterferon alfa-2a), Neulasta® (pegfilgrastim), and Somavert® (pegvisomant).[1][5]

Generations of PEGylation Strategies

The field of PEGylation has evolved significantly, with advancements leading to more controlled and efficient conjugation methods. These strategies are often categorized into "generations."

First-Generation PEGylation: Random Conjugation

The initial approaches to PEGylation involved the random attachment of PEG chains to multiple sites on the protein surface.[1][9] This was typically achieved by targeting the abundant primary amine groups of lysine (B10760008) residues.[1][9]

  • Chemistry: First-generation methods often utilized activated PEGs such as PEG-succinimidyl carbonate (PEG-SC) or PEG-tresylate, which react with lysine residues under mild alkaline conditions.[10][11] Another common approach involved the use of PEG-aldehyde, which forms an imine with the amino group that is then reduced to a stable secondary amine with sodium cyanoborohydride.[5]

  • Drawbacks: The primary limitation of this approach is the creation of a heterogeneous mixture of PEGylated isomers, with varying numbers of PEG chains attached at different locations.[9] This heterogeneity can lead to difficulties in characterization, reduced batch-to-batch reproducibility, and potential loss of biological activity if PEGylation occurs at or near the active site.[9]

Second-Generation PEGylation: Site-Specific Conjugation

To overcome the limitations of random PEGylation, second-generation strategies focused on achieving site-specific conjugation, resulting in a more homogeneous product with preserved biological activity.[1]

This strategy targets the α-amino group at the N-terminus of the protein. The pKa of the N-terminal amino group is typically lower than that of the ε-amino groups of lysine residues. By carefully controlling the reaction pH (typically mildly acidic), it is possible to selectively react a PEG-aldehyde with the N-terminus through reductive alkylation.[1][12][13] This approach was successfully used in the development of Neulasta® (pegfilgrastim).[1][10]

Targeting cysteine residues for PEGylation offers a high degree of specificity due to the relatively low abundance and unique reactivity of the thiol group.[14] This can be achieved by introducing a free cysteine residue at a specific site in the protein through genetic engineering.[14]

  • Chemistry: Common thiol-reactive PEG derivatives include PEG-maleimide, PEG-iodoacetamide, and PEG-vinylsulfone.[5][15] These reagents react specifically with the sulfhydryl group of cysteine to form a stable covalent bond.[5]

A more recent innovation involves the use of bifunctional PEG reagents that can bridge the two sulfur atoms of a native disulfide bond.[13][16] This approach has the advantage of not requiring the introduction of a free cysteine and helps to maintain the protein's tertiary structure.[14]

Next-Generation PEGylation Strategies

The quest for even greater control and efficiency has led to the development of advanced PEGylation techniques.

Enzymatic methods offer exquisite site-specificity by utilizing enzymes that catalyze the conjugation of PEG to a specific amino acid sequence.[2][17] Transglutaminase (TGase), for example, can be used to incorporate PEG-alkylamine derivatives at specific glutamine residues.[17] This approach results in a highly homogeneous product with minimal impact on the protein's bioactivity.[17]

This technique involves the site-specific incorporation of an unnatural amino acid with a unique reactive handle into the protein sequence using recombinant DNA technology.[13] This allows for bioorthogonal conjugation with a specifically designed PEG derivative, ensuring absolute site-specificity.[13]

Quantitative Data on PEGylation

The choice of PEG size and architecture (linear vs. branched) significantly impacts the properties of the resulting bioconjugate.[9][10]

ParameterEffect of Increasing PEG Molecular WeightEffect of Branched vs. Linear PEGReferences
Circulating Half-Life IncreasesGenerally increases due to larger hydrodynamic volume[5][10]
Immunogenicity DecreasesMore effective at shielding epitopes[9][10]
Biological Activity May decrease due to steric hindranceCan better preserve activity by directing PEG away from active sites[9]
Proteolytic Stability IncreasesMore effective at preventing enzymatic degradation[9]
Renal Clearance DecreasesSignificant decrease[1][]

Table 1: Influence of PEG Characteristics on Bioconjugate Properties

Drug Name (Active Ingredient)PEG Size (kDa)PEG StructureIndicationReferences
Adagen® (pegademase bovine)5Linear (multiple)Severe Combined Immunodeficiency Disease (SCID)[1][19]
Oncaspar® (pegaspargase)5Linear (multiple)Acute Lymphoblastic Leukemia[1][19]
PEG-Intron® (peginterferon alfa-2b)12LinearHepatitis C[1]
Neulasta® (pegfilgrastim)20LinearNeutropenia[1][10]
Pegasys® (peginterferon alfa-2a)40BranchedHepatitis C[1]
Cimzia® (certolizumab pegol)40LinearCrohn's Disease, Rheumatoid Arthritis[1][10]

Table 2: Characteristics of Selected FDA-Approved PEGylated Drugs

Experimental Protocols

The following are generalized protocols for common PEGylation reactions. Optimization of parameters such as pH, temperature, reaction time, and stoichiometry is crucial for each specific protein.[5]

Protocol for N-Terminal Amine PEGylation via Reductive Alkylation
  • Protein Preparation: Prepare the protein in a buffer at a pH between 5.0 and 6.5 (e.g., sodium acetate (B1210297) buffer). Ensure the protein is free of any primary amine-containing buffer components (e.g., Tris).

  • Reagent Preparation: Dissolve PEG-aldehyde in the reaction buffer. A 5- to 10-fold molar excess of PEG-aldehyde over the protein is a common starting point.

  • Reducing Agent Preparation: Prepare a fresh solution of sodium cyanoborohydride in the reaction buffer.

  • Reaction: Add the PEG-aldehyde solution to the protein solution and mix gently. Immediately add the sodium cyanoborohydride solution to the reaction mixture.

  • Incubation: Incubate the reaction at 4°C with gentle stirring for 12-24 hours.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to consume any unreacted PEG-aldehyde.

  • Purification: Purify the PEGylated protein from unreacted protein, PEG, and other reagents using chromatography techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[][21]

Protocol for Thiol-Specific PEGylation (Cysteine)
  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate a free thiol, incubate the protein with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Remove the reducing agent by dialysis or a desalting column. The reaction buffer should be at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline with EDTA).

  • Reagent Preparation: Dissolve PEG-maleimide in the reaction buffer. A 2- to 5-fold molar excess of PEG-maleimide over the protein is a typical starting point.

  • Reaction: Add the PEG-maleimide solution to the protein solution and mix gently.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a low molecular weight thiol-containing compound (e.g., cysteine or β-mercaptoethanol) to react with any excess PEG-maleimide.

  • Purification: Purify the PEGylated protein using appropriate chromatography methods (IEX, SEC, or hydrophobic interaction chromatography (HIC)).[][21]

Purification and Characterization of PEGylated Bioconjugates

Purification is a critical step to isolate the desired PEGylated product from the reaction mixture.

  • Size-Exclusion Chromatography (SEC): This technique is effective at separating molecules based on their hydrodynamic radius and is therefore well-suited for removing unreacted PEG and native protein from the PEGylated conjugate.[][22]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can shield the surface charges of a protein, IEX is a powerful tool for separating unreacted protein, mono-PEGylated, and multi-PEGylated species.[5][][21]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. It can be used as a polishing step to separate PEGylated isomers.[][21]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is often used for analytical characterization and can separate positional isomers.[]

Characterization of the final product is essential to ensure its quality and consistency. Common analytical techniques include SDS-PAGE, mass spectrometry, and various spectroscopic methods.

Immunogenicity of PEGylated Biologics

While PEGylation is intended to reduce immunogenicity, the PEG moiety itself can, in some cases, elicit an immune response, leading to the production of anti-PEG antibodies.[23][24][25] The presence of pre-existing anti-PEG antibodies in the general population due to exposure to PEG in cosmetics and other products is also a consideration.[23] Anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug upon subsequent administrations and, in some instances, hypersensitivity reactions.[23] Therefore, a thorough immunogenicity risk assessment is a critical part of the development of any PEGylated therapeutic.[26][27]

Visualizing PEGylation Workflows and Concepts

Diagrams of PEGylation Strategies

PEGylation_Generations cluster_0 First Generation cluster_1 Second Generation cluster_2 Next Generation Random PEGylation Random PEGylation Site-Specific PEGylation Site-Specific PEGylation Random PEGylation->Site-Specific PEGylation Improved Homogeneity Lysine Targeting Lysine Targeting Lysine Targeting->Random PEGylation Advanced Site-Specific PEGylation Advanced Site-Specific PEGylation Site-Specific PEGylation->Advanced Site-Specific PEGylation Enhanced Precision N-Terminal Targeting N-Terminal Targeting N-Terminal Targeting->Site-Specific PEGylation Cysteine Targeting Cysteine Targeting Cysteine Targeting->Site-Specific PEGylation Disulfide Bridging Disulfide Bridging Disulfide Bridging->Site-Specific PEGylation Enzymatic PEGylation Enzymatic PEGylation Enzymatic PEGylation->Advanced Site-Specific PEGylation Unnatural Amino Acids Unnatural Amino Acids Unnatural Amino Acids->Advanced Site-Specific PEGylation

Caption: Evolution of PEGylation strategies.

Amine_PEGylation_Workflow Protein with accessible Lysine/N-terminus Protein with accessible Lysine/N-terminus Reaction with Activated PEG\n(e.g., PEG-NHS, PEG-Aldehyde) Reaction with Activated PEG (e.g., PEG-NHS, PEG-Aldehyde) Protein with accessible Lysine/N-terminus->Reaction with Activated PEG\n(e.g., PEG-NHS, PEG-Aldehyde) Formation of PEG-Protein Conjugate Mixture Formation of PEG-Protein Conjugate Mixture Reaction with Activated PEG\n(e.g., PEG-NHS, PEG-Aldehyde)->Formation of PEG-Protein Conjugate Mixture Purification\n(IEX, SEC) Purification (IEX, SEC) Formation of PEG-Protein Conjugate Mixture->Purification\n(IEX, SEC) Characterization\n(SDS-PAGE, MS) Characterization (SDS-PAGE, MS) Purification\n(IEX, SEC)->Characterization\n(SDS-PAGE, MS) Homogeneous PEGylated Protein Homogeneous PEGylated Protein Characterization\n(SDS-PAGE, MS)->Homogeneous PEGylated Protein

Caption: General workflow for amine-reactive PEGylation.

Thiol_PEGylation_Workflow Protein with free Cysteine Protein with free Cysteine Reaction with Thiol-Reactive PEG\n(e.g., PEG-Maleimide) Reaction with Thiol-Reactive PEG (e.g., PEG-Maleimide) Protein with free Cysteine->Reaction with Thiol-Reactive PEG\n(e.g., PEG-Maleimide) Formation of Site-Specific PEG-Protein Conjugate Formation of Site-Specific PEG-Protein Conjugate Reaction with Thiol-Reactive PEG\n(e.g., PEG-Maleimide)->Formation of Site-Specific PEG-Protein Conjugate Purification\n(SEC, HIC) Purification (SEC, HIC) Formation of Site-Specific PEG-Protein Conjugate->Purification\n(SEC, HIC) Characterization\n(SDS-PAGE, MS) Characterization (SDS-PAGE, MS) Purification\n(SEC, HIC)->Characterization\n(SDS-PAGE, MS) Homogeneous Mono-PEGylated Protein Homogeneous Mono-PEGylated Protein Characterization\n(SDS-PAGE, MS)->Homogeneous Mono-PEGylated Protein PEGylation_Purification_Logic cluster_purification Purification Strategy ReactionMixture PEGylation Reaction Mixture Unreacted Protein Unreacted PEG Mono-PEGylated Multi-PEGylated SEC Size-Exclusion Chromatography (Separates by size) ReactionMixture:f0->SEC Removes unreacted PEG IEX Ion-Exchange Chromatography (Separates by charge) ReactionMixture:f0->IEX Separates based on degree of PEGylation Purified PEGylated Fraction Purified PEGylated Fraction SEC->Purified PEGylated Fraction HIC Hydrophobic Interaction Chromatography (Separates by hydrophobicity) IEX->HIC Polishing step for isomers Isolated Mono-PEGylated Fraction Isolated Mono-PEGylated Fraction IEX->Isolated Mono-PEGylated Fraction Highly Pure Isomer Highly Pure Isomer HIC->Highly Pure Isomer

References

An In-Depth Technical Guide to bis-PEG2-endo-BCN: A Homobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinking reagent. It is designed for use in advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document details the molecule's physicochemical properties, a representative experimental protocol for its use in ADC synthesis, and a visualization of a common therapeutic workflow.

Core Properties of this compound

This compound is a versatile tool in the field of bioconjugation, prized for its role in copper-free click chemistry.[1] As a homobifunctional linker, it possesses two identical bicyclo[6.1.0]nonyne (BCN) groups, enabling the crosslinking of two azide-containing molecules.[2] The presence of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous media.[3][4]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C28H40N2O6
Molecular Weight 500.6 g/mol [1]
Purity Typically ≥95%
Appearance Oil[5]
Solubility Soluble in DMSO, DCM, and DMF[1]
Storage Conditions Store at -20°C, protected from light and moisture.[5] In solvent, can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
CAS Number 1476737-97-9[1]

Application in Antibody-Drug Conjugate (ADC) Synthesis

The primary application of this compound is in the synthesis of ADCs through strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry.[6] This bioorthogonal reaction is highly efficient and occurs under mild conditions, making it ideal for use with sensitive biomolecules like antibodies.[7] In a typical workflow, the this compound linker is used to conjugate an azide-modified cytotoxic payload to an azide-modified antibody.

Experimental Workflow for ADC Synthesis

The following diagram illustrates a logical workflow for the synthesis of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow cluster_modification Step 1: Biomolecule Modification cluster_conjugation Step 2: Conjugation via SPAAC cluster_purification Step 3: Purification and Characterization Antibody Monoclonal Antibody (mAb) Azide_mAb Azide-Modified mAb Antibody->Azide_mAb Introduce azide (B81097) groups Payload Cytotoxic Payload Azide_Payload Azide-Modified Payload Payload->Azide_Payload Introduce azide groups Reaction SPAAC Reaction (Copper-Free Click Chemistry) Azide_mAb->Reaction Azide_Payload->Reaction BCN_Linker This compound BCN_Linker->Reaction ADC_Product Antibody-Drug Conjugate (ADC) Reaction->ADC_Product Purification Purification (e.g., SEC, HIC) ADC_Product->Purification Characterization Characterization (e.g., Mass Spec, HPLC) Purification->Characterization ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC EGFR-Targeting ADC EGFR EGFR Receptor ADC->EGFR 1. Binding Endosome Endosome EGFR->Endosome 2. Internalization PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Normal Signaling RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption 5. Cytotoxicity Apoptosis Cell Cycle Arrest & Apoptosis Microtubule_Disruption->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

Navigating the Bioorthogonal Frontier: A Technical Guide to the Safe Handling and Application of bis-PEG2-endo-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and application of bis-PEG2-endo-BCN, a homobifunctional linker critical for advancements in bioconjugation and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs). As a key reagent in copper-free click chemistry, understanding its properties and handling requirements is paramount to ensuring experimental success and laboratory safety.

Core Compound Specifications and Properties

This compound is a chemical entity featuring two endo-bicyclononyne (BCN) groups linked by a hydrophilic di-ethylene glycol (PEG2) spacer. This structure allows for the efficient and specific conjugation of two azide-containing molecules through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] The PEG linker enhances solubility in aqueous media, a crucial feature for biological applications.[2]

PropertyDataReference
Chemical Name bis(bicyclo[6.1.0]non-4-yn-9-ylmethyl) ((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))dicarbamateAxisPharm
Molecular Formula C₂₈H₄₀N₂O₆[3]
Molecular Weight 500.6 g/mol [3]
CAS Number 1476737-97-9[3]
Appearance White to off-white powder or solidInferred from similar compounds[4]
Solubility Soluble in DMSO, DMF, DCMAxisPharm, BroadPharm
Purity Typically ≥95%BroadPharm

Safety and Handling

Hazard Identification and Precautions

Based on the Safety Data Sheet for the related compound (1α,8α,9β)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, which contains the reactive BCN group, the following hazards are anticipated:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [5]

The PEG component is generally considered to have low toxicity.[6] However, the overall compound should be handled with care.

Hazard ClassPrecautionary Statements
Acute Toxicity, Oral Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Skin Corrosion/Irritation Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Damage/Irritation Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Respiratory Irritation Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be strictly followed when handling this compound.

  • Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

Storage ConditionDurationNotes
-20°C 1 month (in solution)Protect from light.[7]
-80°C 6 months (in solution)Protect from light.[7]
-20°C (Solid) Long-termStore in a sealed, light- and moisture-protected container.[1]

Handling Recommendations:

  • Allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solutions.[1]

  • Avoid prolonged exposure to moisture.[1]

Experimental Protocols

The primary application of this compound is in copper-free click chemistry for bioconjugation. The following is a general protocol for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

General Protocol for Bioconjugation

This protocol outlines the conjugation of two azide-modified biomolecules (Biomolecule-A-N₃ and Biomolecule-B-N₃) using this compound.

Materials:

  • Azide-modified Biomolecule-A (Biomolecule-A-N₃)

  • Azide-modified Biomolecule-B (Biomolecule-B-N₃)

  • This compound

  • Anhydrous DMSO

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Ensure both azide-modified biomolecules are in an appropriate amine-free buffer.

  • Reaction Setup:

    • In a reaction vessel, combine Biomolecule-A-N₃ and Biomolecule-B-N₃ at the desired molar ratio.

    • Add the this compound stock solution to the biomolecule mixture. A 2-4 fold molar excess of the BCN linker over the limiting azide-modified biomolecule is a common starting point.

    • Ensure the final concentration of DMSO in the reaction mixture is kept low (ideally below 5-10% v/v) to maintain the stability of the biomolecules.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need optimization.

  • Purification:

    • Remove the excess, unreacted this compound and other small molecules using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the final product using techniques like SDS-PAGE, mass spectrometry, and chromatography (e.g., HIC, RP-LC).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows for handling and using this compound.

G cluster_storage Storage and Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal storage Store at -20°C or -80°C Protect from light and moisture warm Warm vial to room temperature storage->warm open Open vial warm->open dissolve Dissolve in anhydrous DMSO open->dissolve ppe Wear PPE: - Safety glasses - Gloves - Lab coat fume_hood Work in a chemical fume hood dissolve->fume_hood ppe->fume_hood avoid_inhalation Avoid breathing dust/aerosols fume_hood->avoid_inhalation avoid_contact Avoid skin and eye contact fume_hood->avoid_contact decontaminate Decontaminate surfaces fume_hood->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose G cluster_reactants Reactant Preparation cluster_reaction SPAAC Reaction cluster_analysis Purification and Analysis biomolecule_a Azide-Modified Biomolecule A mix Combine reactants in amine-free buffer biomolecule_a->mix biomolecule_b Azide-Modified Biomolecule B biomolecule_b->mix bcn_linker This compound (in DMSO) bcn_linker->mix incubate Incubate at RT (4-12h) or 4°C (12-24h) mix->incubate purify Purify by SEC or Dialysis incubate->purify characterize Characterize by MS, SDS-PAGE, etc. purify->characterize

References

A Technical Guide to the Fundamental Principles of Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, the term "bioorthogonal" signifies a reaction that is orthogonal to the chemistry of biology.[1] This powerful concept has revolutionized the study of biomolecules in their native environments, enabling researchers to probe glycans, proteins, lipids, and nucleic acids in real time within living cells and organisms, often without inducing cellular toxicity.[1][2] The core principle of bioorthogonal chemistry lies in the use of abiotic chemical reporters—functional groups that are absent in biological systems—that react selectively and efficiently with a complementary probe.[2] This two-step approach involves first introducing a bioorthogonal functional group into a biomolecule of interest, often through metabolic labeling or protein engineering, followed by the administration of a probe carrying the complementary reactive handle for detection or manipulation.[1]

The ideal bioorthogonal reaction exhibits several key characteristics:

  • High Selectivity: The reacting partners must be mutually specific and not cross-react with endogenous functional groups.[3]

  • Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and concentrations.[3]

  • Biocompatibility: The reactants and the resulting linkage must be non-toxic and not perturb the biological system under investigation.[3]

  • Stability: Both the reactants and the product of the ligation should be stable in an aqueous environment.[3]

This guide provides an in-depth exploration of the core principles of bioorthogonal chemistry, including a comparative analysis of the most prominent reactions, detailed experimental protocols, and visualizations of key workflows relevant to research and drug development.

Key Bioorthogonal Reactions: A Quantitative Comparison

The field of bioorthogonal chemistry has produced a diverse toolkit of reactions, each with its own unique set of advantages and disadvantages. The choice of reaction is often dictated by the specific biological question, the nature of the target biomolecule, and the experimental context. Below is a summary of the most widely used bioorthogonal reactions and their kinetic parameters.

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Staudinger Ligation Azide + Triarylphosphine~0.002 - 0.004[4][5]Highly bioorthogonal, stable amide bond formation.Slow reaction kinetics.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne + Azide (with Cu(I) catalyst)~1 - 100Fast kinetics, high yield.Copper toxicity can be a concern for in vivo applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Cyclooctyne + Azide~0.06 - 1.0 (BCN), ~0.3 - 1.0 (DBCO), ~0.3 - 0.7 (DIBO)[4][6][7]Copper-free, excellent for live-cell and in vivo applications.Kinetics are generally slower than CuAAC and tetrazine ligation.
Tetrazine Ligation (IEDDA) Tetrazine + Strained Alkene/Alkyne (e.g., TCO)~1 - 273,000[8][9][10]Extremely fast kinetics, fluorogenic potential.Tetrazine stability can be a concern in some biological contexts.
Oxime Ligation Aldehyde/Ketone + Aminooxy/HydrazineCatalyst-dependent, can be slow at neutral pH.[1][11]Forms stable oxime/hydrazone bonds, useful for protein modification.Often requires acidic conditions or catalysts for efficient reaction.

Experimental Protocols

This section provides detailed methodologies for several key bioorthogonal reactions. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Metabolic Labeling of Cell-Surface Glycans with Azido (B1232118) Sugars and Visualization via Staudinger Ligation

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by labeling with a phosphine-FLAG probe for detection.[12][13][14]

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • Phosphine-FLAG probe

  • Fixing and permeabilization buffers

  • Primary antibody against FLAG tag

  • Fluorescently labeled secondary antibody

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired density.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido sugar.

  • Staudinger Ligation:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in a solution of phosphine-FLAG (250 µM in PBS containing 1% fetal bovine serum).

    • Incubate for 1 hour at room temperature.

  • Immunofluorescence Staining and Analysis:

    • Wash the cells with PBS.

    • Fix and permeabilize the cells according to standard protocols.

    • Incubate with a primary antibody against the FLAG epitope.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Analyze the cells by flow cytometry or fluorescence microscopy to visualize the labeled glycans.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DNA Labeling

This protocol outlines the labeling of an alkyne-modified DNA oligonucleotide with an azide-containing fluorescent dye using CuAAC.[3][8][13][15]

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-modified oligonucleotide in water.

    • Prepare a stock solution of the azide-dye in DMSO.

    • Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the alkyne-DNA, TEAA buffer, and DMSO.

    • Add the azide-dye solution to the mixture.

    • Add the CuSO₄ and THPTA solutions.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Precipitate the labeled DNA using ethanol.

    • Wash the pellet with ethanol and resuspend in a suitable buffer.

    • Verify the labeling efficiency using gel electrophoresis or mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein-Oligonucleotide Conjugation

This protocol details the conjugation of a DBCO-modified antibody to an azide-modified oligonucleotide.[12][16][17]

Materials:

  • Antibody of interest

  • DBCO-NHS ester

  • Azide-modified oligonucleotide

  • PBS buffer (pH 7.4)

  • DMSO

  • Spin desalting column

Procedure:

  • Antibody Activation with DBCO:

    • Dissolve the DBCO-NHS ester in DMSO to create a stock solution.

    • Add a 10-20 fold molar excess of the DBCO-NHS ester to the antibody solution in PBS. The final DMSO concentration should be below 10%.

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess DBCO-NHS ester using a spin desalting column.

  • SPAAC Reaction:

    • Add the azide-modified oligonucleotide to the solution of the DBCO-activated antibody. A 1.5 to 5-fold molar excess of the oligonucleotide is typically used.

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight.

  • Purification and Analysis:

    • Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size exclusion or ion exchange).

    • Analyze the conjugate by SDS-PAGE and UV-Vis spectroscopy to confirm successful conjugation.

Protocol 4: Tetrazine Ligation for Live-Cell Imaging

This protocol describes the labeling of a TCO-modified cell surface protein with a tetrazine-functionalized fluorescent dye.[8][18]

Materials:

  • Cells expressing a TCO-modified protein

  • Tetrazine-fluorophore conjugate

  • Cell culture medium or imaging buffer

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells expressing the TCO-modified protein on a glass-bottom dish suitable for imaging.

  • Tetrazine Ligation:

    • Prepare a stock solution of the tetrazine-fluorophore in DMSO.

    • Dilute the tetrazine-fluorophore in cell culture medium or imaging buffer to the desired final concentration (typically in the low micromolar range).

    • Add the tetrazine-fluorophore solution to the cells.

    • Incubate for a short period (e.g., 5-30 minutes) at 37°C.

  • Imaging:

    • Wash the cells with fresh medium or buffer to remove unbound probe.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Signaling Pathways and Experimental Workflows

Bioorthogonal chemistry enables the design of sophisticated experimental workflows to probe complex biological systems. The following diagrams, generated using the DOT language, illustrate key applications in drug development and proteomics.

Workflow for Antibody-Drug Conjugate (ADC) Development using Bioorthogonal Chemistry

ADC_Workflow cluster_Ab Antibody Engineering cluster_Drug Drug-Linker Synthesis cluster_Conj Bioorthogonal Ligation cluster_Eval Evaluation Ab Antibody EngAb Engineered Antibody (with bioorthogonal handle) Ab->EngAb Site-specific incorporation ADC Homogeneous ADC EngAb->ADC Drug Cytotoxic Drug LinkerDrug Drug-Linker (with complementary handle) Drug->LinkerDrug Synthesis LinkerDrug->ADC InVitro In Vitro (Potency, Stability) ADC->InVitro InVivo In Vivo (Efficacy, PK/PD) ADC->InVivo

Caption: Workflow for site-specific antibody-drug conjugate (ADC) production.

Workflow for Proteomics Analysis using Metabolic Labeling and Bioorthogonal Chemistry

Proteomics_Workflow cluster_labeling Metabolic Labeling cluster_ligation Bioorthogonal Ligation & Enrichment cluster_analysis Mass Spectrometry Analysis Cells Live Cells LabeledCells Cells with Labeled Proteins (e.g., Azide-modified amino acids) Cells->LabeledCells Incubate with bioorthogonal precursor Lysate Cell Lysate LabeledCells->Lysate Lysis LabeledProteins Labeled Proteins Lysate->LabeledProteins React with alkyne-biotin probe (CuAAC/SPAAC) EnrichedProteins Enriched Labeled Proteins LabeledProteins->EnrichedProteins Streptavidin affinity purification Digestion On-bead Digestion EnrichedProteins->Digestion Peptides Peptides Digestion->Peptides MS LC-MS/MS Peptides->MS Data Protein Identification and Quantification MS->Data

Caption: Workflow for activity-based protein profiling (ABPP).

Workflow for Bioorthogonal Prodrug Activation

Prodrug_Activation cluster_delivery Targeted Delivery cluster_activation Bioorthogonal Activation cluster_effect Therapeutic Effect Prodrug Inactive Prodrug (with bioorthogonal handle) Target Target Site (e.g., Tumor) Prodrug->Target Systemic Administration & Accumulation ActiveDrug Active Drug Target->ActiveDrug Bioorthogonal Reaction (e.g., Tetrazine Ligation) Trigger Activating Agent (with complementary handle) Trigger->ActiveDrug Systemic Administration Effect Localized Therapeutic Effect ActiveDrug->Effect

Caption: Spatiotemporal control of drug release via bioorthogonal activation.

Conclusion

Bioorthogonal chemistry has emerged as an indispensable tool for chemists and biologists, providing a means to study and manipulate biological systems with unprecedented precision. The reactions and workflows detailed in this guide represent the foundational principles of this rapidly evolving field. For researchers, scientists, and drug development professionals, a thorough understanding of these core concepts is paramount for harnessing the full potential of bioorthogonal chemistry to address complex challenges in medicine and biology. As new reactions with even faster kinetics and improved biocompatibility continue to be developed, the applications of bioorthogonal chemistry are poised to expand even further, promising exciting new avenues for discovery and innovation.

References

An In-Depth Technical Guide to bis-PEG2-endo-BCN: Identification, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional linker, bis-PEG2-endo-BCN, a valuable tool in the field of bioconjugation and drug development. This document details its identification, key chemical and physical properties, and provides insights into its primary application in copper-free click chemistry.

Core Identification and Properties

This compound is a chemical compound utilized for its ability to link two molecules through a flexible polyethylene (B3416737) glycol (PEG) spacer. Its structure features two endo-bicyclo[6.1.0]nonyne (BCN) groups, which are highly reactive moieties in strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry.

Table 1: Chemical and Physical Properties of this compound [1][2][3][4][5]

PropertyValue
CAS Number 1476737-97-9
Molecular Formula C₂₈H₄₀N₂O₆
Molecular Weight 500.6 g/mol
Appearance Colorless to light yellow oil
Purity Typically ≥95%
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM
Storage Store at -20°C, protected from light and moisture

Synonyms:

  • bis(bicyclo[6.1.0]non-4-yn-9-ylmethyl) ((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))dicarbamate[5]

  • 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate[5]

  • endo-BCN-PEG2-endo-BCN[5]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The utility of this compound lies in the reactivity of its terminal BCN groups. BCN is a cyclooctyne, a class of molecules with significant ring strain. This inherent strain allows it to react readily with azide-functionalized molecules in a highly selective and bioorthogonal manner, meaning the reaction can proceed in complex biological environments without interfering with native biochemical processes. This copper-free click chemistry reaction forms a stable triazole linkage.

The homobifunctional nature of this compound, with two reactive BCN groups, makes it an ideal crosslinking agent to connect two azide-containing molecules or to create multivalent molecular constructs.[5] The PEG2 spacer enhances solubility in aqueous media and provides a flexible linkage between the conjugated molecules.[2]

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound (Two BCN groups) SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free) This compound->SPAAC Azide_Molecule Azide-Modified Molecule (e.g., Protein, Drug) Azide_Molecule->SPAAC Conjugate Stable Triazole-Linked Conjugate/Crosslinked Product SPAAC->Conjugate

SPAAC Reaction Pathway

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a range of applications, primarily in bioconjugation for the development of complex biomolecules and targeted therapeutics.

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drug molecules to antibodies, creating targeted cancer therapies.

  • Crosslinking: It can be used to connect two different azide-modified biomolecules, such as proteins, to study their interactions or create novel functional constructs.[5]

  • Probe Development: The linker can be used to build multifunctional probes for diagnostic and imaging applications by attaching reporter molecules (e.g., fluorescent dyes) to targeting ligands.[5]

  • Drug Delivery: this compound can serve as a scaffold in drug delivery systems, allowing for the attachment of multiple drug molecules or targeting moieties.[5]

Experimental Protocols

While specific experimental conditions will vary depending on the molecules being conjugated, the following provides a general framework for a typical bioconjugation reaction using this compound.

Materials and Reagents
  • This compound

  • Azide-modified molecule (e.g., protein, peptide, small molecule)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

General Protocol for Protein Conjugation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the specific application, but a 10 mM stock solution is a common starting point.

  • Reaction Setup:

    • Dissolve the azide-modified protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Add the this compound stock solution to the protein solution. A molar excess of the linker is typically used, with the optimal ratio determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is kept low (typically <10%) to avoid denaturation of the protein.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle agitation. Reaction times can range from 1 to 24 hours. The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Remove the excess, unreacted this compound and other small molecules from the conjugated protein using a suitable purification method, such as SEC or dialysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis A Prepare this compound stock solution in DMSO/DMF C Mix reactants and incubate (1-24h) A->C B Prepare azide-modified molecule in reaction buffer B->C D Purify conjugate (e.g., SEC, Dialysis) C->D E Characterize conjugate (e.g., HPLC, MS) D->E

References

The Strategic Integration of PEG Spacers in Bioconjugate Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, particularly in the realm of targeted drug delivery, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the various components utilized in linker technology, polyethylene (B3416737) glycol (PEG) spacers have emerged as a versatile and indispensable tool. This technical guide provides an in-depth exploration of the utility of PEG spacers in linkers for bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the physicochemical properties of PEG, its impact on bioconjugate performance, detailed experimental protocols for synthesis and characterization, and the signaling pathways influenced by these advanced therapeutic modalities.

The Physicochemical Advantages of PEG Spacers

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1] The incorporation of PEG spacers into linkers imparts several beneficial properties to bioconjugates:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to challenges with aggregation and solubility in aqueous environments.[2] PEG's hydrophilic nature mitigates these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[2][3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which reduces renal clearance and extends its circulation half-life.[3][4] This prolonged exposure can be particularly advantageous for reaching target tissues with low antigen density.[3]

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect by masking epitopes on the bioconjugate from the immune system, thereby reducing the potential for an immunogenic response.[4]

  • Tunable Length and Flexibility: PEG linkers can be synthesized with precise lengths, allowing for fine-tuning of the distance between the targeting molecule and the payload.[4] This spatial control is crucial for optimizing interactions with target receptors and for efficient payload delivery.

Impact of PEG Spacer Length on Efficacy: A Quantitative Overview

The length of the PEG spacer is not a one-size-fits-all parameter and must be empirically optimized for each specific bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of ADCs and PROTACs.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties
PEG Length (Number of Units)TargetPayloadKey FindingsReference
0 (No PEG)HER2MMAEHalf-life: 19.6 min[5]
4k Da (approx. 90)HER2MMAE2.5-fold half-life extension, 4.5-fold reduction in in vitro cytotoxicity[5]
10k Da (approx. 227)HER2MMAE11.2-fold half-life extension, 22-fold reduction in in vitro cytotoxicity; most ideal in vivo tumor therapeutic ability[5]
0, 2, 4, 8, 12, 24Non-binding IgGMMAEExposure (AUC) increased with PEG length, plateauing at PEG8. Clearance rapidly increased for PEGs smaller than PEG8.[6]
Table 2: Influence of PEG Spacer Length on PROTAC Degradation Efficacy
Target ProteinE3 Ligase LigandLinker Length (Number of PEG units)Degradation Efficacy (DC50)Reference
Estrogen Receptor α (ERα)VHL3> 1000 nM[7]
Estrogen Receptor α (ERα)VHL4 (16-atom linker)5 nM[7]
TANK-binding kinase 1 (TBK1)VHL< 12 atomsNo apparent activity[8]
TANK-binding kinase 1 (TBK1)VHL> 12 atomsRobust degradation[8]
Cyclin-dependent kinase 9 (CDK9)CRBN3~100 nM[7]
Cyclin-dependent kinase 9 (CDK9)CRBN5~10 nM[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and functional evaluation of bioconjugates incorporating PEG linkers.

Synthesis of PEG Linkers

1. Synthesis of a Branched PEG Linker (General Procedure):

This protocol outlines a step-growth polymerization method for creating branched PEGs.[]

  • Step 1: Synthesis of Bifunctional PEGs: React PEG monomers with a bifunctional linker, such as a diisocyanate or diacid chloride, to produce PEGs with two reactive end groups.

  • Step 2: Polymerization: Polymerize the bifunctional PEGs using a crosslinking agent, such as a trifunctional linker or a multifunctional monomer, to form a branched structure with multiple arms.

  • Step 3: Purification: Purify the branched PEGs using dialysis, column chromatography, or precipitation to remove unreacted monomers, linkers, and byproducts.

  • Step 4: Characterization: Characterize the molecular weight, degree of branching, and architecture of the branched PEGs using techniques like Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[]

2. Synthesis of a Cleavable PEG Linker (Acid-Labile Acetal-Based):

This protocol describes the synthesis of an acid-cleavable bis-norbornene cross-linker for creating degradable nanoparticles.[2][10]

  • Step 1: Synthesis of Silyl (B83357) Ether-Based Bis-norbornene Derivatives: Prepare a panel of silyl ether-based bis-norbornene derivatives by reacting 4-hydroxymethyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene with various dichlorosilanes.

  • Step 2: Synthesis of Acetal-Based Bis-norbornene Cross-linker: Synthesize the acetal-based cross-linker by reacting 3,4-dihydro-2H-pyran-2-carbaldehyde with an appropriate diol under acidic conditions, followed by reaction with a norbornene-containing alcohol.

  • Step 3: Brush-First Ring-Opening Metathesis Polymerization (ROMP): Co-polymerize a norbornene-terminated PEG macromonomer with the acid-cleavable bis-norbornene cross-linker using a Grubbs catalyst to form the degradable PEGylated nanoparticles.

  • Step 4: Characterization: Confirm the structure and acid-labile properties of the resulting nanoparticles using NMR, GPC, and dynamic light scattering (DLS) before and after acid treatment.

Bioconjugation and Characterization

1. General Protocol for Antibody-Drug Conjugation using a PEG-based Linker:

This protocol describes the conjugation of a payload to an antibody via a PEG linker with an NHS-ester and a maleimide (B117702) group.

  • Step 1: Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP to generate free thiol groups for conjugation. Purify the reduced antibody using a desalting column.

  • Step 2: Linker-Payload Preparation: Dissolve the PEG linker and the payload in an appropriate organic solvent like DMSO. If the payload is not already activated, perform the necessary chemical reactions to attach it to the PEG linker.

  • Step 3: Conjugation Reaction: Add the linker-payload solution to the prepared antibody solution. The reaction is typically carried out in a buffer at a specific pH (e.g., pH 7.2 for maleimide-thiol reactions) for a set period at a controlled temperature.

  • Step 4: Purification of the ADC: Remove unreacted linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Step 5: Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

    • Intact Mass Analysis: Use ESI-MS to confirm the molecular weight of the intact ADC and assess the distribution of different DAR species.[11]

    • Peptide Mapping: Digest the ADC with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific conjugation sites.[11]

    • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Use SEC-MALS to determine the absolute molar mass, size, and aggregation state of the ADC.[12][13]

    • NMR Spectroscopy: Utilize 1H NMR to characterize the PEG linker itself, including its molecular weight and the efficacy of functional group conjugation.[14][15]

Functional Assays for PEGylated Bioconjugates

1. In Vitro Cytotoxicity Assay: []

  • Purpose: To determine the potency of an ADC in killing target cancer cells.

  • Method:

    • Plate antigen-positive and antigen-negative cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, an isotype control antibody, and the free payload.

    • After a set incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

2. Serum Stability Assay: []

  • Purpose: To evaluate the stability of the ADC and the linker in plasma.

  • Method:

    • Incubate the ADC in human or mouse plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

    • Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.

    • Determine the rate of drug deconjugation.

3. Internalization Assay: []

  • Purpose: To confirm that the ADC is internalized by target cells.

  • Method:

    • Label the ADC with a fluorescent dye.

    • Treat target cells with the fluorescently labeled ADC.

    • At various time points, measure the intracellular fluorescence using flow cytometry or fluorescence microscopy.

    • An increase in fluorescence over time indicates internalization.

Signaling Pathways and Experimental Workflows

The efficacy of targeted therapies like ADCs is critically dependent on their interaction with cell surface receptors and subsequent intracellular trafficking. PEG linkers can influence these processes.

Receptor-Mediated Endocytosis of a HER2-Targeted ADC

Antibody-drug conjugates targeting the HER2 receptor on cancer cells are a prime example of receptor-mediated endocytosis leading to therapeutic effect.

HER2_Signaling_and_ADC_Internalization ADC HER2-Targeted ADC (with PEG Linker) HER2 HER2 Receptor ADC->HER2 Complex ADC-HER2 Complex Endosome Early Endosome Complex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE, DXd) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5a. Action on Tubulin DNA_Damage DNA Damage Payload->DNA_Damage 5b. Action on DNA Apoptosis Apoptosis Microtubules->Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of a HER2-targeted ADC.

The binding of the ADC to the HER2 receptor triggers internalization of the ADC-receptor complex into an endosome.[16][17] The endosome then traffics to and fuses with a lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload.[16][17] The released payload then exerts its cell-killing effect, for instance, by disrupting microtubules or causing DNA damage, ultimately leading to apoptosis.[16]

EGFR Signaling and Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is another important target for cancer therapy. Understanding its signaling pathway is crucial for designing effective inhibitors.

EGFR_Signaling_Pathway cluster_MAPK RAS-RAF-MAPK Pathway cluster_PI3K PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/Shc Dimer->Grb2 PI3K PI3K Dimer->PI3K Ras RAS Grb2->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Survival, Metastasis MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway.

Ligand binding to EGFR induces receptor dimerization and autophosphorylation, which activates downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[18][19] Targeted therapies, including those that could be delivered via ADCs, aim to inhibit these pathways.

Experimental Workflow for ADC Development and Evaluation

The development of an effective ADC is a multi-step process that involves careful design, synthesis, and rigorous evaluation.

ADC_Development_Workflow Target Target Selection & Antibody Engineering Conjugation Antibody-Drug Conjugation Target->Conjugation Linker Linker-Payload Synthesis & Optimization (incl. PEG Spacer) Linker->Conjugation Characterization Physicochemical Characterization (DAR, Mass, Purity) Conjugation->Characterization InVitro In Vitro Evaluation (Cytotoxicity, Stability, Internalization) Characterization->InVitro InVivo In Vivo Evaluation (PK/PD, Efficacy, Toxicity in Animal Models) InVitro->InVivo Clinical Clinical Development InVivo->Clinical

Caption: General workflow for ADC development.

This workflow highlights the key stages from initial target selection and linker design, through conjugation and characterization, to preclinical in vitro and in vivo evaluation, and finally, clinical development.[20][21][22]

Conclusion

PEG spacers are a powerful tool in the design of linkers for bioconjugates, offering significant advantages in terms of solubility, stability, and pharmacokinetics. The ability to precisely tune the length and architecture of PEG linkers allows for the optimization of drug delivery systems to achieve maximal therapeutic benefit while minimizing off-target toxicity. A thorough understanding of the interplay between PEG spacer properties and the biological activity of the conjugate, supported by rigorous experimental evaluation, is essential for the successful development of next-generation targeted therapies. As research continues, novel PEGylation strategies and a deeper understanding of their in vivo behavior will further expand the utility of these remarkable polymers in medicine.

References

Methodological & Application

Application Notes and Protocols for bis-PEG2-endo-BCN in Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics is rapidly advancing, with antibody-drug conjugates (ADCs) at the forefront of innovative cancer therapies. The precise and stable linkage of cytotoxic payloads or other moieties to a monoclonal antibody (mAb) is critical for the efficacy and safety of these complex biomolecules. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a highly selective and biocompatible method for bioconjugation without the need for cytotoxic copper catalysts.

The bis-PEG2-endo-BCN linker is a homobifunctional reagent designed for SPAAC applications. It features two endo-Bicyclo[6.1.0]nonyne (BCN) groups, a highly reactive strained alkyne, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the crosslinking of two azide-modified molecules or the introduction of a dimeric payload structure onto a single azide-modified antibody. The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.

These application notes provide a detailed protocol for the use of this compound in antibody conjugation, covering the initial modification of the antibody with an azide (B81097) group, the SPAAC reaction with the this compound linker, and the subsequent purification and characterization of the final conjugate.

Principle of the Reaction

The conjugation strategy involves a two-step process. First, the antibody is functionalized with azide groups. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an NHS-ester-azide reagent or through site-specific enzymatic or genetic engineering approaches.[1][2][] Following purification, the azide-modified antibody is then reacted with the this compound linker. The strained alkyne (BCN) groups on the linker readily and specifically react with the azide groups on the antibody via SPAAC to form a stable triazole linkage.[][5] The homobifunctional nature of the linker allows for the creation of antibody dimers or the attachment of two azide-containing molecules.

Experimental Protocols

Part 1: Preparation of Azide-Modified Antibody

This protocol describes the modification of an antibody with azide groups using an NHS-ester-PEG-azide reagent, targeting primary amines (lysine residues).

Materials:

  • Antibody of interest (1-10 mg/mL in PBS, pH 7.4)

  • Azide-PEGn-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Prepare Azide-NHS Ester Stock Solution:

    • Immediately before use, dissolve the Azide-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Azidation Reaction:

    • Add a 10- to 20-fold molar excess of the Azide-PEGn-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v) to minimize protein denaturation.[6]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted Azide-PEGn-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the azide-modified antibody.

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

Part 2: Conjugation of Azide-Modified Antibody with this compound

This protocol details the SPAAC reaction between the azide-modified antibody and the this compound linker. This can be adapted for antibody dimerization or for conjugation to a second azide-modified component.

Materials:

  • Azide-modified antibody (from Part 1)

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • SPAAC Reaction:

    • For antibody dimerization, add a 0.5 to 1-fold molar equivalent of the this compound stock solution to the azide-modified antibody solution. The goal is to have one linker molecule react with two antibody molecules.

    • To conjugate two smaller azide-modified molecules to the antibody, first react the azide-modified antibody with a sub-stoichiometric amount of this compound (e.g., 0.8 equivalents) to favor the formation of antibody-linker intermediates. Then, add an excess of the second azide-modified molecule.

    • For general conjugation, a starting point is to use a 3- to 5-fold molar excess of this compound relative to the number of azide groups on the antibody.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[7]

  • Purification of the Antibody Conjugate:

    • Purify the antibody conjugate to remove unreacted linker and any potential byproducts. Size-Exclusion Chromatography (SEC) is a common and effective method for this purpose.[] Hydrophobic Interaction Chromatography (HIC) can also be used, particularly for analyzing the distribution of conjugated species.[8][9]

    • Collect the fractions corresponding to the purified antibody conjugate.

    • Buffer exchange the final conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).

Data Presentation

Table 1: Recommended Molar Ratios for Antibody Modification and Conjugation

StepReagentRecommended Molar Excess (Reagent:Antibody or Azide)Notes
Antibody Azidation Azide-PEGn-NHS Ester10 - 20 foldHigher excess can lead to a higher degree of labeling (DOL).
Antibody Dimerization This compound0.5 - 1.0 foldAims for one linker to connect two antibody molecules.
General Conjugation This compound3 - 5 fold (relative to azide groups)Excess linker ensures efficient reaction with available azide sites.

Table 2: Typical Reaction Conditions

ParameterAntibody AzidationSPAAC with this compound
Reaction Buffer PBS, pH 7.4-8.0PBS, pH 7.4
Temperature Room Temperature (20-25°C)4°C or Room Temperature
Reaction Time 1 - 2 hours4 - 12 hours
Solvent <10% DMSO<10% DMSO

Characterization of the Antibody Conjugate

After purification, it is essential to characterize the final conjugate to determine the Drug-to-Antibody Ratio (DAR), purity, and integrity.

  • UV-Vis Spectroscopy: A simple method to estimate the average number of conjugated molecules (if they have a distinct absorbance) and the protein concentration.[8][]

  • Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the DAR and the distribution of different species (e.g., DAR0, DAR1, DAR2, etc.).[11][12]

  • Size-Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and to detect the presence of aggregates or fragments.

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique to separate and quantify different DAR species, providing information on the heterogeneity of the conjugate.[8][9]

Visualizations

experimental_workflow Experimental Workflow for Antibody Conjugation with this compound cluster_prep Part 1: Antibody Modification cluster_conjugation Part 2: SPAAC Conjugation cluster_characterization Part 3: Characterization mAb Monoclonal Antibody (mAb) buffer_exchange Buffer Exchange to PBS mAb->buffer_exchange azidation Reaction with Azide-PEGn-NHS Ester buffer_exchange->azidation purification1 Purification (Desalting Column) azidation->purification1 azide_mAb Azide-Modified mAb purification1->azide_mAb spaac SPAAC Reaction azide_mAb->spaac linker This compound linker->spaac purification2 Purification (SEC/HIC) spaac->purification2 final_conjugate Final Antibody Conjugate purification2->final_conjugate analysis Analysis (UV-Vis, MS, SEC, HIC) final_conjugate->analysis

Caption: Overall workflow for antibody conjugation using this compound.

reaction_mechanism Reaction Mechanism: SPAAC with this compound cluster_step1 Step 1: Antibody Azidation cluster_step2 Step 2: SPAAC Reaction mAb_NH2 Antibody-NH2 plus1 + mAb_NH2->plus1 azide_nhs N3-PEG-NHS plus1->azide_nhs arrow1 pH 7.4-8.0 azide_nhs->arrow1 mAb_N3 Antibody-N3 arrow1->mAb_N3 two_mAb_N3 2 x Antibody-N3 plus2 + two_mAb_N3->plus2 bcn_linker BCN-PEG2-BCN plus2->bcn_linker arrow2 SPAAC bcn_linker->arrow2 dimer Antibody-Triazole-PEG2-Triazole-Antibody arrow2->dimer

References

Application Notes: Utilizing bis-PEG2-endo-BCN in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker connecting these two components is critical to the ADC's stability, efficacy, and safety profile.[1][2] This document provides detailed application notes and protocols for the use of bis-PEG2-endo-BCN , a bifunctional linker, in the development of ADCs.

This compound is a homo-bifunctional linker featuring two endo-Bicyclo[6.1.0]nonyne (BCN) moieties, a highly strained cyclooctyne.[3][4][5] These BCN groups enable rapid and highly specific covalent bond formation with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[6][7][8] This reaction, a cornerstone of "click chemistry," is bioorthogonal, proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for complex biological molecules like antibodies.[6][9] The short polyethylene (B3416737) glycol (PEG2) spacer enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[2][3][10]

These notes describe a strategy where this compound acts as a bridge, first reacting with an azide-modified payload and then with an azide-modified antibody to form the final ADC.

Principle of SPAAC Conjugation

The core of this methodology is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The high ring strain of the BCN group significantly lowers the activation energy for the [3+2] dipolar cycloaddition with an azide (B81097), allowing the reaction to proceed spontaneously and selectively to form a stable triazole linkage.[6][9] The endo isomer of BCN is noted for being a highly reactive isomer in SPAAC.[11]

Key Features of SPAAC with BCN Reagents:
  • Biocompatibility: The reaction is copper-free, avoiding the cellular toxicity associated with the catalyzed version of the reaction (CuAAC).[6][9]

  • High Selectivity: Azides and BCN groups react specifically with each other, even in the presence of numerous other functional groups found in biological samples.[6]

  • Mild Reaction Conditions: The conjugation proceeds efficiently in aqueous buffers, at physiological pH, and at ambient temperatures.[6]

  • Kinetics: BCN offers an excellent balance of high reactivity and stability, with second-order rate constants suitable for bioconjugation.[9][12]

  • Stability: The resulting triazole linkage is chemically and biologically stable, ensuring the integrity of the ADC in circulation.[1][6]

Diagram 1: SPAAC Reaction Mechanism

SPAAC_Mechanism cluster_product Product BCN endo-BCN (Strained Alkyne) Triazole Stable Triazole Linkage BCN->Triazole + R1-N3 Azide Azide-Containing Molecule (R1-N3)

Caption: The [3+2] cycloaddition of an endo-BCN alkyne and an azide.

ADC Synthesis and Characterization Strategy

The synthesis of an ADC using this compound involves a multi-step process that leverages the SPAAC reaction. First, the antibody and payload must be independently functionalized with azide groups. The bis-BCN linker is then used to connect the azide-payload to the azide-antibody.

ADC Assembly Workflow

The overall workflow involves preparing the components, performing the conjugation reactions, purifying the product, and characterizing the final ADC to ensure quality and consistency.

Diagram 2: ADC Synthesis Workflow using this compound

ADC_Workflow cluster_prep Component Preparation cluster_functionalization Functionalization cluster_conjugation Conjugation (SPAAC) cluster_downstream Downstream Processing mAb Monoclonal Antibody (mAb) Azide_mAb Azide-Modified mAb (mAb-N3) mAb->Azide_mAb Add Azide Handle Payload Cytotoxic Payload Azide_Payload Azide-Modified Payload (Payload-N3) Payload->Azide_Payload Add Azide Handle Linker This compound Step1 Step 1: Linker-Payload Formation Linker->Step1 Step2 Step 2: ADC Formation Azide_mAb->Step2 Azide_Payload->Step1 Step1->Step2 Purification Purification (e.g., SEC) Step2->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: Stepwise workflow for ADC synthesis and characterization.

Selection of Cytotoxic Payloads

The choice of payload is central to the ADC's mechanism of action and potency.[13] Payloads are typically highly potent small molecules that can be categorized by their mechanism. For use with this protocol, the selected payload must be functionalized with an azide group.

Common ADC Payload Classes:

  • Microtubule Inhibitors: These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[13][14] Examples include auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4).[13]

  • DNA-Damaging Agents: This class induces cell death by damaging DNA through mechanisms like alkylation, crosslinking, or intercalation.[14] Examples include calicheamicins, duocarmycins, pyrrolobenzodiazepines (PBDs), and topoisomerase I inhibitors like deruxtecan (B607063) (DXd) and SN-38.[13][15][16]

ADC Characterization

Thorough analytical characterization is required to ensure the quality, consistency, and efficacy of the synthesized ADC.

  • Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody is a critical quality attribute affecting both potency and pharmacokinetics. It is commonly measured using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[17][18][19]

  • Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to detect the presence of aggregates, which can affect efficacy and immunogenicity.

  • In Vitro Potency: The biological activity of the ADC is assessed using cell-based cytotoxicity assays on antigen-positive cell lines to determine the half-maximal inhibitory concentration (IC50).[20][21][22]

  • In Vivo Efficacy: The anti-tumor activity of the ADC is evaluated in preclinical animal models, typically human tumor xenografts in mice.[21][23][24]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₈H₄₀N₂O₆[5][25]
Molecular Weight 500.6 g/mol [3][5][25]
Purity >95%[3][5]
Appearance Oil[25]
Solubility Soluble in DMSO, DMF[5][16]
Storage Store at -20°C, protect from light[5][7][25]
Table 2: Recommended Reaction Parameters for SPAAC Conjugation
ParameterRecommended RangeNotes
Molar Excess (Linker/Payload over mAb) 2 - 10 fold excessStarting with a 4-fold molar excess is common. Optimization may be required.[6]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) can be used for longer incubations to preserve protein integrity.[6]
Incubation Time 4 - 24 hoursReaction progress should be monitored. Incubations of 2 hours have also been reported as sufficient.[6]
Reaction Buffer PBS, pH 7.4 or similar amine-free bufferAvoid buffers containing primary amines if NHS ester chemistry was used for azide modification.
Co-solvent (e.g., DMSO) < 5% (v/v)To minimize potential effects on antibody structure and stability.[6]
Table 3: Representative Data from ADC Characterization (Example)
ParameterResultMethod
Average DAR 3.8HIC-HPLC / LC-MS
Monomer Purity >98%SEC-HPLC
Residual Free Payload <1%RP-HPLC
In Vitro IC50 (Antigen+ cells) 1.5 nMCell Viability Assay
In Vitro IC50 (Antigen- cells) >1000 nMCell Viability Assay

Experimental Protocols

Note: These protocols are general guidelines. Optimization is likely required for specific antibodies, payloads, and linker systems.

Protocol 1: Preparation of Azide-Modified Antibody

This protocol describes the modification of antibody lysine (B10760008) residues with an azide group using an NHS-azide reagent.

  • Materials:

    • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4).

    • Azido-PEGn-NHS Ester (e.g., N₃-PEG₄-NHS Ester).

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

    • Purification system (e.g., dialysis cassettes or size exclusion chromatography column).

  • Procedure:

    • Prepare a stock solution of the Azido-PEGn-NHS Ester in anhydrous DMSO (e.g., 10 mM).

    • Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.

    • Add a 5-10 fold molar excess of the NHS-azide reagent to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

    • Remove the excess, unreacted NHS-azide reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).

    • Determine the final concentration of the azide-modified antibody using a standard protein assay (e.g., BCA).

Protocol 2: Two-Step ADC Conjugation using this compound

This protocol describes the conjugation of an azide-payload to an azide-antibody using the bifunctional BCN linker.

  • Materials:

    • Azide-modified antibody (mAb-N₃) from Protocol 1.

    • Azide-functionalized payload (Payload-N₃).

    • This compound.

    • Anhydrous DMSO.

    • Reaction Buffer (PBS, pH 7.4).

  • Procedure:

    • Step A: Formation of BCN-Linker-Payload Intermediate

      • Prepare stock solutions of this compound and Payload-N₃ in anhydrous DMSO (e.g., 10 mM).

      • In a microcentrifuge tube, combine a 1.5-fold molar excess of this compound with the Payload-N₃ solution.

      • Incubate this pre-conjugation reaction for 1-2 hours at room temperature to form the mono-conjugated BCN-PEG2-BCN-PEG2-Payload intermediate. This step aims to favor the formation of the mono-adduct, leaving one BCN group free.

    • Step B: Conjugation to Antibody

      • Add a 4-fold molar excess of the pre-reacted BCN-Linker-Payload solution from Step A to the azide-modified antibody (mAb-N₃).

      • Ensure the final DMSO concentration in the reaction mixture is below 5%. Adjust with reaction buffer if necessary.

      • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.[6]

    • Step C: Purification

      • Purify the resulting ADC from unreacted linker-payload and other reagents using size exclusion chromatography (e.g., Superdex 200 or equivalent) equilibrated with a suitable formulation buffer (e.g., PBS).

      • Collect fractions corresponding to the monomeric ADC peak.

      • Pool the relevant fractions and concentrate to the desired final concentration.

Protocol 3: Determination of Average DAR by HIC-HPLC
  • Materials:

    • Purified ADC sample.

    • HIC Column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7).

    • HPLC system with a UV detector.

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-50 µg of the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the absorbance at 280 nm. Different DAR species (DAR0, DAR2, DAR4, etc.) will elute as distinct peaks due to increasing hydrophobicity.

    • Integrate the peak area (Aᵢ) for each species with a specific drug load (DARᵢ).

    • Calculate the average DAR using the formula: Average DAR = Σ(Aᵢ * DARᵢ) / Σ(Aᵢ)

ADC Mechanism of Action

Once administered, the ADC circulates in the bloodstream until it encounters cancer cells expressing its specific target antigen. The subsequent steps lead to targeted cell death.

Diagram 3: General ADC Mechanism of Action

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC 1. ADC Binding Receptor Target Antigen ADC->Receptor Binds Internalization 2. Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome 3. Lysosomal Trafficking Endosome->Lysosome Release 4. Payload Release Lysosome->Release Payload_Action 5. Cytotoxic Effect (e.g., DNA Damage, Microtubule Disruption) Release->Payload_Action Apoptosis 6. Apoptosis (Cell Death) Payload_Action->Apoptosis

Caption: The pathway from antigen binding to targeted cancer cell death.

The general mechanism involves:

  • Binding: The ADC's antibody component binds specifically to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: The cell internalizes the ADC-antigen complex, typically via endocytosis, into an endosome.

  • Trafficking: The endosome fuses with a lysosome, an acidic organelle rich in degradative enzymes.

  • Payload Release: The antibody portion of the ADC is degraded within the lysosome, releasing the cytotoxic payload. If a cleavable linker is used, specific conditions within the cell (e.g., enzymes, pH) can also trigger release.[1][2]

  • Cytotoxicity: The released payload exerts its cell-killing function, for example, by disrupting microtubules or causing catastrophic DNA damage.[13]

  • Apoptosis: The cellular damage ultimately triggers programmed cell death (apoptosis), eliminating the cancer cell.

References

Application Notes and Protocols for bis-PEG2-endo-BCN in Protein-Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

bis-PEG2-endo-BCN is a homobifunctional crosslinking agent that leverages strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," to covalently link proteins.[1][2] This reagent features two bicyclo[6.1.0]nonyne (BCN) groups at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][3] The BCN moieties react specifically and efficiently with azide-functionalized molecules under physiological conditions without the need for a cytotoxic copper catalyst, making it an ideal tool for studying protein-protein interactions in biological systems.[4][] The PEG2 spacer enhances the solubility of the crosslinker in aqueous buffers.[3]

This document provides detailed application notes and protocols for utilizing this compound to crosslink proteins for the study of their interactions and complexes.

Chemical Properties and Reaction Mechanism

This compound is a versatile tool for covalently capturing protein-protein interactions. Its utility stems from the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Key Features:

  • Homobifunctional: Possesses two identical reactive BCN groups, enabling the linkage of two azide-containing molecules.[1]

  • Bioorthogonal: The BCN groups react specifically with azides, minimizing off-target reactions with other functional groups found in proteins.[]

  • Copper-Free Click Chemistry: The reaction proceeds without the need for a copper catalyst, which can be toxic to cells and interfere with protein structure and function.[3]

  • PEG Spacer: The PEG2 spacer increases the hydrophilicity of the crosslinker, improving its solubility in aqueous buffers commonly used for biological experiments.[3]

The reaction mechanism involves the [3+2] cycloaddition of the strained alkyne (BCN) with an azide (B81097) to form a stable triazole linkage. To achieve protein-protein crosslinking with this compound, the target proteins must first be functionalized with azide groups. This can be accomplished through various methods, such as the incorporation of azido-amino acids (e.g., azidohomoalanine) during protein expression or the chemical modification of reactive side chains (e.g., lysines) with an azide-containing reagent.

Applications in Research and Drug Development

The ability to covalently link interacting proteins makes this compound a valuable tool in various research and development areas:

  • Mapping Protein-Protein Interaction Interfaces: By crosslinking interacting proteins and subsequently using mass spectrometry to identify the crosslinked peptides, the specific regions of interaction can be mapped.

  • Stabilizing Protein Complexes: Weak or transient protein interactions can be stabilized by crosslinking, facilitating their purification and structural analysis.

  • Studying Quaternary Structure: The spatial arrangement of subunits in a protein complex can be investigated by identifying intra- and inter-subunit crosslinks.[6]

  • Drug Discovery: Understanding the interfaces of protein-protein interactions can aid in the design of small molecules or biologics that modulate these interactions.

Experimental Protocols

This section provides a general protocol for protein-protein crosslinking using this compound. Note: This is a guideline, and optimal conditions (e.g., concentrations, incubation times, and molar ratios) should be determined empirically for each specific protein system.

Protocol 1: Azide Functionalization of Target Proteins

This protocol describes the modification of lysine (B10760008) residues with azide groups using an NHS-azide reagent.

Materials:

  • Purified protein solutions (Protein A and Protein B) in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0.

  • Azide-PEGn-NHS ester (e.g., Azido-PEG4-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Prepare Stock Solution: Dissolve the Azide-PEGn-NHS ester in DMSO to a concentration of 10-50 mM.

  • Protein Preparation: Ensure the protein solutions are at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the Azide-PEGn-NHS ester stock solution to each protein solution separately. The final DMSO concentration should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reactions for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted azide reagent and quenching buffer by passing the protein solutions through desalting columns or by dialysis against the desired reaction buffer for the crosslinking step.

  • Verification (Optional): The successful incorporation of azides can be verified by reacting a small aliquot of the modified protein with a fluorescently labeled BCN or DBCO reagent and analyzing by SDS-PAGE.

Protocol 2: Protein-Protein Crosslinking with this compound

Materials:

  • Azide-functionalized Protein A (Az-Protein A)

  • Azide-functionalized Protein B (Az-Protein B)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, HEPES, pH 7.4)

Procedure:

  • Prepare Crosslinker Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine Az-Protein A and Az-Protein B at the desired molar ratio in the reaction buffer.

  • Initiate Crosslinking: Add the this compound stock solution to the protein mixture. A typical starting point is a 20- to 50-fold molar excess of the crosslinker over the total protein concentration.[7]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time should be determined by analyzing aliquots at different time points.

  • Analysis of Crosslinking: The extent of crosslinking can be monitored by SDS-PAGE. Successful crosslinking will result in the appearance of a new band corresponding to the molecular weight of the Protein A-Protein B conjugate.

  • Further Analysis: The crosslinked sample can be further analyzed by mass spectrometry to identify the crosslinked peptides and map the interaction interface.

Data Presentation

The efficiency of the crosslinking reaction can be quantified and compared under different conditions. The following tables provide a template for organizing such data.

Table 1: Optimization of Crosslinker Concentration

Molar Excess of this compound% Crosslinked Product (Protein A-B)% Un-crosslinked Protein A% Un-crosslinked Protein B
10x
25x
50x
100x

% Crosslinked Product can be estimated from densitometry of SDS-PAGE gels.

Table 2: Time Course of Crosslinking Reaction

Incubation Time (minutes)% Crosslinked Product (Protein A-B)
30
60
120
240

Visualizations

Chemical Structure and Reaction

Caption: Reaction scheme of this compound with two azide-modified proteins.

Experimental Workflow

workflow start Start: Purified Proteins A & B azide_mod Azide Modification (e.g., NHS-Azide reaction) start->azide_mod purify_azide Purification (Remove excess azide reagent) azide_mod->purify_azide mix_proteins Mix Az-Protein A and Az-Protein B purify_azide->mix_proteins add_crosslinker Add this compound mix_proteins->add_crosslinker incubate Incubate (e.g., 1-4h at RT) add_crosslinker->incubate analyze_sds Analyze by SDS-PAGE incubate->analyze_sds analyze_ms Analyze by Mass Spectrometry analyze_sds->analyze_ms end End: Interaction Data analyze_ms->end

Caption: General workflow for protein-protein crosslinking using this compound.

Signaling Pathway (Logical Relationship)

signaling_pathway cluster_inputs Inputs cluster_process Process cluster_outputs Outputs protein_a Protein A interaction Protein A and B Interact protein_a->interaction protein_b Protein B protein_b->interaction crosslinker This compound crosslinking Covalent Crosslinking (SPAAC Reaction) crosslinker->crosslinking interaction->crosslinking stable_complex Stabilized Protein Complex crosslinking->stable_complex ms_data Mass Spectrometry Data (Crosslink Identification) stable_complex->ms_data structural_model Structural Model of Interaction ms_data->structural_model

Caption: Logical flow from protein interaction to structural insights.

References

Application Notes and Protocols for SPAAC Reaction with bis-PEG2-endo-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction's high efficiency, selectivity, and biocompatibility make it an invaluable tool in drug development, particularly for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

At the heart of this technology are strained alkynes like bicyclo[6.1.0]nonyne (BCN). The bis-PEG2-endo-BCN reagent is a homobifunctional linker featuring two endo-BCN groups connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[4][5] This dual functionality allows for the crosslinking of two azide-containing molecules, making it an ideal candidate for constructing complex biomolecular architectures.[5] The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media, a crucial property for biological applications.[4] This document provides a detailed guide to utilizing this compound in SPAAC reactions, including experimental protocols, quantitative data, and workflow visualizations.

Key Features of SPAAC with this compound:

  • Biocompatibility: The copper-free nature of the reaction makes it suitable for use in living systems.[1]

  • High Selectivity: The BCN groups react specifically with azides, minimizing off-target reactions with other functional groups present in biological samples.

  • Homobifunctionality: Enables the crosslinking of two azide-containing molecules.[5]

  • Enhanced Solubility: The integrated PEG2 spacer improves the water solubility of the reagent and the final conjugate.[4]

  • High Reaction Efficiency: SPAAC reactions with BCN reagents are known for their high yields.[6]

Experimental Protocols

This section details the protocols for preparing a stock solution of this compound and for performing a typical crosslinking reaction with azide-containing biomolecules.

Preparation of this compound Stock Solution

Materials:

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of this compound in anhydrous DMSO. A concentration of 10 mM is recommended as a starting point.

  • Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

General Protocol for Crosslinking Azide-Modified Biomolecules

This protocol provides a general procedure for crosslinking two azide-containing biomolecules (Biomolecule-N3) using this compound. The example focuses on protein crosslinking, such as with Bovine Serum Albumin (BSA) that has been functionalized with azide (B81097) groups.

Materials:

  • Azide-modified biomolecule (e.g., Azido-BSA)

  • This compound stock solution (10 mM in anhydrous DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching reagent (e.g., an azide-containing small molecule or buffer exchange system)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the biomolecule solution. A 2 to 10-fold molar excess of the this compound over the total azide concentration is a typical starting point. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize potential effects on protein structure.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal reaction time and temperature may need to be determined empirically for each specific application.

  • Reaction Quenching (Optional):

    • To quench unreacted BCN groups, an excess of a small molecule azide can be added.

  • Purification:

    • Remove excess unreacted this compound and byproducts using standard techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale of the reaction and the nature of the biomolecule.

  • Analysis:

    • Analyze the crosslinked product using techniques such as SDS-PAGE, which may show a band shift corresponding to the crosslinked species, and mass spectrometry to confirm the molecular weight of the conjugate.

Quantitative Data Summary

The efficiency of SPAAC reactions is a critical parameter. The following table summarizes representative data for reactions involving bis-BCN reagents.

ParameterValueNotes
Reaction Yield 80.7%Reported yield for the SPAAC reaction of a bis-endo-BCN compound with an azido (B1232118) derivative of 5-FAM.[6]
Second-Order Rate Constant (k₂) 0.19 - 0.29 M⁻¹s⁻¹For the reaction of BCN diastereomers with benzyl (B1604629) azide in a polar solvent mixture. This provides a general indication of the reaction kinetics.

Visualizations

Logical Relationship of the SPAAC Reaction

The following diagram illustrates the fundamental principle of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

SPAAC_Reaction reagent1 Azide-Containing Molecule (R-N3) product Stable Triazole Linkage reagent1->product + reagent2 This compound reagent2->product crosslinked_product Crosslinked Product product->crosslinked_product Formation of

Caption: The SPAAC reaction between an azide and the BCN moiety of this compound.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram outlines a typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound as a linker to conjugate an azide-modified drug to an azide-modified antibody.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_analysis Analysis start Start: Azide-Modified Antibody & Azide-Modified Drug step1 Dissolve Antibody and Drug in Reaction Buffer start->step1 step2 Add this compound (Homobifunctional Crosslinker) step1->step2 step3 Incubate (Room Temperature or 4°C) step2->step3 step4 Purification (e.g., Size-Exclusion Chromatography) step3->step4 end_product Purified ADC step4->end_product analysis1 SDS-PAGE end_product->analysis1 analysis2 Mass Spectrometry end_product->analysis2 analysis3 Functional Assays end_product->analysis3

Caption: Workflow for the synthesis and analysis of an ADC using this compound.

References

Application Notes and Protocols for bis-PEG2-endo-BCN in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional linker, and its applications in the field of targeted drug delivery. Detailed protocols for its use in constructing antibody-drug conjugates (ADCs) are provided, along with representative data and visualizations to guide researchers in their experimental design.

Introduction to this compound

This compound is a homobifunctional crosslinking reagent used in bioconjugation and drug delivery system development.[1][2] Its structure consists of two bicyclo[6.1.0]nonyne (BCN) moieties connected by a short polyethylene (B3416737) glycol (PEG) spacer containing two ethylene (B1197577) glycol units.[2]

  • BCN Groups: The endo-BCN groups are strained cyclooctynes that enable rapid and highly specific covalent bond formation with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This "click chemistry" reaction is bioorthogonal, meaning it can proceed under physiological conditions (neutral pH, aqueous environment) without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[5][]

  • PEG Spacer: The hydrophilic PEG2 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which can help prevent aggregation, particularly when working with hydrophobic drug payloads.[][7][8][9] PEG linkers are known to improve the pharmacokinetic properties of bioconjugates by increasing their hydrodynamic volume and shielding them from enzymatic degradation and immune recognition.[10]

  • Homobifunctional Nature: With two identical BCN reactive groups, this linker is designed to crosslink two azide-containing molecules.[2][11] This makes it suitable for applications such as creating drug-drug conjugates, multivalent protein complexes, or specific types of antibody-drug conjugates where the drug is pre-functionalized with an azide (B81097).

Some sources describe the carbamate (B1207046) linkages within the this compound structure as potentially cleavable, which could allow for drug release under specific physiological conditions, such as in the acidic environment of a lysosome or through enzymatic action.[2][12] However, other sources classify it as non-cleavable, indicating high stability.[8] Researchers should empirically determine the stability of the final conjugate in the intended biological environment.

Key Applications in Drug Delivery

The primary application of this compound in drug delivery is the construction of complex therapeutic entities.

  • Antibody-Drug Conjugates (ADCs): While less common than heterobifunctional linkers for traditional ADC synthesis, this compound can be used to link an azide-modified antibody to an azide-modified cytotoxic payload. This approach requires pre-functionalization of both the antibody and the drug.

  • Drug-Drug Conjugates: This linker is well-suited for creating conjugates containing two different azide-modified drug molecules. This can be advantageous for delivering synergistic drug combinations to a target site.

  • Crosslinking of Biomolecules: It can be used to crosslink proteins, peptides, or other biomolecules that have been functionalized with azide groups, enabling the creation of novel therapeutic or diagnostic agents.[11][13]

The workflow for creating a crosslinked conjugate using this compound is visualized below.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Conjugation cluster_2 Step 3: Final Product MolA Molecule A (e.g., Antibody) Azide1 Introduce Azide Group MolA->Azide1 MolB Molecule B (e.g., Drug) Azide2 Introduce Azide Group MolB->Azide2 MolA_N3 Molecule A-N3 Azide1->MolA_N3 MolB_N3 Molecule B-N3 Azide2->MolB_N3 Reaction SPAAC Reaction (Physiological Conditions) MolA_N3->Reaction MolB_N3->Reaction Linker This compound Linker->Reaction Final_Product Molecule A - Linker - Molecule B (e.g., ADC) Reaction->Final_Product

Caption: Experimental workflow for bioconjugation.

Quantitative Data

Specific quantitative data for this compound is not widely published. However, the following table presents representative data for antibody-drug conjugation using a similar BCN-PEG linker, which can serve as a benchmark for experimental design.[10]

ParameterAnalytical MethodRepresentative ValueNotes
Linker:Antibody Molar Ratio -10-20 fold excessOptimization may be required based on the antibody and payload.
Reaction Time RP-HPLC, SEC2-6 hoursReaction kinetics are generally rapid for SPAAC.[14]
Reaction Temperature -25-37 °CMild temperatures preserve protein integrity.[14]
Average Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)1.8 - 2.0For site-specific conjugation, a DAR of 2 is often targeted.
Conjugation Efficiency SDS-PAGE, Mass Spectrometry> 90%High efficiency is a hallmark of click chemistry.
Final Conjugate Purity Size-Exclusion Chromatography (SEC)> 95%Purification removes excess linker and unconjugated molecules.

Experimental Protocols

The following are detailed protocols for the synthesis of an antibody-drug conjugate using this compound as a crosslinker between an azide-modified antibody and an azide-modified drug payload.

Protocol 1: Introduction of Azide Groups into an Antibody

This protocol describes a common method for site-specifically introducing azide groups onto an antibody's glycans.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • Endo S2 enzyme

  • Galactosyltransferase (GalT) enzyme

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protein A affinity column

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Deglycosylation: Incubate the antibody with EndoS2 at a 1:10 enzyme:antibody molar ratio in PBS. Allow the reaction to proceed at 37°C for 4 hours. This step removes outer glycan structures, exposing a terminal N-acetylglucosamine (GlcNAc) residue.

  • Azide Installation: To the deglycosylated antibody solution, add Galactosyltransferase to a final concentration of 0.1 mg/mL and UDP-GalNAz to a final concentration of 1 mM.

  • Incubate the mixture at 30°C for 16-24 hours with gentle agitation to transfer the azide-containing sugar (GalNAz) to the exposed GlcNAc.[10]

  • Purification: Purify the resulting azide-modified antibody (Ab-N₃) using a Protein A affinity column to remove the enzymes and excess reagents.

  • Perform a buffer exchange into fresh PBS (pH 7.4) using a desalting column to remove any remaining small molecules.

  • Characterization: Confirm the successful incorporation of the azide group via mass spectrometry. An increase in mass corresponding to the added GalNAz moiety should be observed. Determine the concentration of Ab-N₃ using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of Azide-Modified Antibody with Azide-Modified Drug

This protocol details the SPAAC reaction using this compound.

Materials:

  • Azide-modified antibody (Ab-N₃) from Protocol 1 (e.g., at 5 mg/mL in PBS)

  • Azide-modified drug payload (Drug-N₃)

  • This compound linker (dissolved in anhydrous DMSO to a 10 mM stock solution)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Reaction Setup (Part A - Linker-Drug Conjugation):

    • In a microcentrifuge tube, dissolve the Drug-N₃ in a minimal amount of DMSO.

    • Add a 1.05-fold molar excess of the this compound stock solution. This slight excess ensures that most of the linker will be mono-conjugated to the drug, leaving one BCN group free.

    • Allow this first SPAAC reaction to proceed at room temperature for 1 hour to form the Drug-Linker-BCN intermediate.

  • Reaction Setup (Part B - ADC Formation):

    • In a separate tube, add the Ab-N₃ solution.

    • Add a 10-fold molar excess of the pre-reacted Drug-Linker-BCN solution from Part A to the Ab-N₃ solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to maintain antibody stability.[15]

    • The reaction mixture should have a final antibody concentration of approximately 5 mg/mL.

  • Incubation: Allow the conjugation reaction to proceed at 25°C for 4-6 hours with gentle mixing. For sensitive antibodies, the incubation can be performed at 4°C overnight.[3]

  • Purification: Purify the final antibody-drug conjugate (Ab-Linker-Drug) using an SEC column to remove unreacted drug-linker complexes and any protein aggregates.

  • Characterization:

    • Analyze the final product using SDS-PAGE to confirm conjugation.

    • Use Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

    • Confirm the final molecular weight and integrity of the ADC using mass spectrometry.

The logical relationship for this two-step conjugation process is visualized below.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: ADC Formation Drug_N3 Drug-N3 Reaction1 SPAAC Reaction 1 (1 hr, RT) Drug_N3->Reaction1 Linker This compound Linker->Reaction1 Intermediate Drug-Linker-BCN Reaction1->Intermediate Reaction2 SPAAC Reaction 2 (4-6 hrs, 25°C) Intermediate->Reaction2 Ab_N3 Antibody-N3 Ab_N3->Reaction2 ADC Final ADC Reaction2->ADC

References

Application Notes and Protocols for Cell Surface Labeling with bis-PEG2-endo-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

bis-PEG2-endo-BCN is a homobifunctional, polyethylene (B3416737) glycol-spaced, bicyclononyne (BCN) derivative designed for bioorthogonal chemistry applications. Its two endo-BCN groups exhibit high reactivity towards azide-functionalized molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. This property makes it an invaluable tool for selectively labeling and crosslinking molecules on the surface of living cells without inducing cytotoxicity associated with copper catalysts. The PEG2 spacer enhances the reagent's solubility in aqueous buffers, crucial for biological experiments.

These application notes provide detailed protocols for two primary uses of this compound in cell surface labeling: the direct conjugation to azide-modified cell surface biomolecules and the crosslinking of cell surface proteins for studying protein-protein interactions.

Core Applications

  • Cell Surface Bioconjugation: Specifically label cell surface molecules that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group. This is useful for attaching probes, such as fluorophores or biotin, for visualization and purification.

  • Crosslinking of Cell Surface Proteins: Covalently link interacting cell surface proteins that have been functionalized with azide groups. This allows for the stabilization of protein complexes for subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.

Quantitative Data Summary

The efficiency of SPAAC reactions is often described by second-order rate constants. While specific data for this compound is not extensively published, the reaction between BCN and azides is well-characterized.

ParameterValueNotes
BCN-Azide Reaction Rate (k₂) ~ 0.1 - 1.0 M⁻¹s⁻¹The reaction rate can be influenced by the steric hindrance around the azide and the solvent polarity.
BCN-Thiol Side Reaction Rate (k₂) ~ 10⁻⁴ M⁻¹s⁻¹Demonstrates the high bioorthogonality of the BCN-azide reaction, with minimal cross-reactivity with endogenous thiols.
Optimal Concentration for Live Cell Labeling 10 - 100 µMThis is a general starting range and should be optimized for each cell type and application to balance labeling efficiency with potential off-target effects.
Incubation Time for Live Cells 30 - 120 minutesDependent on the concentration of the reagent and the density of azide groups on the cell surface.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans and Conjugation with this compound

This protocol describes the introduction of azide groups into cell surface glycans via metabolic labeling, followed by conjugation with a fluorescent probe using this compound as a linker.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)

  • This compound

  • Azide-functionalized fluorophore (e.g., Azide-Fluor 488)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: a. Plate cells in a suitable culture vessel and allow them to adhere overnight. b. Prepare a stock solution of Ac₄ManNAz or Ac₄GalNAz in DMSO. c. Add the azido (B1232118) sugar to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

  • Preparation of BCN-Fluorophore Conjugate: a. Dissolve this compound and the azide-functionalized fluorophore in DMSO to prepare 10 mM stock solutions. b. In a microcentrifuge tube, combine 1 µL of this compound stock with 1 µL of the azide-fluorophore stock. This creates a 1:1 molar ratio. c. Incubate the reaction mixture at room temperature for 1-2 hours to allow for the SPAAC reaction to proceed, forming a mono-BCN-functionalized fluorophore.

  • Cell Surface Labeling: a. Gently wash the metabolically labeled cells three times with warm PBS to remove any unreacted azido sugar. b. Prepare a labeling solution of the BCN-fluorophore conjugate in serum-free cell culture medium or PBS containing 1% BSA at a final concentration of 10-50 µM. c. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C. d. Wash the cells three times with warm PBS to remove any unreacted BCN-fluorophore conjugate.

  • Fixation and Imaging: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Mount the coverslips on microscope slides and visualize the fluorescently labeled cells using a fluorescence microscope.

Metabolic_Labeling_Workflow cluster_0 Metabolic Labeling cluster_1 BCN-Fluorophore Conjugation cluster_2 Cell Surface Reaction cluster_3 Analysis cell_culture Cell Culture azido_sugar Add Azido Sugar (Ac₄ManNAz/Ac₄GalNAz) cell_culture->azido_sugar incubation_label Incubate (48-72h) azido_sugar->incubation_label wash_cells Wash Cells incubation_label->wash_cells bis_bcn This compound mix Mix 1:1 bis_bcn->mix azide_fluor Azide-Fluorophore azide_fluor->mix incubation_conjugate Incubate (1-2h) mix->incubation_conjugate add_conjugate Add BCN-Fluorophore Conjugate to Cells wash_cells->add_conjugate incubation_reaction Incubate (30-60 min) add_conjugate->incubation_reaction wash_final Final Wash incubation_reaction->wash_final fix_cells Fix Cells wash_final->fix_cells image_cells Fluorescence Microscopy fix_cells->image_cells

Workflow for metabolic labeling and fluorescent tagging of cell surface glycans.
Protocol 2: Crosslinking of Cell Surface Proteins Using this compound

This protocol outlines a method for crosslinking azide-labeled cell surface proteins to study protein-protein interactions.

Materials:

  • Cells expressing azide-modified surface proteins (e.g., through metabolic labeling as in Protocol 1 or via enzymatic/chemical modification)

  • This compound

  • PBS, pH 7.4

  • Lysis buffer (e.g., RIPA buffer) containing protease inhibitors

  • SDS-PAGE reagents

  • Western blot reagents

  • Antibodies against the protein of interest

Procedure:

  • Preparation of Azide-Labeled Cells: a. Prepare cells with azide-functionalized surface proteins as described in Protocol 1 or using another appropriate method. b. Gently wash the cells three times with cold PBS to remove any unincorporated azides and to prepare for the crosslinking reaction.

  • Cell Surface Crosslinking: a. Prepare a fresh solution of this compound in PBS at a final concentration of 50-200 µM. The optimal concentration should be determined empirically. b. Add the this compound solution to the cells and incubate on ice or at 4°C for 30-60 minutes with gentle agitation. Performing the reaction at a low temperature minimizes membrane trafficking and internalization. c. Quench the reaction by adding a solution of an azide-containing small molecule (e.g., 1 mM sodium azide or an azide-functionalized amino acid) and incubating for an additional 10 minutes. d. Wash the cells three times with cold PBS to remove excess crosslinker and quenching reagent.

  • Cell Lysis and Analysis: a. Lyse the cells with a suitable lysis buffer containing protease inhibitors. b. Clarify the lysate by centrifugation to remove cellular debris. c. Analyze the protein lysate by non-reducing SDS-PAGE and Western blotting. d. Probe the Western blot with an antibody against the protein of interest. Crosslinked complexes will appear as higher molecular weight bands compared to the monomeric protein in a non-crosslinked control sample.

Crosslinking_Workflow cluster_0 Cell Preparation cluster_1 Crosslinking Reaction cluster_2 Analysis azide_cells Azide-Labeled Cells wash_cells Wash with cold PBS azide_cells->wash_cells add_crosslinker Add this compound wash_cells->add_crosslinker incubate_crosslink Incubate on ice (30-60 min) add_crosslinker->incubate_crosslink quench Quench Reaction incubate_crosslink->quench wash_cells_2 Wash with cold PBS quench->wash_cells_2 cell_lysis Cell Lysis wash_cells_2->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page western_blot Western Blot sds_page->western_blot analysis Analyze for high MW bands western_blot->analysis

Workflow for crosslinking of cell surface proteins with this compound.

Signaling Pathway Visualization

The following diagram illustrates a general signaling pathway that can be investigated using this compound for crosslinking. For example, ligand-induced receptor dimerization can be captured and analyzed.

Signaling_Pathway cluster_0 Cell Surface cluster_1 Crosslinking Event cluster_2 Downstream Signaling ligand Ligand receptor1 Receptor 1 (Azide-labeled) ligand->receptor1 Binding receptor2 Receptor 2 (Azide-labeled) ligand->receptor2 Binding dimer Crosslinked Receptor Dimer receptor1->dimer receptor2->dimer crosslinker bis-PEG2 -endo-BCN crosslinker->dimer Stabilizes Interaction downstream Downstream Signaling Cascade dimer->downstream response Cellular Response downstream->response

Ligand-induced receptor dimerization captured by this compound crosslinking.

Disclaimer: These protocols provide a general framework. Optimal conditions, including reagent concentrations and incubation times, should be determined empirically for each specific cell type and experimental setup.

Application Notes and Protocols for Peptide Bioconjugation with bis-PEG2-endo-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides is a cornerstone of modern chemical biology and drug development, enabling the creation of novel molecular probes, targeted therapeutics, and tools for studying complex biological systems. This document provides detailed application notes and protocols for the use of bis-PEG2-endo-BCN , a homobifunctional crosslinker, for the dimerization and conjugation of azide-modified peptides.

The underlying technology, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful bioorthogonal ligation reaction. It leverages the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), to react spontaneously and specifically with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1] This makes SPAAC ideal for modifying sensitive biomolecules in complex biological environments.[1]

This compound is a hydrophilic, homobifunctional linker featuring two reactive endo-BCN groups connected by a short polyethylene (B3416737) glycol (PEG) spacer.[2][3] This structure is specifically designed to crosslink two azide-containing molecules, such as peptides, to form well-defined dimers. The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media.[2][3]

Key applications for this technology include:

  • Peptide Dimerization: Creating bivalent peptide ligands to enhance binding affinity and avidity to cellular receptors.

  • Studying Protein-Protein Interactions: Using crosslinked peptides to probe and stabilize interactions between proteins, such as G protein-coupled receptor (GPCR) dimers.[4][5]

  • Development of Novel Therapeutics: Synthesizing peptide-based drugs with improved pharmacological properties.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₂₈H₄₀N₂O₆[3]
Molecular Weight 500.6 g/mol [3]
CAS Number 1476737-97-9[3]
Structure Two endo-BCN moieties linked by a PEG2 spacer[2][3]
Solubility Soluble in DMSO, DCM, DMF
Storage Store at -20°C
Table 2: Key Experimental Parameters for Peptide Dimerization
ParameterRecommended Range/ValueNotes
Molar Ratio (Peptide:Crosslinker) 2:1 to 2.2:1A slight excess of the azide-peptide can help to drive the reaction to completion and minimize the presence of unreacted bifunctional linker. A 1:1 ratio may be used if aiming for a mixture of products.
Reaction Concentration (Peptide) 1-10 mg/mLHigher concentrations can favor intermolecular crosslinking over intramolecular reactions or reaction with a second crosslinker molecule.
Reaction Buffer Phosphate-buffered saline (PBS) pH 7.4, or other amine-free buffers.The reaction is compatible with a wide range of aqueous buffers. Avoid buffers containing primary amines if the peptide was azide-modified via an NHS ester.
Co-solvent (e.g., DMSO) <10% (v/v)This compound is typically dissolved in a stock solution of DMSO. Keep the final concentration of organic solvent low to maintain peptide structure and solubility.
Reaction Temperature 4°C to 37°CRoom temperature (20-25°C) is often sufficient. Lower temperatures (4°C) can be used for sensitive peptides over a longer incubation period.
Incubation Time 2-24 hoursReaction progress should be monitored by LC-MS or HPLC. Typical reactions are complete within 4-12 hours at room temperature.[1]
Quenching Optional; can be quenched with an excess of a small molecule azide (B81097) (e.g., azido-propanol).For most applications, quenching is not necessary as the BCN reagent will be consumed. Purification will remove any unreacted components.

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Peptide

For this protocol to be successful, the peptide of interest must first be functionalized with an azide group. This can be achieved during solid-phase peptide synthesis (SPPS) by incorporating an azide-containing amino acid (e.g., azidohomoalanine) or by post-synthetic modification of a reactive handle on the peptide (e.g., reacting an amine with an azide-NHS ester). Ensure the azide-modified peptide is purified to >95% purity by HPLC and its identity is confirmed by mass spectrometry before proceeding.

Protocol 2: Dimerization of Azide-Modified Peptides with this compound

This protocol describes the crosslinking of two molecules of an azide-functionalized peptide using this compound.

Materials:

  • Azide-modified peptide, lyophilized powder

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Analytical and Preparative HPLC system

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Prepare Peptide Solution:

    • Dissolve the azide-modified peptide in PBS (pH 7.4) to a final concentration of 5 mg/mL.

    • Vortex gently to ensure complete dissolution.

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO. For example, dissolve 2.5 mg of this compound (MW = 500.6 g/mol ) in 500 µL of DMSO.

    • Mix well until the reagent is completely dissolved. This stock solution can be stored at -20°C for short periods, but fresh preparation is recommended.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified peptide solution and the this compound stock solution.

    • The recommended molar ratio is approximately 2 moles of peptide to 1 mole of this compound . For example, to 200 µL of a 5 mg/mL solution of a 2 kDa peptide (500 nmol), add 25 µL of the 10 mM this compound stock solution (250 nmol).

    • Ensure the final concentration of DMSO is below 10% to avoid peptide precipitation. Adjust with PBS if necessary.

    • Gently mix the reaction components by pipetting up and down.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours. Alternatively, the reaction can be performed at 4°C for 12-24 hours.

    • The reaction can be monitored by taking small aliquots at different time points and analyzing them by LC-MS.

  • Purification of the Dimerized Peptide:

    • After the reaction is complete (as determined by LC-MS, showing consumption of the starting peptide and formation of the dimerized product), purify the reaction mixture using preparative reverse-phase HPLC (RP-HPLC).

    • Use a C18 column and a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions corresponding to the dimerized peptide, which will have a longer retention time than the monomeric peptide.

  • Characterization and Storage:

    • Confirm the identity and purity of the collected fractions by analytical LC-MS. The expected mass of the dimer will be (2 x Mass of Peptide) + Mass of this compound.

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

    • Store the lyophilized peptide dimer at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis peptide Azide-Modified Peptide mix Mix Peptide and BCN (2:1 molar ratio) in PBS, pH 7.4 peptide->mix bcn This compound Stock Solution (DMSO) bcn->mix incubate Incubate 4-12h at RT mix->incubate hplc Purify by RP-HPLC incubate->hplc lcms Analyze by LC-MS hplc->lcms lyophilize Lyophilize lcms->lyophilize product Purified Peptide Dimer lyophilize->product

Caption: Workflow for peptide dimerization using this compound.

signaling_pathway receptor_A GPCR-A Extracellular Domain downstream Downstream Signaling (e.g., G-protein activation, Arrestin recruitment) receptor_A->downstream Enhanced Signal receptor_B GPCR-B Extracellular Domain receptor_B->downstream ligand Bivalent Peptide Ligand (Peptide-BCN-Peptide) ligand->receptor_A:f1 Binds ligand->receptor_B:f1 Binds & Crosslinks

Caption: Probing GPCR dimerization with a bivalent peptide ligand.

References

Application Notes and Protocols for Creating Multivalent Probes using bis-PEG2-endo-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of multivalent probes is a critical area of research in diagnostics, therapeutics, and fundamental biological studies. Multivalency, the simultaneous binding of multiple ligands to multiple receptors, can significantly enhance binding affinity and specificity, leading to improved efficacy and reduced off-target effects. bis-PEG2-endo-BCN is a homobifunctional linker that enables the creation of multivalent constructs through copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[1]

This bifunctional linker possesses two bicyclo[6.1.0]nonyne (BCN) moieties, which are highly reactive towards azide-functionalized molecules in a bioorthogonal manner.[2] The two BCN groups are connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility in aqueous media.[3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of multivalent probes, such as protein homodimers.

Principle of Multivalent Probe Creation with this compound

The creation of multivalent probes using this compound relies on the principles of SPAAC click chemistry. The process involves the reaction of the two endo-BCN groups on the linker with azide (B81097) groups previously introduced onto the target biomolecules. The high ring strain of the BCN cyclooctyne (B158145) allows for a rapid and specific reaction with azides without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[4] By linking two azide-modified biomolecules, this compound acts as a covalent bridge, resulting in the formation of a dimeric or multivalent construct.

A general workflow for creating a multivalent probe, such as a protein homodimer, is depicted below. This involves the initial introduction of azide functional groups onto the protein of interest, followed by the crosslinking reaction with this compound, and subsequent purification and characterization of the resulting multivalent probe.

G cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: Dimerization with this compound cluster_2 Step 3: Purification & Characterization A Protein of Interest C Azide-Functionalized Protein A->C Amine-Reactive Chemistry B Azide-Reactive Reagent (e.g., Azido-PEG4-NHS Ester) B->C D Azide-Functionalized Protein F Protein Homodimer (Multivalent Probe) D->F E This compound E->F SPAAC Reaction G Protein Homodimer H Purification (e.g., SEC) G->H I Characterization (e.g., SDS-PAGE, Mass Spec) H->I

Caption: Workflow for creating a protein homodimer using this compound.

Quantitative Data

The efficiency of the SPAAC reaction is a key factor in the successful synthesis of multivalent probes. The reaction kinetics are typically described by a second-order rate constant (k₂). While the specific k₂ for this compound has not been explicitly reported, the reactivity of each endo-BCN group is expected to be similar to that of other endo-BCN derivatives.

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]ConditionsReference
endo-BCN and Benzyl Azide0.29CD₃CN/D₂O (1:2) mixture[5]
exo-BCN and Benzyl Azide0.19CD₃CN/D₂O (1:2) mixture[5]
BCN and Benzyl Azide0.15Not specified[6]

Experimental Protocols

Protocol 1: Azide Functionalization of a Protein

This protocol describes the introduction of azide groups onto a protein using an amine-reactive N-hydroxysuccinimide (NHS) ester of an azide-containing PEG linker (e.g., Azido-PEG4-NHS Ester).

Materials:

  • Protein of interest

  • Azido-PEG4-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free PBS buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution.

    • Gently mix and incubate for 1 hour at room temperature.

  • Purification:

    • Remove unreacted Azido-PEG4-NHS Ester using a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the azide-functionalized protein using a BCA assay.

    • (Optional) Determine the degree of labeling (DOL) using mass spectrometry.

  • Storage: Store the azide-labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Synthesis of a Protein Homodimer using this compound

This protocol details the dimerization of an azide-functionalized protein using the this compound linker.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • PBS buffer, pH 7.4

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dimerization Reaction:

    • In a microcentrifuge tube, combine the azide-functionalized protein with the this compound stock solution. A 0.5 molar equivalent of the bis-functional linker to the azide-protein is a good starting point to favor dimer formation over polymerization.

    • The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize protein denaturation.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.

  • Quenching (Optional): To quench any unreacted BCN groups, a small molecule azide (e.g., sodium azide) can be added in excess and incubated for an additional 1-2 hours.

Protocol 3: Purification and Characterization of the Protein Homodimer

This protocol describes the purification of the protein homodimer from the reaction mixture and its characterization.

Materials:

  • Dimerization reaction mixture (from Protocol 2)

  • Size-Exclusion Chromatography (SEC) system

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

Purification by Size-Exclusion Chromatography (SEC):

  • Equilibrate an SEC column with an appropriate buffer (e.g., PBS, pH 7.4). The column should be chosen based on the molecular weight of the expected dimer.

  • Load the dimerization reaction mixture onto the SEC column.

  • Collect fractions and monitor the elution profile at 280 nm. The dimer should elute earlier than the monomer.

  • Pool the fractions containing the purified dimer.

  • Concentrate the purified dimer using an appropriate method (e.g., centrifugal filtration).

G cluster_0 Purification Workflow A Dimerization Reaction Mixture B Size-Exclusion Chromatography (SEC) A->B C Fraction Collection B->C D Analysis of Fractions (A280) C->D E Pooling of Dimer Fractions D->E F Concentration E->F G Purified Homodimer F->G

Caption: Purification workflow for the protein homodimer.

Characterization:

  • SDS-PAGE Analysis:

    • Run samples of the starting azide-functionalized protein, the dimerization reaction mixture, and the purified dimer on an SDS-PAGE gel under reducing conditions.

    • The dimer should appear as a band at approximately twice the molecular weight of the monomer.

  • Mass Spectrometry:

    • Analyze the purified dimer by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its molecular weight.

Application Example: Synthesis of a Fluorescently Labeled BSA Dimer

In a study by Tung, et al. (2023), a bis-endo-BCN derivative was synthesized and used to conjugate bovine serum albumin (BSA) with a 5-FAM (5-carboxyfluorescein) derivative.[5] This demonstrates the feasibility of using a homobifunctional BCN linker to create multivalent protein constructs. The resulting conjugate could be used as a multivalent imaging probe.

Troubleshooting

ProblemPossible CauseSuggestion
Low Dimer Yield - Inefficient azide functionalization- Suboptimal linker to protein ratio- Short reaction time- Confirm the degree of azide labeling by mass spectrometry.- Optimize the molar ratio of this compound to the azide-functionalized protein.- Increase the reaction incubation time.
Presence of Higher-Order Aggregates - High protein concentration- High linker to protein ratio- Perform the dimerization reaction at a lower protein concentration.- Reduce the molar ratio of this compound to the azide-functionalized protein.
Protein Precipitation during Reaction - High concentration of organic solvent (DMSO)- Protein instability- Ensure the final DMSO concentration is below 5%.- Perform the reaction at 4°C.- Screen different buffer conditions (e.g., pH, salt concentration).
Difficulty in Purifying the Dimer - Inadequate separation by SEC- Use an SEC column with a different separation range.- Optimize the elution buffer.

Conclusion

This compound is a valuable tool for the construction of multivalent probes. Its homobifunctional nature, combined with the bioorthogonality and efficiency of SPAAC chemistry, provides a straightforward method for creating well-defined dimeric and multivalent constructs. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully synthesize and characterize multivalent probes for a wide range of applications in research and drug development.

References

Protocol for Labeling Azide-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the covalent labeling of azide-modified biomolecules. The azide (B81097) group is a versatile chemical handle that can be introduced into biomolecules such as proteins, nucleic acids, and glycans.[1] Its small size and lack of reactivity towards most biological functional groups make it an ideal bioorthogonal reporter.[1][][3] This allows for the specific chemical modification of biomolecules in complex biological systems.[4]

Three primary bioorthogonal ligation reactions are widely used for labeling azide-modified biomolecules:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[4][5][6][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant that utilizes strained cyclooctynes, making it suitable for live-cell imaging and in vivo applications.[8][9][10][11]

  • Staudinger Ligation: A reaction between an azide and a phosphine (B1218219) that forms a stable amide bond, offering an alternative catalyst-free labeling strategy.[1][][12][13][14]

This guide offers detailed experimental protocols for each of these methods, quantitative data for comparison, and troubleshooting advice to enable researchers to select and implement the most suitable labeling strategy for their specific application.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different azide labeling protocols. This allows for a direct comparison of the methods to aid in selecting the most appropriate technique for a given biomolecule and experimental context.

Parameter Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Staudinger Ligation
Reaction Type [3+2] Cycloaddition[3+2] CycloadditionLigation
Reactants Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DIBO, BCN)Azide + Phosphine
Catalyst Copper(I)NoneNone
Typical Biomolecules Proteins, DNA, RNA, Glycans, LipidsProteins, Glycans, in vivo systemsDNA, RNA, Proteins, Glycans
Reaction Conditions Aqueous buffer, pH 4-11, Room TemperatureAqueous buffer, Physiological pH, Room Temp or 4°CAqueous buffer, pH 7.9, 37°C
Reaction Time 1 - 16 hours1 - 24 hours15 hours
Reported Efficiency Nearly quantitative yields.[7]High yields.[10]Approximately 70% conversion for DNA labeling.[12][13]
Key Advantages Fast, high-yielding, highly specific.[6]No cytotoxic copper catalyst, ideal for live cells.[8][10][11]Bioorthogonal, no catalyst required.[12][13]
Key Limitations Copper toxicity can be a concern for live-cell studies.[11]Can have slower kinetics compared to CuAAC.[9][11]Slower reaction kinetics compared to click chemistry.[9]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol is a general guideline for the CuAAC labeling of an azide-modified protein with an alkyne-containing fluorescent dye.[5]

Materials:

  • Azide-modified protein in a sodium azide-free buffer

  • Alkyne-functionalized detection reagent (e.g., fluorescent dye)

  • 1.5x Protein Labeling Buffer (containing Copper(II) salt, THPTA ligand, and aminoguanidine)

  • Ascorbic acid solution (50 mM in water, freshly prepared)

  • DMSO or water for dissolving the detection reagent

  • Purification tools (e.g., dialysis, size-exclusion chromatography column)

Protocol:

  • Determine Reaction Volume: Calculate the total reaction volume based on the amount of modified protein. The volume of the protein solution should not exceed 1/3 of the total reaction volume.[5]

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-dye in DMSO or water.

    • Prepare a fresh 50 mM stock solution of ascorbic acid in water.[5]

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the 1.5x protein labeling buffer and vortex to mix.[5]

    • Add the calculated volume of the alkyne-dye stock solution. A 3x molar excess of the dye is a good starting point.[5] Vortex thoroughly.

  • Degassing (Recommended): To prevent oxidation of the Copper(I) catalyst, degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-20 seconds.[5]

  • Initiate the Reaction:

    • Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I).[5]

    • Purge the tube with inert gas for a few seconds and close the cap.

    • Vortex the solution.

  • Incubation: Allow the reaction to proceed at room temperature for 8-16 hours.[5]

  • Purification: Remove unreacted dye and other small molecules by dialysis or size-exclusion chromatography to isolate the labeled protein conjugate.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Biomolecule Labeling

This protocol describes the labeling of an azide-functionalized biomolecule with a strained alkyne, such as an ADIBO dye.[8]

Materials:

  • Azide-functionalized biomolecule (e.g., protein, peptide)

  • ADIBO (or other strained alkyne) dye

  • Buffer: PBS (pH 7.4) or MES (pH 6.0–6.5 for acidic biomolecules)

  • Solvent: DMSO or DMF

  • Purification tools: Dialysis membrane, desalting column, or size-exclusion chromatography

Protocol:

  • Prepare Biomolecule: Dissolve the azide-functionalized biomolecule in PBS at a concentration of 1–5 mg/mL.[8]

  • Prepare ADIBO Dye Stock Solution: Dissolve the ADIBO dye in DMSO or DMF to create a 10 mM stock solution. Protect this solution from light and use it fresh.[8]

  • Labeling Reaction:

    • Add the ADIBO dye stock solution to the biomolecule solution at a molar ratio of 5–10:1 (ADIBO dye:biomolecule).[8]

    • Incubate the reaction mixture at 20–25°C for 1–4 hours with gentle agitation.[8]

  • Purification:

    • Remove the unreacted dye using an appropriate method:

      • Dialysis: Recommended for gentle and thorough purification of proteins.[8]

      • Desalting Columns: Suitable for the rapid removal of small molecules.[8]

      • Size-Exclusion Chromatography: Provides precise separation for more complex samples.[8]

  • Storage: Store the labeled biomolecule at 4°C in PBS, protected from light. For long-term storage, lyophilize and store at -20°C.[8]

Staudinger Ligation Protocol for DNA Labeling

This protocol outlines the site-specific labeling of azido-modified DNA with a phosphine-containing label.[12][13]

Materials:

  • Azido-modified DNA

  • Phosphine-label conjugate (e.g., biotin-phosphine)

  • Buffer: 50 mM Tris-HCl, pH 7.9

  • 6 M Guanidine-HCl (optional, for denaturing conditions)

  • 5% Glycerol (optional)

  • Purification column (e.g., Bio-Gel P30)

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing 20 µM of the azido-modified DNA.

    • Add the phosphine-label conjugate to a final concentration of 200 µM (a 10-fold molar excess).[3]

    • The reaction can be performed in a buffer such as 50 mM Tris-HCl, pH 7.9.[3] For single-stranded or denatured DNA, guanidine-HCl can be included.

  • Incubation: Incubate the reaction mixture for 15 hours at 37°C.[3]

  • Purification:

    • Apply the reaction mixture to a size-exclusion chromatography column (e.g., Bio-Gel P30) pre-equilibrated with the reaction buffer.

    • Wash the column with the same buffer to remove excess, unreacted phosphine-label.

    • Elute the labeled DNA product.[3]

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Azide_Biomolecule Azide-Modified Biomolecule Mix Combine & Mix Azide_Biomolecule->Mix Alkyne_Probe Alkyne-Probe (e.g., Dye) Alkyne_Probe->Mix Reagents Cu(II), Ligand, Ascorbic Acid Reagents->Mix Incubate Incubate (RT, 8-16h) Mix->Incubate Cu(I) catalysis Purify Purify (Dialysis/SEC) Incubate->Purify Labeled_Product Labeled Biomolecule Purify->Labeled_Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_vs_Staudinger cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_Staudinger Staudinger Ligation Azide_Biomolecule Azide-Modified Biomolecule SPAAC_Reaction [3+2] Cycloaddition (No Catalyst) Azide_Biomolecule->SPAAC_Reaction Staudinger_Reaction Ligation (No Catalyst) Azide_Biomolecule->Staudinger_Reaction Strained_Alkyne Strained Alkyne (e.g., DIBO, BCN) Strained_Alkyne->SPAAC_Reaction Triazole_Product Stable Triazole Linkage SPAAC_Reaction->Triazole_Product Phosphine Phosphine (with reporter) Phosphine->Staudinger_Reaction Amide_Product Stable Amide Bond Staudinger_Reaction->Amide_Product

Caption: Comparison of SPAAC and Staudinger Ligation pathways.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low or No Labeling (CuAAC) Inactive catalystUse freshly prepared sodium ascorbate (B8700270) solution. Degas the reaction mixture to remove oxygen.[15]
Impure reagentsEnsure the purity of the azide- and alkyne-modified biomolecules and reagents.[15]
Steric hindranceIncrease the reaction temperature or prolong the reaction time.[15]
High Background Signal Non-specific binding of the probeOptimize the concentration of the labeling reagent; a lower concentration may be sufficient.[16] Add a detergent like Tween-20 to wash buffers during purification.
Insufficient purificationUse a more stringent purification method (e.g., longer dialysis, higher resolution chromatography).
Precipitation of Biomolecule Change in solubility upon labelingLower the molar ratio of the label to the biomolecule.[17] Ensure the final concentration of organic solvents (like DMSO) is low.[10]
Low Labeling Efficiency (General) Inaccessible azide groupEnsure the azide modification site is accessible. Consider using a longer linker on the labeling reagent.
Incorrect buffer conditionsOptimize the pH of the reaction buffer. Avoid buffers containing components that can interfere with the reaction (e.g., sodium azide in CuAAC).[18]

References

In Vivo Applications of bis-PEG2-endo-BCN Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bis-PEG2-endo-BCN linker is a homobifunctional chemical crosslinker integral to the advancement of bioconjugation and drug delivery. It features two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes, at either end of a short, hydrophilic di-polyethylene glycol (PEG2) spacer. This structure enables the covalent linkage of two azide-containing molecules through copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[1][2] The PEG2 spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.[2][]

This document provides an overview of the in vivo applications of this compound linkers, including detailed experimental protocols for conjugation and in vivo studies, based on methodologies reported for structurally related compounds.

Key Applications and Principles

The this compound linker is primarily utilized in research and development for:

  • Antibody-Drug Conjugate (ADC) Development: As a crosslinker to attach multiple drug payloads to an antibody or to link different molecular entities together in more complex ADC designs.

  • Targeted Drug Delivery: Construction of targeted therapeutic agents where the linker connects a targeting moiety (e.g., antibody fragment, peptide) to a therapeutic payload. The PEG component can improve the pharmacokinetic profile of the conjugate.[5]

  • In Vivo Imaging: Development of probes for PET or fluorescence imaging by linking imaging agents to targeting biomolecules.

  • Probe Development: Creation of multifunctional probes for diagnostic and research applications.[1]

The core principle behind its utility is the bioorthogonal SPAAC reaction, which allows for efficient conjugation in aqueous environments without the need for cytotoxic copper catalysts, making it suitable for creating molecules for in vivo use.[6]

Quantitative Data from In Vivo Studies with Structurally Similar Linkers

While specific data for this compound is not available, the following tables summarize in vivo data from studies using bifunctional PEG linkers in affibody-drug conjugates and antibody-drug conjugates. This data provides a strong indication of the expected impact of such linkers on in vivo performance.

Table 1: In Vivo Efficacy of a PEGylated Affibody-Drug Conjugate in a Xenograft Model [5]

ConjugateDose (mg/kg)Treatment ScheduleTumor ModelTumor Growth Inhibition (%)
HP10KM (ZHER2-PEG10K-MMAE)5Once weekly for 3 weeksNCI-N87 human gastric cancerSignificant tumor regression
HM (ZHER2-SMCC-MMAE)5Once weekly for 3 weeksNCI-N87 human gastric cancerModerate tumor inhibition

Data from a study utilizing a heterobifunctional PEG linker to conjugate MMAE to a HER2-targeting affibody.

Table 2: Pharmacokinetic Parameters of PEGylated Affibody-Drug Conjugates [5]

ConjugatePEG Size (kDa)In Vivo Half-life (min)Half-life Extension (-fold)
HM (no PEG)019.61.0
HP4KM449.22.5
HP10KM10219.011.2

Data from a study utilizing a heterobifunctional PEG linker to conjugate MMAE to a HER2-targeting affibody.

Table 3: In Vivo Off-Target Toxicity of PEGylated Affibody-Drug Conjugates [5]

ConjugateMaximum Tolerated Dose (MTD) (mg/kg)
Free MMAE< 2.0
HM (no PEG)5.0
HP4KM10.0
HP10KM20.0

Data from a study utilizing a heterobifunctional PEG linker to conjugate MMAE to a HER2-targeting affibody.

Table 4: In Vivo Efficacy of a Theranostic Antibody-Drug Conjugate in Xenograft Models [1][7]

ADCDose (mg/kg)Treatment ScheduleTumor ModelTumor Inhibition Rate (%)
Mil40-E-15C5Once weekly for 4 weeksSKOV354.3
Mil40-E-15C5Once weekly for 4 weeksBT474Equivalent to T-DM1

Data from a study utilizing a bifunctional dipeptide linker in an anti-Her2 ADC.

Experimental Protocols

The following are detailed protocols for the conjugation of azide-containing molecules using a bis-BCN linker and for the subsequent in vivo evaluation of the resulting conjugate. These are generalized protocols based on standard methodologies in the field.

Protocol 1: General Procedure for Conjugation via SPAAC

This protocol describes the conjugation of two azide-containing molecules (Molecule A-azide and Molecule B-azide) using the this compound linker.

Materials:

  • Molecule A-azide

  • Molecule B-azide

  • This compound linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system or dialysis cassettes

Procedure:

  • Dissolution of Reagents:

    • Dissolve the this compound linker in anhydrous DMF or DMSO to a stock concentration of 10 mM.

    • Dissolve Molecule A-azide and Molecule B-azide in a compatible buffer (e.g., PBS) or co-solvent mixture. The concentration will depend on the specific molecules.

  • Conjugation Reaction:

    • In a suitable reaction vessel, combine Molecule A-azide and Molecule B-azide in the desired molar ratio.

    • Add the this compound linker stock solution to the reaction mixture. A typical molar excess of the linker over the limiting azide (B81097) component is 1.5 to 5-fold, but this should be optimized for each specific reaction.

    • If necessary, adjust the final concentration of the organic solvent (DMF or DMSO) to be compatible with the stability of the biomolecules (typically <10% v/v).

    • Incubate the reaction at room temperature or 4°C for 1-24 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials and excess linker.

    • For protein conjugates, Size-Exclusion Chromatography (SEC) is a common method. Use a column with an appropriate molecular weight cutoff.

    • Alternatively, dialysis against PBS can be used to remove small molecule impurities.

  • Characterization:

    • Characterize the final conjugate to confirm its identity, purity, and concentration. Techniques can include:

      • UV-Vis spectroscopy for concentration determination.

      • SDS-PAGE to assess conjugation efficiency and purity.

      • Mass spectrometry to confirm the molecular weight of the conjugate.

      • HPLC (hydrophobic interaction or size exclusion) for purity assessment.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical in vivo efficacy study for a targeted therapeutic conjugate in a subcutaneous tumor xenograft model.

Materials:

  • Tumor cells of interest (e.g., NCI-N87, SKOV3, BT474)

  • Immunocompromised mice (e.g., NOD-SCID, BALB/c nude)

  • Matrigel (optional)

  • Conjugated therapeutic agent

  • Vehicle control (e.g., sterile saline or PBS)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells from culture and resuspend in sterile PBS or culture medium, with or without Matrigel (typically a 1:1 ratio).

    • Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²) and randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Prepare the dosing solutions of the therapeutic conjugate and vehicle control under sterile conditions.

    • Administer the therapeutic conjugate intravenously (i.v.) via the tail vein at the desired dose (e.g., 5 mg/kg). The dosing schedule will depend on the half-life of the conjugate (e.g., once weekly for 3-4 weeks).[7]

  • Monitoring and Data Collection:

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Measure tumor volumes 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, target engagement assays).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences in tumor volume and body weight between the groups.

Visualizations

Experimental Workflow for ADC Synthesis and In Vivo Evaluation

cluster_synthesis Conjugate Synthesis cluster_invivo In Vivo Evaluation Azide-Molecule_A Azide-Containing Molecule A SPAAC SPAAC Reaction (Click Chemistry) Azide-Molecule_A->SPAAC Azide-Molecule_B Azide-Containing Molecule B Azide-Molecule_B->SPAAC Linker This compound Linker Linker->SPAAC Purification Purification (e.g., SEC) SPAAC->Purification Conjugate A-Linker-B Conjugate Purification->Conjugate Dosing IV Dosing of Conjugate & Vehicle Conjugate->Dosing Xenograft Tumor Xenograft Model Establishment Xenograft->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Analysis Data Analysis (TGI, Toxicity) Monitoring->Analysis cluster_no_peg Without PEG Linker cluster_with_peg With PEG Linker (e.g., this compound) NoPEG_Conj Drug Conjugate NoPEG_Clearance Rapid Renal Clearance & RES Uptake NoPEG_Conj->NoPEG_Clearance NoPEG_HalfLife Short In Vivo Half-Life NoPEG_Clearance->NoPEG_HalfLife PEG_Conj PEGylated Drug Conjugate PEG_Shield Hydrophilic Shield (Increased Hydrodynamic Radius) PEG_Conj->PEG_Shield PEG_Reduced Reduced Renal Clearance & RES Uptake PEG_Shield->PEG_Reduced PEG_HalfLife Extended In Vivo Half-Life PEG_Reduced->PEG_HalfLife

References

Application Notes and Protocols: Surface Modification of Nanoparticles with bis-PEG2-endo-BCN for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems. Functionalization with appropriate linkers and targeting moieties can significantly enhance the biocompatibility, stability, and therapeutic efficacy of nanomedicines. This document provides detailed application notes and protocols for the surface modification of nanoparticles using bis-PEG2-endo-BCN, a bifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer and a bicyclononyne (BCN) group.

The PEG component serves to create a hydrophilic shield on the nanoparticle surface, a process known as PEGylation. This modification reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging the circulation half-life of the nanoparticles. The endo-BCN group is a strained alkyne that readily participates in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and allows for the covalent conjugation of azide-modified biomolecules, such as antibodies, peptides, or small molecule drugs, to the nanoparticle surface with high specificity and under mild, biocompatible conditions.

These application notes will focus on the use of this compound for the targeted delivery of therapeutics to cancer cells by conjugating a targeting antibody to the nanoparticle surface. As a representative example, we will describe the functionalization of gold nanoparticles (AuNPs) and the subsequent attachment of an azide-modified antibody targeting the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.

Experimental Protocols

Materials and Equipment
  • Nanoparticles: e.g., Citrate-stabilized gold nanoparticles (AuNPs) of a desired size (e.g., 50 nm).

  • Linker: this compound with a thiol-terminated end for AuNP conjugation.

  • Targeting Ligand: Azide-modified monoclonal antibody (e.g., anti-EGFR antibody).

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Milli-Q water or equivalent high-purity water

    • Bovine Serum Albumin (BSA) solution (e.g., 1% w/v in PBS) for blocking

    • Reagents for quantitative analysis (e.g., BCA protein assay kit)

  • Equipment:

    • UV-Vis Spectrophotometer

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements

    • Centrifuge with appropriate rotors and tubes for nanoparticle separation

    • Vortex mixer and sonicator

    • Incubator or shaker

Protocol 1: Functionalization of Gold Nanoparticles with Thiol-bis-PEG2-endo-BCN

This protocol describes the attachment of the BCN linker to the surface of gold nanoparticles.

  • Preparation of Gold Nanoparticles:

    • Start with a commercially available or freshly synthesized citrate-stabilized gold nanoparticle solution.

    • Characterize the initial size and concentration of the AuNPs using UV-Vis spectroscopy and DLS.

  • Ligand Exchange Reaction:

    • To a solution of AuNPs (e.g., 1 nM in Milli-Q water), add a solution of thiol-bis-PEG2-endo-BCN. A typical starting molar excess of the linker to nanoparticles is in the range of 1,000 to 10,000-fold.

    • Incubate the mixture at room temperature for 4-12 hours with gentle stirring or shaking to facilitate the displacement of citrate (B86180) ions and the formation of a self-assembled monolayer of the thiol-PEG-BCN linker on the gold surface.

  • Purification of BCN-Functionalized Nanoparticles:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 50 nm AuNPs, 10,000 x g for 20 minutes).

    • Carefully remove the supernatant containing excess, unbound linker.

    • Resuspend the nanoparticle pellet in a fresh volume of PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of the unreacted linker.

    • After the final wash, resuspend the purified BCN-functionalized AuNPs in PBS at the desired concentration.

  • Characterization of BCN-Functionalized Nanoparticles:

    • Measure the UV-Vis spectrum to confirm the stability of the nanoparticles (the surface plasmon resonance peak should not have significantly broadened or shifted).

    • Use DLS to determine the hydrodynamic diameter and zeta potential of the functionalized nanoparticles. An increase in hydrodynamic diameter is expected due to the PEG linker.

Protocol 2: Conjugation of Azide-Modified Antibody via SPAAC

This protocol details the attachment of an azide-modified antibody to the BCN-functionalized nanoparticles.

  • Preparation of Azide-Modified Antibody:

    • The targeting antibody needs to be modified with an azide (B81097) group. This can be achieved using various commercially available kits or established bioconjugation techniques (e.g., reacting lysine (B10760008) residues with an NHS-azide linker).

    • Purify the azide-modified antibody to remove any unreacted labeling reagents.

  • SPAAC "Click" Reaction:

    • To the solution of purified BCN-functionalized AuNPs, add the azide-modified antibody. A typical starting molar ratio of antibody to nanoparticle is 10:1 to 100:1.

    • Incubate the mixture at room temperature for 12-24 hours, or at 4°C overnight, with gentle mixing.[1]

  • Blocking of Unreacted Sites (Optional but Recommended):

    • To prevent non-specific binding in subsequent applications, add a blocking agent such as a 1% BSA solution and incubate for an additional 30-60 minutes.

  • Purification of Antibody-Conjugated Nanoparticles:

    • Centrifuge the reaction mixture to pellet the antibody-conjugated AuNPs.

    • Carefully remove the supernatant containing unbound antibody and blocking agent.

    • Resuspend the pellet in PBS.

    • Repeat the washing steps twice to ensure the removal of all non-conjugated components.

    • Resuspend the final antibody-conjugated nanoparticles in a suitable buffer for storage (e.g., PBS with a stabilizer) at 4°C.

Protocol 3: Quantitative Analysis of Antibody Conjugation

This protocol provides a method to determine the number of antibodies conjugated per nanoparticle.

  • Quantification of Unbound Antibody:

    • During the purification steps of the antibody-conjugated nanoparticles (Protocol 2, Step 4), collect all the supernatants and washing solutions.

    • Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay or a modified Bradford assay, to measure the concentration of the unbound antibody in the collected supernatant.[2][3][4]

    • Create a standard curve using known concentrations of the azide-modified antibody to ensure accuracy.

  • Calculation of Conjugated Antibody:

    • Subtract the amount of unbound antibody from the initial amount of antibody added to the reaction to determine the amount of antibody conjugated to the nanoparticles.

    • To calculate the average number of antibodies per nanoparticle, divide the total number of conjugated antibody molecules by the total number of nanoparticles in the reaction. The nanoparticle concentration can be determined from its optical density at the surface plasmon resonance peak.

Data Presentation: Quantitative Analysis Summary

The following tables summarize typical quantitative data obtained during the characterization of surface-modified nanoparticles.

Table 1: Physicochemical Characterization of Functionalized Gold Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare AuNPs52.3 ± 1.20.15 ± 0.02-35.6 ± 2.1
BCN-PEG-AuNPs75.8 ± 2.50.18 ± 0.03-15.2 ± 1.8
Antibody-BCN-PEG-AuNPs105.4 ± 3.10.22 ± 0.04-20.5 ± 2.5

Note: The increase in hydrodynamic diameter confirms the successful surface modification. The change in zeta potential is also indicative of surface functionalization.[5][6]

Table 2: Quantification of Antibody Conjugation

ParameterValue
Initial Antibody Concentration100 µg/mL
Unbound Antibody in Supernatant35 µg/mL
Conjugation Efficiency65%
AuNP Concentration0.1 nM
Average Antibodies per AuNP ~60

Note: Conjugation efficiency and the number of antibodies per nanoparticle are critical parameters for optimizing the targeted delivery system.[4][7][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Application AuNP Bare Gold Nanoparticles Functionalized_NP BCN-Functionalized Nanoparticles AuNP->Functionalized_NP Ligand Exchange BCN_Linker Thiol-bis-PEG2-endo-BCN BCN_Linker->Functionalized_NP Azide_Ab Azide-Modified Antibody Conjugated_NP Targeted Nanoparticle (Antibody-NP Conjugate) Azide_Ab->Conjugated_NP Functionalized_NP_ref->Conjugated_NP SPAAC Click Chemistry Target_Cell Target Cancer Cell (e.g., EGFR expressing) Drug_Delivery Targeted Drug Delivery & Cellular Uptake Target_Cell->Drug_Delivery Receptor Binding Conjugated_NP_ref->Drug_Delivery

Caption: Experimental workflow for nanoparticle surface modification and targeting.

EGFR Signaling Pathway

EGFR_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway in cancer cells.[9][10][11][12]

Conclusion

The surface modification of nanoparticles with this compound provides a robust and versatile platform for the development of targeted drug delivery systems. The protocols outlined in this document offer a clear methodology for the functionalization of gold nanoparticles and the subsequent conjugation of targeting antibodies via strain-promoted alkyne-azide cycloaddition. The quantitative analysis of these modifications is crucial for ensuring the quality, consistency, and efficacy of the final nanomedicine product. The ability to specifically target cancer cells, for instance by targeting the EGFR pathway, holds immense promise for improving therapeutic outcomes and reducing off-target side effects in cancer treatment. Researchers and drug developers are encouraged to adapt and optimize these protocols for their specific nanoparticle systems and therapeutic applications.

References

Application Notes and Protocols for bis-PEG2-endo-BCN Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving bis-PEG2-endo-BCN, a homobifunctional crosslinker. This reagent is designed for the covalent conjugation of two azide-containing molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). The inclusion of a hydrophilic dietheylene glycol (PEG2) spacer enhances solubility in aqueous media, making it an ideal tool for bioconjugation applications in drug development, proteomics, and diagnostics.[1][2]

Core Concepts and Applications

This compound contains two bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that react rapidly and specifically with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][3] The endo configuration of the BCN ring has been shown to exhibit faster reaction kinetics compared to the exo isomer.[4] This bioorthogonal reaction is highly efficient and can be performed under mild, physiological conditions, making it suitable for conjugating sensitive biomolecules.[1][3]

Key Applications Include:

  • Crosslinking: Covalently linking two azide-modified biomolecules, such as proteins, peptides, or nucleic acids, to study their interactions or create novel conjugates.[1]

  • Antibody-Drug Conjugate (ADC) Development: Acting as a linker to conjugate azide-functionalized cytotoxic drugs to azide-modified antibodies.[5][6]

  • Probe Development: Construction of multifunctional probes for imaging and diagnostic applications.[1]

  • Multivalent Molecule Synthesis: Enabling the creation of molecules with dual reactivity for various biomedical and material science applications.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to this compound and related SPAAC reactions.

ParameterValueSource(s)
Purity >95%[1]
Molecular Weight ~500.6 g/mol [1]
Storage Conditions -20°C, protected from light and moisture[7]
Reaction ParameterTypical Value/RangeSource(s)
Solvents DMSO, DMF, Aqueous Buffers (e.g., PBS, pH 7.4)[3]
Reaction Temperature Room Temperature (20-25°C) or 37°C[3][8]
Reaction Time 1 - 12 hours[8]
Molar Excess of BCN reagent 1.5 - 20 fold (application dependent)[3]
Quenching Reagents Tris or Glycine (for NHS ester reactions)[3][9]

Experimental Protocols

Protocol 1: General Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound, which can be used for subsequent crosslinking reactions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a stock solution of the desired concentration (e.g., 10 mM) by dissolving the this compound in anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid multiple freeze-thaw cycles.

Protocol 2: Crosslinking of Two Azide-Modified Proteins

This protocol provides a general procedure for the crosslinking of two different azide-functionalized proteins (Protein A-azide and Protein B-azide) using this compound.

Materials:

  • Protein A-azide in a suitable buffer (e.g., PBS, pH 7.4)

  • Protein B-azide in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column for protein purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine equimolar amounts of Protein A-azide and Protein B-azide. The final protein concentration will depend on the specific proteins but a starting point of 1-5 mg/mL is common.

    • Add the this compound stock solution to the protein mixture. A molar excess of the crosslinker (e.g., 5 to 10-fold excess relative to the total protein concentration) is recommended to favor the formation of the heterodimeric conjugate. The final DMSO concentration should ideally be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker). The optimal reaction time may vary and can be monitored by SDS-PAGE.

  • Purification:

    • Following incubation, purify the crosslinked protein conjugate from excess crosslinker and unreacted proteins using a size-exclusion chromatography (SEC) column appropriate for the size of the expected conjugate.

    • The elution buffer should be a suitable buffer for the stability of the proteins, such as PBS.

    • Monitor the elution profile by UV absorbance at 280 nm and collect fractions.

  • Characterization:

    • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the crosslinked product, which will have a higher molecular weight than the individual proteins.

    • Further characterization of the purified conjugate can be performed using techniques such as mass spectrometry to confirm the identity and integrity of the crosslinked product.[10]

Visualizations

Workflow for Protein Crosslinking

The following diagram illustrates the general workflow for crosslinking two azide-modified proteins using this compound.

G cluster_start Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_end Result start1 Protein A-Azide mix Combine Reactants start1->mix start2 Protein B-Azide start2->mix start3 This compound Stock Solution start3->mix incubate Incubate (2-4h at RT) mix->incubate purify Size-Exclusion Chromatography (SEC) incubate->purify analyze SDS-PAGE & Mass Spec purify->analyze end_product Purified Crosslinked Protein A-Linker-Protein B analyze->end_product

Caption: Workflow for this compound mediated protein crosslinking.

Conceptual Signaling Pathway Application

Homobifunctional crosslinkers like this compound are valuable tools for studying protein-protein interactions within signaling pathways. By crosslinking interacting proteins, transient interactions can be captured for identification and analysis. The diagram below illustrates this concept.

G cluster_pathway Cell Signaling Pathway cluster_crosslinking Crosslinking Event receptor Receptor proteinA Protein A (Azide-labeled) receptor->proteinA Signal proteinB Protein B (Azide-labeled) proteinA->proteinB Interaction crosslinker This compound proteinA->crosslinker downstream Downstream Effector proteinB->downstream Signal Transduction proteinB->crosslinker crosslinked_complex Covalently Linked Protein A-Protein B Complex crosslinker->crosslinked_complex

Caption: Probing protein interactions in a signaling pathway with a crosslinker.

References

Application Notes and Protocols for the Purification of bis-PEG2-endo-BCN Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules with bis-PEG2-endo-BCN linkers is a critical step in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. The bicyclononyne (BCN) group facilitates a copper-free click chemistry reaction with azide-functionalized molecules, offering a bioorthogonal and efficient conjugation strategy. The dual PEG2 spacers enhance solubility and provide optimal spacing for biological interactions. Following conjugation, robust and efficient purification is paramount to remove unreacted starting materials, excess reagents, and potential side products, ensuring the final conjugate's purity, safety, and efficacy.

These application notes provide detailed protocols and comparative data for the purification of this compound conjugates using three common chromatography techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).

Logical Workflow for Purification Method Selection

The selection of the primary purification technique depends on the specific properties of the conjugate and the impurities to be removed. The following diagram illustrates a general workflow for selecting the appropriate purification strategy.

Purification Workflow Figure 1. Purification Strategy Selection Workflow start Crude Conjugation Mixture size_diff Significant Size Difference between Conjugate and Impurities? start->size_diff sec Size Exclusion Chromatography (SEC) size_diff->sec  Yes hydrophobicity_diff Significant Hydrophobicity Difference? size_diff->hydrophobicity_diff No analysis Purity and Yield Analysis (e.g., HPLC, MS) sec->analysis rphplc Reversed-Phase HPLC (RP-HPLC) hydrophobicity_diff->rphplc  Yes hic Hydrophobic Interaction Chromatography (HIC) hydrophobicity_diff->hic Consider for labile conjugates rphplc->analysis hic->analysis end Purified Conjugate analysis->end Purity & Yield Met polish Additional Polishing Step (e.g., IEX or alternative mode) analysis->polish Purity Not Met polish->analysis

Caption: A decision tree to guide the selection of the primary purification method.

Data Presentation: Comparative Analysis of Purification Techniques

The following table summarizes representative quantitative data for the purification of a model this compound conjugate. This data is intended to be illustrative and actual results may vary depending on the specific molecule, conjugation efficiency, and instrumentation.

Purification MethodPurity (%)Yield (%)Recovery (%)Key AdvantagesCommon Challenges
RP-HPLC >95%60-80%70-85%High resolution, excellent for removing closely related impurities.Potential for on-column degradation of sensitive molecules, lower loading capacity.
SEC 85-95%70-90%>90%Mild conditions, preserves biological activity, effective for removing small molecule impurities.Lower resolution for species of similar size, potential for non-specific interactions.
HIC 90-98%65-85%75-90%Good for separating based on hydrophobicity under non-denaturing conditions.Requires high salt concentrations which may not be suitable for all molecules.

Note: Purity was assessed by analytical RP-HPLC. Yield is calculated based on the theoretical maximum of the conjugated product. Recovery is the amount of desired product collected from the column relative to the amount loaded.

Experimental Protocols

General Workflow for Conjugate Purification

The overall process for purifying this compound conjugates follows a series of defined steps, from the initial reaction workup to the final analysis of the purified product.

General Purification Workflow Figure 2. General Experimental Workflow for Purification conjugation Conjugation Reaction (Azide-Molecule + this compound) quench Reaction Quenching (Optional) conjugation->quench sample_prep Sample Preparation (e.g., Filtration, Dilution) quench->sample_prep chromatography Chromatographic Separation (RP-HPLC, SEC, or HIC) sample_prep->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis Analysis of Fractions (e.g., Analytical HPLC, MS) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling Identify Pure Fractions desalting Buffer Exchange / Desalting (if necessary) pooling->desalting final_product Final Purified Conjugate desalting->final_product

Caption: A step-by-step overview of the purification process.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is particularly effective for separating the desired conjugate from unreacted starting materials and closely related side products. For PEGylated conjugates, a C4 or C8 stationary phase is often preferred over a C18 phase to reduce strong hydrophobic interactions and improve recovery.[1]

Materials:

  • RP-HPLC system with UV detector

  • C4 or C8 analytical or preparative column (e.g., 300 Å pore size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: Crude this compound conjugation mixture, filtered through a 0.22 µm filter

Method:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column diameter (e.g., 1 mL/min for a 4.6 mm ID analytical column).

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution Gradient:

    • 5-65% Mobile Phase B over 30 minutes.

    • 65-95% Mobile Phase B over 5 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 2 minutes.

    • Re-equilibrate at 5% Mobile Phase B for 10 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptide bonds or a wavelength specific to an incorporated chromophore).

  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm identity by mass spectrometry.

  • Solvent Removal: Evaporate the solvent from the pooled pure fractions, typically by lyophilization.

Troubleshooting:

  • Poor Peak Shape: Dissolve the sample in the initial mobile phase if possible. The use of ion-pairing reagents like TFA is crucial for good peak shape.[1]

  • Low Recovery: Use a less hydrophobic stationary phase (C4 or C8).[1] Running the separation at a slightly elevated temperature (e.g., 40-60°C) can also improve recovery.[1]

Protocol 2: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. This technique is ideal for removing small molecule impurities like unreacted this compound linker from a larger conjugated biomolecule.

Materials:

  • SEC system with UV detector

  • SEC column with an appropriate molecular weight range

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • Sample: Crude this compound conjugation mixture, filtered through a 0.22 µm filter

Method:

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample. The injection volume should be a small percentage of the total column volume (typically <2%) to ensure optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate, which will elute earlier than the smaller, unreacted components.

  • Analysis: Analyze the collected fractions for purity by analytical SEC or RP-HPLC and confirm identity by mass spectrometry.

Troubleshooting:

  • Peak Tailing: Secondary hydrophobic or ionic interactions with the column matrix can cause peak tailing. Increasing the salt concentration or adding a small amount of an organic modifier to the mobile phase can mitigate these effects.[1]

Protocol 3: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under non-denaturing, high-salt conditions. It is a valuable alternative to RP-HPLC, especially for conjugates that are sensitive to organic solvents and acidic conditions.

Materials:

  • HIC system with UV detector

  • HIC column (e.g., Phenyl or Butyl)

  • Mobile Phase A (Binding Buffer): 2 M Ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B (Elution Buffer): 50 mM sodium phosphate, pH 7.0

  • Sample: Crude this compound conjugation mixture, with salt concentration adjusted to match the binding buffer.

Method:

  • System Equilibration: Equilibrate the column with 100% Mobile Phase A.

  • Sample Loading: Load the salt-adjusted sample onto the column.

  • Wash: Wash the column with 100% Mobile Phase A to remove unbound material.

  • Elution Gradient: Apply a reverse salt gradient to elute the bound molecules.

    • 0-100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength.

  • Fraction Collection: Collect fractions as the peaks elute. The conjugate will elute at a specific salt concentration based on its hydrophobicity.

  • Analysis: Analyze the collected fractions for purity and identity.

  • Desalting: Desalt the pooled pure fractions using SEC or dialysis.

Troubleshooting:

  • Low Recovery: The conjugate may be too hydrophobic and bind irreversibly. Try a less hydrophobic column (e.g., Ether) or add a small percentage of an organic solvent like isopropanol (B130326) to the elution buffer.[1]

Conclusion

The purification of this compound conjugates is a critical step that directly impacts the quality and performance of the final product. The choice of purification method depends on the physicochemical properties of the conjugate and the nature of the impurities. RP-HPLC offers the highest resolution for complex mixtures, while SEC provides a gentle method for size-based separation. HIC is a powerful technique for purification under non-denaturing conditions. By following these detailed protocols and considering the comparative data, researchers can develop a robust and efficient purification strategy for their specific this compound conjugates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing bis-PEG2-endo-BCN Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving bis-PEG2-endo-BCN.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional chemical linker. It features two bicyclo[6.1.0]nonyne (BCN) groups attached to a central polyethylene (B3416737) glycol (PEG) spacer with two ethylene (B1197577) glycol units. Its primary application is in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] This reaction allows for the efficient and specific covalent bonding of this compound to molecules containing an azide (B81097) group, such as modified proteins, antibodies for the development of antibody-drug conjugates (ADCs), or components for creating PROTACs.[2][3][4] The PEG spacer enhances the solubility and flexibility of the linker.[5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and reactivity of this compound, it is crucial to adhere to proper storage and handling guidelines. Unused reagents should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months), protected from light.[2] It is important to avoid repeated freeze-thaw cycles. When preparing solutions, use anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or dichloromethane (B109758) (DCM).[6]

Q3: What factors influence the rate of the this compound reaction with an azide?

A3: The kinetics of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction are influenced by several key factors:

  • pH: Generally, higher pH values (around 7.5-8.5) tend to increase the reaction rate.[7][8]

  • Buffer System: The choice of buffer can significantly impact reaction kinetics. For instance, HEPES buffer has been shown to result in higher reaction rates compared to phosphate-buffered saline (PBS).[1][8]

  • Temperature: Increasing the reaction temperature from 4°C to room temperature (25°C) or 37°C can significantly accelerate the reaction rate.[7]

  • Steric Hindrance: Bulky molecules near the azide or BCN group can impede the reaction. The inclusion of a PEG linker, such as the one in this compound, can help to mitigate steric hindrance.[9]

  • Reactant Concentrations: As with most bimolecular reactions, higher concentrations of the reactants will lead to a faster reaction rate.[7]

Troubleshooting Guide

Low or No Conjugation Yield
Potential Cause Recommended Solution
Reagent Instability/Degradation Ensure this compound and the azide-modified molecule have been stored correctly and are not expired. Prepare fresh solutions of reactants before each experiment.[7] Perform a small-scale control reaction with fresh, simple azide and BCN-containing small molecules to verify reagent activity.
Suboptimal Reaction Conditions Optimize the reaction buffer (consider switching from PBS to HEPES), pH (adjust to a slightly alkaline pH of 7.5-8.5), and temperature (increase to 25°C or 37°C).[1][7][8]
Incorrect Stoichiometry The optimal molar ratio can vary. A common starting point is a 2-4 fold molar excess of the BCN linker to the azide-modified protein.[7] Titrate the molar ratio to find the optimal balance for your specific molecules.
Solubility Issues Ensure both reactants are fully dissolved in the reaction buffer. The PEG spacer in this compound aids in aqueous solubility, but for highly hydrophobic molecules, the addition of a small percentage of an organic co-solvent (e.g., DMSO) may be necessary.[2]
Steric Hindrance If the azide group on your biomolecule is in a sterically hindered location, the reaction may be slow or inefficient. The PEG2 spacer in this compound is designed to help overcome this, but for severely hindered sites, a longer PEG linker may be required.[9]
Inefficient Azide Labeling of Biomolecule Before starting the conjugation, confirm that your biomolecule has been successfully labeled with the azide group. This can be verified using techniques like mass spectrometry to detect the mass shift.[7]
Inconsistent Conjugation Efficiency Between Batches
Potential Cause Recommended Solution
Variability in Azide Labeling The degree of azide labeling on your biomolecule can vary between batches. It is critical to characterize the degree of labeling for each new batch of azide-modified biomolecule before proceeding with the conjugation.[7]
Inconsistent Reagent Quality Use high-quality reagents from a reliable source. Ensure that the this compound has not degraded due to improper storage or handling.[7]
Buffer Preparation Inconsistencies Prepare fresh buffers for each experiment and ensure the pH is accurately measured and consistent. Minor variations in pH can significantly affect the reaction rate.[1][8]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline for the conjugation of an azide-modified protein with this compound. Optimization of reactant concentrations, reaction time, and temperature may be required for specific applications.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in a suitable reaction buffer.[10]

    • If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the azide-modified protein solution. A starting point of 2-4 fold molar excess is recommended.[7] The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching (Optional):

    • To quench any unreacted BCN groups, a small molecule azide can be added.

  • Purification:

    • Remove excess this compound and any reaction byproducts using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Analytical Methods for Monitoring Conjugation
  • SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a precise measurement of the molecular weight of the conjugated protein, allowing for the determination of the number of linker molecules attached.[7]

  • UV-Vis Spectroscopy: If the molecule being conjugated to the protein has a chromophore, the conjugation efficiency can be estimated by measuring the absorbance at the appropriate wavelength.

Data Presentation

Influence of Reaction Conditions on SPAAC Reaction Rates

The following table summarizes the effect of different buffers and pH on the second-order rate constants of a SPAAC reaction, providing a basis for optimizing your experimental setup.

Buffer SystempHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
PBS7250.32 - 0.85[8]
HEPES7250.55 - 1.22[8]
Borate Buffer1037~1.18[1]
DMEM7.4370.59 - 0.97[1]
RPMI7.4370.27 - 0.77[1]

Note: The rate constants provided are for a model system using a DBCO alkyne, but the general trends are applicable to BCN-based SPAAC reactions.

Second-Order Rate Constant for endo-BCN
ReactantsSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
endo-BCN + Benzyl AzideCD₃CN/D₂O (1:2)0.29[11]

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide_Molecule Azide-Containing Molecule (R1-N3) Transition_State Transition State Azide_Molecule->Transition_State Strain-Promoted [3+2] Cycloaddition BCN_Linker This compound (R2-BCN) BCN_Linker->Transition_State Triazole_Product Stable Triazole Conjugate Transition_State->Triazole_Product Ring Formation

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Prepare Reagents Prepare_Protein 1. Prepare Azide-Modified Protein (1-5 mg/mL in amine-free buffer) Start->Prepare_Protein Prepare_BCN 2. Prepare this compound (Stock solution in anhydrous DMSO) Start->Prepare_BCN Conjugation 3. Mix Reactants (2-4x molar excess of BCN) Incubate at RT or 4°C Prepare_Protein->Conjugation Prepare_BCN->Conjugation Monitoring 4. Monitor Reaction (SDS-PAGE, Mass Spectrometry) Conjugation->Monitoring Purification 5. Purify Conjugate (Size-Exclusion Chromatography) Monitoring->Purification Analysis 6. Analyze Final Product (Characterize purity and DOL) Purification->Analysis End End: Purified Conjugate Analysis->End

General experimental workflow for protein conjugation.

Troubleshooting_Tree Problem Low/No Conjugation Yield Check_Reagents Are reagents fresh and stored correctly? Problem->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents No_Reagents No Check_Reagents->No_Reagents Check_Conditions Are reaction conditions optimal? (pH, Buffer, Temp) Yes_Reagents->Check_Conditions Replace_Reagents Replace with fresh reagents and perform control reaction. No_Reagents->Replace_Reagents Yes_Conditions Yes Check_Conditions->Yes_Conditions No_Conditions No Check_Conditions->No_Conditions Check_Stoichiometry Is molar ratio optimized? Yes_Conditions->Check_Stoichiometry Optimize_Conditions Optimize pH (7.5-8.5), - buffer (HEPES), and - temperature (25-37°C). No_Conditions->Optimize_Conditions Yes_Stoichiometry Yes Check_Stoichiometry->Yes_Stoichiometry No_Stoichiometry No Check_Stoichiometry->No_Stoichiometry Check_Labeling Is azide labeling of biomolecule confirmed? Yes_Stoichiometry->Check_Labeling Titrate_Ratio Titrate molar ratio of This compound to azide. No_Stoichiometry->Titrate_Ratio Yes_Labeling Yes Check_Labeling->Yes_Labeling No_Labeling No Check_Labeling->No_Labeling Contact_Support Further investigation needed. Consider steric hindrance. Yes_Labeling->Contact_Support Verify_Labeling Verify azide labeling via mass spectrometry. No_Labeling->Verify_Labeling

A decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Troubleshooting Low Yield in SPAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for higher yields and faster reaction times.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during your SPAAC experiments.

Q1: My SPAAC reaction is slow or the yield is very low. What are the common causes?

Several factors can contribute to slow or low-yielding SPAAC reactions. The primary factors to investigate are:

  • Suboptimal Reagent Choice: The reactivity of the cyclooctyne (B158145) is a critical factor. Less reactive cyclooctynes, such as some dibenzocyclooctynes (DBCO), may result in sluggish kinetics.[1] The electronic properties of the azide (B81097) can also influence its reactivity.[2]

  • Unfavorable Reaction Conditions: The pH, buffer system, and temperature may not be optimal for your specific reactants.[1][3]

  • Low Reactant Concentration: The law of mass action dictates that lower concentrations of reactants will lead to a slower reaction rate.[3]

  • Steric Hindrance: Bulky chemical groups on either the azide or the cyclooctyne can physically block the two molecules from reacting efficiently.[3][4] This is a common issue when labeling large biomolecules.[3]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can significantly limit the reaction rate.[1][5]

Q2: How can I improve my reaction speed and yield?

Based on the potential causes, here is a troubleshooting guide to enhance your reaction speed and yield:

  • Optimize Your Cyclooctyne: If you suspect the cyclooctyne is not reactive enough, consider switching to a more strained and reactive derivative. For example, bicyclononyne (BCN) derivatives are often more reactive than DBCO.[1][6][7]

  • Adjust Reaction Conditions:

    • pH and Buffer: Screen a range of pH values, typically between 7 and 8, as higher pH values generally increase SPAAC reaction rates.[2][3][8] Studies have shown that HEPES buffer can lead to higher rate constants compared to PBS.[2][3]

    • Temperature: Increasing the reaction temperature, for instance from room temperature to 37°C, can accelerate the reaction.[1][3] However, be mindful of the thermal stability of your molecules, especially proteins.[3]

  • Increase Reactant Concentration: If possible, increase the concentration of the limiting reagent to drive the reaction forward.[1][3]

  • Mitigate Steric Hindrance: If steric hindrance is a suspected issue, consider redesigning your reagents to minimize bulky groups near the reactive moieties.[1] Incorporating a PEG (polyethylene glycol) spacer between the cyclooctyne and the molecule of interest can extend the reactive group away from the surface of a biomolecule, improving accessibility and increasing reaction rates.[2][3][9]

  • Address Solubility Problems: If solubility is a limiting factor, explore the use of organic co-solvents like DMSO, methanol, or acetonitrile.[1][9] However, be aware that the proportion of organic co-solvent can impact the reaction rate and the stability of biomolecules.[3][9] For peptide modifications, using a more hydrophilic azido-amino acid can enhance solubility.[5][10]

Q3: I am observing unexpected side products. What could be the cause?

While SPAAC is known for its high specificity, side reactions can occur under certain conditions:

  • Reactant Instability: The cyclooctyne or the azide-containing molecule may be degrading under the experimental conditions.[1] Highly reactive cyclooctynes can be unstable, so their stability should be considered within the timeframe of your experiment.[6]

  • Non-specific Reactions: Although less common, some cyclooctynes, like DBCO, have been reported to react with cysteine residues in proteins.[3] Ensure your system is free of highly reactive nucleophiles that could potentially react with the strained alkyne.[1]

  • Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it can compete with your azide-functionalized molecule, leading to lower yields of the desired product.[3] SPAAC is highly sensitive to even low concentrations of sodium azide.[3]

Q4: How can I monitor the progress of my SPAAC reaction?

You can monitor the progress of your SPAAC reaction by tracking the disappearance of the DBCO reactant using UV-Vis spectroscopy.[3] The DBCO molecule has a characteristic absorbance at around 309 nm, which will decrease as the reaction proceeds.[3] This allows for the determination of pseudo-first-order rate constants.[3]

Data Summary

The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.

Table 1: Effect of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
PBS70.32 - 0.85[2]
HEPES70.55 - 1.22[2]
DMEM7.40.59 - 0.97[2]
RPMI7.40.27 - 0.77[2]

Table 2: Effect of PEG Linker on SPAAC Reaction Rates

LinkerAverage Rate EnhancementReference(s)
PEG Linker31 ± 16%[2][3][9]

Experimental Protocols

Protocol 1: General Workflow for a SPAAC Reaction

This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified molecule.

  • Reagent Preparation: Dissolve the azide-containing molecule and the cyclooctyne-containing molecule in a suitable buffer (e.g., HEPES at pH 7.5). If solubility is an issue, a minimal amount of a compatible organic co-solvent (e.g., DMSO) can be added.

  • Reaction Initiation: Mix the azide and cyclooctyne solutions. A common starting point is to use a slight excess (1.1-1.5 equivalents) of one reactant to ensure the complete consumption of the other, especially if one is more precious.

  • Incubation: Allow the reaction to proceed at a set temperature (e.g., room temperature or 37°C) with gentle stirring or agitation. The reaction time will vary depending on the specific reactants and conditions and can range from minutes to several hours.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or UV-Vis spectroscopy as described in Protocol 2.

  • Quenching (Optional): If there is a significant excess of a reactive cyclooctyne, the reaction can be stopped by adding a small molecule azide to consume the remaining cyclooctyne.

  • Purification: Purify the desired conjugate from unreacted starting materials and byproducts using appropriate chromatographic techniques (e.g., size-exclusion chromatography, affinity chromatography, or HPLC).

Protocol 2: Monitoring SPAAC Reaction Kinetics using UV-Vis Spectroscopy

This protocol describes how to follow the reaction progress by monitoring the disappearance of the DBCO absorbance.

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[3]

  • Sample Preparation: Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should be such that the absorbance at 309 nm is within the linear range of the spectrophotometer. Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

  • Data Acquisition: Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule. Immediately begin monitoring the absorbance at 309 nm over time.[3] Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[3]

  • Data Analysis: For a pseudo-first-order reaction (where the azide is in large excess), plot the natural logarithm of the absorbance at 309 nm versus time. The plot should be linear, and the negative of the slope of this line will give the pseudo-first-order rate constant.[3]

Visualizations

SPAAC_Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low SPAAC Yield cause1 Slow Kinetics start->cause1 cause2 Side Reactions start->cause2 cause3 Low Solubility start->cause3 cause4 Steric Hindrance start->cause4 sol1 Change Cyclooctyne (e.g., BCN for DBCO) cause1->sol1 sol2 Optimize Conditions (pH, Temp, Buffer) cause1->sol2 sol3 Increase Reactant Concentration cause1->sol3 sol4 Check Reactant Purity & Stability cause2->sol4 sol5 Remove Competing Reagents (e.g., NaN3) cause2->sol5 sol6 Add Co-solvent (e.g., DMSO) cause3->sol6 sol7 Use Hydrophilic Linkers/Tags cause3->sol7 sol8 Incorporate PEG Spacer cause4->sol8 sol9 Redesign Reactants cause4->sol9 end Improved Yield sol1->end sol2->end sol3->end sol4->end sol5->end sol6->end sol7->end sol8->end sol9->end SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Azide (R1-N3) Triazole Stable Triazole Product Azide->Triazole [3+2] Cycloaddition Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole

References

dealing with non-specific binding of bis-PEG2-endo-BCN

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bis-PEG2-endo-BCN. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical linker tool used in bioconjugation. It is a homobifunctional, cleavable linker containing two bicyclo[6.1.0]nonyne (BCN) groups attached via a polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary application is in the synthesis of antibody-drug conjugates (ADCs) through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] The BCN groups react specifically with molecules containing azide (B81097) groups.[5]

Q2: What is the role of the PEG spacer in this compound?

A2: The hydrophilic PEG spacer in this compound serves two main purposes. First, it increases the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial when working with biomolecules like antibodies.[5] Second, PEGylation is a well-known strategy to reduce non-specific binding of proteins by creating a protective hydrophilic layer.[6][7] This "steric stabilization" hinders unwanted interactions between the conjugate and other surfaces or proteins.

Q3: What are the primary causes of non-specific binding when using BCN linkers?

A3: Non-specific binding with BCN linkers can arise from several sources:

  • Hydrophobic Interactions: The BCN group itself can have hydrophobic characteristics that may lead to non-specific binding to hydrophobic surfaces on proteins or experimental plastics.

  • Electrostatic Interactions: Differences in the net charge of your biomolecule and other surfaces can cause unwanted binding.

  • Thiol-Yne Reactions: A key cause of azide-independent labeling with strained alkynes like BCN is their reactivity towards free thiol groups, such as those in reduced cysteine residues of proteins.[8]

  • Suboptimal Assay Conditions: Inappropriate buffer pH, low ionic strength, or inadequate blocking can all contribute to increased non-specific binding.

Q4: Can non-specific binding of my this compound conjugate affect my experimental results?

A4: Yes, significantly. Non-specific binding can lead to a high background signal, which reduces the sensitivity and accuracy of your assay. In the context of ADCs, off-target binding can lead to increased toxicity to healthy cells and an overall reduction in the therapeutic window of the drug.[9]

Troubleshooting Guides

Issue 1: High Background Signal in Immunoassays or Cell-Based Assays

High background signal is a common indicator of non-specific binding of your BCN-conjugated molecule. The following guide provides a systematic approach to troubleshoot this issue.

Logical Flow for Troubleshooting High Background

A High Background Signal Observed B Potential Cause: Azide-Independent Reaction (Thiol-Yne) A->B C Potential Cause: Hydrophobic/ Electrostatic Interactions A->C D Potential Cause: Inadequate Washing or Blocking A->D E Solution: Block Free Thiols (e.g., with Iodoacetamide) B->E F Solution: Optimize Buffer (Add Detergent, Adjust Salt/pH) C->F G Solution: Optimize Blocking Agent and Washing Steps D->G H Re-evaluate Experiment E->H F->H G->H

Caption: Troubleshooting logic for high background signal.

Recommended Solutions & Quantitative Adjustments

The following table summarizes potential solutions and provides starting concentrations for optimization. The effectiveness of each strategy can be quantified by comparing the signal-to-noise ratio before and after the change.

Parameter Potential Cause of Non-Specific Binding Recommended Solution Example Concentration/Condition Expected Outcome
Free Thiols Thiol-yne reaction with BCN groupPre-treat protein with a thiol-blocking agent.[8]10-20 mM Iodoacetamide (IAM) for 30 min at RTReduction in azide-independent conjugation
Buffer pH Electrostatic interactionsAdjust buffer pH to be near the isoelectric point (pI) of the antibody/protein.pH 7.0 - 8.0Minimizes net charge and charge-based interactions
Ionic Strength Electrostatic interactionsIncrease salt concentration in binding and wash buffers.150-500 mM NaClShields charged interactions, reducing binding to surfaces
Detergents Hydrophobic interactionsAdd a non-ionic detergent to binding and wash buffers.0.05% - 0.1% Tween-20 or Triton X-100Disrupts hydrophobic interactions with plastics and proteins
Blocking Agent Insufficient blocking of non-specific sitesOptimize the blocking agent and concentration.1-3% BSA or Casein in PBSSaturates non-specific binding sites on surfaces
Washing Steps Incomplete removal of unbound conjugateIncrease the number and duration of wash steps.From 3 washes to 5-6 washes of 5 minutes eachMore efficient removal of unbound material
Issue 2: Low Specific Signal or Poor Conjugation Efficiency

If you are experiencing a weak signal from your specific interaction, it could be due to issues with the conjugation reaction itself or loss of protein function.

Troubleshooting Low Signal
  • Verify Reagents: Ensure the azide-containing molecule and the this compound are active. If possible, test with a small molecule control.

  • Optimize Reaction Conditions: SPAAC reactions are generally robust, but factors like temperature and reaction time can be optimized. For antibody conjugation, a reaction time of 4-12 hours at room temperature or 4°C is a good starting point.[10]

  • Check Molar Ratios: Ensure you are using an appropriate molar excess of the BCN linker to your azide-modified biomolecule. A 5- to 20-fold molar excess of the linker is a common starting point.

  • Assess Antibody/Protein Integrity: Over-modification or harsh reaction conditions can denature your protein, reducing its binding affinity. Analyze the final conjugate to ensure it has not aggregated and retains its activity.

Experimental Protocols

Protocol: Creation of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes a general workflow for conjugating an azide-modified cytotoxic drug to an antibody using this compound as a crosslinker.

Experimental Workflow Diagram

cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: ADC Formation cluster_2 Step 3: Characterization A Azide-Modified Antibody in PBS B Add this compound (10-fold molar excess) A->B C Incubate 4-12h at 4°C B->C D Purify Antibody-BCN Conjugate (e.g., SEC) C->D E Add Azide-Modified Drug (5-fold molar excess over Ab) D->E F Incubate 12-24h at 4°C E->F G Purify Final ADC (e.g., SEC or Affinity Chromatography) F->G H Analyze Drug-to-Antibody Ratio (DAR) (e.g., Mass Spec, HPLC) G->H I Assess Binding Affinity & Functionality (e.g., ELISA, Flow Cytometry) H->I

Caption: Workflow for creating an ADC with this compound.

Materials
  • Azide-modified antibody (e.g., via site-specific incorporation of an azide-containing amino acid)

  • This compound (dissolved in DMSO)

  • Azide-modified cytotoxic drug (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Thiol-blocking reagent (optional): Iodoacetamide (IAM)

  • Blocking Buffer: PBS with 1% BSA

  • Wash Buffer: PBS with 0.05% Tween-20

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure
  • Preparation of Antibody:

    • Start with your azide-modified antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.

    • (Optional, but recommended) If your antibody has free cysteines that are not part of disulfide bonds, consider blocking them to prevent side reactions. Add IAM to a final concentration of 10 mM and incubate for 30 minutes at room temperature in the dark. Remove excess IAM via desalting column.

  • Step 1: Conjugation of Antibody with this compound:

    • Add a 10-fold molar excess of this compound (from DMSO stock) to the antibody solution. The final concentration of DMSO should not exceed 5-10%.

    • Incubate the reaction for 4-12 hours at 4°C with gentle mixing.

    • Remove excess, unreacted this compound using a desalting or SEC column equilibrated with PBS. This results in the Antibody-BCN intermediate.

  • Step 2: Conjugation of Antibody-BCN with Azide-Drug:

    • To the purified Antibody-BCN solution, add a 5-fold molar excess of the azide-modified cytotoxic drug (from DMSO stock).

    • Incubate for 12-24 hours at 4°C with gentle mixing.

  • Step 3: Purification of the Final ADC:

    • Purify the final ADC from unreacted drug and other impurities using SEC or affinity chromatography.

    • The elution buffer should be a formulation buffer suitable for storing the final ADC (e.g., PBS or histidine buffer).

  • Step 4: Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry, or UV-Vis spectroscopy.

    • Perform functional assays (e.g., ELISA, flow cytometry) to confirm that the ADC retains its ability to bind to its target antigen.

    • Run a control experiment using a non-targeting antibody to assess the level of non-specific uptake and cytotoxicity in a cell-based assay.

This guide provides a comprehensive starting point for researchers using this compound. Remember that optimization of these protocols for your specific antibody, drug, and experimental system is critical for success.

References

Technical Support Center: bis-PEG2-endo-BCN Constructs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis-PEG2-endo-BCN constructs. The information provided is intended to help overcome common challenges, particularly those related to solubility, during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Dissolution

Q1: What is the best solvent for dissolving this compound?

A1: this compound is readily soluble in common organic solvents. For bioconjugation applications, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1] It is crucial to use high-quality, anhydrous DMSO to avoid hydrolysis of the linker.

Q2: I am having trouble dissolving my this compound construct in aqueous buffer for my reaction. What should I do?

A2: Direct dissolution of this compound in aqueous buffers can be challenging due to the hydrophobic nature of the BCN moiety. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then add it to the aqueous reaction buffer.[1]

Troubleshooting Steps:

  • Prepare a High-Concentration Stock in DMSO: Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM or up to 100 mg/mL).[1][2]

  • Slow Addition to Buffer: Add the DMSO stock solution dropwise to your aqueous reaction buffer while gently vortexing or stirring. This gradual addition helps to prevent immediate precipitation.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in the reaction mixture as low as possible, ideally below 10% (v/v), to minimize potential negative effects on your biomolecule (e.g., protein denaturation).[3]

  • Use of Co-solvents: For particularly challenging constructs, the use of co-solvents in the aqueous buffer can be beneficial.

Q3: Can I store this compound solutions?

A3: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C or -80°C for short to medium-term storage.[2] However, it is always best to prepare fresh solutions for each experiment to ensure the integrity of the reagent. Avoid repeated freeze-thaw cycles. Aqueous solutions of the linker are generally not recommended for storage and should be used immediately after preparation.

Aggregation During Bioconjugation

Q4: My antibody-drug conjugate (ADC) is aggregating after conjugation with a this compound linked payload. What are the likely causes?

A4: Aggregation of ADCs is a common issue and can be caused by several factors:

  • Hydrophobicity of the Payload: Many cytotoxic payloads are highly hydrophobic. Covalently attaching them to an antibody can increase the overall hydrophobicity of the conjugate, leading to aggregation.[4][5][6]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the hydrophobic patches on the antibody surface, which can promote intermolecular interactions and aggregation.[4][7]

  • Suboptimal Reaction Conditions: Factors like buffer pH, temperature, and high concentrations of the BCN-construct can contribute to protein unfolding and aggregation.[5]

  • Linker Chemistry: While the PEG2 spacer in this compound is designed to increase hydrophilicity, the overall contribution of a hydrophobic payload can still dominate.[8][9]

Q5: How can I prevent or minimize aggregation of my this compound construct during the conjugation reaction?

A5: Several strategies can be employed to mitigate aggregation:

  • Optimize Reaction Buffer:

    • pH: Maintain a pH that ensures the stability of your antibody, typically between 6.5 and 8.0.

    • Excipients: Include stabilizing excipients in your buffer. Arginine (e.g., 50-100 mM) and polysorbate 20 or 80 (e.g., 0.01-0.1%) are commonly used to reduce protein aggregation.[]

  • Control Reagent Addition: Add the dissolved this compound-payload construct to the antibody solution slowly and with gentle mixing. This avoids localized high concentrations that can trigger precipitation.

  • Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation compared to room temperature reactions.

  • Optimize DAR: If possible, aim for a lower DAR. While a higher DAR can increase potency, it also increases the risk of aggregation.[7]

  • Formulation Development: For long-term stability, a thorough formulation development study is recommended, which may involve screening different buffers, pH, and excipients.[][11]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationObservationsReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (199.75 mM)Clear solution. Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended.[1]
Dichloromethane (DCM)SolubleQualitative data from manufacturer.
Dimethylformamide (DMF)SolubleQualitative data from manufacturer.
Aqueous BuffersSparingly solubleDirect dissolution is difficult. Recommended to add from a DMSO stock.

Table 2: Troubleshooting Guide for Aggregation Issues

IssuePotential CauseRecommended Solution
Precipitation upon adding BCN construct to bufferPoor aqueous solubility of the construct.Prepare a concentrated stock in DMSO and add it slowly to the reaction buffer with gentle mixing. Keep final DMSO concentration low (<10%).
Aggregation of ADC during conjugationIncreased hydrophobicity from payload and/or high DAR.Optimize reaction buffer with stabilizing excipients (e.g., arginine, polysorbate). Control the rate of addition of the BCN construct. Consider a lower DAR.
Aggregation during purification or storageSuboptimal buffer conditions.Perform buffer exchange into a formulation buffer with optimized pH and excipients for long-term stability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound construct

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

    • Gently vortex or sonicate the vial until the solid is completely dissolved.

    • Use the stock solution immediately or store in small aliquots at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Materials:

    • Azide-modified biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound construct stock solution in DMSO

    • Reaction buffer (e.g., PBS, pH 7.4, with or without stabilizing excipients)

  • Procedure:

    • Prepare the azide-modified biomolecule at a suitable concentration in the reaction buffer.

    • Slowly add the desired molar excess of the this compound construct stock solution to the biomolecule solution while gently mixing. A 5- to 20-fold molar excess of the BCN construct is a common starting point.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours. The optimal reaction time and temperature should be determined empirically for each specific system.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., SDS-PAGE, SEC-HPLC, mass spectrometry).

    • Once the reaction is complete, purify the conjugate to remove excess unreacted BCN construct and any byproducts using a suitable method such as size exclusion chromatography (SEC) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis dissolve_bcn Dissolve this compound in anhydrous DMSO mix Slowly add BCN stock to biomolecule solution dissolve_bcn->mix prep_biomolecule Prepare azide-modified biomolecule in buffer prep_biomolecule->mix incubate Incubate (e.g., RT, 1-4h) mix->incubate purify Purify conjugate (e.g., SEC) incubate->purify analyze Analyze conjugate (e.g., SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for bioconjugation using this compound.

troubleshooting_logic start Experiencing Poor Solubility or Aggregation? dissolution_issue Is the issue during initial dissolution of the BCN construct? start->dissolution_issue Yes conjugation_issue Is the issue aggregation during the conjugation reaction? start->conjugation_issue No dissolution_issue->conjugation_issue No solution_dissolution Use anhydrous DMSO for stock solution. Add dropwise to aqueous buffer. dissolution_issue->solution_dissolution Yes solution_conjugation1 Optimize reaction buffer: - Adjust pH - Add stabilizing excipients (e.g., Arginine, Polysorbate) conjugation_issue->solution_conjugation1 Yes solution_conjugation2 Control reaction parameters: - Slow addition of BCN construct - Lower reaction temperature conjugation_issue->solution_conjugation2 Yes solution_conjugation3 Consider linker/payload design: - Lower DAR - More hydrophilic payload conjugation_issue->solution_conjugation3 Yes

Caption: Troubleshooting logic for solubility and aggregation issues.

References

BCN Side Reactions in Biological Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the side reactions of Bicyclo[6.1.0]nonyne (BCN) in biological experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of BCN in biological systems?

A1: The most significant side reaction is the thiol-yne addition, where BCN reacts with endogenous thiols, particularly the free cysteine residues in proteins and small molecules like glutathione (B108866) (GSH).[1][2] Additionally, BCN can undergo degradation under acidic conditions and may be unstable in harsh intracellular environments such as phagosomes.[3][4][5]

Q2: How stable is BCN in typical cell culture media?

A2: BCN generally exhibits good stability in standard cell culture media at physiological pH.[6] However, its stability can be compromised in specific intracellular compartments. For instance, significant degradation has been observed in the phagosomes of immune cells, potentially due to the presence of reactive oxygen species like hypochlorite.[4][7] The stability is also dependent on the chemical linkage used to attach BCN to a molecule of interest.[3][8]

Q3: Does BCN react non-specifically with proteins?

A3: Yes, the primary cause of non-specific protein labeling is the reaction of BCN with the thiol group of cysteine residues.[2] This azide-independent reaction can lead to high background signals in labeling experiments.

Q4: How can I prevent the unwanted reaction between BCN and thiols?

A4: There are two main strategies. The most common is to block free thiols on your protein of interest by pre-treating the sample with an alkylating agent, such as iodoacetamide (B48618) (IAM).[2] An alternative approach involves adding a low concentration of a sacrificial thiol, like β-mercaptoethanol (βME), which can reduce the cross-reactivity between BCN and cysteine residues on the target protein.[1]

Q5: What is the stability of BCN under acidic or basic conditions?

A5: BCN is known to be unstable under acidic conditions, which can lead to hydrolysis and other degradation pathways.[3][5] This is a critical consideration in applications like automated oligonucleotide synthesis, which uses acidic detritylation steps.[3][5] It is generally more stable under neutral to mildly basic conditions.

Q6: How does the chemical linker attached to BCN affect its overall stability?

A6: The choice of linker is crucial. Studies have shown that BCN attached via an amide bond is significantly more stable in biological media compared to a carbamate (B1207046) linkage, which is more susceptible to hydrolysis.[3][8] For applications requiring long-term stability, an amide linkage is recommended.[3]

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
High background or non-specific signal in protein labeling experiments. Reaction of BCN with free thiol groups on cysteine residues.[2]1. Block Free Thiols: Pre-incubate your protein sample with iodoacetamide (IAM) to alkylate free cysteines before adding the BCN reagent.[2] 2. Use a Sacrificial Thiol: Add a low concentration of β-mercaptoethanol (βME) to the reaction mixture to compete with protein thiols for reaction with BCN.[1]
Low or no signal after long incubation times or in specific cell types (e.g., macrophages). 1. BCN Degradation: The BCN moiety may be degrading in harsh intracellular environments (e.g., acidic and oxidative conditions within phagosomes).[4][7] 2. Linker Instability: The linker connecting BCN to your molecule (e.g., a carbamate) may be undergoing hydrolysis.[3]1. Optimize Incubation: Reduce incubation times. Perform a time-course experiment to determine the optimal labeling window. 2. Assess Stability: Test the stability of your BCN conjugate in cell lysate or a simulated phagosomal environment. 3. Change Linker: Synthesize the conjugate using a more stable amide linkage instead of a carbamate.[3]
Low yield or incomplete reaction in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). 1. Slower Kinetics: BCN's reaction rate with azides is generally slower than other cyclooctynes like DBCO or its reaction with tetrazines.[6][9] 2. Suboptimal Conditions: Incorrect pH, temperature, or reactant concentrations.1. Adjust Reaction Parameters: Increase the concentration of one or both reactants. Extend the incubation time. 2. Confirm Reagent Quality: Ensure the BCN and azide (B81097) reagents have not degraded during storage.
Degradation of BCN reagent during solid-phase oligonucleotide synthesis. Acid Instability: The BCN group is unstable under the acidic conditions (e.g., trichloroacetic acid, TCA) used for detritylation during synthesis.[3][5]1. Modify Synthesis Strategy: Incorporate the BCN phosphoramidite (B1245037) at the 5' end of the oligonucleotide as the final coupling step to minimize its exposure to acid.[3]

Data Presentation: BCN Reactivity and Stability

Table 1: Comparison of Second-Order Rate Constants (k₂) for BCN Reactions

Reaction PartnerRate Constant (k₂ in M⁻¹s⁻¹)ConditionsNotes
Benzyl Azide~0.1 - 1.0Aqueous solutionsThe "classic" SPAAC reaction; rate is dependent on specific BCN derivative and azide.[9][10]
Tetrazine1 - 437Aqueous solutionsInverse-electron-demand Diels-Alder (IEDDA) is significantly faster than SPAAC. Rate varies with tetrazine substitution.[9][11]
Photo-activated Tetrazole11,400 - 39,200Acetonitrile/Phosphate Buffer (1:1)A superfast, photo-inducible reaction, among the fastest BCN ligations reported.[12]
Cysteine/Glutathione10⁻⁴25°CThiol-yne side reaction is slow but significant, especially at high thiol concentrations found intracellularly.[1]

Table 2: Summary of BCN Stability under Various Conditions

ConditionObservationImpact on ExperimentsReference(s)
Acidic (e.g., 3% TCA) Rapid degradation. BCN carbinol shows significant decomposition within minutes.Incompatible with standard multi-cycle solid-phase oligonucleotide synthesis unless BCN is added last.[3][5]
Thiols (e.g., βME, Cysteine) Forms a thiol-yne adduct, consuming the BCN reagent.Leads to non-specific labeling of cysteine-containing proteins and depletion of the BCN probe.[1][2]
Phagosomal Environment High degradation (up to 79% in 24h in RAW264.7 cells). Likely due to hypochlorite.Unsuitable for long-term tracking studies in professional phagocytes like macrophages.[4][7]
Carbamate Linkage Prone to hydrolysis in biological media.Can lead to premature cleavage of the BCN tag from the molecule of interest. Less suitable for long incubations.[3][8]
Amide Linkage Significantly more stable than carbamate linkage.Recommended for applications requiring prolonged stability in biological media.[3][8]

Experimental Protocols

Protocol 1: Method for Preventing Thiol-Yne Side Reactions

This protocol describes the pre-treatment of a protein sample with iodoacetamide (IAM) to block free cysteine residues prior to labeling with a BCN reagent.

  • Prepare Reagents:

    • Protein sample in a suitable buffer (e.g., PBS, pH 7.2-7.5). Avoid buffers containing primary amines (like Tris) if using an NHS-ester BCN reagent.

    • Iodoacetamide (IAM) stock solution (e.g., 100 mM in water or buffer). Prepare fresh.

    • (Optional) Dithiothreitol (DTT) stock solution (e.g., 1 M) if your protein has disulfide bonds that need to be reduced to expose all cysteines. Note: This will make all cysteines available for alkylation.

  • Reduction (Optional):

    • If necessary, add DTT to the protein solution to a final concentration of 5-10 mM.

    • Incubate at 37°C for 30-60 minutes.

    • Remove DTT using a desalting column to prevent it from quenching the IAM.

  • Alkylation:

    • Add the IAM stock solution to the protein sample to a final concentration of 20-50 mM (a 2-5 fold molar excess over DTT, or a 10-20 fold molar excess over the estimated cysteine concentration).

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching and Removal of Excess IAM:

    • Quench the reaction by adding a small amount of DTT or β-mercaptoethanol.

    • Remove excess, unreacted IAM using a desalting column or dialysis, exchanging the protein into the desired buffer for BCN labeling.

  • BCN Labeling:

    • Proceed with your standard BCN labeling protocol. The pre-treated protein sample should now exhibit significantly reduced non-specific reactivity towards BCN.[2]

Protocol 2: MTT Assay for Assessing Cytotoxicity of BCN Reagents

This colorimetric assay measures cell metabolic activity to assess the potential cytotoxicity of a BCN-containing compound.[6]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of your BCN compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the BCN compound.

    • Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (for a final volume of 100 µL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate for 5 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control wells.

Visualizations

BCN_Reactions cluster_reactants Reactants cluster_products Products BCN BCN Moiety Triazole Stable Triazole Product BCN->Triazole  Desired Reaction (SPAAC) ThiolAdduct Thiol-Yne Adduct BCN->ThiolAdduct  Side Reaction (Thiol-Yne Addition) Azide Azide (-N3) Azide->Triazole Thiol Thiol (-SH) (e.g., Cysteine, GSH) Thiol->ThiolAdduct

Caption: Key reaction pathways for BCN in biological media.

Troubleshooting_Workflow Start High Background Signal in Labeling Experiment CheckThiol Is the target a protein with free cysteines? Start->CheckThiol BlockThiols Solution: Pre-treat sample with Iodoacetamide (IAM) CheckThiol->BlockThiols Yes CheckPurity Is the BCN reagent pure? CheckThiol->CheckPurity No PurifyReagent Action: Purify BCN reagent or use a new batch CheckPurity->PurifyReagent No OtherCause Consider other causes: - Hydrophobic aggregation - Sub-optimal buffer CheckPurity->OtherCause Yes

Caption: Troubleshooting workflow for high background labeling.

Stability_Assay_Workflow Start Prepare BCN-labeled fluorescent molecule Incubate Incubate in test condition (e.g., cell lysate, acidic buffer) Start->Incubate Timepoints Take samples at different time points (0, 2, 6, 24h) Incubate->Timepoints SPAAC Perform SPAAC reaction with an azide-biotin/fluorophore probe Timepoints->SPAAC Analyze Analyze signal via WB, Flow Cytometry, or Plate Reader SPAAC->Analyze Result Result: Quantify signal decay to determine stability Analyze->Result

Caption: Experimental workflow for assessing BCN stability.

References

Technical Support Center: bis-PEG2-endo-BCN Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bis-PEG2-endo-BCN conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of these reagents and their conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a homobifunctional crosslinker containing two endo-bicyclo[6.1.0]nonyne (BCN) groups attached via a polyethylene (B3416737) glycol (PEG2) spacer. It is primarily used in bioconjugation, specifically for copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC). Its main applications include the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where a stable linkage between a targeting moiety and a payload is required.[1][2][3][4] The PEG2 spacer enhances the solubility and reduces aggregation of the resulting conjugate.[5][6][7]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and reactivity of this compound, it is crucial to store it under appropriate conditions. Unused reagents should be stored at -20°C or -80°C, protected from light and moisture. When preparing solutions, it is recommended to use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, it is best to prepare the working solution fresh on the day of use.

Q3: What are the primary stability concerns for this compound conjugates?

A3: The main stability issues associated with this compound conjugates arise from the reactivity of the BCN moiety. The primary concerns are:

  • Acidic Conditions: The BCN group is susceptible to hydrolysis and oxidation under acidic conditions, which can lead to the formation of inactive byproducts.[8]

  • Thiols: The strained alkyne of the BCN group can react with thiols, such as the endogenous antioxidant glutathione (B108866) (GSH), which is present in high concentrations in the cellular environment.[9]

  • Reducing Agents: BCN conjugates have shown instability in the presence of reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[9]

Q4: How does the stability of endo-BCN compare to exo-BCN and other click chemistry linkers like DBCO?

A4: Both endo- and exo-BCN isomers are reactive in SPAAC reactions, with the endo isomer being slightly more reactive.[10] Compared to dibenzocyclooctyne (DBCO), another common copper-free click chemistry linker, BCN offers a good balance of reactivity and stability. While DBCO often exhibits faster reaction kinetics, BCN has been shown to be more stable in the presence of thiols like glutathione.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound conjugates.

Issue 1: Low or No Conjugation Yield

Possible Causes:

  • Degradation of this compound: Improper storage or handling may have led to the degradation of the reagent.

  • Inefficient Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the SPAAC reaction.

  • Inactive Azide (B81097) Counterpart: The azide-functionalized molecule may be of poor quality or degraded.

Solutions:

  • Verify Reagent Quality: Use fresh, high-quality this compound and azide-containing molecules.

  • Optimize Reaction Conditions:

    • pH: For SPAAC reactions, a slightly alkaline pH (7.5-8.5) can increase the reaction rate.[11]

    • Temperature: While the reaction can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly increase the rate.[11]

    • Reaction Time: Monitor the reaction over 24-48 hours to ensure completion.

  • Characterize Starting Materials: Confirm the functionalization of your antibody or other biomolecule with the azide group using a technique like mass spectrometry.

Issue 2: Conjugate Instability and Payload Loss in Biological Media

Possible Causes:

  • Thiol-Mediated Cleavage: The BCN linker may be reacting with endogenous thiols like glutathione.

  • Hydrolysis of the Linker: If the experimental conditions are acidic, the BCN group may be undergoing hydrolysis.

Solutions:

  • Linker Chemistry: For applications requiring high stability in the presence of thiols, consider that while BCN is more stable than DBCO, some degree of reaction can still occur.

  • Control pH: Maintain a neutral or slightly basic pH during your experiments to minimize acid-catalyzed hydrolysis of the BCN moiety.

  • Alternative Linkage: If stability is a major concern, consider attaching the payload to the BCN scaffold via an amide bond, which has been shown to be more stable than a carbamate (B1207046) linkage.

Issue 3: Identification of Degradation Products

Challenge:

  • It can be difficult to identify the exact nature of degradation products, which is crucial for understanding the instability mechanism.

Approach:

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry to analyze your samples. The primary degradation products of BCN are typically due to hydrolysis (+18 Da mass shift) and oxidation (+16 Da or +32 Da mass shifts).

  • Forced Degradation Studies: Intentionally stress your conjugate under acidic, oxidative, and high-temperature conditions to generate and identify potential degradation products.[12][13][14][15][16] This will help you to develop analytical methods to monitor for these impurities in your stability studies.

Quantitative Data on BCN Linker Stability

The following tables summarize available quantitative data on the stability of BCN linkers. Please note that this data is for BCN-containing molecules in general and should be used as a guideline for this compound conjugates.

Table 1: Stability of BCN-Carbinol in Acidic Conditions

Acid (3% w/v)SolventTime (min)Remaining BCN-Carbinol (%)
TCAToluene3013
TCADCM303.5
DCAToluene3079
DCADCM3060
Data adapted from a study on the stability of BCN-carbinol in acidic conditions used for oligonucleotide synthesis.[8]

Table 2: Comparative Stability of BCN and DBCO in the Presence of Glutathione (GSH)

LinkerConditionHalf-life
BCN24-hour incubation with GSH~ 6 hours
DBCO24-hour incubation with GSH71 minutes
Data from a comparative study on the stability of click chemistry handles.[9]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of a this compound conjugate in plasma.

1. Materials:

  • This compound conjugate (e.g., ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A magnetic beads (for antibody-based conjugates)

  • LC-MS system

  • Incubator at 37°C

2. Procedure:

  • Prepare a stock solution of your conjugate in an appropriate buffer.

  • Incubate the conjugate in plasma at a final concentration of approximately 1 mg/mL at 37°C. Include a control sample incubated in PBS to assess inherent stability.[17]

  • Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).

  • For antibody conjugates, isolate the ADC from the plasma using Protein A magnetic beads.

  • Analyze the captured ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.

  • The supernatant can also be analyzed to quantify the amount of released payload.

3. Data Analysis:

  • Plot the average DAR over time to assess the rate of drug deconjugation. A stable conjugate will show minimal loss in DAR.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies to identify potential degradation pathways.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate the conjugate in 0.1 M HCl at 40-60°C for various time points.

  • Base Hydrolysis: Incubate the conjugate in 0.1 M NaOH at 40-60°C for various time points.

  • Oxidation: Incubate the conjugate in 0.1% - 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Incubate the conjugate at temperatures above the recommended storage temperature (e.g., 40°C, 60°C).

  • Photostability: Expose the conjugate to light according to ICH Q1B guidelines.[12]

2. Analysis:

  • Analyze the stressed samples using analytical techniques that can separate the degradation products from the intact conjugate, such as:

    • Hydrophobic Interaction Chromatography (HIC)-HPLC: To assess changes in hydrophobicity and DAR.[18][19][20][21][22]

    • Size Exclusion Chromatography (SEC)-HPLC: To detect aggregation and fragmentation.[20]

    • Reversed-Phase (RP)-HPLC: For separating the drug, linker, and small molecule degradation products.

    • Mass Spectrometry (MS): To identify the mass of the degradation products.[23][24][25][26][27]

3. Goal:

  • Aim for 5-20% degradation of the main compound to ensure that the degradation products are detectable without being overly complex.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start This compound Conjugate plasma Incubate in Plasma (37°C) start->plasma pbs Incubate in PBS (Control) start->pbs aliquots Collect Aliquots (Time Points) plasma->aliquots pbs->aliquots isolation Isolate Conjugate (e.g., Protein A beads) aliquots->isolation lcms LC-MS Analysis isolation->lcms hic HIC-HPLC Analysis isolation->hic sec SEC-HPLC Analysis isolation->sec dar DAR vs. Time lcms->dar payload Released Payload lcms->payload hic->dar aggregation Aggregation Profile sec->aggregation

Caption: Workflow for assessing the in vitro plasma stability of a this compound conjugate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Conjugation Yield cause1 Reagent Degradation issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Inactive Azide Partner issue->cause3 sol1 Use Fresh Reagents cause1->sol1 sol2 Optimize pH, Temp, Time cause2->sol2 sol3 Characterize Starting Materials (MS) cause3->sol3

Caption: Troubleshooting logic for low yield in this compound conjugation reactions.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products start This compound Conjugate acid Acidic pH start->acid thiol Thiols (e.g., GSH) start->thiol oxidant Oxidizing Agents start->oxidant hydrolysis Hydrolyzed BCN +18 Da acid->hydrolysis thiol_adduct Thiol Adduct thiol->thiol_adduct oxidation Oxidized BCN +16 or +32 Da oxidant->oxidation

Caption: Potential degradation pathways for this compound conjugates under various stress conditions.

References

Technical Support Center: Purification Challenges with PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated proteins?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, results in a heterogeneous mixture. This heterogeneity is the main challenge during purification and typically includes:

  • Unreacted Protein: The original, unmodified protein.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, tri-PEGylated).

  • Positional Isomers: Proteins with the same number of PEG chains attached at different sites.[]

  • Hydrolysis Products: Degradation products from the PEGylation reagents.

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties—such as charge and hydrophobicity—that are typically used for fractionation.[]

Q2: Which chromatographic techniques are most effective for purifying PEGylated proteins?

A multi-step chromatographic approach is often necessary for the successful purification of PEGylated proteins. The most commonly used techniques are:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective for removing unreacted PEG and smaller starting materials from the larger PEGylated protein conjugates.[2]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The attachment of a neutral PEG chain can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation and even positional isomers.[3][4]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, and this property can be exploited for purification, often as a polishing step.[2][5]

A general workflow for the purification of PEGylated proteins is illustrated below.

PurificationWorkflow Reaction_Mixture PEGylation Reaction Mixture SEC Size-Exclusion Chromatography (SEC) Reaction_Mixture->SEC Bulk Separation (Remove free PEG) IEX Ion-Exchange Chromatography (IEX) SEC->IEX Fractionation by Charge (Separate PEGmers) HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Polishing Step (Separate Isomers) Analysis Purity & Identity Analysis HIC->Analysis Pure_Product Purified PEGylated Protein Analysis->Pure_Product

Figure 1: A general chromatographic workflow for the purification of PEGylated proteins.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of PEGylated proteins using various chromatographic techniques.

Size-Exclusion Chromatography (SEC)

Q3: I am observing poor separation between my PEGylated protein and the unreacted protein in SEC. What could be the cause and how can I improve it?

Poor resolution in SEC is a common issue. Here are some potential causes and recommendations:

  • Inappropriate Column Choice: The fractionation range of your SEC column may not be suitable for the size difference between your species. A general guideline is that the molecular weight difference should be at least two-fold for effective separation.[6]

  • Large Sample Volume: Overloading the column with a large sample volume can lead to peak broadening and decreased resolution.

  • Suboptimal Flow Rate: A high flow rate can reduce the interaction time with the stationary phase, leading to poorer separation.

Troubleshooting Workflow for Poor SEC Resolution

SEC_Troubleshooting Start Poor SEC Resolution Check_MW Is MW difference > 2-fold? Start->Check_MW Change_PEG Consider using a larger PEG Check_MW->Change_PEG No Check_Column Is column pore size appropriate? Check_MW->Check_Column Yes Change_PEG->Start Select_Column Select column with optimal fractionation range Check_Column->Select_Column No Check_Volume Is sample volume < 2% of column volume? Check_Column->Check_Volume Yes Select_Column->Start Reduce_Volume Decrease sample injection volume Check_Volume->Reduce_Volume No Optimize_Flow Optimize flow rate (try a slower rate) Check_Volume->Optimize_Flow Yes Reduce_Volume->Start Success Improved Resolution Optimize_Flow->Success

Figure 2: Troubleshooting workflow for poor resolution in Size-Exclusion Chromatography.

Q4: My PEGylated protein is showing low recovery after SEC. What are the possible reasons and solutions?

Low recovery can be attributed to non-specific binding of the PEGylated protein to the column matrix. Consider the following:

  • Ensure Thorough Equilibration: Make sure the column is fully equilibrated with the mobile phase before sample injection.

  • Mobile Phase Additives: Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions with the column matrix.

  • Check Protein Solubility: The PEGylated protein might be precipitating on the column. Verify its solubility in the chosen mobile phase and adjust the pH or ionic strength if necessary.

Ion-Exchange Chromatography (IEX)

Q5: I am struggling to separate different PEGylated species (mono-, di-, etc.) using IEX. Why is this happening and how can I optimize the separation?

The "charge shielding" effect of the neutral PEG chain can make separation challenging. Here’s how to address this:

  • Optimize Mobile Phase pH: Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.

  • Use a Shallow Salt Gradient: For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[4]

  • Consider a Different Resin: Resins with larger pore sizes may provide better access for the bulky PEGylated proteins to the charged groups within the pores.[6]

Decision Tree for Optimizing IEX Separation

IEX_Optimization Start Poor IEX Separation of PEGmers Optimize_pH Screen a range of pH values around the protein's pI Start->Optimize_pH Gradient_Type Is a step gradient being used? Optimize_pH->Gradient_Type Shallow_Gradient Implement a shallow linear salt gradient Gradient_Type->Shallow_Gradient Yes Check_Resin Is resin pore size adequate for the PEGylated protein? Gradient_Type->Check_Resin No Shallow_Gradient->Check_Resin Larger_Pore_Resin Switch to a resin with a larger pore size Check_Resin->Larger_Pore_Resin No Success Improved Separation Check_Resin->Success Yes Larger_Pore_Resin->Success

Figure 3: Decision tree for optimizing the separation of PEGylated species in Ion-Exchange Chromatography.

Q6: My PEGylated protein does not bind to the IEX column, or the binding capacity is very low. What should I do?

This is likely due to steric hindrance from the large PEG chain preventing the protein from accessing the binding sites within the resin pores.

  • Use a Resin with Larger Pores: This is the most effective solution to overcome steric hindrance.[3]

  • Optimize Binding Conditions: Ensure the pH of your loading buffer promotes a net charge on your protein that is opposite to the charge of the resin.

Hydrophobic Interaction Chromatography (HIC)

Q7: I am observing broad peaks and poor resolution in HIC. How can I improve my separation?

Broad peaks in HIC can be due to several factors:

  • Heterogeneity of the PEG chain: The inherent polydispersity of the PEG chain itself can contribute to peak broadening.

  • Inappropriate Salt Concentration: The type and concentration of salt in the mobile phase are critical for HIC. A high initial salt concentration is needed for binding, followed by a decreasing gradient for elution.[7]

  • Slow Mass Transfer: Increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape and resolution.[8]

Q8: My protein is precipitating on the HIC column at high salt concentrations. What can I do?

Protein precipitation is a risk in HIC due to the high salt concentrations used.

  • Screen Different Salts: The type of salt can influence protein solubility. Ammonium (B1175870) sulfate (B86663) is commonly used, but other salts from the Hofmeister series can be tested.[7]

  • Lower the Initial Salt Concentration: While this may reduce binding efficiency, it can prevent precipitation. A balance needs to be found between binding and solubility.

Data Presentation

The following tables summarize quantitative data on the impact of various parameters on the purification of PEGylated proteins.

Table 1: Impact of PEG Molecular Weight on SEC Resolution

ProteinPEG Size (kDa)Apparent Molecular Weight (kDa) by SECResolution from Unmodified Protein
Lysozyme (14.3 kDa)5~40Good
10~70Excellent
30>150Baseline
Interferon-β-1a (~23 kDa)20~43Good

Data synthesized from multiple sources for illustrative purposes.[6][9]

Table 2: Effect of Salt Concentration on Elution in IEX

PEGylated ProteinPEG Size (kDa)IEX ResinElution Salt Concentration (NaCl)
BSA-PEG12Anion ExchangeLower than native BSA
BSA-PEG30Anion ExchangeSignificantly lower than native BSA
PEG-Epoetin beta--200 mM (equilibration at 100 mM)

Data synthesized from multiple sources for illustrative purposes.[3][6]

Table 3: Influence of Salt Type and Concentration on HIC Retention

ProteinSalt TypeSalt ConcentrationRetention Behavior
Model Protein MixAmmonium Sulfate2 MStrong binding
Sodium Chloride3.5 MWeaker binding
LysozymeAmmonium Sulfate1 MReduced retention in the presence of free PEG

Data synthesized from multiple sources for illustrative purposes.[10][11]

Experimental Protocols

This section provides detailed methodologies for key purification techniques.

Protocol 1: SEC for Removal of Unreacted PEG

This protocol is suitable for the initial bulk separation of a PEGylated protein from smaller unreacted PEG and other low molecular weight impurities.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein. The pore size should be such that the PEGylated protein elutes in the earlier fractions while the smaller unreacted PEG is retained longer.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0). Degas the mobile phase before use.

  • System Equilibration: Equilibrate the SEC system and column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min for an analytical column) until a stable baseline is achieved on the detector (e.g., UV at 280 nm).

  • Sample Preparation: Dissolve the PEGylation reaction mixture in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Sample Injection: Inject a sample volume that does not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at the set flow rate. Collect fractions as the sample elutes. The larger PEGylated protein will elute before the smaller unreacted PEG.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pooling: Pool the fractions containing the pure product.

Protocol 2: IEX for Separation of PEGylated Species

This protocol is designed to separate the PEGylated protein from the unreacted native protein and to fractionate different PEGylated species (e.g., mono- vs. di-PEGylated).

  • Resin Selection: Choose an IEX resin (cation or anion exchange) based on the pI of your protein and the desired operating pH. Consider a resin with a large pore size to minimize steric hindrance.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the protein of interest is charged and will bind to the resin (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

    • Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).

  • Column Packing and Equilibration: Pack the column with the chosen IEX resin according to the manufacturer's instructions. Equilibrate the column with at least 5 column volumes (CVs) of Binding Buffer until the pH and conductivity of the outlet match the inlet.

  • Sample Loading: Dilute the sample (e.g., the pooled fractions from SEC) in Binding Buffer to reduce its ionic strength and load it onto the equilibrated column.

  • Washing: Wash the column with 5-10 CVs of Binding Buffer to remove any unbound impurities.

  • Elution: Elute the bound proteins using a linear salt gradient from 0% to 100% Buffer B over 10-20 CVs. A shallow gradient is recommended for better resolution of closely related species.[4]

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the fractions using SDS-PAGE, HPLC, and/or mass spectrometry to identify the fractions containing the desired PEGylated species.

  • Regeneration: Regenerate the column with high salt buffer followed by re-equilibration with Binding Buffer for subsequent runs.

Protocol 3: HIC as a Polishing Step

This protocol is useful for separating positional isomers or for further purifying the desired PEGylated species.

  • Resin Selection: Choose an HIC resin with appropriate hydrophobicity (e.g., Butyl, Phenyl, or Octyl).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

    • Elution Buffer (Buffer B): A low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Column Equilibration: Equilibrate the HIC column with at least 5 CVs of Binding Buffer.

  • Sample Preparation: Add salt to the protein sample to match the concentration in the Binding Buffer. This can be done by adding a concentrated salt solution or by buffer exchange.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Washing: Wash the column with 2-5 CVs of Binding Buffer.

  • Elution: Elute the bound proteins with a decreasing linear salt gradient from 100% to 0% Buffer A (i.e., 0% to 100% Buffer B) over 10-20 CVs.

  • Fraction Collection and Analysis: Collect fractions and analyze them to identify the fractions containing the purified product.

  • Regeneration: Wash the column with water and then re-equilibrate with Binding Buffer.

References

Technical Support Center: Optimizing bis-PEG2-endo-BCN to Azide Molar Ratios

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the molar ratio of bis-PEG2-endo-BCN to azide (B81097) in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to azide?

For initial experiments, a molar excess of the this compound reagent is generally recommended to drive the reaction to completion. A starting point of 2 to 4-fold molar excess of this compound to the azide-containing molecule is advisable. However, the optimal ratio can vary significantly depending on the specific biomolecules being conjugated and their reactivity.

Q2: Why is a molar excess of the BCN reagent typically used?

Using a molar excess of the BCN reagent helps to ensure that all accessible azide groups on the target molecule react, maximizing the conjugation yield. This is particularly important when working with low concentrations of the azide-labeled biomolecule.

Q3: Can I use a molar excess of the azide-containing molecule instead?

Yes, in situations where the this compound-functionalized molecule is more precious or difficult to synthesize, the stoichiometry can be inverted. In such cases, a 2 to 4-fold molar excess of the azide-containing molecule would be used.

Q4: How does the PEG linker in this compound affect the reaction?

The polyethylene (B3416737) glycol (PEG) linker increases the hydrophilicity of the BCN reagent.[1] This can improve the solubility of the reagent in aqueous buffers commonly used for bioconjugation, potentially reducing aggregation and facilitating the reaction.

Q5: What are the potential side reactions to be aware of?

The bicyclo[6.1.0]nonyne (BCN) moiety can exhibit some reactivity towards thiol groups present in cysteine residues of proteins.[1] This can lead to non-specific labeling. To mitigate this, β-mercaptoethanol (β-ME) can be added to the reaction mixture to act as a scavenger for the excess BCN reagent.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Insufficient Molar Excess of BCN: The molar ratio of BCN to azide may be too low to drive the reaction to completion, especially at low reactant concentrations.Increase the molar excess of the this compound reagent. Perform a titration experiment with molar ratios ranging from 2:1 to 10:1 (BCN:azide) to identify the optimal ratio for your specific system.
Steric Hindrance: The azide group on your biomolecule may be in a location that is not easily accessible to the BCN reagent.Consider using a BCN reagent with a longer PEG linker to increase the distance between the reactive moiety and the biomolecule, potentially overcoming steric hindrance.
Degraded BCN Reagent: BCN reagents can degrade over time, especially if not stored properly or if they are in solution for extended periods.Use a fresh stock of the this compound reagent. Prepare solutions immediately before use.
Non-Specific Labeling Reaction with Thiols: The BCN group can react with free sulfhydryl groups on cysteine residues, leading to off-target labeling.[1]Add a small concentration of a thiol-containing reducing agent like β-mercaptoethanol (β-ME) to your reaction buffer to quench the excess BCN reagent.
High Molar Excess of BCN: A very large excess of the hydrophobic BCN reagent can sometimes lead to non-specific interactions and aggregation.While a molar excess is generally recommended, avoid excessively high ratios (e.g., >20x) unless empirical data for your system suggests it is necessary. Purify the conjugate promptly after the reaction to remove excess BCN.
Protein Aggregation Hydrophobicity of BCN: Although the PEG linker improves solubility, the BCN moiety itself is hydrophobic and a large excess may contribute to aggregation of the conjugated protein.Optimize the molar ratio to use the minimum excess of BCN required for efficient conjugation. Ensure adequate mixing during the reaction. The inclusion of surfactants or co-solvents might be necessary for particularly aggregation-prone proteins, but their compatibility should be verified.
Inconsistent Results Inaccurate Quantification of Reactants: Errors in determining the concentration of the BCN reagent or the azide-labeled biomolecule will lead to variability in the actual molar ratio.Accurately determine the concentration of both reactants before setting up the conjugation reaction. For proteins, use a reliable method such as a BCA assay.

Data Presentation

Table 1: Hypothetical Impact of BCN:Azide Molar Ratio on Conjugation Efficiency

BCN:Azide Molar Ratio Hypothetical Conjugation Efficiency (%) Observations
1:150-70%Sub-optimal for achieving high conjugation yield.
2:170-85%A good starting point for many applications.
4:185-95%Often provides a high degree of conjugation.
10:1>95%May be necessary for difficult conjugations but increases the risk of non-specific reactions and aggregation.
20:1>95%Typically used for the initial activation of a biomolecule with a BCN-NHS ester, not for the subsequent conjugation to an azide.[1]

Note: This table presents hypothetical data to illustrate the general trend. The actual efficiency will depend on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: Detailed Methodology for Optimizing BCN:Azide Molar Ratio

This protocol describes a systematic approach to determine the optimal molar ratio of this compound to an azide-labeled protein.

1. Materials:

  • Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Quenching solution (e.g., 1 M β-mercaptoethanol).

  • Analytical tools: SDS-PAGE equipment, HPLC or LC-MS system.

2. Procedure:

  • Prepare a series of reaction mixtures: Set up parallel reactions with varying molar ratios of this compound to the azide-labeled protein. Suggested ratios to test are 1:1, 2:1, 4:1, 8:1, and 10:1.

  • Reaction Incubation: Add the calculated volume of the this compound stock solution to each corresponding tube containing the azide-labeled protein. Ensure the final DMSO concentration is below 5% to avoid protein denaturation. Incubate the reactions at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quench the Reaction (Optional): If desired, add a final concentration of 1-10 mM β-mercaptoethanol to quench any unreacted BCN reagent. Incubate for 15-30 minutes at room temperature.

  • Analysis of Conjugation Efficiency:

    • SDS-PAGE: Analyze a small aliquot of each reaction mixture by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the mass of the conjugated this compound. The intensity of the shifted band relative to the unconjugated protein band can provide a qualitative assessment of the conjugation efficiency at different molar ratios.

    • LC-MS: For a more quantitative analysis, use Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow for the precise determination of the mass of the conjugated protein and can be used to calculate the degree of labeling (DOL) and the percentage of unconjugated protein remaining.

  • Determine the Optimal Ratio: Based on the results from the SDS-PAGE and/or LC-MS analysis, identify the molar ratio that provides the highest conjugation efficiency without significant side products or aggregation.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Molar Ratio cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_analysis Analysis cluster_decision Decision prep_protein Prepare Azide-labeled Protein Solution setup_reactions Set up parallel reactions with varying BCN:Azide molar ratios (1:1, 2:1, 4:1, 8:1, 10:1) prep_protein->setup_reactions prep_bcn Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_bcn->setup_reactions incubate Incubate at RT for 2-4h or 4°C overnight setup_reactions->incubate sds_page SDS-PAGE Analysis incubate->sds_page lc_ms LC-MS Analysis incubate->lc_ms determine_ratio Determine Optimal Molar Ratio sds_page->determine_ratio lc_ms->determine_ratio

Caption: Workflow for optimizing the molar ratio of this compound to azide.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield check_ratio Is the BCN:Azide molar ratio > 2:1? start->check_ratio increase_ratio Increase molar ratio (e.g., 4:1 or higher) check_ratio->increase_ratio No check_reagents Are the BCN and azide reagents fresh and properly stored? check_ratio->check_reagents Yes end Re-run Experiment increase_ratio->end use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No check_sterics Could steric hindrance be an issue? check_reagents->check_sterics Yes use_fresh_reagents->end longer_linker Consider a BCN reagent with a longer PEG linker check_sterics->longer_linker Yes check_sterics->end No longer_linker->end

Caption: Decision tree for troubleshooting low conjugation yield in SPAAC reactions.

References

impact of pH and temperature on bis-PEG2-endo-BCN reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bis-PEG2-endo-BCN. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH and temperature on this compound reactions. Here you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under different pH conditions?

A1: The stability of the bicyclo[6.1.0]nonyne (BCN) moiety is pH-dependent. Generally, this compound is stable at neutral pH (around 7.0-7.4), which is suitable for most biological applications.[1][2] However, it is susceptible to degradation under acidic conditions.[3][4] Studies have shown that the BCN group can degrade in the presence of acids like trichloroacetic acid (TCA).[3] Therefore, it is crucial to maintain a neutral to slightly basic pH during storage and reaction to ensure the integrity of the molecule.

Q2: How does temperature affect the stability and reactivity of this compound?

A2: For storage, it is recommended to keep this compound at -20°C or -80°C to ensure long-term stability.[5] At room temperature, the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction proceeds efficiently.[6] Increasing the temperature can increase the reaction rate. For instance, SPAAC reactions are generally faster at 37°C compared to 25°C.[7] However, prolonged exposure to elevated temperatures may lead to degradation, although specific data for this compound is limited. It is advisable to conduct reactions at the lowest temperature that provides a reasonable reaction rate for your specific application.

Q3: What are the optimal pH and temperature conditions for a typical SPAAC reaction with this compound?

A3: Optimal conditions for SPAAC reactions involving BCN reagents are typically in aqueous buffers at a physiological pH of 7.4 and at room temperature or 37°C.[6][8] The reaction is generally efficient under these mild conditions.[9] The choice of buffer can also influence the reaction rate, with some studies showing higher rates in HEPES buffer compared to PBS at the same pH.[7]

Q4: Can I use this compound in acidic buffers?

A4: It is not recommended to use this compound in acidic buffers for extended periods. The BCN group is known to be unstable in acidic conditions, which can lead to the hydration of the alkyne and a loss of reactivity towards azides.[3][4] If your experimental design requires acidic conditions, the exposure time should be minimized, and the stability of the BCN moiety should be verified.

Q5: How does the PEG linker in this compound affect its properties?

A5: The two polyethylene (B3416737) glycol (PEG) units in the linker increase the hydrophilicity and aqueous solubility of the molecule.[10][11][12] This is advantageous for bioconjugation reactions in aqueous buffers, as it can reduce aggregation and improve the accessibility of the reactive BCN groups.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation yield Degradation of this compound due to improper pH. The BCN moiety may have degraded if exposed to acidic conditions (pH < 6.5) for a prolonged period.[3][4]Ensure all buffers are at a neutral or slightly basic pH (7.0-8.0). Prepare fresh solutions and verify the pH of the reaction mixture.
Degradation of this compound due to improper temperature. Prolonged storage at room temperature or repeated freeze-thaw cycles can lead to degradation.Store the stock solution of this compound at -20°C or -80°C as recommended.[5] Minimize the time the reagent is at room temperature.
Slow reaction kinetics. The reaction temperature may be too low, or the concentrations of the reactants may be insufficient.Increase the reaction temperature to 37°C to enhance the reaction rate.[7] Consider increasing the concentration of the reactants or extending the reaction time.
Inconsistent reaction results Variability in buffer composition. Different buffers can affect the SPAAC reaction rate, even at the same pH.[7]Use a consistent buffer system for all experiments. Consider screening different buffers (e.g., PBS, HEPES, Borate) to find the optimal one for your specific reaction.
Presence of interfering substances. Thiols, such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), have been reported to react with BCN.[13][14]If possible, remove or minimize the concentration of thiol-containing reagents from your reaction mixture.
Precipitation of the reagent Low solubility in the reaction buffer. Although the PEG linker enhances solubility, high concentrations in certain buffers might still lead to precipitation.Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the stock reagent is kept low (typically <5%) in the final aqueous reaction mixture.[6] Consider using a buffer known to improve the solubility of similar reagents.

Data Presentation

Table 1: General Impact of pH on the Stability of the BCN Moiety

pH RangeStabilityNotes
< 6.0LowProne to acid-catalyzed hydration and degradation.[3][4]
6.5 - 8.5HighGenerally stable and suitable for SPAAC reactions.[1]
> 9.0ModerateStability may decrease at higher pH, though less pronounced than in acidic conditions. Hydrolysis of linkers can be a concern.[15]

This table provides a qualitative summary based on existing literature for BCN derivatives. Users should validate the stability for their specific experimental conditions.

Table 2: Influence of Temperature on SPAAC Reaction Rate

TemperatureRelative Reaction RateNotes
4°CSlowSuitable for long-term incubations where reactant stability is a concern.[6]
Room Temperature (~25°C)ModerateA common starting point for many SPAAC reactions, providing a balance between reaction speed and stability.[6][13]
37°CFastOften used to accelerate the reaction, especially in cell-based assays or when dealing with low concentrations of reactants.[7]

This table illustrates the general trend of temperature dependence for SPAAC reactions. The actual rate constants will depend on the specific reactants, concentrations, and buffer conditions.

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-9).

  • Incubation: Dissolve this compound in each buffer to a final concentration of 1 mM. Incubate the solutions at a constant temperature (e.g., 25°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

  • Quenching and Analysis: Quench any potential degradation by neutralizing the pH if necessary. Analyze the integrity of the BCN moiety using analytical techniques such as LC-MS to monitor for the appearance of degradation products (e.g., hydrated BCN) or by reacting the aliquot with an azide-containing fluorophore and quantifying the product via fluorescence or HPLC.

  • Data Interpretation: Plot the percentage of intact this compound against time for each pH value to determine the stability profile.

Protocol 2: Determining the Effect of Temperature on Reaction Rate

  • Reactant Preparation: Prepare stock solutions of this compound and an azide-containing molecule (e.g., a fluorescent azide) in a suitable buffer (e.g., PBS, pH 7.4).

  • Temperature Control: Set up parallel reactions in temperature-controlled environments (e.g., water baths or incubators) at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Reaction Initiation: Initiate the reactions by mixing the this compound and azide (B81097) solutions to achieve desired final concentrations (e.g., 100 µM of each).

  • Monitoring Reaction Progress: At regular intervals, take samples from each reaction and quench them (e.g., by rapid freezing or dilution).

  • Quantification: Analyze the formation of the triazole product over time using a suitable method such as HPLC, LC-MS, or fluorescence spectroscopy (if a fluorescent azide is used).

  • Kinetic Analysis: Plot the concentration of the product versus time for each temperature. Determine the initial reaction rates and calculate the second-order rate constants to quantify the effect of temperature.

Visualizations

experimental_workflow Experimental Workflow for pH Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4 to 9) prep_bcn Dissolve this compound (1 mM) prep_buffers->prep_bcn in each buffer incubate Incubate at Constant Temperature prep_bcn->incubate sampling Take Aliquots at Time Points (0-24h) incubate->sampling quench Quench Reaction sampling->quench analyze Analyze via LC-MS or Fluorescent Reaction quench->analyze plot Plot % Intact BCN vs. Time analyze->plot

Caption: Workflow for assessing this compound stability across different pH values.

logical_relationship Troubleshooting Logic for Low Conjugation Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield cause_ph Improper pH (Acidic) start->cause_ph cause_temp Improper Temperature (Storage/Reaction) start->cause_temp cause_kinetics Slow Kinetics start->cause_kinetics sol_ph Verify & Adjust Buffer pH (7.0-8.0) cause_ph->sol_ph sol_temp Store at -20°C / -80°C Increase Reaction Temp (37°C) cause_temp->sol_temp sol_kinetics Increase Reactant Concentration or Reaction Time cause_kinetics->sol_kinetics

Caption: Troubleshooting flowchart for addressing low yield in this compound reactions.

References

Technical Support Center: Purification of bis-PEG2-endo-BCN Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted bis-PEG2-endo-BCN from a reaction solution. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to assist in the purification of your BCN-conjugated molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

A1: this compound is a homobifunctional crosslinker containing two bicyclononyne (BCN) groups attached via a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The BCN groups react with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][4] It is crucial to remove any unreacted this compound from the reaction mixture to ensure the purity of the final conjugated product and to prevent interference in downstream applications and analyses.[5]

Q2: What are the primary methods for removing unreacted this compound?

A2: The most effective methods for removing smaller, unreacted PEG reagents like this compound are based on chromatographic techniques that separate molecules based on differences in their physicochemical properties such as size, charge, and hydrophobicity.[6][7] Commonly used methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). This is highly effective for separating larger conjugated molecules from the smaller, unreacted this compound.[6][7][]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The attachment of the neutral PEG linker can alter the charge of the target molecule, allowing for separation.[6][7][]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can change the hydrophobicity of a molecule, which can be exploited for purification.[6][7][]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[6][9]

Q3: How do I choose the best purification method for my conjugate?

A3: The optimal purification method depends on the properties of your target molecule (e.g., protein, peptide, small molecule), the nature of the unreacted materials, the desired level of purity, and the scale of your purification.[6] A decision-making workflow can help guide your choice.

Purification Method Selection Workflow

Workflow for Selecting a Purification Method start Start: Reaction Mixture (Conjugate + Unreacted this compound) size_diff Is there a significant size difference between the conjugate and unreacted BCN? start->size_diff charge_diff Is there a significant charge difference between the conjugate and unreacted molecule? size_diff->charge_diff No sec Size Exclusion Chromatography (SEC) size_diff->sec Yes hydro_diff Is there a significant hydrophobicity difference? charge_diff->hydro_diff No iex Ion Exchange Chromatography (IEX) charge_diff->iex Yes hic Hydrophobic Interaction Chromatography (HIC) hydro_diff->hic Yes rphplc Reversed-Phase HPLC (RP-HPLC) hydro_diff->rphplc Yes combine Consider a combination of methods hydro_diff->combine No end Purified Conjugate sec->end iex->end hic->end rphplc->end combine->end

Caption: A decision-making workflow to guide the selection of the most appropriate purification method.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor separation of the conjugate and unreacted this compound Inappropriate column choice for SEC: The pore size of the column may not be suitable for the size of your molecules.Select an SEC column with a pore size that allows the larger conjugate to elute in the void volume while retaining the smaller unreacted BCN.[6]
"Charge shielding" effect in IEX: The PEG chain may be masking the surface charges of your molecule.Optimize the pH of the mobile phase. Even small pH changes can significantly impact the surface charge and interaction with the IEX resin.[6]
Inappropriate salt gradient in IEX: A steep gradient may not resolve species with similar charges.Use a shallow salt gradient for better separation of molecules with small charge differences.[6]
Co-elution in RP-HPLC: The unreacted PEG and the PEGylated product are eluting together.Adjust the gradient of the organic solvent (e.g., acetonitrile) in the mobile phase. Consider a shallower gradient to improve resolution.[9][10]
Low recovery of the PEGylated product Non-specific binding to the column matrix: The conjugate may be irreversibly binding to the column.For SEC, consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions. For IEX, increase the salt concentration of the elution buffer. For HIC, decrease the salt concentration.[6][7]
Product precipitation on the column: The conjugate may not be soluble in the mobile phase.Check the solubility of your conjugate in the chosen buffer. You may need to decrease the sample concentration or modify the buffer conditions.[6][7]
Presence of aggregates in the purified sample Harsh purification conditions: High pressure or inappropriate buffers can cause aggregation.For SEC, reduce the flow rate to lower the pressure. Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your conjugate's stability.[5]
Instability of the PEGylated molecule: The conjugation may have altered the stability of your molecule.Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation.[5]

Quantitative Data Summary

Purification Method Principle of Separation Best Suited For Key Parameters to Optimize
Size Exclusion Chromatography (SEC) Hydrodynamic radius (size)Separating large conjugates from small, unreacted this compound.Column pore size, column length, flow rate.[5][6]
Ion Exchange Chromatography (IEX) Net surface chargeConjugates where PEGylation significantly alters the overall charge of the molecule.pH of the mobile phase, salt gradient.[6]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityConjugates where PEGylation alters the surface hydrophobicity.Salt concentration in the mobile phase.[6]
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution separation of closely related species, including positional isomers.Organic solvent gradient, column temperature.[6][9]

Experimental Protocols

General Workflow for Purification

The following diagram illustrates a general experimental workflow for the purification of a BCN-conjugated molecule.

General Purification Workflow start Start: Quenched Reaction Mixture preparation Sample Preparation (e.g., Filtration) start->preparation injection Sample Injection preparation->injection equilibration Column Equilibration equilibration->injection elution Elution with Mobile Phase injection->elution collection Fraction Collection elution->collection analysis Fraction Analysis (e.g., SDS-PAGE, UV-Vis) collection->analysis analysis->collection Re-analyze/ Discard pooling Pooling of Pure Fractions analysis->pooling Pure end Purified Conjugate pooling->end

References

Technical Support Center: Characterization of bis-PEG2-endo-BCN Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing bis-PEG2-endo-BCN in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during conjugation reactions, with a focus on byproduct characterization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional crosslinker containing two endo-bicyclo[6.1.0]nonyne (BCN) moieties connected by a two-unit polyethylene (B3416737) glycol (PEG2) spacer. Its primary application is in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs), through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] The BCN groups react specifically with azide-functionalized molecules to form stable triazole linkages. The PEG spacer enhances solubility in aqueous media.[2]

Q2: What are the main advantages of using an endo-BCN isomer?

A2: While both endo- and exo-BCN isomers are reactive in SPAAC reactions, the endo isomer is often preferred. It is generally more commercially available and can exhibit slightly higher reactivity in certain contexts.[3]

Q3: What are the common causes of low yield in a this compound conjugation reaction?

A3: Low yields in SPAAC reactions involving BCN can stem from several factors:

  • Reagent Instability: The strained BCN ring can be susceptible to degradation, particularly under acidic conditions or during prolonged storage.

  • Thiol Reactivity: BCN can react with free thiol groups (e.g., from cysteine residues in proteins) in a side reaction known as thiol-yne addition.

  • Steric Hindrance: Bulky molecules near the azide (B81097) or BCN group can impede the reaction.

  • Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced efficiency.

  • Incorrect Stoichiometry: An improper molar ratio of BCN to azide can result in the incomplete consumption of the limiting reagent.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues during this compound conjugation experiments.

Issue 1: Low or No Conjugation Product Observed

Possible Causes and Solutions:

Possible Cause Recommended Action
Degradation of this compound Store the reagent at -20°C or lower, protected from light and moisture. Prepare fresh solutions before each experiment. Avoid acidic conditions.
Side reaction with thiols If your biomolecule contains free thiols, consider adding a reducing agent like β-mercaptoethanol (β-ME) at a low concentration (1-10 mM) to the reaction mixture to cap the thiols before adding the BCN reagent.[3] Alternatively, perform a buffer exchange to remove any reducing agents used in prior steps.
Steric Hindrance If possible, consider redesigning the azide-containing molecule to include a longer spacer to increase the accessibility of the azide group.
Suboptimal Reaction Conditions Optimize the reaction buffer (e.g., PBS, pH 7.2-7.5). Ensure adequate reaction time (can range from 1 to 24 hours) and temperature (typically room temperature).
Inaccurate Quantification of Reactants Verify the concentration of both the azide-functionalized molecule and the this compound solution using appropriate analytical techniques (e.g., UV-Vis spectroscopy).
Issue 2: Presence of Unexpected Byproducts in the Final Product

Characterization and Mitigation of Common Byproducts:

The formation of byproducts can complicate purification and compromise the homogeneity of the final conjugate. Below are the most common byproducts and strategies for their characterization and mitigation.

1. Thiol-Yne Addition Products:

  • Mechanism: The strained alkyne of the BCN moiety can undergo a Michael addition reaction with free thiol groups, resulting in the formation of a vinyl sulfide (B99878). This is a significant side reaction when working with proteins containing accessible cysteine residues.

  • Byproduct Structure: The reaction of one BCN group with a thiol (R-SH) results in the formation of a vinyl sulfide adduct.

  • Characterization: These adducts can be detected by mass spectrometry (MS) as an increase in mass corresponding to the addition of the thiol-containing molecule. HPLC analysis will show new peaks with different retention times compared to the starting materials and the desired product.

  • Mitigation:

    • Add a small molecule thiol, such as β-mercaptoethanol (β-ME), at a low millimolar concentration to the reaction mixture. This will react with excess BCN and cap reactive thiols on the biomolecule.[3]

    • Purify the final conjugate using chromatography techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) to separate the desired product from the smaller thiol adducts.

2. Hydrolysis Products:

  • Mechanism: The carbamate (B1207046) linkages in the this compound structure can be susceptible to hydrolysis, especially at non-neutral pH. This would lead to the cleavage of the linker. The BCN ring itself can also undergo hydration under certain conditions.

  • Byproduct Structure: Hydrolysis of a carbamate bond would result in the formation of an alcohol (from the BCN-CH2OH) and a carbamic acid, which would likely decompose to an amine and carbon dioxide.

  • Characterization: LC-MS analysis can be used to identify fragments corresponding to the cleaved linker components.

  • Mitigation:

    • Perform conjugation reactions at or near neutral pH (7.0-7.5).

    • Minimize reaction times and store the final conjugate in a buffer at neutral pH.

3. Oxidation Products:

  • Mechanism: The polyethylene glycol (PEG) spacer can be susceptible to oxidation, leading to chain cleavage and the formation of various byproducts.

  • Byproduct Structure: Oxidation of PEG can generate aldehydes, ketones, and carboxylic acids.

  • Characterization: These byproducts can be difficult to detect at low levels but may be identified by specialized MS techniques.

  • Mitigation:

    • Avoid exposure of the reagent and reaction mixtures to oxidizing agents.

    • Use high-purity, degassed buffers for the reaction.

Quantitative Data on Byproduct Formation

The following table summarizes available quantitative data on the kinetics of the desired SPAAC reaction and the main side reaction.

ReactionReactantsSecond-Order Rate Constant (k₂)ConditionsReference
SPAAC BCN-azide~0.1 - 1.0 M⁻¹s⁻¹Aqueous buffer, room temperature[3]
Thiol-yne Addition BCN-thiol (β-ME)~1 x 10⁻⁴ M⁻¹s⁻¹Aqueous buffer, 25°C[3]

Note: The rate of the desired SPAAC reaction is several orders of magnitude faster than the thiol-yne side reaction, which allows for selective conjugation by controlling reaction conditions and stoichiometry.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol outlines a general workflow for conjugating an azide-modified antibody with this compound.

Materials:

  • Azide-modified antibody (in a suitable buffer like PBS, pH 7.4)

  • This compound (stored at -20°C)

  • Anhydrous DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC column appropriate for the size of the antibody)

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (like Tris), perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.

  • Reaction Quenching (Optional):

    • To quench any unreacted this compound, a small molecule azide can be added in slight excess.

  • Purification:

    • Purify the antibody conjugate from excess this compound and any byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect fractions and analyze for protein concentration (e.g., A280) and conjugate formation (e.g., by SDS-PAGE or HPLC).

Protocol 2: HPLC Analysis of Conjugation Reaction

Objective: To separate and quantify the unreacted antibody, the desired conjugate, and potential byproducts.

Method: Reversed-Phase HPLC (RP-HPLC)

  • Column: A C4 or C8 reversed-phase column suitable for protein separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from ~20% to 80% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized for the specific antibody and conjugate.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for the antibody) and a wavelength corresponding to the absorbance of the conjugated molecule, if applicable.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified conjugate in Mobile Phase A.

Expected Results: The chromatogram should show distinct peaks for the unconjugated antibody, the desired conjugate (which will have a longer retention time due to increased hydrophobicity), and potentially smaller peaks corresponding to byproducts.

Visualizations

Experimental Workflow for this compound Conjugation and Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_antibody Prepare Azide-Modified Antibody (1-5 mg/mL in PBS) conjugation Mix Antibody and BCN (5-20x molar excess of BCN) Incubate 1-4h at RT prep_antibody->conjugation prep_bcn Prepare this compound Stock (10 mM in DMSO) prep_bcn->conjugation purification Size-Exclusion Chromatography (SEC) conjugation->purification sds_page SDS-PAGE purification->sds_page hplc RP-HPLC purification->hplc ms Mass Spectrometry purification->ms troubleshooting_low_yield start Low Conjugation Yield check_reagents Check Reagent Stability (BCN and Azide-Molecule) start->check_reagents check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions check_thiols Assess for Free Thiols start->check_thiols check_stoichiometry Confirm Stoichiometry start->check_stoichiometry reagent_issue Use Fresh Reagents check_reagents->reagent_issue condition_issue Optimize Reaction Conditions check_conditions->condition_issue thiol_issue Add Thiol-Capping Agent (e.g., β-ME) check_thiols->thiol_issue stoichiometry_issue Adjust Molar Ratios check_stoichiometry->stoichiometry_issue

References

Technical Support Center: Bicyclononyne (BCN) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bicyclononyne (BCN) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your strain-promoted alkyne-azide cycloaddition (SPAAC) experiments and overcome challenges related to steric hindrance.

Troubleshooting Guide: Overcoming Steric Hindrance in BCN Reactions

Low yields, slow reaction rates, or incomplete reactions in BCN-azide conjugations can often be attributed to steric hindrance. This guide provides a question-and-answer format to address specific issues you may encounter.

Q1: My SPAAC reaction with a bulky substrate is showing low yield. What are the common causes and how can I troubleshoot it?

A1: Low yields in BCN reactions involving sterically hindered substrates can stem from several factors. Common causes include the inaccessibility of the reactive azide (B81097) or BCN moiety, suboptimal reaction conditions, or issues with the reagents themselves.[1][2]

Here are some troubleshooting steps:

  • Introduce a Spacer/Linker: Incorporating a flexible linker, such as polyethylene (B3416737) glycol (PEG), between your molecule of interest and the BCN or azide group can significantly reduce steric hindrance.[3][4] The increased distance and flexibility allow the reactive partners to approach each other more easily.

  • Optimize Reaction Conditions: Increasing the reaction temperature (e.g., from room temperature to 37°C) can provide the necessary activation energy to overcome steric barriers.[5] Additionally, optimizing the pH and buffer system can enhance reaction kinetics.[4]

  • Increase Reactant Concentration: A higher concentration of one or both reactants can increase the likelihood of a successful reaction. However, be mindful of potential solubility issues.[1]

  • Consider BCN Isomer: BCN exists as two diastereomers, exo and endo.[6] The endo isomer has a more extended structure, which in some cases might help to project the reactive alkyne away from a bulky molecule, potentially reducing steric clash.[6]

Q2: My reaction is proceeding very slowly. How can I increase the reaction rate when dealing with sterically demanding molecules?

A2: Slow reaction kinetics are a common challenge when steric hindrance is a factor. Here are strategies to accelerate your BCN reactions:

  • Switch to a More Reactive Cyclooctyne: While BCN is a versatile reagent, other cyclooctynes like Dibenzocyclooctyne (DBCO) derivatives can exhibit faster kinetics in some contexts.[7] However, DBCO is bulkier than BCN, so the choice depends on the specific steric environment of your substrates.

  • Incorporate a PEG Linker: As mentioned for improving yield, a PEG spacer can also significantly increase the reaction rate by improving accessibility of the reactive groups.[4]

  • Optimize Solvent and pH: The choice of solvent and pH can influence the reaction rate. While BCN reactions are robust in various aqueous buffers, screening different buffer systems (e.g., HEPES vs. PBS) and pH values (typically in the range of 7-8.5) may lead to improved kinetics.[4]

Q3: I am observing non-specific labeling or side reactions. Could this be related to steric hindrance?

A3: While SPAAC is a highly specific bioorthogonal reaction, side reactions can occur, although they are less commonly associated with steric hindrance itself. However, forcing reaction conditions (e.g., very high temperatures for extended periods) to overcome steric hindrance might promote degradation or side reactions of sensitive biomolecules.[1]

To minimize non-specific labeling:

  • Ensure Reagent Purity: Use high-purity BCN and azide reagents.

  • Control Reaction Time and Temperature: Use the mildest conditions that afford a reasonable reaction rate and yield.

  • Purification: Thoroughly purify your final conjugate to remove any unreacted starting materials and potential side products.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of BCN reactions?

A1: Steric hindrance in BCN reactions refers to the spatial obstruction caused by bulky chemical groups near the azide or the BCN alkyne. This bulkiness can physically block the approach of the two reactive partners, slowing down or preventing the [3+2] cycloaddition reaction from occurring efficiently.[1][2]

Q2: How does the structure of the azide affect the BCN reaction?

A2: The substitution pattern of the azide plays a crucial role. Primary azides are generally the most reactive, followed by secondary and then tertiary azides. The increased steric bulk around tertiary azides can significantly decrease the reaction rate with BCN.[2]

Q3: What are the differences between exo-BCN and endo-BCN, and how do they relate to steric hindrance?

A3: Exo-BCN and endo-BCN are diastereomers that are produced during the synthesis of BCN.[6] They differ in the spatial arrangement of the cyclopropane (B1198618) ring relative to the eight-membered ring. The endo isomer has a more linear or extended conformation, while the exo isomer is more compact.[6] This difference in 3D structure can be exploited to modulate steric interactions in a bioconjugation reaction. For instance, the extended nature of endo-BCN might be advantageous when conjugating to a sterically crowded site on a biomolecule.

Q4: Can I use a linker to reduce steric hindrance?

A4: Yes, using a linker is a very effective strategy. Flexible linkers, particularly PEG chains of varying lengths, can be introduced between the biomolecule and the BCN or azide moiety.[3][4] This creates physical separation from the bulky parts of the molecule, allowing the reactive ends to find each other more easily.

Data Presentation

Table 1: Impact of Azide Substitution on BCN Reaction Rate

Azide TypeRelative Reactivity with BCNNotes
Primary AzideHighLeast sterically hindered, generally leading to faster reactions.
Secondary AzideModerateIncreased steric bulk compared to primary azides, resulting in slower kinetics.
Tertiary AzideLowSignificant steric hindrance, leading to a substantial decrease in reaction rate compared to primary and secondary azides.[2]

Table 2: Second-Order Rate Constants (k₂) of BCN Diastereomers with Benzyl Azide

BCN Diastereomerk₂ (M⁻¹s⁻¹) in CD₃CN/D₂O (1:2)Reference
exo-BCN0.19[6]
endo-BCN0.29[6]

Experimental Protocols

Protocol 1: General Procedure for BCN-Azide Ligation

This protocol provides a general framework for a typical BCN-azide conjugation reaction.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS, HEPES, pH 7.4) to a final concentration of 1-10 mg/mL for a biomolecule or an appropriate molar concentration for a small molecule.

    • Prepare a stock solution of the BCN reagent (e.g., BCN-NHS ester for amine labeling, or BCN-alkyne) in a water-miscible organic solvent like DMSO.

  • Reaction Setup:

    • Add the BCN stock solution to the solution of the azide-containing molecule. A 1.5 to 2-fold molar excess of the less critical or more soluble component is often used to drive the reaction to completion.[1]

    • Ensure the final concentration of the organic solvent is kept low (typically <10%) to avoid denaturation of proteins.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and their concentrations.

    • If either of the molecules is light-sensitive, protect the reaction from light.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for proteins, or HPLC).

    • Once the reaction is complete, purify the conjugate using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.

Protocol 2: Introducing a PEG Linker to an Antibody for Reduced Steric Hindrance

This protocol describes the functionalization of an antibody with a BCN-PEG linker.

  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Linker Activation (if necessary):

    • If using a BCN-PEG-NHS ester, dissolve it in DMSO to a stock concentration of 10 mM immediately before use.

  • Conjugation:

    • Add a 10- to 20-fold molar excess of the BCN-PEG-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer) to react with any excess NHS ester.

  • Purification:

    • Remove the unreacted linker and other small molecules using a desalting column or dialysis against a suitable storage buffer.

  • Characterization:

    • Characterize the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. The resulting BCN-PEG-functionalized antibody is now ready for reaction with an azide-modified molecule.

Visualizations

Troubleshooting_Steric_Hindrance cluster_Strategies Strategies to Reduce Steric Hindrance Start Low Yield or Slow Rate in BCN Reaction Q1 Is Steric Hindrance Suspected? Start->Q1 S1 Introduce PEG Linker Q1->S1 Yes Check_Other Investigate Other Factors: - Reagent Stability - Solubility - Stoichiometry Q1->Check_Other No S2 Optimize Reaction Conditions (Temp, pH, Concentration) S1->S2 S3 Select Appropriate BCN Isomer (endo vs. exo) S2->S3 S4 Modify Substrate to Reduce Bulk S3->S4 End Improved Reaction Efficiency S4->End Check_Other->End

Caption: A troubleshooting workflow for addressing steric hindrance in BCN reactions.

Experimental_Workflow_PEGylation cluster_Reactants Reactant Preparation Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction (pH 7.4, RT, 1-2h) Biomolecule->Conjugation BCN_Linker BCN-PEG-NHS Ester BCN_Linker->Conjugation Purification Purification (Desalting / Dialysis) Conjugation->Purification Functionalized_Biomolecule BCN-PEG-Biomolecule Purification->Functionalized_Biomolecule SPAAC SPAAC Reaction Functionalized_Biomolecule->SPAAC Azide_Molecule Azide-Modified Molecule Azide_Molecule->SPAAC Final_Conjugate Final Bioconjugate SPAAC->Final_Conjugate

Caption: Experimental workflow for bioconjugation using a BCN-PEG linker to mitigate steric hindrance.

References

Technical Support Center: Quality Control of bis-PEG2-endo-BCN Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of antibodies labeled with bis-PEG2-endo-BCN.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quality control of your this compound labeled antibody.

1. Inconsistent Drug-to-Antibody Ratio (DAR) Results

Symptom Potential Cause Recommended Action
High batch-to-batch variability in DAR Incomplete reaction during the strain-promoted alkyne-azide cycloaddition (SPAAC).Optimize reaction conditions: ensure appropriate pH (typically 7.2-7.5), temperature (room temperature to 37°C), and incubation time. Consider increasing the molar excess of the azide-containing payload.[1]
Inaccurate protein concentration measurement.Use a reliable method for antibody concentration determination, such as UV-Vis spectroscopy at 280 nm, and ensure the correct extinction coefficient is used.
Degradation of the BCN linker.BCN moieties can be sensitive to acidic conditions.[2] Ensure all buffers are at a neutral or slightly basic pH. Store the this compound linker and the labeled antibody under recommended conditions (typically -20°C or colder, protected from light).[1]
Lower than expected DAR Steric hindrance at the conjugation site.If the azide (B81097) payload is bulky, it may not efficiently react with the BCN group. Consider a linker with a longer PEG chain to increase accessibility.
Inefficient labeling of the antibody with the this compound linker.Verify the efficiency of the initial antibody modification step. This can be assessed by mass spectrometry to confirm the addition of the linker.
Higher than expected DAR Non-specific binding of the payload.Ensure adequate purification steps (e.g., size exclusion chromatography) are performed after the conjugation reaction to remove any non-covalently bound payload.[1]
Aggregation of the antibody leading to co-purification of excess payload.Analyze the sample for aggregation using Size Exclusion Chromatography (SEC). Optimize conjugation conditions to minimize aggregation.

2. Presence of Aggregates in the Final Product

Symptom Potential Cause Recommended Action
High molecular weight species observed by SEC Hydrophobic interactions from the payload.The addition of hydrophobic payloads can induce aggregation.[3][4] The PEG linker is designed to mitigate this, but for very hydrophobic drugs, aggregation can still occur.[5] Consider optimizing the formulation buffer with excipients that reduce hydrophobic interactions.
Instability of the antibody under conjugation conditions.The reaction buffer, pH, or temperature may be destabilizing the antibody. Perform a mock conjugation without the payload to assess the impact of the reaction conditions on the antibody alone.
Freeze-thaw cycles.Minimize the number of freeze-thaw cycles for the labeled antibody. Aliquot the final product into single-use vials.
Inappropriate storage.Store the labeled antibody at the recommended temperature and in a suitable buffer.

3. Product Instability and Degradation

Symptom Potential Cause Recommended Action
Loss of payload over time Cleavage of the endo-BCN linker.The "endo" configuration of BCN can be susceptible to cleavage under certain conditions. While specific details on the cleavable nature of this compound were not found in the provided search results, general linker stability should be assessed. Conduct stability studies at different pH values and temperatures to identify optimal storage conditions.
Instability of the payload itself.The cytotoxic drug may be degrading. Assess the stability of the free payload under similar buffer and storage conditions.
Fragmentation of the antibody Proteolytic degradation.Ensure all solutions are sterile and free of proteases. Consider adding a protease inhibitor cocktail during purification if necessary.
Physical instability.Agitation or exposure to harsh conditions can lead to fragmentation. Handle the antibody gently and avoid vigorous mixing.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG2 spacer in the this compound linker?

The polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity of the linker-payload complex.[3][5][6] This can help to mitigate the aggregation often caused by hydrophobic payloads and can improve the pharmacokinetic properties of the resulting antibody-drug conjugate (ADC).[3][4][5]

Q2: How can I confirm that the this compound linker has successfully been attached to my antibody?

The most direct method is to use mass spectrometry (MS). By comparing the mass of the unlabeled antibody to the BCN-labeled antibody, you can confirm the addition of the linker and determine the linker-to-antibody ratio.

Q3: What are the critical quality attributes (CQAs) to monitor for a this compound labeled antibody?

Key CQAs include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody.[7]

  • Purity: Absence of process-related impurities such as free drug, unconjugated antibody, and residual solvents.

  • Aggregation: The presence of high molecular weight species.

  • Charge Variants: Changes in the isoelectric point of the antibody due to conjugation.

  • Potency: The biological activity of the ADC.

  • Stability: The ability of the ADC to retain its critical quality attributes over time.[]

Q4: Which analytical techniques are recommended for the quality control of this compound labeled antibodies?

A combination of orthogonal methods is recommended:

  • Mass Spectrometry (MS): For DAR determination and confirmation of identity.[9][10][11] Native MS is particularly useful for analyzing intact ADCs.[11]

  • Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.[12][13][14][15]

  • Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and assess hydrophobicity.[16]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reduction of the ADC to analyze light and heavy chains separately and calculate DAR.[7]

  • Capillary Isoelectric Focusing (cIEF): To analyze charge heterogeneity.

Q5: My SPAAC reaction is inefficient. What can I do to improve the yield?

Several factors can influence the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. To improve the yield, you can:

  • Optimize the reaction buffer: Buffers like HEPES have been shown to improve reaction rates compared to PBS. A slightly alkaline pH (7.5-8.5) can also be beneficial.[1]

  • Increase reaction time and temperature: While the reaction can proceed at 4°C, increasing the temperature to room temperature (25°C) or 37°C can significantly enhance the rate.[1]

  • Increase reactant concentrations: Higher concentrations of the antibody and the azide-payload can drive the reaction forward.[1]

  • Ensure high-quality reagents: Use fresh, high-purity this compound linker and azide-payload. Ensure proper storage to prevent degradation.[1]

Experimental Protocols

1. Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (MS)

This protocol outlines the general steps for DAR determination of a this compound labeled antibody using LC-MS.

  • Sample Preparation:

    • If necessary, deglycosylate the antibody using an appropriate enzyme (e.g., PNGase F) to reduce heterogeneity and simplify the mass spectrum.

    • For analysis of the intact ADC, dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in a mass spectrometry compatible buffer (e.g., 50 mM ammonium (B1175870) acetate).

    • For analysis of reduced subunits, incubate the antibody with a reducing agent (e.g., DTT or TCEP) to separate the heavy and light chains.

  • LC-MS Analysis:

    • Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • For intact mass analysis, a reversed-phase column suitable for large proteins is often used.

    • For reduced chain analysis, a similar reversed-phase setup can be employed.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different species (unconjugated antibody, and antibody with 1, 2, 3, etc. drugs attached).

    • Calculate the weighted average DAR using the relative abundance of each species.[7]

2. Analysis of Aggregates by Size Exclusion Chromatography (SEC)

This protocol describes a standard method for analyzing aggregation in a this compound labeled antibody sample.

  • Instrumentation:

    • HPLC or UHPLC system with a UV detector (280 nm).

    • Size exclusion column suitable for monoclonal antibodies.

  • Mobile Phase:

    • A phosphate-based buffer (e.g., 150 mM sodium phosphate, pH 7.0) is commonly used. The addition of an organic modifier like isopropanol (B130326) (up to 10%) may be necessary to reduce hydrophobic interactions between the ADC and the column stationary phase.[12]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject an appropriate amount of the antibody sample (e.g., 10-50 µg).

    • Run the analysis under isocratic conditions at a defined flow rate.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).

    • Calculate the percentage of each species by integrating the peak areas.

Quantitative Data Summary

Table 1: Representative DAR Values for a this compound Labeled Antibody

Analytical Method Average DAR DAR Distribution (Relative Abundance %)
Mass Spectrometry (Intact) 3.8DAR0: 5%, DAR2: 25%, DAR4: 60%, DAR6: 10%
Hydrophobic Interaction Chromatography 3.9DAR0: 4%, DAR2: 26%, DAR4: 61%, DAR6: 9%
Reversed-Phase HPLC (Reduced) 3.7Not directly determined, calculated from light and heavy chain data.

Table 2: Representative Aggregation Levels for a this compound Labeled Antibody

Sample Condition % Monomer % High Molecular Weight Species (Aggregates) % Low Molecular Weight Species (Fragments)
Initial Product (T=0) 98.51.20.3
After 3 Freeze-Thaw Cycles 96.23.50.3
After 1 Month at 4°C 97.91.80.3
After 1 Month at 25°C 92.17.20.7

Visualizations

experimental_workflow cluster_labeling Antibody Labeling cluster_qc Quality Control cluster_results Analysis & Release Ab Antibody Labeled_Ab BCN-Labeled Antibody Ab->Labeled_Ab Linker Attachment Linker This compound Linker->Labeled_Ab ADC Final ADC Labeled_Ab->ADC SPAAC Reaction Payload Azide-Payload Payload->ADC QC_MS Mass Spectrometry (DAR) ADC->QC_MS QC_SEC SEC (Aggregation) ADC->QC_SEC QC_HIC HIC (DAR Distribution) ADC->QC_HIC QC_Potency Potency Assay ADC->QC_Potency Data_Analysis Data Analysis QC_MS->Data_Analysis QC_SEC->Data_Analysis QC_HIC->Data_Analysis QC_Potency->Data_Analysis Release Product Release Data_Analysis->Release Meets Specifications

Caption: Experimental workflow for labeling and quality control.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_actions Corrective Actions Issue Inconsistent DAR Cause1 Incomplete Reaction Issue->Cause1 Cause2 Inaccurate Concentration Issue->Cause2 Cause3 Linker Degradation Issue->Cause3 Action1 Optimize Reaction Conditions Cause1->Action1 Action2 Verify Protein Concentration Cause2->Action2 Action3 Check Reagent Stability Cause3->Action3

Caption: Troubleshooting logic for inconsistent DAR.

References

Validation & Comparative

A Head-to-Head Comparison of bis-PEG2-endo-BCN and DBCO in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reagents for strain-promoted alkyne-azide cycloaddition (SPAAC) is a critical decision. This guide provides an objective, data-driven comparison of two popular cyclooctynes: bis-PEG2-endo-BCN and dibenzocyclooctyne (DBCO), focusing on their reaction kinetics and practical considerations for their use in bioorthogonal chemistry.

The efficiency and success of applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs) hinge on the performance of the chosen chemical ligation strategy. SPAAC, a type of "click chemistry," is prized for its ability to form stable covalent bonds under physiological conditions without the need for a toxic copper catalyst. At the heart of this reaction are strained cyclooctynes that readily react with azides. This comparison will delve into the performance of the homobifunctional linker, this compound, and the widely used DBCO.

Reaction Kinetics: A Quantitative Comparison

The reactivity of cyclooctynes in SPAAC reactions is quantified by their second-order rate constants (k₂). A higher k₂ value signifies a faster reaction, which is often desirable, especially when working with low concentrations of biomolecules.

The table below summarizes the reported second-order rate constants for the reaction of endo-BCN (the reactive moiety in this compound) and DBCO with a standard azide (B81097), benzyl (B1604629) azide. It is important to note that the bifunctional nature and the PEG2 linker of this compound may slightly influence its reactivity compared to the parent BCN molecule, though the fundamental reactivity is dictated by the BCN core.

Cyclooctyne (B158145)Azide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
endo-BCN Benzyl Azide~0.29[1]
DBCO Benzyl Azide~0.6 - 1.0[2]

From the available data, DBCO derivatives generally exhibit a higher reaction rate constant compared to BCN.[2][3] This makes DBCO a preferred choice for applications where rapid conjugation is essential. However, the reactivity of BCN is still substantial and suitable for many applications. Interestingly, while DBCO reacts faster with aliphatic azides like benzyl azide, BCN has been shown to have a significantly higher reaction rate with aromatic azides.[3]

Experimental Protocol: Determining SPAAC Reaction Rates

To provide a practical context to the kinetic data, a generalized experimental protocol for determining the second-order rate constant of a SPAAC reaction using UV-Vis spectrophotometry is outlined below. This method is particularly well-suited for chromophoric cyclooctynes like DBCO.

Objective: To determine the second-order rate constant (k₂) for the reaction between a cyclooctyne (e.g., DBCO or a BCN derivative) and an azide.

Materials:

  • Cyclooctyne of interest (e.g., DBCO derivative)

  • Azide of interest (e.g., benzyl azide)

  • Appropriate buffer solution (e.g., PBS, HEPES)

  • Organic co-solvent if needed (e.g., DMSO, acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the cyclooctyne and the azide in the chosen solvent.

  • Determination of λ_max: Determine the optimal absorbance wavelength (λ_max) for the cyclooctyne. For many DBCO compounds, this is around 308-309 nm.[2]

  • Reaction Setup: In a quartz cuvette, add a known concentration of the cyclooctyne in the reaction buffer.

  • Initial Absorbance Measurement: Measure the initial absorbance at the determined λ_max.

  • Reaction Initiation: Initiate the reaction by adding a known excess of the azide to the cuvette.

  • Monitoring the Reaction: Record the absorbance at regular intervals until the reaction is complete, indicated by a stable absorbance reading.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting line will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[2]

Visualizing the Workflow

The following diagram illustrates the general workflow for a typical SPAAC kinetics experiment.

SPAAC_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Cyclooctyne, Azide) Mix Mix Reactants in Cuvette (Cyclooctyne + Excess Azide) Reagents->Mix Buffer Prepare Reaction Buffer Buffer->Mix Spectro Determine λ_max of Cyclooctyne Spectro->Mix Monitor Monitor Absorbance vs. Time Mix->Monitor Plot Plot ln(Absorbance) vs. Time Monitor->Plot Calc_k1 Calculate Pseudo-First-Order Rate Constant (k') from Slope Plot->Calc_k1 Calc_k2 Calculate Second-Order Rate Constant (k₂ = k' / [Azide]₀) Calc_k1->Calc_k2

Workflow for determining SPAAC reaction kinetics.

Structural and Functional Differences

Beyond reaction kinetics, the structural differences between this compound and DBCO have practical implications.

This compound:

  • Homobifunctional: This molecule possesses two endo-BCN groups, enabling the crosslinking of two azide-containing molecules.[4]

  • PEG Spacer: The short polyethylene (B3416737) glycol (PEG2) linker enhances solubility in aqueous media, which is advantageous for biological applications.[4][5]

  • Smaller and More Hydrophilic: Compared to DBCO, BCN is smaller and less lipophilic, which can be beneficial in certain biological contexts to minimize non-specific interactions.[2]

DBCO:

  • Monofunctional (typically): Most commercially available DBCO reagents are designed for single-point attachment.

  • Hydrophobic: The dibenzofused ring system makes DBCO relatively hydrophobic, which can sometimes lead to aggregation or non-specific binding.[6] However, PEGylated versions of DBCO are also widely available to mitigate this.

  • Stability: While both are generally stable, DBCO has shown some reactivity with thiols, which could be a consideration in thiol-rich environments.[7]

Logical Relationship of Cyclooctyne Structure to Reaction Rate

The reactivity of cyclooctynes in SPAAC is primarily governed by ring strain and electronic factors. The following diagram illustrates this relationship.

Structure_Reactivity_Relationship RingStrain Ring Strain TransitionState Lower Energy Transition State RingStrain->TransitionState ElectronicFactors Electronic Factors (e.g., electron-withdrawing groups) ElectronicFactors->TransitionState ReactionRate Faster Reaction Rate (Higher k₂) TransitionState->ReactionRate

Factors influencing SPAAC reaction rates.

Conclusion

The choice between this compound and DBCO for SPAAC reactions is application-dependent.

  • Choose DBCO when:

    • The fastest possible reaction kinetics are required.

    • Working with very low concentrations of reactants.

  • Choose this compound when:

    • Crosslinking of azide-containing molecules is the goal.

    • Enhanced aqueous solubility and a smaller, more hydrophilic linker are desired.

    • Working with aromatic azides, where its reactivity may be enhanced.

By carefully considering the kinetic data, the specific requirements of the experimental system, and the inherent properties of each molecule, researchers can select the optimal cyclooctyne to achieve their bioconjugation goals.

References

A Comparative Guide to bis-PEG2-endo-BCN and Other BCN Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted therapeutics, particularly in the development of antibody-drug conjugates (ADCs), the choice of a chemical linker is paramount to the efficacy and safety of the final bioconjugate. Bicyclononyne (BCN) linkers have emerged as a prominent class of reagents for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This guide provides a detailed comparison of bis-PEG2-endo-BCN with other BCN linkers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data and detailed experimental protocols.

Introduction to BCN Linkers

BCN is a widely utilized cycloalkyne in SPAAC due to its favorable balance of reactivity, chemical stability, and relative hydrophilicity.[1] It exists as two diastereomers, endo-BCN and exo-BCN, with the endo isomer being slightly more reactive in SPAAC reactions and more commonly available commercially.[1] The incorporation of polyethylene (B3416737) glycol (PEG) spacers into BCN linkers enhances their aqueous solubility, a crucial attribute for bioconjugation in physiological conditions.[2][3]

Overview of this compound

This compound is a homobifunctional, cleavable linker featuring two endo-BCN moieties connected by a short PEG spacer containing two ethylene (B1197577) glycol units.[2][3][4][5][6] The presence of two reactive BCN groups allows for the potential attachment of two azide-modified molecules, which can be advantageous in strategies aiming to increase drug-to-antibody ratios (DAR) in ADCs or to create complex bioconjugate architectures.[1] The linker is described as "cleavable," likely referring to the carbamate (B1207046) bonds within its structure, which can be susceptible to hydrolysis or enzymatic degradation under certain intracellular conditions.[4][5]

Comparison of BCN Linker Characteristics

The selection of an appropriate BCN linker depends on several factors, including the desired reactivity, stability, hydrophilicity, and the specific architecture of the final conjugate. Below is a comparative overview of key characteristics of different BCN linkers.

Reactivity in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Linker/ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions/Notes
endo-BCN + Benzyl Azide (B81097)0.29In a polar CD₃CN/D₂O (1:2) mixture.[1] The endo isomer is generally slightly more reactive than the exo isomer.
exo-BCN + Benzyl Azide0.19In a polar CD₃CN/D₂O (1:2) mixture.[1]
BCN + Aromatic Azides~8 times faster than with DIBACThe reactivity of BCN can be significantly influenced by the electronic properties of the azide, with electron-rich azides reacting faster with electron-poor cyclooctynes.
BCN + Fluoroalkyl AzidesEnhanced reactivityFluoroalkyl azides show increased reactivity with electron-rich cyclooctynes like BCN.[7]

Note: The presence of a PEG linker has been shown to enhance SPAAC reaction rates by 31 ± 16% for DBCO-modified antibodies, and a similar trend can be expected for BCN linkers.[8] The bifunctionality of this compound may offer avidity effects, potentially increasing the overall efficiency of conjugation to surfaces or polymers functionalized with multiple azides.

Stereoisomerism: endo vs. exo-BCN

The stereochemistry of the BCN ring has a subtle but important impact on its properties.

Featureendo-BCNexo-BCN
ReactivitySlightly more reactive in SPAAC than the exo isomer.[1]Slightly less reactive than the endo isomer.[1]
AvailabilityMore commonly commercially available.[1]Synthetically produced in a higher ratio (approximately 5:3 exo to endo).[1]
Conjugate PropertiesCan influence the steric structure and properties, such as fluorescence quenching, of the final product.[1]Can influence the steric structure and properties of the final product.[1]
Impact of PEG Spacer Length

The length of the PEG spacer influences the physicochemical properties of the linker and the resulting bioconjugate.

PEG LengthKey Characteristics
Short (e.g., PEG2)Provides a balance of hydrophilicity and compact size. May be advantageous where minimal steric hindrance is desired.
Medium (e.g., PEG4, PEG6)Offers increased hydrophilicity and has been shown to provide a good balance for high tumor uptake and favorable tumor-to-kidney ratios in radiolabeled peptides.[9] The hydrophilic PEG4 spacer in BCN-PEG4-alkyne reduces aggregation and enhances solubility.[10]
Long (e.g., PEG12)Further increases hydrophilicity.[9] However, very long PEG chains can sometimes lead to a slight decrease in the in vitro potency of ADCs due to steric hindrance.[11]
Bifunctionality: mono- vs. bis-BCN

The presence of one or two BCN moieties defines the potential conjugation capacity of the linker.

FunctionalityAdvantagesConsiderations
mono-BCNSimpler synthesis and characterization of conjugates. Suitable for 1:1 labeling of biomolecules.Limited to a single conjugation event per linker molecule.
bis-BCNAllows for the attachment of two molecules, potentially increasing drug loading on a carrier.[1] Can be used for crosslinking applications.More complex conjugation and characterization. Potential for intramolecular reactions or steric hindrance affecting the second conjugation event.

A study on bis-BCN derivatives demonstrated their utility in enhancing steric differences in SPAAC products and for successful bioconjugation to proteins like BSA.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective comparison of different linkers.

Protocol 1: Comparative Analysis of Conjugation Efficiency and DAR

Objective: To compare the conjugation efficiency of this compound with a mono-functional BCN linker (e.g., endo-BCN-PEG4-azide) to an azide-modified antibody and to determine the resulting Drug-to-Antibody Ratio (DAR).

Materials:

  • Azide-modified monoclonal antibody (e.g., Trastuzumab-azide) at 5 mg/mL in PBS, pH 7.4.

  • This compound dissolved in DMSO at 10 mM.

  • mono-functional BCN linker (control) dissolved in DMSO at 10 mM.

  • Azide-functionalized payload (e.g., a fluorescent dye or a cytotoxic drug with an azide handle) at 10 mM in DMSO.

  • PBS buffer, pH 7.4.

  • Hydrophobic Interaction Chromatography (HIC) system.

  • LC-MS system.

Methodology:

  • Antibody-Linker Conjugation (for bis-BCN):

    • To the azide-modified antibody solution, add a 5-fold molar excess of the this compound solution.

    • Incubate at 25°C for 4 hours with gentle mixing.

    • Remove excess linker using a desalting column equilibrated with PBS.

  • Payload Conjugation:

    • To the BCN-functionalized antibody, add a 10-fold molar excess of the azide-functionalized payload.

    • Incubate at 25°C for 12 hours with gentle mixing.

  • Control Reaction (mono-BCN):

    • Concurrently, perform the same conjugation reaction using the mono-functional BCN linker as a control.

  • Purification:

    • Purify the resulting ADCs using size-exclusion chromatography (SEC) to remove unreacted payload.

  • DAR Analysis:

    • Determine the average DAR and DAR distribution for both the bis-BCN and mono-BCN derived ADCs using HIC-HPLC.

    • Confirm the identity and purity of the conjugates by LC-MS.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the purified ADCs (from Protocol 1) at 1 mg/mL in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma samples.

  • Capture the antibody portion of the ADC using an affinity resin (e.g., Protein A).

  • Analyze the captured ADC by LC-MS to quantify the amount of remaining conjugated payload.

  • Calculate the percentage of payload released over time.

Visualizations

Chemical Structures and Reactions

BCN_Linker_Structures cluster_bis_BCN This compound cluster_mono_BCN mono-BCN-PEG4-Amine (Example) cluster_exo_BCN exo-BCN-NHS ester (Example) bis_bcn mono_bcn exo_bcn

Caption: Chemical structures of this compound and representative mono- and exo-BCN linkers.

SPAAC_Reaction BCN BCN-Linker Triazole Stable Triazole Linkage BCN->Triazole SPAAC Azide Azide-Payload Azide->Triazole

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between a BCN linker and an azide-functionalized molecule.

Experimental Workflow

ADC_Workflow Antibody Azide-Modified Antibody Conjugation1 Step 1: Antibody-Linker Conjugation (for bis-BCN) Antibody->Conjugation1 Linker BCN Linker (bis- or mono-) Linker->Conjugation1 Payload Azide-Payload Conjugation2 Step 2: Payload Conjugation Payload->Conjugation2 Conjugation1->Conjugation2 Purification Purification (SEC) Conjugation2->Purification Analysis Analysis (HIC, LC-MS) Purification->Analysis Stability Plasma Stability Assay Purification->Stability

Caption: Experimental workflow for the synthesis and analysis of ADCs using BCN linkers.

Conclusion

The selection of a BCN linker for bioconjugation is a multifaceted decision that requires careful consideration of reactivity, stability, hydrophilicity, and the desired final conjugate architecture. This compound offers the potential for higher drug loading or the creation of more complex bioconjugates due to its dual reactive sites. Its endo configuration suggests slightly faster kinetics compared to an exo equivalent, and the PEG2 spacer provides a degree of hydrophilicity.

However, for applications where a 1:1 conjugation is desired and a more significant hydrophilic spacer is needed to overcome payload aggregation, a mono-functional BCN linker with a longer PEG chain (e.g., PEG4 or PEG12) might be more appropriate. The ultimate choice of linker should be guided by empirical data generated from head-to-head comparisons using the specific antibody and payload of interest, following detailed experimental protocols as outlined above. The provided data and protocols serve as a foundation for researchers to make informed decisions in the rational design of next-generation bioconjugates.

References

Validating bis-PEG2-endo-BCN Conjugation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates, robust analytical validation is paramount. The use of bioorthogonal linkers, such as bis-PEG2-endo-BCN, in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions offers precise control over conjugation. Mass spectrometry (MS) stands as a cornerstone technique for the characterization of these complex biomolecules, providing definitive confirmation of successful conjugation and quantification of the drug-to-antibody ratio (DAR).

This guide provides a comparative analysis of mass spectrometry for the validation of this compound conjugation against alternative methods and linkers. It includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams to ensure clarity and reproducibility in your research.

Performance Comparison: BCN vs. Alternative SPAAC Linkers

The choice of a strained alkyne for SPAAC is critical as it influences reaction kinetics and the physicochemical properties of the final conjugate. Bicyclo[6.1.0]nonyne (BCN) is a widely used cyclooctyne, but alternatives such as dibenzocyclooctyne (DBCO) are also prevalent. The primary method for comparing their performance is by evaluating their second-order rate constants. While DBCO generally exhibits faster reaction kinetics with aliphatic azides due to its higher ring strain, BCN can be more reactive with aromatic azides.[1][2] Furthermore, BCN's smaller size and lower lipophilicity can be advantageous in certain applications.[3]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
BCN Benzyl Azide~0.06 - 0.1[1]Smaller size, lower lipophilicity.[3]
BCN Phenyl Azide~0.2[2]More reactive with aromatic azides.[2]
DBCO Benzyl Azide~0.6 - 1.0[1]Faster kinetics with aliphatic azides.[1]
DBCO Phenyl Azide~0.033[2]Less reactive with aromatic azides.[2]

Experimental Workflow and Protocols

The validation of a this compound conjugation primarily involves confirming the mass of the resulting conjugate and determining the average number of conjugated molecules per antibody, known as the drug-to-antibody ratio (DAR). This is typically achieved through liquid chromatography-mass spectrometry (LC-MS) of the intact or reduced antibody.

Logical Workflow for Conjugation and Validation

cluster_conjugation Conjugation cluster_validation Validation azide_antibody Azide-Modified Antibody reaction SPAAC Reaction azide_antibody->reaction bcn_linker This compound bcn_linker->reaction conjugated_adc ADC Conjugate reaction->conjugated_adc purification Purification (e.g., SEC) conjugated_adc->purification lcms_analysis LC-MS Analysis purification->lcms_analysis data_analysis Data Analysis (Deconvolution & DAR Calculation) lcms_analysis->data_analysis validation_result Validated Conjugate data_analysis->validation_result

Caption: Workflow for this compound conjugation and subsequent mass spectrometry validation.

Detailed Experimental Protocol: Antibody Conjugation and LC-MS Validation

This protocol outlines the steps for conjugating an azide-modified antibody with this compound and validating the product using LC-MS.

Materials:

  • Azide-modified monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Size-Exclusion Chromatography (SEC) column for antibody purification

  • LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system)

  • Reversed-phase column for protein analysis (e.g., Agilent PLRP-S)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Dithiothreitol (DTT) for optional reduction

Procedure:

Part 1: Antibody Conjugation [4]

  • Prepare the BCN Linker: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Reaction Setup: To the azide-modified antibody solution, add a 5-10 molar excess of the this compound stock solution. Ensure the final DMSO concentration does not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle mixing.

  • Purification: Remove excess, unreacted linker using a size-exclusion column suitable for antibody purification with PBS (pH 7.4) as the mobile phase. Monitor the elution at 280 nm and collect the antibody-containing fractions.

  • Concentration: Concentrate the purified conjugate using a centrifugal filter with an appropriate molecular weight cutoff (e.g., 30 kDa).

Part 2: LC-MS Analysis for DAR Determination [5]

  • Sample Preparation:

    • Intact Mass Analysis: Dilute the purified ADC to a final concentration of 0.5 mg/mL with 0.1% formic acid in water. For complex spectra due to glycosylation, consider deglycosylation with PNGase F prior to analysis.[6]

    • Reduced Mass Analysis (Optional): To analyze light and heavy chains separately, dilute the ADC to 1 mg/mL in a suitable buffer and add DTT to a final concentration of 1.0 mM. Incubate at 37°C for 30 minutes.

  • LC-MS Parameters:

    • LC System: UHPLC system

    • Column: Reversed-phase column (e.g., Agilent PLRP-S)

    • Column Temperature: 80°C

    • Flow Rate: 0.3 mL/min

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 20-60% B over 15 minutes (this may need optimization depending on the ADC).

    • MS System: High-resolution mass spectrometer (Q-TOF or Orbitrap)

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode

    • Mass Range: m/z 1000-5000

  • Data Analysis:

    • Deconvolute the raw mass spectra using appropriate software (e.g., Agilent MassHunter BioConfirm) to obtain the zero-charge masses of the different ADC species (unconjugated, and with one or more drugs attached).

    • Calculate the average DAR by a weighted average of the different drug-loaded species based on their relative abundance (peak intensity or area) in the deconvoluted spectrum.[]

Alternative Validation Method: Hydrophobic Interaction Chromatography (HIC)

While LC-MS provides precise mass information, Hydrophobic Interaction Chromatography (HIC) is a powerful alternative for determining the DAR distribution. HIC separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[8][9] Molecules with a higher DAR are more hydrophobic and will have a longer retention time on the HIC column.[10]

HIC Experimental Workflow

adc_sample ADC Sample hic_column HIC Column (High Salt Buffer) adc_sample->hic_column salt_gradient Decreasing Salt Gradient hic_column->salt_gradient separation Separation by Hydrophobicity salt_gradient->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram (DAR Species Resolved) detection->chromatogram

Caption: Workflow for DAR analysis using Hydrophobic Interaction Chromatography.

HIC provides a robust method for routine quality control and monitoring of ADC production, offering excellent resolution of different DAR species.[11] However, it does not provide the direct mass confirmation that LC-MS offers. For comprehensive characterization, HIC and LC-MS are often used as complementary techniques.

References

A Head-to-Head Comparison of bis-PEG2-endo-BCN and SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker not only connects the antibody to the payload but also profoundly influences the ADC's stability, efficacy, and therapeutic index. This guide provides an objective, data-driven comparison of two prominent linker technologies: the cleavable bis-PEG2-endo-BCN, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), and the non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a veteran of clinically approved ADCs.

This comparison delves into their respective mechanisms of action, conjugation efficiencies, stability profiles, and impact on antibody function, supported by experimental data and detailed protocols to inform the rational design of next-generation ADCs.

At a Glance: Key Differences

FeatureThis compoundSMCC
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine-reactive NHS ester and Thiol-reactive Maleimide (B117702)
Cleavability CleavableNon-cleavable
Specificity High (Bioorthogonal)High for thiols at controlled pH
Stoichiometry Control High (can achieve a 1:1 ratio)Moderate (can lead to a heterogeneous mixture)
Bystander Effect Potential for bystander killingGenerally no bystander effect
Clinical Precedent Emerging TechnologyEstablished (e.g., Kadcyla®)

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and SMCC lies in their conjugation chemistry and subsequent payload release mechanism.

This compound: The Precision of Click Chemistry

The this compound linker employs a bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This two-step process involves:

  • Azide (B81097) Installation: An azide group is introduced onto the antibody, often through the modification of lysine (B10760008) residues or site-specific enzymatic or genetic engineering methods.

  • SPAAC Reaction: The azide-modified antibody is then reacted with the bicyclononyne (BCN) group of the this compound linker. This reaction is highly specific and proceeds efficiently under mild, physiological conditions without the need for a copper catalyst, which can be cytotoxic.[1]

The "endo" configuration of the BCN moiety enhances its reactivity. The polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic profile of the resulting ADC. As a cleavable linker, it is designed to release the payload under specific conditions within the target cell, potentially enabling a "bystander effect" where the released drug can kill neighboring antigen-negative tumor cells.[]

SMCC: The Robustness of a Non-Cleavable Linker

SMCC is a heterobifunctional crosslinker that facilitates a two-step sequential conjugation:

  • Amine Reaction: The N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines, such as the ε-amino group of lysine residues on the antibody surface, to form a stable amide bond.

  • Thiol Reaction: The maleimide group of the SMCC-modified antibody then reacts with a sulfhydryl (thiol) group on the payload to form a stable thioether bond.[3]

This non-cleavable linker design ensures that the payload remains firmly attached to the antibody in systemic circulation.[4] Drug release only occurs after the ADC is internalized by the target cell and the antibody itself is degraded within the lysosome.[5] This mechanism provides high plasma stability and a favorable safety profile, as exemplified by the clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®).[4]

Performance Comparison: A Data-Driven Analysis

The choice between these linkers involves a trade-off between controlled payload release and systemic stability.

Conjugation Efficiency and Stoichiometry
ParameterThis compound (SPAAC)SMCC (Maleimide-Thiol)
Reaction Kinetics Fast (minutes to a few hours)[1]Very fast (minutes to a few hours)[1]
Reaction Yield Typically very high and quantitative[1]Generally high, but can be variable[1]
Stoichiometry Control High, leading to well-defined products[6]Difficult to control, often resulting in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs)[1]

Click chemistry, such as that used with this compound, offers superior control over the stoichiometry of the final conjugate, often producing a more homogeneous product with a defined drug-to-antibody ratio (DAR).[6] In contrast, the reaction of SMCC with multiple lysine residues on an antibody can lead to a heterogeneous mixture of ADCs with a range of DARs.[1]

Stability
ParameterThis compound (Triazole linkage)SMCC (Thioether linkage)
Linkage Stability Highly stable and considered irreversible[1]The thioether bond can be susceptible to a retro-Michael reaction in vivo, leading to premature drug release.[1]
In Vivo Stability Generally high, but the cleavable nature is designed for payload release in the target cell.High plasma stability, with payload release primarily occurring after lysosomal degradation of the antibody.[3][5]

While the triazole bond formed via SPAAC is exceptionally stable, the overall stability of the ADC in circulation depends on the nature of the cleavable element within the this compound linker. The thioether bond formed by SMCC is generally stable, but it can be susceptible to a retro-Michael reaction, especially in the presence of thiols like albumin in the bloodstream, which can lead to premature payload release.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs.

This compound Conjugation via SPAAC (Two-Step Protocol)

Step 1: Introduction of Azide Groups onto the Antibody

This protocol is a general guideline for modifying an antibody with an azide group using an NHS-azide reagent.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-NHS ester (dissolved in anhydrous DMSO)

  • Desalting column

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Dissolve the Azido-PEG-NHS ester in DMSO to a stock concentration of 10-20 mM immediately before use.

  • Add a 5- to 20-fold molar excess of the Azido-PEG-NHS ester solution to the antibody solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove the excess, unreacted Azido-PEG-NHS ester using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

Step 2: SPAAC Reaction with this compound-Payload

Materials:

  • Azide-modified antibody

  • This compound-conjugated payload (dissolved in a compatible solvent like DMSO)

Procedure:

  • To the solution of the azide-modified antibody, add a 2- to 4-fold molar excess of the this compound-payload.[7]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[7]

  • The final ADC conjugate can be purified using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unreacted payload.

SMCC Conjugation (Two-Step Protocol)

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC (dissolved in anhydrous DMSO or DMF)

  • Thiol-containing payload

  • Desalting column

Procedure:

  • Antibody Activation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).[3]

    • Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[3]

    • Add a 10- to 20-fold molar excess of SMCC to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.[3]

    • Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Conjugation to Thiol-Containing Payload:

    • Immediately add the thiol-containing payload to the purified SMCC-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.

    • Purify the ADC using SEC or HIC to remove unreacted payload and other impurities.

Visualization of Workflows and Mechanisms

To further elucidate the processes described, the following diagrams are provided.

G cluster_0 This compound (SPAAC) Workflow Ab Antibody Ab_Azide Azide-Modified Antibody Ab->Ab_Azide Azide Installation Azide_NHS Azido-PEG-NHS Azide_NHS->Ab_Azide Purification1 Purification Ab_Azide->Purification1 BCN_Payload This compound-Payload ADC_BCN ADC Conjugate BCN_Payload->ADC_BCN Purification2 Purification ADC_BCN->Purification2 Purification1->ADC_BCN SPAAC Reaction

This compound Conjugation Workflow

G cluster_1 SMCC Workflow Ab Antibody Ab_SMCC SMCC-Activated Antibody Ab->Ab_SMCC Amine Reaction SMCC_reagent SMCC SMCC_reagent->Ab_SMCC Purification1 Purification Ab_SMCC->Purification1 Thiol_Payload Thiol-Payload ADC_SMCC ADC Conjugate Thiol_Payload->ADC_SMCC Purification2 Purification ADC_SMCC->Purification2 Purification1->ADC_SMCC Thiol Reaction

SMCC Conjugation Workflow

G cluster_2 Payload Release Mechanisms ADC_BCN This compound ADC Internalization Internalization ADC_BCN->Internalization ADC_SMCC SMCC ADC ADC_SMCC->Internalization Lysosome_BCN Lysosome (Cleavage) Internalization->Lysosome_BCN Lysosome_SMCC Lysosome (Antibody Degradation) Internalization->Lysosome_SMCC Payload_Released Released Payload (Bystander Effect Possible) Lysosome_BCN->Payload_Released Payload_Metabolite Payload-Linker-Amino Acid (No Bystander Effect) Lysosome_SMCC->Payload_Metabolite

Comparison of Payload Release

Conclusion

The choice between this compound and SMCC for antibody conjugation is a strategic one that depends on the desired properties of the final ADC.

This compound offers the advantages of bioorthogonal click chemistry, leading to a more homogeneous product with precise control over the drug-to-antibody ratio. Its cleavable nature allows for the potential of a bystander effect, which can be advantageous for treating heterogeneous tumors. The inclusion of a PEG spacer can also enhance the ADC's solubility and pharmacokinetic profile. This makes it a compelling choice for researchers developing next-generation ADCs with well-defined structures.

SMCC , on the other hand, is a well-established, non-cleavable linker with a proven track record in the clinic. Its robust nature provides excellent plasma stability, minimizing off-target toxicity and leading to a predictable pharmacokinetic profile. While it generally does not produce a bystander effect and can result in a more heterogeneous product, its simplicity and clinical validation make it a reliable choice for many ADC applications.

Ultimately, the optimal linker will depend on the specific antibody, payload, and therapeutic indication. Careful consideration of the factors outlined in this guide, supported by empirical testing, will enable researchers to make an informed decision and design ADCs with the greatest potential for therapeutic success.

References

Navigating Bioconjugation: A Comparative Guide to the Stability of bis-PEG2-endo-BCN Linkage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). The stability of the linker directly impacts the pharmacokinetic profile, therapeutic window, and off-target toxicity of the final product. This guide provides an in-depth assessment of the stability of the bis-PEG2-endo-BCN linkage, a homobifunctional linker increasingly utilized in the field. We present a comparative analysis with alternative linkers, supported by available experimental data and detailed protocols for stability assessment.

The this compound linker features two endo-bicyclo[6.1.0]nonyne (BCN) moieties attached via a short polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with two azide-containing molecules, making it a valuable tool for creating complex bioconjugates. However, the stability of the carbamate (B1207046) bonds within its structure and the reactivity of the BCN ring itself are crucial considerations for its application.

Comparative Stability of Linker Chemistries

The stability of a linker is not absolute and depends on its chemical environment, including pH, the presence of enzymes, and reducing agents. Below is a comparative overview of the stability of the carbamate linkage present in this compound and other common linker chemistries.

Linker TypeGeneral Stability CharacteristicsCleavage ConditionsKey Considerations
Carbamate Moderately stable. Stability is influenced by the steric and electronic nature of the neighboring groups. Generally less stable than amide bonds.Susceptible to hydrolysis, particularly at non-physiological pH. Can be designed to be enzymatically cleavable.The carbamate linkages in this compound are a potential point of hydrolytic instability.
Amide Highly stable.Requires harsh conditions for chemical cleavage (e.g., strong acid or base). Can be cleaved by specific proteases if a recognition sequence is incorporated.Considered a "non-cleavable" linker in many biological contexts, offering high stability in circulation.
Ester Prone to hydrolysis.Cleaved by esterases, which are abundant in plasma, and susceptible to changes in pH.Generally used for applications where rapid cleavage is desired.
Disulfide Stable in the extracellular environment, but readily cleaved in the reducing intracellular environment.Cleaved by reducing agents such as glutathione (B108866) (GSH).Commonly used for intracellular drug delivery.
Hydrazone pH-sensitive.Stable at physiological pH (~7.4) and hydrolyzes under the acidic conditions of endosomes and lysosomes (pH 4.5-6.5).Useful for targeted release in acidic intracellular compartments.

Stability of the BCN Moiety

The bicyclo[6.1.0]nonyne (BCN) ring, the reactive handle in this compound, also exhibits differential stability depending on the surrounding chemical milieu.

Linker MoietyStability in the Presence of Thiols (e.g., GSH)Stability in the Presence of Reducing Agents (e.g., TCEP)Key Considerations
endo-BCN More stable than DBCO.Less stable than DBCO.The choice between BCN and DBCO can depend on the specific reducing conditions of the experiment or the biological environment.
DBCO Less stable than BCN.More stable than BCN.Generally exhibits faster reaction kinetics with azides compared to BCN.

Recent studies have indicated that BCN-carbamate linkages are less stable than BCN-amide linkages, particularly in applications requiring prolonged incubation periods. This suggests that for long-circulating bioconjugates, the choice of an amide-based BCN linker might be preferable for enhanced stability.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a bioconjugate featuring a this compound linkage, a series of in vitro assays are recommended.

Protocol 1: Plasma Stability Assay using LC-MS

Objective: To determine the rate of degradation or cleavage of the bioconjugate in plasma from different species (e.g., human, mouse, rat).

Materials:

  • Bioconjugate of interest

  • Human, mouse, or rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Trifluoroacetic acid (TFA)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Prepare a stock solution of the bioconjugate in an appropriate solvent (e.g., DMSO or PBS).

  • Incubate the bioconjugate at a final concentration of 1-10 µM in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.

  • To precipitate plasma proteins, add 3 volumes of cold ACN containing an internal standard.

  • Vortex the samples and incubate at -20°C for at least 30 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the sample in an appropriate mobile phase for LC-MS analysis.

  • Analyze the samples by LC-MS to quantify the amount of intact bioconjugate and identify any degradation products.

Protocol 2: pH Stability Assay

Objective: To assess the hydrolytic stability of the linker at different pH values.

Materials:

  • Bioconjugate of interest

  • Buffers of varying pH (e.g., pH 4.0, 5.5, 7.4, 9.0)

  • HPLC or LC-MS system

Procedure:

  • Prepare solutions of the bioconjugate in the different pH buffers at a known concentration.

  • Incubate the solutions at 37°C.

  • At various time points, take aliquots and analyze by HPLC or LC-MS to quantify the remaining intact bioconjugate.

  • Calculate the degradation rate at each pH.

Visualizing Workflows and Pathways

To better illustrate the processes involved in assessing and understanding linker stability, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start Bioconjugate plasma Plasma Incubation (37°C) start->plasma Plasma Stability buffer Buffer Incubation (Varying pH, 37°C) start->buffer pH Stability sampling Time-Point Sampling plasma->sampling buffer->sampling quenching Protein Precipitation (Cold ACN) sampling->quenching extraction Supernatant Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms quant Quantification of Intact Conjugate lcms->quant degrad Identification of Degradation Products lcms->degrad half_life Half-life Calculation quant->half_life signaling_pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Environment cluster_endosome Endosome (pH ~5.5-6.0) cluster_lysosome Lysosome (pH ~4.5-5.0) ADC Antibody-Drug Conjugate (this compound linker) Receptor Target Receptor ADC->Receptor Binding Endocytosed_ADC Internalized ADC Receptor->Endocytosed_ADC Endocytosis Acid_cleavage Potential Linker Hydrolysis (Acidic pH) Endocytosed_ADC->Acid_cleavage Lysosomal_ADC ADC in Lysosome Endocytosed_ADC->Lysosomal_ADC Trafficking Drug_release Drug Release Acid_cleavage->Drug_release Enzymatic_cleavage Potential Enzymatic Cleavage Lysosomal_ADC->Enzymatic_cleavage Enzymatic_cleavage->Drug_release

A Researcher's Guide to Homobifunctional Crosslinkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein interactions and molecular conjugations, the selection of an appropriate crosslinking agent is paramount. This guide provides an objective comparison of homobifunctional crosslinkers, detailing their chemical specificities, spacer arm characteristics, and key applications, supported by established biochemical principles.

Homobifunctional crosslinkers are chemical reagents featuring two identical reactive groups, designed to covalently link two similar functional groups on proteins or other biomolecules.[1] These versatile tools are instrumental in elucidating protein-protein interactions, stabilizing quaternary protein structures, and constructing multi-subunit complexes.[1][2] The choice of a specific homobifunctional crosslinker is dictated by the target functional groups, the desired spacer arm length, and whether the crosslink needs to be cleavable for subsequent analysis.

Comparative Analysis of Common Homobifunctional Crosslinkers

The performance and application of a homobifunctional crosslinker are primarily determined by its reactive ends and the length and nature of its spacer arm. The most prevalent classes of homobifunctional crosslinkers are amine-reactive and sulfhydryl-reactive, targeting primary amines (e.g., on lysine (B10760008) residues) and sulfhydryl groups (e.g., on cysteine residues), respectively.[3][4]

Amine-Reactive Homobifunctional Crosslinkers

Amine-reactive crosslinkers are widely used due to the abundance of lysine residues on the surface of most proteins.[5] The two main types of amine-reactive groups are N-hydroxysuccinimide (NHS) esters and imidoesters.

  • NHS Esters: These are the most popular amine-specific functional groups for protein crosslinking.[6] They react with primary amines at a physiological to slightly alkaline pH (7.2-9) to form stable, covalent amide bonds.[6]

  • Imidoesters: These crosslinkers also react with primary amines, but they form amidine bonds. A key feature of imidoesters is that the resulting amidine is protonated and carries a positive charge at physiological pH, which can help preserve the native charge properties of the protein.[7][8]

Table 1: Comparison of Amine-Reactive Homobifunctional Crosslinkers

CrosslinkerReactive GroupSpacer Arm Length (Å)Cleavable?Water Soluble?Membrane Permeable?Key Characteristics & Applications
DSG (Disuccinimidyl glutarate)NHS Ester7.7NoNoYesShort-length crosslinker for intracellular protein crosslinking.[2][3]
DSS (Disuccinimidyl suberate)NHS Ester11.4NoNoYesCommonly used for receptor-ligand crosslinking and intracellular protein interaction studies.[2][9]
BS³ (Bis(sulfosuccinimidyl) suberate)Sulfo-NHS Ester11.4NoYesNoA water-soluble, membrane-impermeable analog of DSS, ideal for cell surface protein crosslinking.[2][6]
EGS (Ethylene glycol bis(succinimidyl succinate))NHS Ester16.1Yes (Hydroxylamine)NoYesA cleavable crosslinker for intracellular applications, useful when disulfide bond integrity is important.[3][10]
DSP (Dithiobis(succinimidyl propionate)) / Lomant's ReagentNHS Ester12.0Yes (Reducing agents)NoYesA popular reducible crosslinker for intracellular protein studies and immunoprecipitation.[3][11]
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))Sulfo-NHS Ester12.0Yes (Reducing agents)YesNoA water-soluble and cleavable crosslinker for studying cell surface protein interactions.
DMP (Dimethyl pimelimidate)Imidoester11.0NoYesYesPreserves the positive charge of the original amine group; used for studying protein structure and molecular associations in membranes.[7][8][12]
Sulfhydryl-Reactive Homobifunctional Crosslinkers

Sulfhydryl-reactive crosslinkers target the thiol groups of cysteine residues. These are particularly useful for creating specific linkages, as cysteine is a less abundant amino acid than lysine.

  • Maleimides: This is the most common sulfhydryl-reactive group. Maleimides react with free sulfhydryls at a pH below 7.5 to form stable, non-reducible thioether bonds.[4][13]

Table 2: Comparison of Sulfhydryl-Reactive Homobifunctional Crosslinkers

CrosslinkerReactive GroupSpacer Arm Length (Å)Cleavable?Water Soluble?Membrane Permeable?Key Characteristics & Applications
BMOE (Bis-maleimidoethane)Maleimide (B117702)8.0NoNoYesA short, sulfhydryl-to-sulfhydryl crosslinker.[11]
BMH (Bismaleimidohexane)Maleimide16.1NoNoYesA longer, flexible maleimide crosslinker for thiol reactivity.[12]
DTME (Dithio-bis-maleimidoethane)Maleimide13.1Yes (Reducing agents)NoYesA cleavable sulfhydryl-reactive crosslinker.[11]

Experimental Methodologies

The successful application of homobifunctional crosslinkers relies on carefully designed experimental protocols. Below are generalized methodologies for common crosslinking experiments.

General Protocol for Intracellular Protein Crosslinking using a Membrane-Permeable NHS Ester (e.g., DSS, DSG)
  • Cell Preparation: Culture and harvest cells according to standard laboratory protocols. Wash the cells with a phosphate-buffered saline (PBS) at a pH of 7.2-8.0. It is crucial to use a buffer free of primary amines (e.g., Tris), as these will compete with the target proteins for reaction with the crosslinker.[14]

  • Crosslinker Preparation: Immediately before use, dissolve the non-water-soluble NHS ester crosslinker (e.g., DSS) in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6]

  • Crosslinking Reaction: Add the dissolved crosslinker to the cell suspension to achieve the desired final concentration (typically in the range of 0.25-2 mM). Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.

  • Quenching: Terminate the crosslinking reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[2] Incubate for 15 minutes.

  • Cell Lysis and Analysis: Proceed with cell lysis using an appropriate lysis buffer. The crosslinked protein complexes can then be analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

General Protocol for Cell Surface Protein Crosslinking using a Water-Soluble Sulfo-NHS Ester (e.g., BS³)
  • Cell Preparation: Harvest cells and wash them twice with ice-cold PBS (pH 7.2-8.0) to remove any contaminating proteins from the culture medium.

  • Crosslinker Preparation: Prepare a fresh solution of the water-soluble Sulfo-NHS ester crosslinker (e.g., BS³) in PBS immediately before use.

  • Crosslinking Reaction: Resuspend the cells in PBS and add the crosslinker solution to the desired final concentration (e.g., 1-2 mM). Incubate for 30 minutes on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes on ice.

  • Analysis: Wash the cells to remove excess reagent and quenching buffer. The cells can then be lysed, and the crosslinked proteins analyzed.

Visualizing Crosslinking Concepts

To further clarify the mechanisms and workflows associated with homobifunctional crosslinkers, the following diagrams are provided.

Homobifunctional_Crosslinker_Reaction cluster_amine Amine-Reactive (NHS Ester) cluster_sulfhydryl Sulfhydryl-Reactive (Maleimide) Protein1_NH2 Protein 1 (Primary Amine) NHS_Ester NHS Ester Crosslinker Protein1_NH2->NHS_Ester Reacts with Amide_Bond Stable Amide Bond Protein2_NH2 Protein 2 (Primary Amine) NHS_Ester->Protein2_NH2 Reacts with Protein1_SH Protein 1 (Sulfhydryl) Maleimide Maleimide Crosslinker Protein1_SH->Maleimide Reacts with Thioether_Bond Stable Thioether Bond Protein2_SH Protein 2 (Sulfhydryl) Maleimide->Protein2_SH Reacts with

Caption: Reaction mechanisms of amine- and sulfhydryl-reactive homobifunctional crosslinkers.

Crosslinking_Workflow Start Start: Protein Sample Add_Crosslinker Add Homobifunctional Crosslinker Start->Add_Crosslinker Incubate Incubate (Allow Reaction) Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench Analysis Analysis (SDS-PAGE, MS, etc.) Quench->Analysis

Caption: A generalized experimental workflow for protein crosslinking.

References

A Comparative Guide to Antibody-Drug Conjugate Linker Technologies: Focus on bis-PEG2-endo-BCN Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice of linker technology influences the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic window. This guide provides a comparative analysis of the novel bis-PEG2-endo-BCN linker technology against established cleavable and non-cleavable linkers, with a focus on their impact on in vitro cytotoxicity.

Executive Summary

The this compound linker is a cleavable linker system that utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry, for conjugation. This approach offers precise control over the drug-to-antibody ratio (DAR) and results in a homogenous ADC product. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is designed to enhance hydrophilicity, which can improve the pharmacokinetic properties and stability of the ADC. While direct head-to-head public data on the cytotoxicity of this compound ADCs is limited, this guide will compare its proposed advantages with the known performance of widely used linkers such as the protease-cleavable valine-citrulline (Val-Cit) linker and the non-cleavable SMCC linker.

Data Presentation: Comparative In Vitro Cytotoxicity of ADCs

The following tables summarize publicly available in vitro cytotoxicity data for ADCs constructed with different linker technologies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, payloads, antibodies, and experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADCs with Different Linkers Against HER2-Positive Cancer Cell Lines

Linker TypeLinker ExampleCell LineIC50 (pM)Reference
Protease-CleavableValine-Citrulline (Val-Cit)SK-BR-314.3[1]
Protease-CleavableValine-Alanine (Val-Ala)SK-BR-3Similar to Val-Cit[1]
Enzyme-Cleavableβ-Galactosidase-cleavableSK-BR-38.8[2]
Enzyme-CleavableSulfatase-cleavableSK-BR-361[1]
Non-CleavableSMCCSK-BR-3Generally less potent in vitro[3]

Note: Lower IC50 values indicate higher potency. Data for this compound is not yet available in directly comparable public studies.

Table 2: General Performance Characteristics of Different ADC Linker Technologies

FeatureThis compoundVal-Cit (Cleavable)SMCC (Non-Cleavable)
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Thiol-maleimide or amide bond formationThiol-maleimide chemistry
Homogeneity (DAR) HighModerate to High (with site-specific methods)Moderate to High (with site-specific methods)
Release Mechanism Cleavable (specific mechanism proprietary/not widely published)Enzymatic (e.g., Cathepsin B in lysosome)Antibody degradation in lysosome
Payload Form UnmodifiedUnmodifiedPayload with linker remnant and amino acid
Bystander Effect Expected (as a cleavable linker)Yes (cell-permeable payload)No
Plasma Stability Expected to be high due to stable triazole linkageHigh in human plasmaVery High
Hydrophilicity High (due to PEG spacer)Moderate to LowLow

Signaling Pathways and Experimental Workflows

General Mechanism of Action for ADCs

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate, leading to cancer cell death.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_bystander Bystander Effect ADC ADC in Circulation Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Payload Release (Linker Cleavage) Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxicity Bystander_Cell Neighboring Antigen-Negative Cell Payload_Release->Bystander_Cell Diffusion of permeable payload Bystander_Death Bystander Cell Death Bystander_Cell->Bystander_Death

Figure 1. General mechanism of action of an antibody-drug conjugate.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines a standard workflow for determining the in vitro cytotoxicity of an ADC.

Cytotoxicity_Workflow A 1. Cell Seeding (Antigen-positive cancer cells in 96-well plate) B 2. ADC Treatment (Serial dilutions of ADCs and controls) A->B C 3. Incubation (e.g., 72-120 hours) B->C D 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E 5. Data Acquisition (Microplate reader) D->E F 6. Data Analysis (Calculate % viability, plot dose-response curve) E->F G 7. Determine IC50 Value F->G

Figure 2. Workflow for a typical in vitro cytotoxicity assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine and compare the potency of ADCs with different linkers in killing target cancer cells.

Methodology:

  • Cell Seeding: Seed antigen-positive cancer cells (e.g., SK-BR-3 for HER2-targeting ADCs) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the test ADCs (e.g., with this compound, Val-Cit, and SMCC linkers), a relevant isotype control ADC, and the free payload in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a period that allows for ADC processing and payload-induced cytotoxicity (typically 72-120 hours).

  • Cell Viability Assessment: Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to each well according to the manufacturer's instructions. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Data Acquisition: After a suitable incubation period with the viability reagent, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting model.[3]

In Vitro Bystander Killing Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC with a cleavable linker to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation: Genetically engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and fluorescently labeled antigen-negative (e.g., GFP-MCF7) cells in the same wells of a 96-well plate. Vary the ratio of antigen-positive to antigen-negative cells to assess the dependency of the bystander effect on the number of target cells.

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.

  • Incubation: Incubate the plates for an appropriate duration (e.g., 96-144 hours).

  • Data Acquisition: Use a fluorescence microscope or a high-content imaging system to count the number of viable (fluorescent) antigen-negative cells in each well.

  • Data Analysis: Normalize the fluorescent cell count in ADC-treated wells to that in untreated control wells to determine the percentage of viability of the antigen-negative cells. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[4]

Discussion and Comparison

The This compound linker represents an advancement in ADC technology by combining the benefits of PEGylation and bioorthogonal chemistry. The use of SPAAC for conjugation allows for the precise construction of homogenous ADCs, which is a significant advantage over traditional conjugation methods that can result in heterogeneous mixtures with variable DARs. The integrated PEG spacer is intended to increase the hydrophilicity of the ADC, potentially reducing aggregation, improving pharmacokinetics, and enhancing stability.[5] As a cleavable linker, it is designed to release its payload within the target cell, which would allow for the use of payloads that are most active in their unmodified state and enable a bystander effect.

In comparison, the Val-Cit linker , a well-established protease-cleavable linker, has demonstrated high potency in vitro.[1] Its cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells, provides a targeted release mechanism.[3] The released, unmodified payload can diffuse out of the target cell and kill neighboring antigen-negative cells, a crucial feature for treating heterogeneous tumors.[6] However, the hydrophobicity of the Val-Cit linker can sometimes lead to ADC aggregation, especially at higher DARs.

The SMCC linker , a non-cleavable linker, offers the advantage of high plasma stability, as the payload is only released after the complete degradation of the antibody in the lysosome. This can lead to a wider therapeutic window and reduced off-target toxicity.[3] However, the released payload remains attached to the linker and an amino acid remnant, which may reduce its potency and prevents a bystander effect. Consequently, ADCs with non-cleavable linkers may be less effective against tumors with heterogeneous antigen expression.

Conclusion

The this compound linker technology holds considerable promise for the development of next-generation ADCs. Its use of click chemistry for precise and homogenous conjugation, combined with the hydrophilicity-enhancing properties of its PEG spacer, addresses some of the limitations of earlier linker technologies. While direct comparative cytotoxicity data is still emerging, the design principles of the this compound linker suggest it could offer a favorable balance of stability, controlled payload release, and potent cytotoxicity, including a potential bystander effect. Further head-to-head studies are warranted to definitively position this technology in the landscape of ADC linkers. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to conduct their own comparative assessments.

References

A Comparative Guide to LC-MS and Alternative Methods for Drug-to-Antibody Ratio (DAR) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). The DAR, which represents the average number of drug molecules conjugated to an antibody, directly impacts the efficacy and safety of the therapeutic. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for DAR analysis, supported by experimental data and detailed protocols.

At a Glance: Comparison of DAR Analysis Methods

The choice of analytical method for DAR determination depends on various factors, including the type of ADC, the desired level of information (average DAR vs. distribution), and available instrumentation. The following table summarizes the key characteristics of the most prevalent techniques.

FeatureLC-MS (Intact/Subunit)Hydrophobic Interaction Chromatography (HIC)UV/Vis SpectroscopyReversed-Phase HPLC (RP-HPLC)
Information Provided Average DAR, drug load distribution, mass confirmation of species.[1]Average DAR and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4).[2][3]Average DAR only.[1]Average DAR and distribution of drug-loaded light and heavy chains.[2]
Principle Separation by chromatography followed by mass-to-charge ratio measurement.Separation based on the hydrophobicity of the ADC species.[2][3]Measurement of light absorbance at specific wavelengths for the antibody and the drug.Separation based on hydrophobicity under denaturing conditions.[2]
Resolution High, capable of resolving different drug-loaded species and glycoforms.High for different DAR species, particularly for cysteine-linked ADCs.[4]Not applicable (no separation).High for separated light and heavy chains and their conjugated forms.[5]
MS Compatibility DirectIndirect (requires MS-compatible salts or offline analysis).[6]Not applicableDirect.[7]
Sample Throughput Moderate to HighHighHighModerate to High
Key Advantage Provides mass confirmation and detailed structural information.Robust and widely used method for cysteine-linked ADCs.[1]Simple, rapid, and requires minimal sample preparation.[1]Orthogonal method that can provide information on drug distribution on light and heavy chains.[2]
Key Limitation Ionization efficiency can vary between different DAR species, potentially affecting accuracy.[4]May not be suitable for highly heterogeneous lysine-linked ADCs; use of non-volatile salts can interfere with MS.[5][6]Provides only an average DAR and is susceptible to interference from free drug or other UV-absorbing species.[8]Denaturing conditions can dissociate non-covalently linked subunits in some ADCs.[5]

Quantitative Data Comparison

A comparative study analyzing four distinct cysteine-linked trastuzumab-MMAE ADCs with varying average DARs highlights the performance of different analytical techniques. The results demonstrate a good correlation between the methods, particularly for ADCs with lower and mid-range DAR values.

ADC SampleHIC-UV/Vis (Average DAR)RPLC-MS (QToF) (Average DAR)RPLC-MS (Orbitrap) (Average DAR)MALDI-TOF-MS (Average DAR)
Low DAR 1.01.11.11.1
Mid DAR 2.02.02.01.5
High DAR 6.15.85.85.9
Max. DAR 7.87.57.57.6

Data adapted from a study comparing multiple analytical techniques for DAR analysis of cysteine-linked ADCs.

Experimental Workflows and Signaling Pathways

To visualize the analytical processes, the following diagrams illustrate the experimental workflows for the primary DAR determination methods.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis ADC ADC Sample Reduction Reduction (Optional, for subunit analysis) ADC->Reduction If subunit analysis Deglycosylation Deglycosylation (Optional) ADC->Deglycosylation LC Liquid Chromatography (Reversed-Phase or SEC) Reduction->LC Deglycosylation->LC MS Mass Spectrometer (e.g., Q-TOF, Orbitrap) LC->MS Ionization Deconvolution Deconvolution of Mass Spectra MS->Deconvolution DAR_Calc DAR Calculation (Weighted Average) Deconvolution->DAR_Calc

LC-MS Workflow for DAR Analysis

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC System cluster_data Data Analysis ADC ADC Sample in High Salt Buffer HIC_Col HIC Column ADC->HIC_Col UV_Det UV Detector HIC_Col->UV_Det Elution with Decreasing Salt Gradient Chromatogram Chromatogram (Peak Integration) UV_Det->Chromatogram DAR_Calc DAR Calculation (Weighted Peak Area) Chromatogram->DAR_Calc

HIC Workflow for DAR Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_uv UV/Vis Spectrophotometer cluster_data Data Analysis ADC ADC Sample in Suitable Buffer Spectro Spectrophotometer ADC->Spectro Absorbance Measure Absorbance at λ_Ab and λ_Drug Spectro->Absorbance DAR_Calc DAR Calculation (Beer-Lambert Law) Absorbance->DAR_Calc

UV/Vis Workflow for DAR Analysis

Detailed Experimental Protocols

LC-MS Analysis for DAR (Intact Mass, Denaturing Conditions)

This protocol is suitable for lysine-conjugated ADCs.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 0.1-1.0 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS).

    • For deglycosylation (optional, to reduce spectral complexity), treat the ADC with PNGase F according to the enzyme manufacturer's protocol.[9]

    • If subunit analysis is desired, reduce the ADC by adding dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubating at 37°C for 30 minutes.[9]

  • LC System Parameters:

    • Column: A reversed-phase column suitable for proteins, such as a C4 or C8 column (e.g., Agilent PLRP-S, 1000 Å, 2.1 × 150 mm, 8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be from 20% to 90% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 60-80°C.

  • MS System Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.

    • Scan Range: m/z 1000-4000 for intact ADCs.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve good signal intensity and minimize fragmentation.

  • Data Analysis:

    • Deconvolute the raw mass spectra using software such as Agilent MassHunter BioConfirm or similar programs to obtain the zero-charge mass spectrum.

    • Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR1, DAR2, etc.).

    • Calculate the average DAR by determining the weighted average of the peak intensities or areas of the different DAR species.[]

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This protocol is particularly well-suited for cysteine-linked ADCs.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1-2 mg/mL in the HIC mobile phase A (high salt).

  • HPLC System Parameters:

    • Column: A HIC column, such as a Butyl-NPR or TSKgel Butyl-NPR.

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram corresponding to the different DAR species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100.[]

UV/Vis Spectroscopy for Average DAR Determination

This method provides a rapid estimation of the average DAR.

  • Sample Preparation:

    • Prepare the ADC sample in a buffer that does not interfere with the absorbance measurements.

    • Ensure the sample is free of unconjugated drug, as this will lead to an overestimation of the DAR.

  • Spectrophotometer Setup:

    • Use a dual-beam UV/Vis spectrophotometer.

    • Use quartz cuvettes with a 1 cm path length.

  • Measurement:

    • Measure the absorbance of the ADC solution at two wavelengths:

      • The wavelength of maximum absorbance for the antibody (typically 280 nm).

      • The wavelength of maximum absorbance for the cytotoxic drug.

    • Measure the absorbance of the unconjugated antibody and the free drug at both wavelengths to determine their respective extinction coefficients if they are not already known.

  • Data Analysis:

    • Calculate the concentration of the antibody and the drug in the ADC sample using the Beer-Lambert law and simultaneous equations to correct for the absorbance contribution of each component at both wavelengths.

    • The average DAR is then calculated as the molar ratio of the drug to the antibody.[11]

Conclusion

The selection of an appropriate analytical method for DAR determination is a critical decision in the development of ADCs. LC-MS offers the most comprehensive information, providing not only the average DAR and drug-load distribution but also mass confirmation of the individual species. HIC is a robust and widely adopted method, particularly for cysteine-linked ADCs, that provides reliable information on the distribution of drug-loaded species. UV/Vis spectroscopy serves as a quick and simple method for determining the average DAR, though it lacks the detailed information provided by chromatographic techniques. RP-HPLC provides an orthogonal approach that can be particularly useful for understanding the distribution of the drug on the light and heavy chains of the antibody.

For comprehensive characterization and to ensure the quality and consistency of ADC products, a combination of these orthogonal methods is often employed. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific analytical needs in the exciting and rapidly evolving field of antibody-drug conjugates.

References

A Comparative Guide to the Biological Activity of Proteins Conjugated with bis-PEG2-endo-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker for protein bioconjugation is a critical decision that directly impacts the biological activity, stability, and overall efficacy of the resulting conjugate. This guide provides an objective comparison of proteins conjugated with bis-PEG2-endo-BCN, a bioorthogonal linker, against those conjugated with more traditional linkers, such as those based on maleimide (B117702) chemistry. The information presented is supported by experimental data from studies on antibody-drug conjugates (ADCs), which serve as an excellent model for understanding the performance of different linker technologies.

Introduction to this compound

The this compound linker is a heterobifunctional molecule featuring a bicyclo[6.1.0]nonyne (BCN) moiety. This endo-isomer of BCN is well-suited for aqueous bioconjugation due to its high reactivity with azide (B81097) groups via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". This reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with native biological functional groups[1][2]. The inclusion of two polyethylene (B3416737) glycol (PEG) units enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final protein conjugate[2][3]. These characteristics make this compound an attractive option for the development of therapeutic proteins, including ADCs.

Performance Comparison: BCN vs. Maleimide Linkers

The biological activity of a conjugated protein is a key measure of its therapeutic potential. In the context of ADCs, this is often evaluated by in vitro cytotoxicity against cancer cell lines. The following tables summarize comparative data from studies on trastuzumab-based ADCs, which highlight the performance of BCN-based linkers relative to traditional maleimide-based linkers.

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE Conjugates

Linker TypeConjugation ChemistryTarget Cell LineIC50 (nM)Reference
endo-BCN-PEG-MMAE Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)HER2+0.074 [4]
Maleimide-PEG-MMAEThiol-MaleimideHER2+0.068[4]
Linear Linker-MMAEEnzymaticHER2+0.82[4]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

The data indicates that the ADC prepared with an endo-BCN-PEG linker exhibits potent cytotoxicity, comparable to that of an ADC prepared using a maleimide-based linker[4]. Both modern conjugation methods show a significant improvement in potency over less specific conjugation strategies.

Table 2: Comparison of Antigen Binding Affinity (EC50) of Trastuzumab Conjugates

ConjugateEC50 (nM)Fold Change vs. UnmodifiedReference
Unmodified Trastuzumab0.29 ± 0.01-[5]
Trastuzumab-Gold Conjugate (Maleimide linker)0.93 ± 0.033.2[5]
Trastuzumab-Gold Conjugate (NHS ester linker)0.96 ± 0.043.3[5]

EC50 (half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate higher binding affinity.

Conjugation can slightly decrease the binding affinity of an antibody to its target antigen. The data for maleimide and NHS ester-based linkers show a modest reduction in affinity[5]. While specific EC50 data for a this compound conjugated antibody was not available in the reviewed literature, the high biological activity observed in cytotoxicity assays suggests that any impact on binding affinity is not detrimental to its overall function.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for protein conjugation using both BCN and maleimide linkers, as well as for a common biological activity assay.

Protocol 1: Site-Specific Protein Conjugation via endo-BCN Linker (SPAAC)

This protocol describes the enzymatic introduction of an azide group onto an antibody, followed by conjugation with a BCN-functionalized payload.

Materials:

  • Azide-modified antibody (e.g., enzymatically modified trastuzumab)

  • endo-BCN-PEG-payload (e.g., endo-BCN-PEG4-Val-Cit-PAB-MMAE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, for dissolving the linker-payload)

Procedure:

  • Preparation of Antibody: Prepare the azide-modified antibody in PBS at a concentration of 1-10 mg/mL. This can be achieved through enzymatic methods, such as using transglutaminase to attach an azide-containing linker to a specific glutamine residue[4].

  • Preparation of Linker-Payload: Dissolve the endo-BCN-PEG-payload in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the endo-BCN-PEG-payload solution to the antibody solution at a molar excess (e.g., 5-10 fold excess of linker-payload to antibody). The final concentration of DMSO in the reaction mixture should be kept low (<10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing.

  • Purification: Remove the excess linker-payload and purify the resulting antibody-drug conjugate using a suitable method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Protein Conjugation via Maleimide Linker

This protocol is a standard method for conjugating a maleimide-functionalized molecule to a protein through reduced cysteine residues.

Materials:

  • Antibody (e.g., trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG-payload

  • PBS, pH 7.2

  • Quenching solution (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction: To a solution of the antibody in PBS, add a 10-fold molar excess of TCEP. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove the excess TCEP by buffer exchange into PBS, pH 7.2, using a desalting column.

  • Conjugation Reaction: Immediately add the maleimide-PEG-payload (dissolved in a minimal amount of DMSO) to the reduced antibody solution at a slight molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification and Characterization: Purify and characterize the ADC as described in Protocol 1.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a conjugate's cytotoxic potency.

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • Antibody-drug conjugate and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Seeding: Seed the HER2-positive cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC and the control antibody in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted conjugates to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the logarithm of the conjugate concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

Diagram 1: SPAAC "Click Chemistry" Conjugation Workflow

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Azide-modified\nProtein Azide-modified Protein Reaction Mixture Reaction Mixture Azide-modified\nProtein->Reaction Mixture Add to BCN-PEG-Payload BCN-PEG-Payload BCN-PEG-Payload->Reaction Mixture Add to Purification\n(SEC/Protein A) Purification (SEC/Protein A) Reaction Mixture->Purification\n(SEC/Protein A) Incubate & Purify Characterization\n(HIC/MS) Characterization (HIC/MS) Purification\n(SEC/Protein A)->Characterization\n(HIC/MS) Final Conjugate Final Conjugate Characterization\n(HIC/MS)->Final Conjugate

Caption: Workflow for protein conjugation using SPAAC with a BCN linker.

Diagram 2: Comparative Signaling and Cytotoxicity Pathway

G ADC ADC HER2 Receptor HER2 Receptor ADC->HER2 Receptor Binding Endocytosis Endocytosis HER2 Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload Release Payload Release Lysosome->Payload Release Linker Cleavage/ Degradation Tubulin Polymerization\nInhibition Tubulin Polymerization Inhibition Payload Release->Tubulin Polymerization\nInhibition Cell Cycle Arrest Cell Cycle Arrest Tubulin Polymerization\nInhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action for an ADC leading to tumor cell apoptosis.

References

A Head-to-Head Comparison of SPAAC and CuAAC Efficiency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently conjugate molecules is paramount. Among the most powerful tools for this purpose are the "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two prominent bioorthogonal ligation methods hinges on a critical trade-off between reaction kinetics and biocompatibility. This guide provides an objective, data-driven comparison to aid in selecting the optimal technique for your specific research needs.

Both CuAAC and SPAAC result in the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their underlying mechanisms are fundamentally different. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1][2] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1][3] This distinction has significant implications for their respective applications.

Quantitative Performance Comparison

The efficiency of these reactions can be quantified by their second-order rate constants, which reflect how quickly the reactants are consumed. The following table summarizes key quantitative data for a direct comparison of CuAAC and SPAAC.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[4]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[4]CuAAC requires a catalyst, while SPAAC is catalyst-free.
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹[5][6]10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne structure)[5][6]CuAAC is typically 100 to 1000 times faster than SPAAC.[6][7]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst.[4][6] Requires ligands to mitigate toxicity.[8]Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[4][9]SPAAC is the superior choice for applications in living systems.[1]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[4][10]Not regioselective, yielding a mixture of regioisomers.[8]CuAAC offers precise control over the product's isomeric form.
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling) and copper-mediated damage to biomolecules, such as oxidation of amino acid residues.[4][8][11]Can have side reactions with thiols.[4][12] The stability of the strained cyclooctyne can also be a concern.[4]Both methods have potential side reactions that need to be considered.
Reactant Accessibility & Cost Terminal alkynes and copper catalysts are generally inexpensive and readily available.[4]Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.[4]CuAAC is generally more cost-effective.

Visualizing the Reactions and Experimental Workflow

To better understand the fundamental differences, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for comparing their efficiency.

cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway CuAAC_Reactants Terminal Alkyne + Azide CuAAC_Product 1,4-disubstituted Triazole CuAAC_Reactants->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product SPAAC_Reactants Strained Cyclooctyne + Azide SPAAC_Product Triazole (mixture of regioisomers) SPAAC_Reactants->SPAAC_Product

A diagram illustrating the fundamental chemical transformations in CuAAC and SPAAC.

cluster_CuAAC_Arm CuAAC Arm cluster_SPAAC_Arm SPAAC Arm Start Prepare Azide-Modified Biomolecule Split Split Sample Start->Split CuAAC_Reagents Add Terminal Alkyne Probe + Cu(I) Catalyst + Ligand Split->CuAAC_Reagents SPAAC_Reagents Add Strained Cyclooctyne Probe Split->SPAAC_Reagents CuAAC_Incubation Incubate CuAAC_Reagents->CuAAC_Incubation CuAAC_Analysis Analyze Conjugation Efficiency CuAAC_Incubation->CuAAC_Analysis Compare Compare Results CuAAC_Analysis->Compare SPAAC_Incubation Incubate SPAAC_Reagents->SPAAC_Incubation SPAAC_Analysis Analyze Conjugation Efficiency SPAAC_Incubation->SPAAC_Analysis SPAAC_Analysis->Compare

A general experimental workflow for comparing the efficiency of SPAAC and CuAAC.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for a typical bioconjugation experiment to compare CuAAC and SPAAC efficiency.

Materials
  • Azide-modified protein (e.g., 1 mg/mL in PBS)

  • For CuAAC:

    • Alkyne-fluorophore conjugate (e.g., 10 mM stock in DMSO)

    • Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM stock in water)

    • Sodium ascorbate (B8700270) (e.g., 500 mM stock in water, freshly prepared)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 100 mM stock in water)

  • For SPAAC:

    • DBCO-fluorophore conjugate (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

CuAAC Protocol
  • To 100 µL of the azide-modified protein solution, add the following reagents in order:

    • 1 µL of the 10 mM alkyne-fluorophore stock solution (final concentration: 100 µM).

    • 2 µL of the 50 mM CuSO₄ stock solution (final concentration: 1 mM).

    • 2 µL of the 100 mM THPTA stock solution (final concentration: 2 mM).

  • Gently mix the solution.

  • Initiate the reaction by adding 2 µL of the freshly prepared 500 mM sodium ascorbate stock solution (final concentration: 10 mM).

  • Incubate the reaction at room temperature for 1 hour.

  • Proceed with purification (e.g., dialysis or size-exclusion chromatography) to remove excess reagents.

  • Analyze the labeling efficiency using methods such as SDS-PAGE with fluorescence imaging or mass spectrometry.

SPAAC Protocol
  • To 100 µL of the azide-modified protein solution, add 1 µL of the 10 mM DBCO-fluorophore stock solution (final concentration: 100 µM).

  • Gently mix the solution.

  • Incubate the reaction at room temperature. Reaction times can vary significantly depending on the specific cyclooctyne and azide, ranging from 1 to 24 hours. It is recommended to perform time-course experiments to determine the optimal reaction time.

  • Proceed with purification (e.g., dialysis or size-exclusion chromatography) to remove excess reagents.

  • Analyze the labeling efficiency using the same methods as for CuAAC.

Conclusion: Making the Right Choice

The decision between CuAAC and SPAAC is ultimately dictated by the specific requirements of the experiment.

CuAAC is the preferred method when:

  • Rapid reaction kinetics and high yields are critical.

  • The potential for copper-induced toxicity is not a concern (e.g., in vitro applications, materials science).

  • Strict regioselectivity is required.

SPAAC is the superior choice for:

  • In vivo and live-cell labeling studies where biocompatibility is paramount.[1][9]

  • Long-term observation experiments.[1]

  • Applications involving sensitive biological systems that could be compromised by copper toxicity.[9]

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool to advance their scientific endeavors.

References

A Researcher's Guide to Evaluating the Hydrophilicity of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that significantly influences the properties of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. A key characteristic of these linkers is their hydrophilicity, which governs the solubility, stability, aggregation, and pharmacokinetic profile of the final molecule. This guide provides an objective comparison of different PEG linkers, supported by experimental data, to facilitate the selection of the most suitable linker for your research needs.

The fundamental principle is that the hydrophilicity of a PEG linker is directly proportional to the length of its ethylene (B1197577) oxide chain.[1] The repeating ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell that enhances aqueous solubility and can shield the conjugated molecule from enzymatic degradation and immune recognition.[1][2]

A significant distinction exists between traditional, polydisperse PEGs and monodisperse, or discrete, PEGs (dPEGs). Polydisperse PEGs are a mixture of molecules with a range of molecular weights, which can lead to heterogeneity in the final conjugate.[3][4] In contrast, discrete PEGs are single molecular weight compounds, offering precise control over the linker's length and, consequently, its hydrophilicity and the physicochemical properties of the conjugate.[5][6]

Quantitative Comparison of PEG Linker Hydrophilicity

Evaluating the hydrophilicity of a PEG linker can be accomplished through several quantitative methods. The most common parameters are aqueous solubility, the partition coefficient (LogP), and water contact angle (WCA).

  • Aqueous Solubility: This is a direct measure of how much of a substance can dissolve in water. Higher solubility is indicative of greater hydrophilicity.

  • Partition Coefficient (LogP/LogD): This value represents the ratio of a compound's concentration in a mixture of two immiscible phases, typically octanol (B41247) and water. A negative or lower LogP value signifies higher hydrophilicity.[7][8] Incorporating PEG linkers has been shown to significantly reduce the LogP of hydrophobic molecules.

  • Water Contact Angle (WCA): This measurement quantifies the wettability of a surface. A lower contact angle indicates a more hydrophilic surface.[9] Surfaces modified with PEG linkers generally exhibit low water contact angles.[10]

The following table summarizes available data for different types of PEG linkers. It is important to note that direct, side-by-side experimental comparisons across a comprehensive range of linkers are not always available in the literature. The data presented is compiled from various sources to provide a comparative guideline.

PEG Linker TypeNumber of PEG Units (n)StructureAqueous SolubilityPartition Coefficient (Effect on Payload)Surface Wettability (Water Contact Angle)
Biotin-PEG4-NHS Ester4Linear10 mg/mL[11]Not availableNot available
Biotin-PEG12-Acid12LinearSoluble in water[11]Not availableNot available
Generic Linear PEGVariesLinearIncreases with chain length[12]Reduces payload LogP[13]Typically < 80° on a bare PEG surface[10]
Generic Branched PEGVariesBranchedGenerally higher than linear PEGs[12][14]Can provide superior shielding and solubility effects[15]Not available
dPEG®8 Linker8Discrete, LinearHighReduces payload clogD from 4.71 to 2.11Not available
Pendant PEG Linker2 x 12Branched (Pendant)High; reduces aggregation tendency of ADCs[16][17]Slower clearance rates compared to linear PEG ADCs[16][17]Not available
PEG-modified SurfaceVariesSurface-GraftedNot applicableNot applicableCan decrease from >100° to ~55° with increasing PEG ratio[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of PEG linker hydrophilicity.

Determination of Aqueous Solubility by UV-Vis Spectrophotometry

This protocol provides a general method for determining the aqueous solubility of a PEG linker, particularly one conjugated to a UV-active molecule like biotin.

Principle: An excess of the compound is equilibrated in an aqueous buffer. After removing the undissolved solid, the concentration of the dissolved compound in the supernatant is measured using its UV absorbance and compared against a standard curve.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution (e.g., 10 mg/mL) of the PEG linker in a suitable solvent like DMSO.

    • Create a series of standard solutions at known concentrations by serially diluting the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid PEG linker to a known volume of the aqueous buffer in a vial, ensuring undissolved solid is visible.

    • Tightly cap the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any residual solid particles.

  • Quantification:

    • Measure the UV absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

    • Generate a standard curve by plotting absorbance versus concentration.

    • Measure the absorbance of the filtered supernatant from the saturated solution.

    • Determine the concentration of the dissolved PEG linker using the standard curve. This concentration represents the aqueous solubility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_standards Create Standard Solutions (Serial Dilution in Buffer) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_saturated Prepare Saturated Solution (Excess Solid in Buffer) agitate Agitate Saturated Solution (24-48h at 25°C) prep_saturated->agitate centrifuge Centrifuge (e.g., 10,000 x g) agitate->centrifuge filter_supernatant Filter Supernatant (0.22 µm filter) centrifuge->filter_supernatant measure_sample Measure Absorbance of Sample filter_supernatant->measure_sample generate_curve Generate Standard Curve measure_standards->generate_curve calculate Calculate Solubility generate_curve->calculate measure_sample->calculate

Workflow for Determining Aqueous Solubility.
Determination of Partition Coefficient (LogD) by Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the lipophilicity of a compound.[18][19]

Principle: The compound is dissolved in a biphasic system of n-octanol and a pH-buffered aqueous solution. After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient (LogD). For non-ionizable compounds, LogD is equivalent to LogP.[18]

Methodology:

  • Phase Pre-saturation:

    • Mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4).

    • Shake vigorously for 24 hours to ensure each phase is saturated with the other.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer.

  • Equilibration:

    • Tightly cap the vial and shake it for a sufficient time (e.g., 30 minutes via sonication followed by several hours of gentle agitation) to allow the compound to partition between the two phases and reach equilibrium.[20]

    • Allow the mixture to stand undisturbed until the phases are fully separated. A brief centrifugation can aid this process.[20]

  • Quantification:

    • Carefully withdraw an aliquot from the n-octanol (top) layer and an aliquot from the aqueous (bottom) layer.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC, LC-MS, or UV-Vis spectrophotometry).

    • Calculate the LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis saturate Pre-saturate n-Octanol and Aqueous Buffer add_compound Add Test Compound to Biphasic System saturate->add_compound shake Shake/Agitate to Reach Equilibrium add_compound->shake separate Allow Phases to Separate (or Centrifuge) shake->separate sample_phases Sample Aliquots from Both Phases separate->sample_phases measure_conc Measure Concentration (e.g., HPLC) sample_phases->measure_conc calculate Calculate LogD measure_conc->calculate

Workflow for Shake-Flask LogD Determination.
Measurement of Water Contact Angle (WCA) by Sessile Drop Method

This protocol describes the sessile drop method, a common technique for measuring the static contact angle to assess surface wettability.[21][22]

Principle: A droplet of liquid is placed on a solid surface, and the angle formed at the three-phase (solid-liquid-gas) interface is measured from a captured image. A lower angle signifies higher hydrophilicity.

Methodology:

  • Surface Preparation:

    • Prepare a flat, smooth surface coated with the PEG linker of interest.

    • Ensure the surface is clean, dry, and free of contaminants just before measurement.

  • Droplet Deposition:

    • Using a precise syringe or dispenser, gently place a small droplet of high-purity water (typically 1-5 µL) onto the prepared surface.

    • The deposition should be done carefully to minimize kinetic energy that could affect the drop shape.

  • Image Capture:

    • Use a contact angle goniometer, which consists of a high-resolution camera and a light source, to capture a profile image of the sessile drop.

    • The image should be taken a few seconds after deposition to allow the droplet to stabilize.

  • Angle Analysis:

    • The instrument's software analyzes the captured image. It identifies the baseline of the drop on the solid surface and fits the drop's shape to a mathematical model (e.g., Young-Laplace equation).

    • The contact angle (θ) is calculated at the intersection of the liquid-solid interface and the liquid-vapor tangent.

    • Multiple measurements at different locations on the surface are recommended to ensure reproducibility.[23]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_surface Prepare Clean, Dry PEG-Coated Surface deposit_drop Deposit Water Droplet (1-5 µL) prep_surface->deposit_drop capture_image Capture Droplet Profile Image with Goniometer deposit_drop->capture_image define_baseline Software Defines Solid-Liquid Baseline capture_image->define_baseline fit_profile Fit Droplet Profile (Young-Laplace) define_baseline->fit_profile calculate_angle Calculate Contact Angle (θ) fit_profile->calculate_angle

Workflow for Water Contact Angle Measurement.
Relationship Between PEG Structure and Hydrophilicity

The structure of a PEG linker—specifically its length and architecture (linear vs. branched)—is a primary determinant of its overall hydrophilicity and its impact on a conjugate molecule.

G peg_length Increase PEG Chain Length (Higher n value) hydrophilicity Increased Hydrophilicity peg_length->hydrophilicity peg_branch Introduce Branching (e.g., Pendant PEGs) peg_branch->hydrophilicity solubility Higher Aqueous Solubility hydrophilicity->solubility leads to logp Lower LogP / LogD (Less Lipophilic) hydrophilicity->logp leads to wettability Lower Water Contact Angle (Higher Wettability) hydrophilicity->wettability leads to aggregation Reduced Aggregation hydrophilicity->aggregation leads to pk Improved Pharmacokinetics (Longer Half-life) hydrophilicity->pk contributes to

Impact of PEG Structure on Hydrophilicity.

References

A Comparative Guide to ADC Linkers: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. The choice of linker dictates the ADC's stability in circulation, the mechanism and rate of payload release, and ultimately, its therapeutic index. This guide provides an objective comparison of the in vitro and in vivo performance of different ADC linkers, supported by experimental data and detailed protocols.

Introduction to ADC Linkers

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.[1]

  • Cleavable Linkers: These are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, reducing agents, or specific enzymes.[2] This can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells.[3]

  • Non-cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody component to release the payload.[4] This generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[4]

The ideal linker should be highly stable in systemic circulation to prevent premature drug release and efficiently release the active payload within the target cancer cells.[5]

Data Presentation: Comparative Performance of ADC Linkers

The following tables summarize quantitative data from various studies to provide a comparative overview of ADC linker performance.

Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC against cancer cell lines, with lower values indicating higher potency.

Linker TypePayloadTarget Cell LineIC₅₀ (pM)Reference(s)
Val-Cit (Cleavable)MMAEHER2+14.3[6]
β-Galactosidase-cleavableMMAEHER2+8.8[6]
Non-cleavable (SMCC)DM1 (Kadcyla®)HER2+33[6]

Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 2: In Vitro and In Vivo Stability of Different ADC Linkers

Linker stability is crucial to prevent premature payload release and associated off-target toxicity.

Linker TypeIn Vitro SystemIn Vivo ModelKey FindingsReference(s)
OHPAS (Aryl Sulfate)Mouse/Human PlasmaMiceStable in both in vitro and in vivo models.[7],[8]
VC-PABC (Val-Cit)Mouse/Human PlasmaMiceRelatively unstable in mouse plasma and in vivo due to sensitivity to carboxylesterase 1c (Ces1c).[7],[8]
Exo-LinkerRat PlasmaRatsDemonstrated greater DAR retention over 7 days compared to T-DXd.[9]
T-DXd LinkerRat PlasmaRatsDAR decreased by approximately 50% within 7 days.[9]
Table 3: Comparative Pharmacokinetic Parameters of ADCs

Pharmacokinetic (PK) parameters help to understand the absorption, distribution, metabolism, and excretion of ADCs.

ADCLinker TypePayloadClearance (mL/day/kg)t½ (days)Reference(s)
Brentuximab vedotinVal-Cit (Cleavable)MMAE14.74.1[10]
Ado-trastuzumab emtansine (T-DM1)SMCC (Non-cleavable)DM111.43.9[10]
SAR3419SPDB (Cleavable)DM410.36.5[10]

Note: PK parameters can vary based on the antibody, payload, DAR, and species studied.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma from relevant species (e.g., mouse, rat, human) at 37°C. Include a buffer control to assess the inherent stability of the ADC.[11]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[12]

  • Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, such as with Protein A magnetic beads.[13]

  • Analysis:

    • Intact ADC: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[13]

    • Released Payload: Quantify the amount of released payload in the supernatant using LC-MS.[11]

  • Data Interpretation: A stable ADC will exhibit minimal change in DAR and a low concentration of released payload over the time course.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC in a cancer cell line.

Methodology:

  • Cell Seeding: Seed a 96-well plate with cancer cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

  • ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in cell culture medium. Add the treatments to the cells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[16]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[17]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • Dosing: Administer the treatments intravenously (or via another appropriate route) according to the planned dosing schedule.

  • Tumor Measurement: Measure tumor volumes with calipers two to three times per week.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.

Mandatory Visualizations

Signaling Pathway of Auristatin-Based ADCs

Auristatin payloads, such as Monomethyl Auristatin E (MMAE), are potent microtubule inhibitors.[18] Upon release inside the cancer cell, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[18] This process can also be influenced by signaling pathways like PI3K/Akt/mTOR.[19]

Signaling_Pathway cluster_cell Cancer Cell ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE Released MMAE Lysosome->MMAE Linker Cleavage Microtubules Microtubules MMAE->Microtubules Inhibition of Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT PI3K/Akt/mTOR Pathway PI3K_AKT->G2M_Arrest Modulation

Caption: Mechanism of action for an auristatin-based ADC.

Experimental Workflow for ADC In Vitro Cytotoxicity Assay

The following diagram illustrates the key steps in determining the in vitro potency of an ADC.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells end_node End incubate1 Incubate 24h seed_cells->incubate1 treat_adc Treat with Serial Dilutions of ADC incubate1->treat_adc incubate2 Incubate 72-96h treat_adc->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze analyze->end_node

Caption: Workflow for an in vitro ADC cytotoxicity (MTT) assay.

Logical Relationship: In Vitro vs. In Vivo Linker Performance

The in vitro characteristics of an ADC linker are predictive of its in vivo behavior, influencing both efficacy and safety.

InVitro_InVivo_Relationship cluster_invitro In Vitro Assessment cluster_invivo In Vivo Outcome plasma_stability High Plasma Stability (Low Payload Release) pk Favorable Pharmacokinetics (Longer Half-life) plasma_stability->pk safety Improved Safety Profile (Reduced Off-Target Toxicity) plasma_stability->safety cytotoxicity High Potency (Low IC50) efficacy High Anti-Tumor Efficacy (Tumor Regression) cytotoxicity->efficacy pk->efficacy pk->safety

Caption: Correlation between in vitro linker properties and in vivo ADC performance.

References

A Comparative Guide to Analytical Methods for Characterizing bis-PEG2-endo-BCN Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the synthesis of complex biomolecules, with strain-promoted alkyne-azide cycloaddition (SPAAC) being a prominent technique. The bifunctional linker, bis-PEG2-endo-BCN, is a key reagent in this field, enabling the straightforward conjugation of two azide-modified molecules. Its hydrophilic bis-PEG2 spacer enhances solubility, making it an attractive choice for the development of novel therapeutics, such as antibody-drug conjugates (ADCs).[1][2][3]

The precise analytical characterization of this compound conjugates is paramount to ensure their structural integrity, purity, and stability, which are critical quality attributes for therapeutic applications.[4] This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of these conjugates, complete with experimental protocols and data presentation to aid in methodological selection.

I. Structural Elucidation and Confirmation

Confirming the covalent structure of the this compound conjugate is the foundational step in its characterization. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for unambiguous structural elucidation.

A. Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information, confirming the successful conjugation of both azide-containing molecules to the this compound linker. High-resolution mass spectrometry (HRMS) techniques like electrospray ionization time-of-flight (ESI-TOF) are particularly powerful for analyzing large biomolecules such as ADCs.[5][6]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of the conjugate, providing information on the atomic connectivity. While particularly useful for smaller conjugate constructs, certain NMR techniques can also provide insights into the structure of larger biomolecules.[7][8][9] One-dimensional (1D) ¹H NMR and two-dimensional (2D) correlation spectroscopies (e.g., COSY, HSQC) can confirm the presence of the characteristic peaks of the BCN, PEG, and conjugated moieties.

Table 1: Comparison of Analytical Methods for Structural Elucidation

TechniqueInformation ProvidedAdvantagesDisadvantagesTypical Sample Requirement
Mass Spectrometry (ESI-TOF) Precise molecular weight of the intact conjugate and its subunits.[5]High sensitivity, accuracy, and suitable for large molecules.[6]Provides limited information on the specific sites of conjugation and no detailed atomic connectivity.Low (pmol to fmol range)
NMR Spectroscopy (¹H, ¹³C, 2D) Detailed atomic connectivity, confirmation of functional groups, and structural integrity of the linker and conjugated molecules.[7]Provides unambiguous structural information.Lower sensitivity compared to MS, complex spectra for large molecules, and requires higher sample amounts.High (nmol to µmol range)

II. Purity and Heterogeneity Assessment

The purity of a this compound conjugate is a critical parameter, especially in a therapeutic context. The primary source of heterogeneity in these conjugates, particularly in ADCs, is the variation in the drug-to-antibody ratio (DAR).[] Several chromatographic and electrophoretic techniques are employed to assess purity and DAR.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment. Different modes of HPLC can be used to separate the desired conjugate from unreacted starting materials, byproducts, and aggregates.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. It is effective in resolving different drug-load species in ADCs.[6][11]

  • Hydrophobic Interaction Chromatography (HIC): A less denaturing technique than RP-HPLC that separates molecules based on surface hydrophobicity. It is a powerful tool for determining the DAR distribution of ADCs.[][12]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. SEC is primarily used to quantify high molecular weight species (aggregates) and low molecular weight impurities.[13]

B. Mass Spectrometry Coupled to Liquid Chromatography (LC-MS)

Coupling HPLC with mass spectrometry provides a powerful analytical tool that combines separation with mass identification. This is particularly useful for identifying the different species observed in the chromatogram and for accurate DAR determination.[5][11]

Table 2: Comparison of Analytical Methods for Purity and DAR Assessment

TechniqueInformation ProvidedAdvantagesDisadvantages
RP-HPLC Purity, DAR distribution.[6]High resolution, well-established methods.Can be denaturing for some proteins.
HIC DAR distribution, purity.[]Non-denaturing conditions preserve the native structure of proteins.May have lower resolution than RP-HPLC for some conjugates.
SEC Quantification of aggregates and fragments.[13]Simple and robust method for analyzing size variants.Does not provide information on DAR.
LC-MS Purity, DAR distribution, and mass confirmation of each species.[11]Combines separation with high-resolution mass analysis for unambiguous peak identification.More complex instrumentation and data analysis.

III. Stability Assessment

The stability of the this compound conjugate, particularly the linker, is a critical factor for in vivo applications.[14] Stability studies are typically performed in relevant biological matrices, such as plasma or serum, to assess the potential for premature cleavage of the conjugated molecules.[15][16][17]

The primary method for stability assessment involves incubating the conjugate in the chosen matrix at physiological temperature (37°C) and monitoring its integrity over time. The analytical techniques described for purity and DAR assessment, especially LC-MS, are used to track the degradation of the conjugate and the appearance of any free drug or other degradation products.[14]

Table 3: Methods for Stability Assessment

AssayPurposeAnalytical TechniqueKey Readouts
Plasma/Serum Stability To evaluate the stability of the conjugate in a biological matrix, mimicking in vivo conditions.[14]LC-MS, HICChange in DAR over time, appearance of free drug/payload.
Thermal Stability To assess the intrinsic stability of the conjugate to temperature stress.SEC, Differential Scanning Calorimetry (DSC)Onset of aggregation, change in melting temperature (Tm).
Photostability To evaluate the impact of light exposure on the integrity of the conjugate.SEC, RP-HPLC, LC-MSFormation of degradants or aggregates.

IV. Experimental Protocols

A. General Protocol for Conjugation using this compound

This protocol describes a general procedure for the conjugation of two different azide-modified proteins (Protein-A-N₃ and Protein-B-N₃) using this compound.

  • Reagent Preparation:

    • Dissolve this compound in an appropriate organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare solutions of azide-modified Protein-A and Protein-B in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the solution of Protein-A-N₃ with a molar excess of the this compound stock solution. The exact molar ratio should be optimized but a 5-10 fold excess of the linker is a common starting point.

    • Incubate the reaction mixture at room temperature for 1-4 hours.

    • Add the solution of Protein-B-N₃ to the reaction mixture.

    • Continue the incubation at room temperature for another 2-12 hours or at 4°C overnight.

  • Purification:

    • Remove the excess unreacted linker and purify the conjugate using size-exclusion chromatography (e.g., a desalting column) or another suitable chromatographic technique.

  • Characterization:

    • Analyze the purified conjugate using the analytical methods described in this guide to confirm its structure, purity, and concentration.

B. Protocol for DAR Determination by HIC
  • Instrumentation: An HPLC system equipped with a UV detector and a HIC column.

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high salt to low salt concentration. For example, 0-100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the UV absorbance at 280 nm.

  • Data Analysis: The different DAR species will be separated based on their hydrophobicity, with higher DAR species eluting later. The average DAR can be calculated from the relative peak areas of the different species.[]

V. Visualizing Experimental Workflows

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Azide-Modified Molecule A Azide-Modified Molecule A SPAAC Reaction SPAAC Reaction Azide-Modified Molecule A->SPAAC Reaction This compound This compound This compound->SPAAC Reaction Azide-Modified Molecule B Azide-Modified Molecule B Azide-Modified Molecule B->SPAAC Reaction Crude Conjugate Crude Conjugate SPAAC Reaction->Crude Conjugate Purification (SEC/HIC) Purification (SEC/HIC) Crude Conjugate->Purification (SEC/HIC) Purified Conjugate Purified Conjugate Purification (SEC/HIC)->Purified Conjugate Structural Elucidation Structural Elucidation Purified Conjugate->Structural Elucidation Purity & DAR Purity & DAR Purified Conjugate->Purity & DAR Stability Assessment Stability Assessment Purified Conjugate->Stability Assessment MS MS Structural Elucidation->MS NMR NMR Structural Elucidation->NMR HPLC (RP, HIC, SEC) HPLC (RP, HIC, SEC) Purity & DAR->HPLC (RP, HIC, SEC) LC-MS LC-MS Purity & DAR->LC-MS Plasma Incubation Plasma Incubation Stability Assessment->Plasma Incubation Plasma Incubation->LC-MS

Analytical_Techniques cluster_primary Primary Characterization cluster_secondary In-depth & Stability Analysis Conjugate Conjugate Mass Spectrometry Mass Spectrometry Conjugate->Mass Spectrometry Molecular Weight HPLC HPLC Conjugate->HPLC Purity, DAR NMR Spectroscopy NMR Spectroscopy Conjugate->NMR Spectroscopy Structure Stability Assays Stability Assays Conjugate->Stability Assays Degradation LC-MS LC-MS Mass Spectrometry->LC-MS Combined Analysis HPLC->LC-MS

References

Benchmarking Bis-PEG2-endo-BCN: A Comparative Guide to Next-Generation Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a targeting moiety, such as a monoclonal antibody, to a therapeutic payload is a critical determinant of the efficacy, stability, and safety of bioconjugates like antibody-drug conjugates (ADCs). This guide provides an objective comparison of the homobifunctional bis-PEG2-endo-BCN linker against emerging next-generation linker technologies. We present a synthesis of experimental data to benchmark performance, detailed protocols for key evaluation assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to the Linkers

This compound is a homobifunctional crosslinker featuring two endo-bicyclo[6.1.0]nonyne (BCN) groups separated by a short polyethylene (B3416737) glycol (PEG) spacer. The BCN moieties enable copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction, for conjugation to azide-modified molecules. The PEG spacer is designed to enhance aqueous solubility and provide a defined distance between conjugated molecules.

Next-Generation Linkers encompass a diverse and evolving class of linkers designed to overcome the limitations of earlier technologies. Key advancements include:

  • Novel Cleavable Peptides: Moving beyond the standard valine-citrulline (Val-Cit) linker, new dipeptide sequences like valine-alanine (Val-Ala) and legumain-cleavable linkers are being developed to offer improved plasma stability, especially in preclinical mouse models, and alternative release mechanisms.

  • Advanced Bioorthogonal Chemistries: While BCN is effective, other click chemistry reagents such as dibenzocyclooctyne (DBCO) and tetrazine-trans-cyclooctene ligation offer different reaction kinetics and stability profiles.

  • Hydrophilic and Branched PEG Chains: Longer and branched PEG chains are being incorporated to further enhance solubility, prolong circulation half-life, and enable higher drug-to-antibody ratios (DARs) without inducing aggregation.

  • Novel Cleavage Chemistries: Enzyme-cleavable linkers that are substrates for tumor-overexpressed enzymes like sulfatase and β-glucuronidase are being explored to enhance tumor-specific payload release.

Data Presentation: Quantitative Performance Comparison

The selection of a linker technology is a data-driven process. The following tables summarize key quantitative parameters for this compound's components and various next-generation linkers.

Table 1: Reaction Kinetics of Bioorthogonal Linkers

The rate of conjugation is crucial for efficiency and yield. This table compares the second-order rate constants for the reaction of different cyclooctynes with a model azide (B81097) (benzyl azide).

Linker ChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
endo-BCN + Benzyl Azide0.29 [1]Slightly more reactive than its exo-isomer; smaller and less hydrophobic than DBCO.[1]
exo-BCN + Benzyl Azide0.19[1]
DBCO + Benzyl Azide~1.0 - 2.0Generally faster kinetics than BCN due to higher ring strain.

Table 2: Plasma Stability of Different Linker Classes

Linker stability in circulation is critical to prevent premature payload release and off-target toxicity. This table presents the half-lives of various linker types in human plasma.

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
PEGylated Linker VariesGenerally Increased PEGylation can prolong the half-life and reduce clearance of ADCs.[2]
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 days[3]Highly stable in human plasma, but can be less stable in mouse plasma.[3][4]
Protease-SensitiveValine-Alanine (Val-Ala)Stable[3]Improved stability in mouse plasma compared to Val-Cit.[3]
pH-SensitiveHydrazone~2 days[3]Can exhibit instability in circulation, leading to premature drug release.[3][5]
Enzyme-SensitiveSulfatase-CleavableHigh (over 7 days in mouse plasma)[3][5]Demonstrates high plasma stability and potent in vitro cytotoxicity.[3][5]
Non-CleavableThioether (e.g., SMCC)HighGenerally shows increased plasma stability compared to many cleavable linkers.[6]

Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers

The ultimate goal of an ADC is to potently and selectively kill cancer cells. This table provides representative half-maximal inhibitory concentration (IC50) values.

ADC ConfigurationTarget Cell LineIC50 (pM)Key Findings
Sulfatase-Linker-ADCHER2+61 - 111[5]Exhibited higher cytotoxicity compared to a non-cleavable ADC in this study.[5]
Val-Ala-Linker-ADCHER2+92[5]
Non-Cleavable-Linker-ADCHER2+609[5]

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate benchmarking of linker technologies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma.

Methodology:

  • ADC Incubation: Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in plasma from various species (e.g., human, mouse) and in a control buffer like PBS.[3]

  • Incubation: Incubate the samples at 37°C with gentle agitation.[3]

  • Time-Point Sampling: Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately store them at -80°C to halt any further reaction.[3]

  • Sample Analysis:

    • To measure Drug-to-Antibody Ratio (DAR): Capture the ADC from the plasma samples using Protein A or Protein G affinity chromatography. Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates linker cleavage.[3]

    • To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS/MS.[3]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the plasma half-life (t½).[3]

Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay

Objective: To quantify the rate of payload release from a protease-sensitive linker in the presence of Cathepsin B, a lysosomal protease.

Methodology:

  • Enzyme Activation: Prepare an active enzyme solution by incubating recombinant human Cathepsin B with an activation buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0) containing Dithiothreitol (DTT) for 15-30 minutes at 37°C. DTT is necessary to maintain the reduced state of the active-site cysteine.[7]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage by adding the activated Cathepsin B solution. Final concentrations are typically in the range of 20 nM for the enzyme and 1 µM for the ADC.[7]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately quench the reaction by adding a quenching solution (e.g., 2% Formic Acid or a protease inhibitor cocktail).[7]

  • Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the released payload from the intact ADC.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 3: In Vitro Cytotoxicity (IC50) Determination

Objective: To determine the in vitro potency (IC50) of a bioconjugate on a target cancer cell line.

Methodology:

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[8][9]

  • Compound Treatment: Prepare serial dilutions of the bioconjugate in the cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the bioconjugate. Include a vehicle control (medium with the same solvent concentration as the highest drug concentration) and an untreated cell control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period of 48-144 hours.[8]

  • Cell Viability Assay (MTT Assay Example):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the bioconjugate concentration and use non-linear regression to determine the IC50 value.[8][9]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and workflows.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Early Endosome cluster_lysosome Lysosome (Low pH, High Protease) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome ADC-Antigen Complex Antigen->Endosome 2. Internalization (Endocytosis) Lysosome ADC Degradation Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., Tubulin) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: ADC internalization and payload release pathway.

Experimental_Workflow cluster_conjugation Bioconjugation cluster_benchmarking Benchmarking Assays cluster_analysis Data Analysis Antibody Azide-Modified Antibody ADC_Prep ADC Preparation (SPAAC Reaction) Antibody->ADC_Prep Linker This compound Linker->ADC_Prep Plasma_Stability Plasma Stability (LC-MS for DAR) ADC_Prep->Plasma_Stability Cytotoxicity Cytotoxicity Assay (IC50 Determination) ADC_Prep->Cytotoxicity Cleavage Lysosomal Cleavage (Cathepsin B Assay) ADC_Prep->Cleavage Data_Table Comparative Data Tables Plasma_Stability->Data_Table Cytotoxicity->Data_Table Cleavage->Data_Table

Caption: Experimental workflow for benchmarking ADC linkers.

References

The Strategic Advantage of bis-PEG2-endo-BCN in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics and diagnostics, the choice of a chemical linker is a critical determinant of success. In the realm of copper-free click chemistry, bis-PEG2-endo-BCN has emerged as a powerful tool for bioconjugation. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, to inform the selection of the optimal linker for specific research applications.

The this compound linker is a homobifunctional reagent featuring two bicyclo[6.1.0]nonyne (BCN) moieties attached via a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer.[1] This structure allows for the efficient and specific conjugation of two azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2] This copper-free click chemistry approach is highly valued for its bioorthogonality, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[2][3] Key applications include the development of antibody-drug conjugates (ADCs), the creation of multifunctional probes for imaging and diagnostics, and the crosslinking of biomolecules.[4][5]

Performance Comparison: BCN vs. DBCO Linkers

The most common alternatives to BCN-based linkers for copper-free click chemistry are those containing dibenzocyclooctyne (DBCO). The choice between BCN and DBCO is nuanced and depends on the specific experimental context.

Generally, DBCO is recognized for its faster reaction kinetics with aliphatic azides due to greater ring strain.[3][6] However, this is not always the decisive factor. BCN linkers, including this compound, offer several distinct advantages, most notably their smaller size, lower lipophilicity, and enhanced stability in the presence of thiols, such as glutathione, which is abundant in the intracellular environment.[3]

One comparative study on the chemoenzymatic conjugation of toxic payloads to monoclonal antibodies revealed a surprising outcome. A side-by-side comparison of BCN and DBCO probes for conjugation to an azide-modified antibody (trastuzumab(GalNAz)2) showed a significantly higher conjugation efficiency for the BCN linker.[7] This suggests that in certain contexts, particularly in complex biomolecular conjugations, BCN can outperform DBCO despite its generally slower reaction kinetics with simple aliphatic azides.[7]

FeatureThis compoundDBCO-based LinkersRationale & Key Considerations
Reaction Kinetics Generally lower than DBCO with aliphatic azides, but can be higher with aromatic azides.[3][6]Generally higher than BCN with aliphatic azides.[3][6]The steric and electronic properties of the azide (B81097) on the target molecule can significantly influence the reaction rate. For sterically hindered azides, BCN may exhibit more consistent reactivity.[3]
Stability More stable in the presence of thiols (e.g., glutathione).[3]Less stable in the presence of thiols.[3]This is a critical advantage for intracellular applications and for ensuring the long-term stability of the conjugate.
Hydrophilicity The PEG2 spacer increases solubility in aqueous media. BCN itself is less hydrophobic than DBCO.[5][8]Generally more hydrophobic, which can lead to aggregation of the final conjugate.The hydrophilicity of the linker can be crucial for maintaining the solubility and stability of the bioconjugate.
Size Smaller and more compact.[3]Bulky and larger.[3]A smaller linker can minimize potential interference with the biological activity of the conjugated molecules.
Conjugation Efficiency Can exhibit higher conjugation efficiency in complex systems like antibody-drug conjugates.[7]May show lower efficiency in certain complex bioconjugation reactions.[7]The overall efficiency is context-dependent and should be empirically determined.

Experimental Protocol: Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol outlines a general procedure for the synthesis of an antibody-drug conjugate using this compound as a crosslinker between an azide-modified antibody and an azide-modified cytotoxic payload.

Materials:
  • Azide-modified monoclonal antibody (mAb-N3)

  • Azide-modified cytotoxic payload (Payload-N3)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • Protein concentrators

Procedure:

Step 1: Preparation of Reagents

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare a stock solution of the azide-modified payload in anhydrous DMSO.

  • Ensure the azide-modified antibody is in a suitable buffer, such as PBS at a concentration of 1-5 mg/mL.

Step 2: Conjugation of this compound to the Antibody

  • To the azide-modified antibody solution, add a 5-10 molar excess of the this compound stock solution.

  • The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Purification of the Antibody-BCN Conjugate

  • Remove the excess, unreacted this compound using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.

  • Monitor the elution profile by measuring the absorbance at 280 nm.

  • Collect the fractions corresponding to the antibody-BCN conjugate.

  • Concentrate the purified conjugate using a protein concentrator.

Step 4: Conjugation of the Payload to the Antibody-BCN Conjugate

  • To the purified antibody-BCN conjugate, add a 3-5 molar excess of the azide-modified payload stock solution.

  • Incubate the reaction mixture for 4-16 hours at room temperature with gentle mixing.

Step 5: Final Purification of the ADC

  • Purify the final antibody-drug conjugate using an SEC column to remove any unreacted payload and other small molecules.

  • Collect and concentrate the ADC fractions.

Step 6: Characterization of the ADC

  • Determine the final protein concentration.

  • Characterize the ADC using techniques such as SDS-PAGE, mass spectrometry, and hydrophobic interaction chromatography (HIC) to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).

Visualizing the Workflow and Application

Experimental Workflow for ADC Synthesis

G Experimental Workflow for ADC Synthesis using this compound cluster_0 Step 1: Preparation cluster_1 Step 2: Conjugation 1 cluster_2 Step 3: Purification cluster_3 Step 4: Conjugation 2 cluster_4 Step 5: Final Purification cluster_5 Step 6: Characterization mAb_N3 Azide-Modified Antibody (mAb-N3) React1 React mAb-N3 with this compound mAb_N3->React1 BCN This compound BCN->React1 Payload_N3 Azide-Modified Payload (Payload-N3) React2 React mAb-BCN with Payload-N3 Payload_N3->React2 Purify1 Purify mAb-BCN Conjugate (SEC) React1->Purify1 Purify1->React2 Purify2 Purify Final ADC (SEC) React2->Purify2 Characterize Characterize ADC (DAR, etc.) Purify2->Characterize

Caption: A flowchart illustrating the key steps in synthesizing an antibody-drug conjugate (ADC) using this compound.

Representative Signaling Pathway Targeted by an ADC

G Mechanism of Action of a HER2-Targeted ADC ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization HER2->Internalization Cancer_Cell Cancer Cell Membrane Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage Payload_Release->DNA_Damage Cytotoxic Effect Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: A simplified diagram showing the mechanism of action of a HER2-targeted antibody-drug conjugate (ADC).

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of bis-PEG2-endo-BCN

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the advanced linker bis-PEG2-endo-BCN, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in chemical handling protocols.

The unique reactivity of the bicyclo[6.1.0]nonyne (BCN) moiety in this compound, a cornerstone of its utility in bioconjugation, also necessitates careful consideration for its deactivation and disposal. This document outlines a step-by-step procedure to ensure that waste containing this compound is handled in a safe and compliant manner.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Chemical Incompatibilities:

  • Acids: BCN moieties can undergo hydrolysis and degradation in the presence of strong acids.[1] Avoid mixing this compound waste with acidic solutions.

  • Oxidizing Agents: The BCN group is susceptible to oxidation.[1] Contact with strong oxidizing agents should be prevented.

  • Thiols: BCN compounds are known to react with thiols.[2] While this reactivity is utilized in some applications, it is important to be aware of this incompatibility when segregating waste streams.

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key quantitative data related to the storage and properties of this compound.

PropertyValueSource
Storage Temperature -20°C[3][4][5][6]
Solubility DMSO, DCM, DMF[5]

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound and materials contaminated with it.

1. Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for all solid and liquid waste containing this compound. This includes unused neat compound, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent pads.

  • The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.

  • Clearly label the waste container with "Hazardous Waste," "this compound," and the approximate concentration and volume.

2. Chemical Inactivation (Optional, for bulk quantities):

  • Due to the reactivity of the BCN group, chemical inactivation may be considered for larger quantities of concentrated waste to render it less hazardous. However, this should only be performed by trained personnel in a controlled environment.

  • A potential method involves reacting the BCN moiety with a non-hazardous, azide-containing compound in a suitable solvent to quench its reactivity. This procedure should be thoroughly evaluated for safety and completeness of the reaction before implementation.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable laboratory detergent and water, collecting all cleaning materials for disposal as hazardous waste.

4. Final Disposal:

  • All waste containers holding this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular solid waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Spill Management cluster_3 Final Disposal A Unused this compound D Designated & Labeled Hazardous Waste Container A->D B Contaminated Labware (tips, tubes) B->D C Solutions containing this compound C->D H Contact EHS or Licensed Waste Contractor D->H E Spill Occurs F Contain with Inert Absorbent E->F G Collect in Hazardous Waste Container F->G G->D I Proper Manifesting & Transport H->I

References

Essential Safety and Operational Guide for Handling bis-PEG2-endo-BCN

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with bis-PEG2-endo-BCN. The following procedures detail personal protective equipment (PPE) requirements, handling protocols, and disposal plans to ensure laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

While some documentation for similar compounds suggests no particular hazards, it is best practice to treat this compound as a potentially hazardous chemical. A risk assessment should always be performed before handling. Based on guidelines for structurally related BCN compounds, potential hazards may include acute oral toxicity and toxicity to aquatic life.[1] Therefore, the following PPE is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield worn over safety glasses.[1][2]Protects eyes from splashes and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile).[1][3]Provides a barrier against skin contact.[2] Gloves should be inspected before use and changed immediately upon contact with the chemical.
Body Protection A buttoned lab coat or impervious gown.[1][4]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1]Minimizes inhalation of dust or aerosols. A respirator may be necessary for handling large quantities or if aerosol formation is likely.[1]

Chemical Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.

Storage Conditions:

Condition Temperature Duration Special Instructions
Solid Compound -20°C[5][6] See manufacturer's specifications Store in a sealed container, protected from light and moisture.[6]
Stock Solutions -80°C Up to 6 months Protect from light.[7]

| | -20°C | Up to 1 month | Protect from light.[7] |

Handling Protocol:

  • Preparation : Before handling, ensure a safety shower and eye wash station are accessible.[8]

  • Work Area : Conduct all manipulations of solid this compound and its solutions within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Solubilization : Dissolve the compound in anhydrous solvents such as Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), or Dimethylformamide (DMF).[5][6] Avoid prolonged exposure to moisture.[6]

  • Post-Handling : Wash hands thoroughly after handling the chemical.[8]

Disposal Plan

Dispose of all this compound waste through an approved chemical waste disposal service to ensure environmental and personnel safety.[1] Adhere strictly to your institution's environmental health and safety (EHS) guidelines.

Waste Segregation and Disposal Procedure:

  • Segregate Waste : Do not mix this compound waste with other waste streams.[1] Separate solid and liquid waste into designated containers.[1]

    • Solid Waste : Includes contaminated gloves, weigh boats, and paper towels. Place in a sealable, clearly labeled solid chemical waste container.[1]

    • Liquid Waste : Includes unused solutions and reaction mixtures. Place in a compatible, leak-proof, and sealable liquid waste container.[1]

  • Label Containers : Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[1] Include hazard information (e.g., "Acutely Toxic," "Toxic to Aquatic Life"), the date of generation, and the name of the principal investigator or laboratory.[1]

  • Storage : Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area pending pickup.[1]

  • Disposal Request : Follow your institution's procedures to request waste pickup from a licensed chemical waste disposal service.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain the material and decontaminate the area.

  • Evacuate and Ventilate : Ensure the spill area is well-ventilated.[1] Evacuate non-essential personnel.

  • Absorb Liquid Spills : Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain liquid spills.[1]

  • Collect Waste : Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[1]

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent.[1]

  • Dispose : Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[1]

Operational Workflow Diagram

The following diagram illustrates the complete workflow for handling this compound, from receipt of the chemical to the final disposal of waste.

G cluster_prep Preparation & Handling cluster_disposal Waste Management cluster_safety Safety Actions Receive Receive & Log Chemical Store Store at -20°C Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Workstation Prepare Fume Hood Workstation DonPPE->Workstation Weigh Weigh Solid Compound Workstation->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Segregate Segregate Solid & Liquid Waste Experiment->Segregate Label Label Hazardous Waste Containers Segregate->Label StoreWaste Store Waste in Designated Area Label->StoreWaste Dispose Dispose via EHS Service StoreWaste->Dispose Spill Spill Occurs Cleanup Execute Spill Cleanup Protocol Spill->Cleanup Cleanup->Segregate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
bis-PEG2-endo-BCN
Reactant of Route 2
Reactant of Route 2
bis-PEG2-endo-BCN

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。